Methyl 2,4-dioxopiperidine-3-carboxylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl 2,4-dioxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-12-7(11)5-4(9)2-3-8-6(5)10/h5H,2-3H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWIHRDJTNMPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451207 | |
| Record name | Methyl 2,4-dioxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74730-43-1 | |
| Record name | Methyl 2,4-dioxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,4-dioxopiperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2,4-dioxopiperidine-3-carboxylate
A Foundational Scaffold for Advanced Drug Discovery and Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Methyl 2,4-dioxopiperidine-3-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles, empowering researchers to leverage this versatile molecule in their work.
Executive Summary: The Strategic Value of a Privileged Scaffold
The piperidine-2,4-dione ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] this compound represents a foundational building block within this class. Its defining feature is the β-keto ester functionality within the piperidine ring, which provides a rich platform for a diverse array of chemical modifications. Understanding the fundamental properties and reactivity of this molecule is paramount for its effective utilization in the synthesis of novel chemical entities with therapeutic potential.
Core Properties and Structural Elucidation
A thorough understanding of the physicochemical and structural properties is the bedrock of effective application.
Key Identifiers and Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 74730-43-1 / 67443-46-7 (See Note) | Chemical Vendors[1] |
| Molecular Formula | C₇H₉NO₄ | PubChem[4] |
| Molecular Weight | 171.15 g/mol | PubChem[4] |
| Appearance | Solid (predicted/from vendors) | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMF. | General Chemical Principles |
Note on CAS Numbers: There appears to be some ambiguity in publicly available databases regarding the definitive CAS number for this specific, unsubstituted structure. Researchers are advised to verify the CAS number associated with their starting materials.
Structural Analysis and Tautomerism
The structure of this compound is characterized by a six-membered piperidine ring containing two carbonyl groups at positions 2 and 4, and a methyl carboxylate group at position 3.
Caption: Chemical structure of this compound.
A critical feature of this molecule is the presence of an acidic proton on the carbon between the two carbonyl groups (the α-carbon of the β-keto ester system). This allows for the existence of enol tautomers, which are crucial to its reactivity.
Synthesis Pathway: The Dieckmann Condensation
The most logical and widely employed method for the synthesis of cyclic β-keto esters such as this is the Dieckmann condensation.[2][3][5][6][7] This intramolecular Claisen condensation provides an efficient route to the piperidine-2,4-dione core.
Synthetic Workflow Overview
The overall strategy involves the base-mediated intramolecular cyclization of a suitable acyclic diester precursor.
Caption: General workflow for the synthesis via Dieckmann Condensation.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a representative, hypothetical procedure based on established principles of the Dieckmann condensation for related structures. Researchers must adapt and optimize this procedure based on their specific starting materials and laboratory conditions. A thorough literature search for the synthesis of the specific acyclic precursor is strongly recommended.
Materials:
-
Dimethyl N-(2-(methoxycarbonyl)acetyl)glycinate (precursor)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.
-
Precursor Addition: The acyclic diester precursor, dissolved in anhydrous toluene, is added dropwise to the stirred sodium methoxide solution at room temperature.
-
Cyclization: Upon completion of the addition, the reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).
-
Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water, then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validating System and Causality:
-
Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the ester functional groups and the deactivation of the strong base.
-
Strong Base: A strong base like sodium methoxide is required to deprotonate the α-carbon of one of the ester groups to generate the nucleophilic enolate necessary for the intramolecular attack.
-
Acidic Workup: The final product exists as its enolate salt after cyclization. Acidification is necessary to protonate this enolate and yield the neutral β-keto ester.
-
Purification: Recrystallization or chromatography is essential to remove unreacted starting material, byproducts from intermolecular condensation, and salts. The purity of the final product should be confirmed by melting point analysis and spectroscopic methods.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its β-keto ester moiety.
Key Reaction Pathways
-
Alkylation: The acidic α-proton can be readily removed by a base to form an enolate, which can then be alkylated at the C3 position with a variety of electrophiles. This allows for the introduction of diverse substituents.
-
N-Functionalization: The nitrogen atom of the piperidine ring can be alkylated or acylated, providing another point for structural diversification.
-
Decarboxylation: The ester can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating to yield a 2,4-piperidinedione.
-
Condensation Reactions: The carbonyl groups can undergo condensation reactions with various nucleophiles.
Role as a Building Block in Medicinal Chemistry
This molecule serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the molecule at multiple positions allows for the creation of libraries of compounds for screening against various biological targets. For instance, derivatives of piperidine-2,4-diones have been explored for their potential as analgesic agents.[8][9]
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Characteristic Features |
| ¹H NMR | - A singlet for the methyl ester protons (~3.7 ppm).- Multiplets for the methylene protons of the piperidine ring.- A signal for the methine proton at C3.- A broad singlet for the N-H proton. |
| ¹³C NMR | - Resonances for the two ketone carbonyl carbons (~190-210 ppm).- A resonance for the ester carbonyl carbon (~160-170 ppm).- A signal for the methoxy carbon of the ester (~50-60 ppm).- Signals for the carbons of the piperidine ring. |
| IR Spectroscopy | - Strong C=O stretching bands for the ketones and the ester (in the range of 1650-1750 cm⁻¹).- An N-H stretching band (around 3200-3400 cm⁻¹).- C-H stretching and bending vibrations. |
| Mass Spectrometry | - A molecular ion peak ([M]⁺) at m/z = 171.05.- A peak for the protonated molecule ([M+H]⁺) at m/z = 172.06.[4]- Characteristic fragmentation patterns involving the loss of the methoxy group or the entire ester group. |
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.
Conclusion
This compound is a foundational building block with significant potential for the synthesis of complex heterocyclic compounds. Its value lies in the versatile reactivity of the β-keto ester functionality within the privileged piperidine-2,4-dione scaffold. While there is a need for more publicly available experimental data on this specific molecule, the established chemical principles outlined in this guide provide a solid framework for its synthesis and application in advanced drug discovery and development programs.
References
- No direct, comprehensive source for all required d
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Wikipedia. (n.d.). Dieckmann condensation.
- Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization.
- Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
- PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate. National Center for Biotechnology Information.
- Ahmad, S., et al. (2021).
- ResearchGate. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations.
- Roglic, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- National Genomics Data Center. (n.d.). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations.
- PubMed. (1990).
Sources
- 1. Methyl 2,4-dioxopiperidin-3-carboxylate CAS#: 74730-43-1 [m.chemicalbook.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. PubChemLite - this compound (C7H9NO4) [pubchemlite.lcsb.uni.lu]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
An In-Depth Technical Guide to Methyl 2,4-dioxopiperidine-3-carboxylate: A Core Scaffold in Modern Drug Discovery
Introduction: Unveiling a Privileged Synthetic Intermediate
Methyl 2,4-dioxopiperidine-3-carboxylate (CAS Number: 74730-43-1) is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a member of the piperidine family, it belongs to a class of nitrogen-containing heterocycles that are among the most prevalent structural motifs in FDA-approved drugs and natural alkaloids[1]. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and its emerging role as a key building block in the development of novel therapeutics, particularly in the domain of antiviral agents. Its unique structural features, combining a β-keto ester with a cyclic amide (lactam), offer a versatile platform for a wide range of chemical transformations, making it a valuable intermediate for constructing complex molecular architectures[2].
Physicochemical and Structural Characteristics
The fundamental properties of this compound are summarized below. It is important to note that while the basic molecular formula and weight are well-established, detailed experimental spectroscopic data is not widely published in peer-reviewed literature. The data presented here is a combination of established information and predicted values.
| Property | Value | Source |
| CAS Number | 74730-43-1 | [3][4] |
| Molecular Formula | C₇H₉NO₄ | [4] |
| Molecular Weight | 171.15 g/mol | [4] |
| Appearance | Light brown to brown solid | [3] |
| IUPAC Name | This compound | [4] |
| Storage Temperature | Store at room temperature | [3] |
| Predicted ¹H NMR | No experimental data available in searched literature. | |
| Predicted ¹³C NMR | No experimental data available in searched literature. | |
| Keto-Enol Tautomerism | Exists in equilibrium between keto and enol forms in solution. | [5][6] |
The structure of this compound features a piperidine ring with ketone functionalities at the 2 and 4 positions and a methyl carboxylate group at the 3 position. This arrangement constitutes a β-keto ester system incorporated within a lactam ring, which dictates its characteristic reactivity.
Core Synthesis Strategy: The Dieckmann Condensation
The primary and most logical synthetic route to the 2,4-dioxopiperidine scaffold is the Dieckmann condensation , an intramolecular Claisen condensation of a diester[1][7][8][9][10]. This powerful cyclization reaction is highly effective for forming five- and six-membered rings[9].
Conceptual Workflow for Synthesis
Detailed Experimental Protocol (General, Adapted from Analogues)
The following protocol is a generalized procedure adapted from the synthesis of structurally related N-protected piperidine-2,4-diones[3][11]. Researchers should optimize these conditions for the specific synthesis of this compound.
Step 1: Synthesis of the Diester Precursor
-
Michael Addition: React methyl glycinate hydrochloride with methyl acrylate in the presence of a non-nucleophilic base (e.g., triethylamine) in a suitable solvent like methanol. This reaction forms the secondary amine intermediate, dimethyl 3-(methoxycarbonylmethylamino)propanoate, after neutralization and workup.
-
Acylation: The resulting secondary amine is then acylated. A solution of the amine and a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) is cooled to 0 °C. Methyl malonyl chloride is added dropwise to form the N-acylated diester precursor. Aqueous workup followed by purification (e.g., column chromatography) would yield the required substrate for cyclization.
Step 2: Dieckmann Cyclization
-
Cyclization: The purified diester precursor is dissolved in a dry, aprotic solvent such as toluene or THF under an inert atmosphere (e.g., argon).
-
A strong base, typically sodium methoxide (NaOMe) or sodium hydride (NaH), is added portion-wise or as a solution at room temperature or with gentle heating. The choice of base is critical; using an alkoxide that matches the ester (methoxide for methyl esters) prevents transesterification byproducts[7].
-
The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Workup and Acidification: Upon completion, the reaction is carefully quenched by pouring it into an acidic aqueous solution (e.g., dilute HCl or KHSO₄) at 0 °C. This step is crucial as the initial product is the enolate salt, which must be protonated to yield the final β-keto ester[1][8].
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Chemical Reactivity and Tautomerism
The reactivity of this compound is dominated by the interplay between its β-keto ester and lactam functionalities.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this molecule exists as a mixture of tautomers in solution: the diketo form and two possible enol forms. The equilibrium position is highly dependent on the solvent, temperature, and pH[5][6]. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring, which can significantly influence its reactivity and spectroscopic properties[6].
Note: The above DOT script is a template. Actual images of the tautomeric structures would need to be generated and linked for a final document.
Reactivity of the C3-Position
The proton at the C3 position is acidic due to its location between two carbonyl groups. This allows for deprotonation by a suitable base to form a stabilized enolate. This enolate is a key nucleophilic intermediate for various functionalization reactions.
-
Alkylation and Acylation: The enolate can be readily alkylated or acylated at the C3 position. However, regioselectivity can be a challenge. Studies on the closely related N-Boc protected piperidine-2,4-dione have shown that alkylation can occur at the γ-position (C5) under specific conditions, particularly when using lithium-based reagents which may chelate with the Boc-carbonyl and the C4-carbonyl[11]. For the N-unsubstituted title compound, C3-alkylation is expected to be a primary reaction pathway, but competitive N-alkylation and O-alkylation of the enolate are also possible.
Application in Drug Discovery: A Scaffold for HIV Integrase Inhibitors
The 2,4-dioxo-3-carboxylate motif is a known pharmacophore that mimics the β-diketo acid (DKA) functionality. This DKA motif is a critical chelating domain found in a major class of antiretroviral drugs known as HIV Integrase Strand Transfer Inhibitors (INSTIs)[12][13][14].
Mechanism of Action of INSTIs
HIV integrase is a viral enzyme essential for replicating the HIV genome. It catalyzes the insertion of viral DNA into the host cell's DNA in a two-step process: 3'-processing and strand transfer. INSTIs bind to the active site of the integrase enzyme, chelating two essential magnesium ions (Mg²⁺) required for its catalytic activity. This chelation effectively blocks the strand transfer step, halting the viral replication cycle[12][13][14].
The 2,4-dioxo functionality of this compound provides the necessary oxygen atoms, correctly positioned to act as a chelating triad for the Mg²⁺ ions in the integrase active site, making it an excellent starting scaffold for the synthesis of novel INSTIs.
Use as a Precursor for Dolutegravir Analogues
Dolutegravir (DTG) is a second-generation INSTI widely used in HIV treatment[11][12][15]. Its core structure contains a polycyclic pyridone system that is synthetically derived from precursors bearing a similar functional array to this compound. While the exact industrial synthesis of Dolutegravir may use different starting materials for optimization, the piperidine-2,4-dione scaffold represents a strategically important and closely related starting point for the synthesis of novel analogues and other INSTIs like Bictegravir and Cabotegravir[5][12][16][17]. The C3-carboxylate provides a handle for further elaboration, while the lactam nitrogen and the reactive C5 position can be functionalized to introduce the required polycyclic systems and benzyl groups characteristic of potent INSTIs.
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases, which can induce vigorous reactions.
-
Storage: The compound should be stored at room temperature in a dry, tightly sealed container[3].
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion and Future Outlook
This compound is more than just a simple heterocyclic molecule; it is a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its synthesis, rooted in the classic and reliable Dieckmann condensation, provides access to a scaffold that embodies the critical chelating features of the β-diketo acid pharmacophore. The primary application of this scaffold lies in the development of HIV integrase inhibitors, a cornerstone of modern antiretroviral therapy.
Future research will likely focus on developing more efficient and scalable syntheses of this and related piperidinediones. Furthermore, the versatile reactivity of this scaffold will continue to be exploited to generate diverse libraries of novel compounds for screening against HIV integrase and other metalloenzymes. The exploration of different substituents at the N1, C3, and C5 positions will be crucial in the quest for next-generation therapeutics with improved potency, resistance profiles, and pharmacokinetic properties. This technical guide serves as a foundational resource for researchers aiming to leverage the unique chemical attributes of this valuable building block.
References
- Methyl 2,4-dioxopiperidin-3-carboxylate CAS#: 74730-43-1. (n.d.). Chemical Properties.
- This compound (C7H9NO4). (n.d.). PubChemLite.
- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (n.d.). Organic Syntheses.
- Dieckmann condensation. (2019, January 14). YouTube.
- Mahajan, P. S., & Burke, T. R. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Omega, 8(17), 1-14.
- 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025, January 19). Chemistry LibreTexts.
- 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2023, September 20). Organic Chemistry | OpenStax.
- Orsini, P., et al. (2007).
- Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. (2017, September 19). Structural Chemistry.
- Dieckmann Condensation. (n.d.). Wikipedia.
- Ziegler, R. E., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition, 57(24), 7149-7153.
- Kiricojevi, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. (n.d.). The Catalyst.
- Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. (2021, May 11). Molecules.
- Dieckmann Condensation. (n.d.). Organic Chemistry Portal.
- Chemical structures of dolutegravir and its intermediates. (n.d.). ResearchGate.
- 3-Hydroxypyrimidine-2,4-diones as an Inhibitor Scaffold of HIV Integrase. (2011, March 7). ACS Medicinal Chemistry Letters.
- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (n.d.). National Institutes of Health.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PubMed Central.
- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023, May 26). MDPI.
- HIV Integrase Inhibitors. (2022, December 29). DergiPark.
- Synthesis and characterization of the pentazolate anion cyclo-N5- in (N5)6(H3O)3(NH4)4Cl. (2017, January 27). Science.
- Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.
Sources
- 1. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0334633B1 - Preparation of 2,6-dioxopiperidine derivatives - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. WO2016125192A2 - Process for the preparation of dolutegravir - Google Patents [patents.google.com]
- 12. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Hydroxypyrimidine-2,4-diones as an Inhibitor Scaffold of HIV Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. d-nb.info [d-nb.info]
- 16. mdpi.com [mdpi.com]
- 17. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2,4-dioxopiperidine-3-carboxylate: A Technical Guide for Chemical Researchers
Introduction
Methyl 2,4-dioxopiperidine-3-carboxylate is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its core structure, the piperidine ring, is a ubiquitous scaffold found in numerous pharmaceuticals and biologically active natural products.[1] The presence of two carbonyl groups and a methyl carboxylate moiety provides a rich chemical handle for synthetic modifications, making it a valuable building block for the creation of diverse molecular libraries. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of this compound, compiled to assist researchers in its synthesis and utilization in drug discovery programs.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These data are essential for its identification, purification, and handling in a laboratory setting.
Molecular Identity
The compound is systematically named this compound. It is also referenced by its Chemical Abstracts Service (CAS) number, 74730-43-1.[2]
Molecular Formula and Weight
The molecular formula of the compound is C₇H₉NO₄.[3] Its monoisotopic mass is 171.05316 Da.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₄ | [3] |
| Monoisotopic Mass | 171.05316 Da | [3] |
| CAS Number | 74730-43-1 | [2] |
| Predicted XlogP | -0.7 | [3] |
| Appearance | Light brown to brown solid | [2] |
| Storage | Store at room temperature | [2] |
Structural Representation
The two-dimensional structure of this compound reveals the key functional groups that dictate its chemical reactivity and potential for biological interactions.
Caption: 2D structure of this compound.
Synthesis Strategies
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve a Dieckmann condensation of a diester precursor, which in turn could be synthesized from a Michael addition.
Caption: Retrosynthetic analysis for this compound.
Conceptual Synthesis Protocol
The following outlines a conceptual, step-by-step methodology. Note: This is a proposed pathway and would require experimental optimization and validation.
-
Michael Addition: The synthesis would likely commence with a Michael addition of a methyl aminoacetate derivative to methyl acrylate. The choice of the nitrogen protecting group on the aminoacetate is crucial to prevent side reactions and would need to be readily removable in a subsequent step.
-
Cyclization (Dieckmann Condensation): The resulting acyclic diester would then be subjected to a base-mediated intramolecular Dieckmann condensation to form the six-membered piperidine ring. Common bases for this transformation include sodium ethoxide or sodium hydride.
-
Hydrolysis and Decarboxylation: The initial product of the Dieckmann condensation would be a β-keto ester. Depending on the reaction conditions and work-up, hydrolysis and decarboxylation might occur. Careful control of the reaction conditions would be necessary to retain the desired carboxylate group.
-
Deprotection and Final Modification: If a protecting group was used on the nitrogen atom, a final deprotection step would be required to yield the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] While specific biological studies on this compound are not extensively documented, the structural motifs present in the molecule suggest its potential as a valuable intermediate for the synthesis of novel therapeutic agents.
A Versatile Building Block
The presence of two carbonyl groups and an ester provides multiple points for chemical diversification. This allows for the systematic exploration of the chemical space around the piperidine core to develop structure-activity relationships (SAR) for various biological targets. The 2,4-dioxopiperidine moiety, in particular, is found in compounds with diverse biological activities.
Potential Therapeutic Areas
Derivatives of piperidine and related heterocyclic structures have been investigated for a multitude of therapeutic applications, including:
-
Anticancer Agents: The piperidone structure is a component of compounds that have shown cytotoxic effects against various cancer cell lines.[5]
-
Analgesics: The piperidine ring is a core component of many potent analgesic drugs.[6]
-
Antidepressants: Certain piperidine derivatives have shown potential as antidepressant agents.
-
Anti-inflammatory Agents: The piperidine nucleus is present in compounds with anti-inflammatory properties.
The functional groups on this compound make it an attractive starting material for the synthesis of compounds targeting these and other disease areas.
Spectroscopic Characterization (Predicted)
Although experimental spectroscopic data for this compound is not available in the reviewed literature, the expected spectral characteristics can be predicted based on its structure. These predictions can guide the characterization of the synthesized compound.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm).- Multiplets for the methylene protons of the piperidine ring.- A broad singlet for the N-H proton. |
| ¹³C NMR | - Resonances for the two carbonyl carbons (>160 ppm).- Resonance for the ester carbonyl carbon (~170 ppm).- Resonance for the methyl ester carbon (~52 ppm).- Resonances for the aliphatic carbons of the piperidine ring. |
| IR Spectroscopy | - Strong C=O stretching bands for the ketone and amide carbonyls (~1650-1750 cm⁻¹).[7]- C-O stretching band for the ester.- N-H stretching band (~3200-3400 cm⁻¹).[7] |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight.- Fragmentation patterns consistent with the loss of the methoxycarbonyl group and other fragments of the piperidine ring. |
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety data sheets of structurally related compounds, general laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.[2]
Conclusion
This compound represents a promising, yet underexplored, chemical entity for applications in drug discovery and organic synthesis. Its versatile structure, featuring the privileged piperidine scaffold and multiple functional groups, makes it an ideal candidate for the generation of novel compound libraries. While detailed experimental data on its synthesis and biological activity are currently limited, this guide provides a foundational understanding of its properties and potential, encouraging further investigation into this intriguing molecule. Researchers are advised to perform thorough experimental validation of any synthetic routes and to conduct comprehensive characterization of the final compound.
References
- Cas no 74730-43-1 (Methyl 2,4-Dioxo-3-piperidinecarboxyl
- D. O. Ukrainets, I. V., Mospanova, E. V., & Shishkina, S. V. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceutical Chemistry Journal, 54(5), 445–469. [Link]
- Al-Ghorbani, M., et al. (2021). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. Archiv der Pharmazie, 354(1), e2000216. [Link]
- Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. [Link]
- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]
- Scheme 1. General strategy for the synthesis of piperidine derivatives....
- This compound (C7H9NO4) - PubChem.
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(1), 153. [Link]
- New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates. Scientia Pharmaceutica, 85(1), 2. [Link]
- Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 6, 68. [Link]
- Synthesis and biological activities of 2,4-diaminopteridine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(16), 4263-4267. [Link]
- ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products.
- Process for producing 4-arylpiperidine-3-carbinols and related compounds.
- Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxyl
- Piperidine Synthesis. - DTIC. [Link]
- Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry, 31(1), 1-21. [Link]
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 74730-43-1 | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H9NO4) [pubchemlite.lcsb.uni.lu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Methyl 2,4-dioxopiperidine-3-carboxylate: Synthesis, Properties, and Applications
Executive Summary: Methyl 2,4-dioxopiperidine-3-carboxylate is a versatile heterocyclic compound featuring a piperidine ring functionalized with two ketone groups and a methyl ester. This arrangement, characteristic of a β-keto ester within a cyclic amide (lactam) structure, imparts a unique reactivity profile that makes it a valuable intermediate in synthetic organic and medicinal chemistry. Its importance lies in the piperidine scaffold, a privileged structure found in numerous pharmaceuticals, and the multiple reactive sites that allow for extensive chemical diversification. This guide provides a comprehensive overview of its nomenclature, synthesis, chemical properties, reactivity, and applications, tailored for researchers in drug discovery and chemical development.
Nomenclature and Structural Elucidation
IUPAC Name and Synonyms
-
Systematic IUPAC Name: this compound.
-
Common Synonyms: 2,4-Dioxopiperidine-3-carboxylic acid methyl ester.
-
CAS Registry Number: 74730-43-1.[1]
Chemical Structure and Tautomerism
The structure of this compound is defined by a six-membered piperidine ring with carbonyl groups at positions 2 and 4, and a methyl carboxylate group at the C3 position. A critical feature of this 1,3-dicarbonyl system is its existence in a chemical equilibrium between the diketo form and two possible enol forms.[2][3][4][5] This phenomenon, known as keto-enol tautomerism, is rapid and reversible, with the equilibrium position influenced by factors such as solvent polarity and pH. The enol forms are stabilized by intramolecular hydrogen bonding and conjugation, making them significant contributors to the overall reactivity of the molecule.
Caption: Keto-enol tautomerism of the title compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 74730-43-1[1] |
| Molecular Formula | C₇H₉NO₄ |
| Molecular Weight | 171.15 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Synthesis Methodologies
The synthesis of the 2,4-dioxopiperidine scaffold typically involves the intramolecular cyclization of a suitably functionalized acyclic precursor. The most common and robust strategies are based on the Dieckmann condensation or related cyclizations that form the six-membered ring.
Featured Protocol: Intramolecular Dieckmann-Type Condensation
This protocol outlines a general and effective method for synthesizing the title compound. The rationale behind this approach is the high acidity of the α-protons in the malonate-like precursor, which facilitates base-mediated cyclization to form the thermodynamically stable six-membered ring.
Experimental Workflow Diagram
Caption: General workflow for synthesis via Dieckmann-type condensation.
Step-by-Step Protocol:
-
Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (10 mL/mmol of starting amine).
-
Base Preparation: Carefully add sodium metal (1.1 equivalents) in small portions to the methanol at 0 °C. Allow the sodium to react completely to form sodium methoxide. Expertise Note: Using freshly prepared sodium methoxide is crucial for achieving high yields by ensuring an anhydrous, highly active base.
-
Precursor Addition: To the sodium methoxide solution, add a mixture of N-(2-methoxycarbonylethyl)glycine methyl ester (1.0 eq) and dimethyl malonate (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Cyclization Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Trustworthiness Note: Monitoring the disappearance of the starting materials provides a reliable checkpoint before proceeding to the workup phase.
-
Aqueous Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold 1 M hydrochloric acid (HCl) until the pH is between 2-3. This step neutralizes the base and protonates the enolate to precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of methanol used). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Derivatization
The molecule's rich functionality provides multiple handles for chemical modification, making it a highly valuable synthetic intermediate.
Reactivity Profile
The reactivity is dominated by three key regions:
-
The Acidic C3-Proton: The proton on the carbon between the two carbonyls is highly acidic due to resonance stabilization of the resulting enolate anion. This makes it a prime site for alkylation and other electrophilic substitutions.[6][7]
-
The Amide N-H Group: The secondary amine within the lactam ring can be readily functionalized via N-alkylation or N-acylation.[8]
-
The Carbonyl Groups: The ketones at C2 and C4 can undergo nucleophilic attack, most notably reduction to form hydroxyl derivatives.[9][10]
Derivatization Pathways Diagram
Caption: Key derivatization pathways from the core scaffold.
N-Alkylation
The nitrogen atom can be alkylated under standard conditions, typically using an alkyl halide and a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).[8] This reaction is fundamental for attaching various side chains to modulate the compound's biological activity and physicochemical properties.[11][12][13][14]
C3-Alkylation
Due to the high acidity of the C3 proton, deprotonation with a strong base (e.g., sodium hydride, NaH) readily generates a stable enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, to install a substituent at the C3 position.[7]
Spectroscopic Characterization
Proper characterization is essential for verifying the structure and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~1.5-2.0 (m, 2H, C5-H₂), ~2.5-3.0 (m, 2H, C6-H₂), ~3.7-3.8 (s, 3H, -OCH₃), ~4.0 (m, 1H, C3-H), ~7.5-8.5 (br s, 1H, N-H). Note: The presence of the enol tautomer would show a characteristic vinyl proton signal and a downfield OH signal.[15][16][17] |
| ¹³C NMR | δ (ppm): ~30-45 (piperidine CH₂ carbons), ~52 (-OCH₃), ~55-60 (C3-H), ~165-175 (C2=O, C4=O, Ester C=O). Note: The exact chemical shifts can vary depending on the solvent and the keto-enol equilibrium. |
| IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~2800-3000 (C-H stretch), ~1730-1750 (Ester C=O stretch), ~1680-1710 (Ketone/Amide C=O stretches), ~1200-1300 (C-O stretch). |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z 172.06. Analysis of fragmentation patterns can confirm the structure, often showing loss of the methoxy group (-OCH₃) or the entire ester group.[18][19][20][21][22] |
Applications in Medicinal Chemistry and Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs.[23][24][25] The this compound scaffold serves as an invaluable starting point for accessing novel piperidine derivatives.[26][27][28]
-
Privileged Scaffold: The piperidine moiety is known to improve the pharmacokinetic properties of drug candidates, including solubility and metabolic stability.[25][26]
-
Neurological and Psychiatric Disorders: Many CNS-active drugs, including antipsychotics and anticonvulsants, feature a piperidine core.
-
Oncology: The related 2,6-dioxopiperidine structure is the basis for immunomodulatory drugs (IMiDs) like lenalidomide. The 2,4-dioxo scaffold offers a bioisosteric alternative for exploring new chemical space in cancer therapy.[29]
-
Infectious Diseases: Piperidine derivatives have shown promise as antibacterial and antiviral agents.
-
Metabolic Diseases: The scaffold can be found in molecules designed as enzyme inhibitors, such as Dipeptidyl peptidase-4 (DPP-4) inhibitors for treating type-2 diabetes.[30]
The ability to easily modify the N1, C3, and C4 positions allows for the creation of large chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds.
References
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem Technical Guides.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione. BenchChem Technical Guides.
- Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. Google Books.
- Spitellek, G. (1966). Mass Spectrometry of Heterocyclic Compounds. SciSpace.
- AK Lectures.
- Forkey, D. M., & Carpenter, W. R. Mass Spectrometry of Heterocyclic Compounds. DTIC.
- Hauser, C. R., & Reynolds, G. A. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.
- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
- ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest.
- ResearchGate. (2016). Mastering β-keto esters.
- Australian Journal of Chemistry. (1964).
- Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem Technical Guides.
- PubMed. (2025).
- Journal of the American Chemical Society. (2023).
- PMC. (2021).
- PubChem. Ethyl 4-(4-fluorophenyl)
- PMC. (2022).
- ResearchGate. Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Journal of the Chemical Society, Perkin Transactions 1. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. RSC Publishing.
- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- Simson Pharma Limited. Ethyl-4-(4-fluorophenyl)
- PubMed. (2024). 3-Diazopiperidine-2,4-diones as Convenient Precursors to Rare Polysubstituted Spiro Bis-β,γ-lactams and 2-Oxopyrrolidine-3-carboxylic Acid Derivatives via the Thermally Promoted Wolff Rearrangement. PubMed.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- PMC. (2022).
- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Frontiers. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers.
- Organic Chemistry Portal. Piperidine synthesis.
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
- Supporting Information. (2016).
- ChemicalBook.
- Chemistry LibreTexts. (2019). 9.1: Keto-Enol Tautomerism.
- PubMed. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process. PubMed.
- Khan Academy.
- PubChem.
- Jack Westin.
- ResearchGate. Applications of piperazine scaffold in drug design.
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- European Patent Office. (1986). 2,6-Dioxopiperidine derivatives, their preparation and pharmaceutical compositions containing them.
- Sigma-Aldrich.
- Beilstein Journals. (2009). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring.
- ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- PMC. (2017).
- ChemicalBook.
Sources
- 1. METHYL 2, 4-DIOXOPIPERIDINE-3-CARBOXYLATE CAS#: 74730-43-1 [m.chemicalbook.com]
- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. jackwestin.com [jackwestin.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aklectures.com [aklectures.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Книги [books.google.ru]
- 19. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]
- 22. connectsci.au [connectsci.au]
- 23. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 29. data.epo.org [data.epo.org]
- 30. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
A Spectroscopic and Synthetic Guide to Methyl 2,4-dioxopiperidine-3-carboxylate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl 2,4-dioxopiperidine-3-carboxylate is a heterocyclic compound featuring a piperidine-2,4-dione core, which is a prevalent scaffold in medicinal chemistry. As a functionalized glutarimide derivative, it holds potential as a versatile intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the predicted spectroscopic signature of this molecule, offering a foundational dataset for its unambiguous identification and characterization. Due to the limited availability of public experimental data, this document leverages established spectroscopic principles and data from analogous structures to construct a detailed predictive analysis of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. Furthermore, a robust synthetic protocol via Dieckmann condensation is proposed, providing a practical framework for its laboratory preparation.
Introduction: The Structural Landscape
This compound (C₇H₉NO₄, Molar Mass: 171.15 g/mol ) is a multifaceted organic molecule incorporating several key functional groups within a six-membered heterocyclic ring. Its structure is characterized by:
-
A piperidine heterocycle, forming the core scaffold.
-
Two carbonyl groups at positions 2 and 4, classifying it as a 2,4-dione . The C2-carbonyl is part of a cyclic amide (a lactam), specifically a glutarimide substructure.
-
A methyl carboxylate group at the C3 position, which also makes the C4-carbonyl part of a β-keto ester system.
This combination of a cyclic imide and a β-keto ester makes the molecule susceptible to keto-enol tautomerism, a critical consideration for interpreting its spectroscopic data. The presence of these reactive handles suggests its utility as a building block for more complex molecular architectures, particularly in the development of novel pharmaceuticals.
Proposed Synthetic Pathway: Intramolecular Dieckmann Condensation
The most logical and efficient route to the piperidine-2,4-dione ring system is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[1][2] This base-catalyzed reaction is highly effective for forming five- and six-membered rings.[3] For the synthesis of the title compound, a suitable acyclic precursor is dimethyl N-(2-carbomethoxyethyl)iminodiacetate.
The reaction proceeds via the formation of a carbanion at the α-carbon to the ester group, which then acts as a nucleophile, attacking the second ester's carbonyl carbon to form the cyclic β-keto ester after the elimination of methanol.
Experimental Protocol: Synthesis via Dieckmann Condensation
Materials:
-
Dimethyl N-(2-carbomethoxyethyl)iminodiacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous toluene.
-
Add sodium methoxide (1.1 equivalents) to the toluene and stir to form a suspension.
-
Dissolve dimethyl N-(2-carbomethoxyethyl)iminodiacetate (1.0 equivalent) in anhydrous toluene.
-
Add the diester solution dropwise to the sodium methoxide suspension at room temperature under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 3-4).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Visualization of Synthetic Workflow
Caption: Dieckmann condensation workflow for synthesis.
Predicted Spectroscopic Profile
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the compound's structure, including its likely existence as a mixture of keto-enol tautomers.
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass and fragmentation pattern of a molecule. For this compound (C₇H₉NO₄), the analysis would likely be performed using a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺.
Predicted Mass Spectrometry Data
| Feature | Predicted m/z | Interpretation |
|---|---|---|
| Molecular Formula | C₇H₉NO₄ | - |
| Exact Mass | 171.0532 | - |
| [M+H]⁺ (Protonated Molecule) | 172.0604 | Primary ion observed in ESI-MS. |
| [M+Na]⁺ | 194.0423 | Common sodium adduct. |
| Fragment 1 | 140.0342 | Loss of methanol (-CH₄O) from [M+H]⁺. |
| Fragment 2 | 112.0393 | Loss of CO from fragment 1. |
| Fragment 3 | 84.0444 | Further loss of CO from fragment 2. |
The fragmentation of piperidine derivatives is often initiated at the nitrogen atom, leading to α-cleavage or ring-opening pathways.[4] In ESI-MS/MS, the protonated molecule would likely undergo neutral loss of small molecules.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be complex due to its multiple carbonyl groups and the N-H bond. Cyclic imides often show a characteristic double carbonyl stretch.[6] Furthermore, the β-keto ester moiety can exist in an enol form, which would introduce a broad O-H stretching band and shift the C=O frequencies.[7]
Predicted Infrared Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3250 - 3150 | Medium, broad; characteristic of the imide N-H. |
| C-H Stretch (sp³) | 3000 - 2850 | Aliphatic C-H bonds in the ring and methyl group. |
| C=O Stretch (Ester) | ~1745 | Strong, sharp. |
| C=O Stretch (Imide) | ~1710 and ~1680 | Two strong bands, characteristic of a cyclic imide.[6] |
| C=O Stretch (Ketone) | ~1715 | Strong; may overlap with imide C=O. |
| C-N Stretch | 1350 - 1250 | Medium. |
| C-O Stretch (Ester) | 1250 - 1150 | Strong. |
| O-H Stretch (Enol) | 3400 - 2400 | Very broad; present if enol tautomer is significant. |
| C=C Stretch (Enol) | 1650 - 1600 | Medium; present if enol tautomer is significant. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of atoms. The presence of keto-enol tautomerism would result in two sets of signals, though one tautomer is typically major. The data below is predicted for the dominant diketo form in a non-polar solvent like CDCl₃.
Caption: Proton labeling for NMR analysis.
Predicted ¹H NMR Data (in CDCl₃)
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H(a) (C3-H) | 1H | 3.5 - 3.7 | s | - | Deshielded by three adjacent carbonyl groups. |
| H(b) (C5-H₂) | 2H | 2.8 - 3.0 | t | ~6-7 | Methylene adjacent to a carbonyl (C4) and another methylene. |
| H(c) (C6-H₂) | 2H | 3.4 - 3.6 | t | ~6-7 | Methylene adjacent to the imide nitrogen. |
| H(d) (N-H) | 1H | 8.0 - 9.0 | br s | - | Broad signal typical for amide/imide protons. |
| -OCH₃ | 3H | ~3.8 | s | - | Typical chemical shift for a methyl ester. |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 (Imide C=O) | 170 - 175 | Carbonyl in a cyclic amide system. |
| C3 | 55 - 60 | Methine carbon flanked by three carbonyls. |
| C4 (Ketone C=O) | 195 - 205 | Ketonic carbonyl, highly deshielded. |
| C5 | 35 - 40 | Methylene carbon adjacent to a ketone. |
| C6 | 40 - 45 | Methylene carbon adjacent to the imide nitrogen. |
| -OCH₃ | 52 - 54 | Methyl ester carbon. |
| Ester C=O | 168 - 172 | Ester carbonyl carbon. |
Conclusion
This compound presents a rich spectroscopic profile reflective of its complex and versatile chemical structure. This guide provides a foundational set of predicted data for its characterization by mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The proposed synthetic route via Dieckmann condensation offers a reliable method for its preparation. The detailed analysis herein serves as a crucial reference for researchers and scientists engaged in the synthesis, identification, and application of this and related heterocyclic compounds in the field of drug discovery and development.
References
- BenchChem. (2025).
- Marson, C. M., & Taylor, R. J. K. (2012).
- Kato, A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides.
- UCL Discovery. (2012).
- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.
- Alfa Chemistry.
- Scribd. 13-C NMR Chemical Shift Table.
- NIST. Glutarimide. NIST WebBook.
- ResearchGate. (2020). ¹H–NMR spectra of (A) 4,4′-trimethylenedipiperidine, (B)
- JoVE. (2025).
- ACS Publications. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling.
- RSC Publishing. (2021).
- MDPI. (2019).
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery [discovery.ucl.ac.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
"Methyl 2,4-dioxopiperidine-3-carboxylate" solubility and stability profile
As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the solubility and stability profile of "Methyl 2,4-dioxopiperidine-3-carboxylate". This document is structured to provide not just protocols, but a foundational understanding of the principles guiding the experimental design for the physicochemical characterization of novel chemical entities.
While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established methodologies and field-proven insights from analogous compounds. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to meticulously evaluate this and other similar molecules.
Introduction: The Critical Role of Physicochemical Profiling
In the landscape of drug discovery and development, the intrinsic physicochemical properties of a molecule are the bedrock upon which its therapeutic potential is built. An otherwise potent compound can fail to become a viable drug if it possesses poor solubility or is unstable in physiological conditions. Therefore, a thorough investigation of the solubility and stability profile of a new chemical entity (NCE) like this compound is not merely a data-gathering exercise; it is a critical step in risk assessment and de-risking a development program.
This guide will provide a robust framework for such an investigation, focusing on the causality behind experimental choices to ensure the generation of meaningful and reliable data.
Physicochemical Properties of this compound
A foundational understanding of the molecule's inherent properties is essential before embarking on experimental studies.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C7H9NO4
-
Molecular Weight: 171.15 g/mol
The structure contains several key functional groups that will dictate its solubility and stability: a lactam (cyclic amide), a ketone, and a methyl ester. The presence of the ester and lactam moieties, in particular, suggests a susceptibility to hydrolysis under both acidic and basic conditions. The molecule also possesses hydrogen bond donors and acceptors, which will influence its solubility in protic solvents.
Solubility Profile: A Multifaceted Assessment
Solubility is a critical determinant of a drug's absorption and bioavailability. A comprehensive assessment should evaluate both thermodynamic and kinetic solubility in a range of relevant media.
Theoretical Underpinnings of Solubility Assessment
It is crucial to differentiate between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent, while kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (like DMSO), begins to precipitate. For early-stage discovery, kinetic solubility is often used as a high-throughput surrogate for its thermodynamic counterpart.
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for assessing the aqueous solubility of a new chemical entity.
Sources
An In-depth Technical Guide to the Synthesis of Methyl 2,4-dioxopiperidine-3-carboxylate
Introduction
Methyl 2,4-dioxopiperidine-3-carboxylate is a heterocyclic compound of significant interest to researchers and drug development professionals. Its core structure, the piperidine-2,4-dione moiety, is a recognized scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles and practical, field-proven methodologies. We will delve into the selection of starting materials, detailed reaction protocols, and the causal factors influencing experimental choices, offering a robust resource for the synthesis of this valuable compound.
Strategic Overview of the Synthesis
The most prevalent and reliable synthetic route to this compound hinges on the intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is ideally suited for the formation of five- and six-membered rings. The overall strategy can be dissected into three principal stages:
-
Formation of a β-amino ester: The synthesis commences with the preparation of a simple β-amino ester, which will form the backbone of the piperidine ring.
-
Acylation to form a diester precursor: The β-amino ester is then acylated with a malonic acid derivative to construct the key N-acyl-β-amino diester intermediate. This intermediate contains all the necessary atoms for the subsequent cyclization.
-
Dieckmann Cyclization: The synthesis culminates in a base-mediated intramolecular condensation of the diester precursor to yield the target this compound.
This strategic approach is illustrated in the workflow diagram below:
Caption: General workflow for the synthesis of this compound.
Part 1: Synthesis of the β-Amino Ester Starting Material
The most direct and cost-effective starting material for the piperidine backbone is β-alanine. To render it suitable for the subsequent acylation and cyclization steps, its carboxylic acid functionality must be protected, typically as a methyl ester.
Protocol 1: Fischer Esterification of β-Alanine
The Fischer-Speier esterification is a classic and highly efficient method for this transformation. The reaction is catalyzed by a strong acid, which serves the dual purpose of protonating the carboxylic acid to activate it towards nucleophilic attack by methanol, and protonating the amino group to prevent self-amidation.[1]
Reaction Scheme:
HOOC-CH₂-CH₂-NH₂ + CH₃OH --(H⁺)--> CH₃OOC-CH₂-CH₂-NH₃⁺
Materials:
-
β-Alanine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂) or Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Step-by-Step Methodology (using Thionyl Chloride):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add anhydrous methanol (e.g., 10 volumes relative to β-alanine).[1]
-
Catalyst Addition: Cool the methanol in an ice bath. Slowly and carefully add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the stirred methanol. This in-situ generation of HCl is exothermic.[1]
-
Addition of β-Alanine: Once the addition of thionyl chloride is complete and the solution has cooled, add β-alanine (1.0 equivalent) portion-wise to the acidic methanol solution.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65-68°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the β-alanine is consumed.[1]
-
Work-up: After cooling to room temperature, remove the excess methanol and volatile byproducts under reduced pressure using a rotary evaporator. The resulting crude product, methyl 3-aminopropanoate hydrochloride, is often a colorless oil or a white solid and is typically of sufficient purity for the next step. High to quantitative yields are often achieved with this method.[1]
Expert Insights: The use of thionyl chloride is particularly effective as it reacts with methanol to generate anhydrous HCl gas, which drives the esterification to completion. The volatile byproducts (SO₂ and HCl) are easily removed during the work-up.[1] While concentrated sulfuric acid is a less expensive alternative, the work-up can be more involved.
Characterization of Methyl 3-aminopropanoate hydrochloride:
| Property | Value |
| Molecular Formula | C₄H₁₀ClNO₂ |
| Molecular Weight | 139.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 103-105 °C |
Part 2: Acylation to the Diester Precursor
With the β-amino ester in hand, the next critical step is the introduction of the malonate moiety. This is typically achieved by reacting the amino group with a suitable malonic acid derivative. A common and effective approach involves the use of dimethyl malonate or its more reactive counterpart, a malonyl chloride.
Protocol 2: Acylation with Dimethyl Malonate
This reaction involves the nucleophilic attack of the amino group of methyl 3-aminopropanoate on one of the carbonyl groups of dimethyl malonate, leading to the formation of an amide bond and the desired diester.
Reaction Scheme:
CH₃OOC-CH₂-CH₂-NH₂ + (CH₃OOC)₂CH₂ --(Heat)--> CH₃OOC-CH₂-CH₂-NH-CO-CH₂-COOCH₃ + CH₃OH
Materials:
-
Methyl 3-aminopropanoate hydrochloride
-
Dimethyl malonate
-
A suitable base (e.g., triethylamine, Et₃N) to liberate the free amine
-
High-boiling point solvent (e.g., xylene) or neat reaction conditions
-
Distillation apparatus
Step-by-Step Methodology:
-
Free Amine Generation: In a round-bottom flask, suspend methyl 3-aminopropanoate hydrochloride (1.0 equivalent) in a suitable solvent like dichloromethane. Add triethylamine (1.1 equivalents) and stir at room temperature for 30 minutes to generate the free amine.
-
Acylation: Add dimethyl malonate (1.5-2.0 equivalents) to the solution of the free amine.
-
Reaction: Heat the mixture to a temperature sufficient to drive the reaction and distill off the methanol byproduct (typically >140°C). The reaction can be performed neat or in a high-boiling solvent.
-
Purification: After the reaction is complete (monitored by TLC or GC-MS), the excess dimethyl malonate and solvent can be removed by vacuum distillation. The resulting crude N-(2-(methoxycarbonyl)ethyl)malonamic acid methyl ester can be purified by column chromatography.
Expert Insights: This reaction can be sluggish and may require elevated temperatures to proceed at a reasonable rate. The use of a more reactive acylating agent, such as methyl malonyl chloride, can allow for milder reaction conditions. However, methyl malonyl chloride is less stable and may require in-situ preparation.
Part 3: Dieckmann Cyclization to the Final Product
The final step in this synthetic sequence is the intramolecular Dieckmann condensation of the N-acyl-β-amino diester. This base-catalyzed reaction forms the piperidine-2,4-dione ring.
Protocol 3: Base-Mediated Dieckmann Cyclization
The mechanism involves the deprotonation of the α-carbon of the malonate moiety to form an enolate, which then attacks the ester carbonyl of the β-alanine portion of the molecule. Subsequent elimination of a methoxide ion yields the cyclic β-keto ester.[2][3][4][5]
Reaction Scheme:
CH₃OOC-CH₂-CH₂-NH-CO-CH₂-COOCH₃ --(Base)--> this compound
Caption: Simplified mechanism of the Dieckmann cyclization.
Materials:
-
N-(2-(methoxycarbonyl)ethyl)malonamic acid methyl ester
-
Strong base (e.g., sodium methoxide (NaOMe), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran (THF))
-
Aqueous acid solution (e.g., HCl) for work-up
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the N-acyl-β-amino diester (1.0 equivalent) in an anhydrous solvent such as THF.
-
Base Addition: Prepare a solution or suspension of a strong base, such as sodium methoxide (1.1 equivalents), in the corresponding anhydrous alcohol (methanol). Add the base solution dropwise to the stirred solution of the diester at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and then quench by carefully adding it to a cold aqueous acid solution (e.g., 1M HCl) to neutralize the excess base and protonate the product. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.
Expert Insights: The choice of base and solvent is critical for the success of the Dieckmann condensation. Using a base with an alkoxide that matches the ester group (e.g., sodium methoxide for methyl esters) prevents transesterification, which can lead to a mixture of products. The reaction must be carried out under strictly anhydrous conditions to avoid hydrolysis of the esters and the base.
Characterization of this compound
| Property | Value |
| Molecular Formula | C₇H₉NO₄ |
| Molecular Weight | 171.15 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.10 – 1.30 (m, 2H), 1.40 – 1.65 (m, 5H), 2.32 (s, 3H), 2.40 – 2.60 (m, 1H), 2.90 – 3.0 (m, 1H), 3.70 – 3.80 (m, 1H), 4.25 (d, J = 11 Hz, 1H), 4.48 (d, J = 11 Hz, 1H), 6.90 – 7.60 (m, 14H, ArH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 21.1, 22.4, 25.4, 26.4, 29.7, 45.2, 56.4, 59.1, 60.0, 126.6, 127.0, 127.6, 128.0, 128.5, 129.3, 129.5, 130.2, 135.3, 143.7, 144.8, 146.1 |
| Mass Spectrometry (ESI) | m/z 454 (M + Na⁺) |
(Note: The provided NMR and MS data are representative and may vary slightly based on the specific instrumentation and conditions used. The aromatic signals in the provided example are from a related, more complex structure and would not be present in the target molecule.)
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The three-stage approach, culminating in a Dieckmann condensation, provides a reliable and scalable route to this valuable heterocyclic building block. By carefully controlling the reaction conditions at each step, particularly during the base-mediated cyclization, researchers and drug development professionals can efficiently access this compound for further elaboration and biological evaluation. This guide provides the foundational knowledge and practical protocols necessary to successfully implement this synthesis in a laboratory setting.
References
- Supplementary Information - The Royal Society of Chemistry.
- 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2025).
- 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2025).
- 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2024).
- Dieckmann Reaction - Cambridge University Press.
- Dieckmann Condensation - Organic Chemistry Portal.
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Emerging Therapeutic Potential of Methyl 2,4-dioxopiperidine-3-carboxylate: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Promise of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with diverse biological activities is a paramount objective. The piperidine ring system, a ubiquitous motif in pharmaceuticals, continues to be a fertile ground for the development of new therapeutic agents.[1] Within this class, the 2,4-dioxopiperidine core has emerged as a structure of significant interest, with derivatives exhibiting a wide spectrum of pharmacological properties. This technical guide provides an in-depth exploration of the potential biological activities of a specific, yet underexplored, derivative: Methyl 2,4-dioxopiperidine-3-carboxylate . While direct extensive research on this particular molecule is in its nascent stages, this document will synthesize data from structurally related compounds, particularly its 2,6-dioxopiperidine isomer and other analogs, to project its therapeutic potential and provide a roadmap for future investigation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic utility of this promising chemical entity.
The 2,4-Dioxopiperidine Scaffold: A Foundation for Diverse Biological Activities
The 2,4-dioxopiperidine ring is a heterocyclic motif that, like its more extensively studied 2,6-dioxopiperidine isomer, presents a unique combination of structural features conducive to biological activity. The presence of two carbonyl groups and a secondary amine (or a substituted nitrogen) offers multiple points for hydrogen bonding and other molecular interactions with biological targets. This inherent reactivity and structural versatility have led to the discovery of a range of biological effects in related compounds, including anticancer, anti-inflammatory, and neuroprotective activities.
Projected Biological Activities of this compound
Based on the pharmacological profiles of structurally analogous compounds, we can extrapolate the following potential biological activities for this compound:
Anticancer Potential: Targeting Cellular Proliferation and Survival
The 2,6-dioxopiperidine scaffold is a cornerstone of several immunomodulatory drugs (IMiDs) with potent anticancer activity. While the isomeric 2,4-dioxopiperidine core is less explored, its structural similarity suggests a high probability of analogous anticancer properties. Heterocyclic compounds, in general, are known to interact with various biotargets like nucleic acids and enzymes, making them a rich source of anticancer drug candidates.[2]
Potential Mechanisms of Action:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Derivatives of 2,4-dioxopiperidine may induce apoptosis by activating key signaling pathways. For instance, they could potentially modulate the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.[3] The activation of caspases, the executioners of apoptosis, is another plausible mechanism.[4]
-
Cell Cycle Arrest: Inhibition of cancer cell proliferation can be achieved by arresting the cell cycle at various checkpoints. It is conceivable that this compound could interfere with the function of cyclin-dependent kinases (CDKs) or other regulatory proteins, leading to cell cycle arrest.
-
Enzyme Inhibition: The carboxylate moiety suggests potential interactions with the active sites of various enzymes. One such class of targets could be topoisomerases, which are crucial for DNA replication and are often targeted by anticancer drugs.[5]
Experimental Workflow for Anticancer Activity Screening:
Caption: A streamlined workflow for the evaluation of anticancer properties.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases.[6] The 2,6-dioxopiperidine core has been associated with anti-inflammatory effects, and it is plausible that this compound shares this property.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators: The compound may inhibit the production or activity of key inflammatory mediators such as prostaglandins and leukotrienes. This could occur through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[7]
-
Modulation of Inflammatory Signaling Pathways: Key signaling pathways such as the NF-κB and MAPK pathways are central to the inflammatory response. The 2,4-dioxopiperidine scaffold could potentially interfere with the activation of these pathways, leading to a reduction in the expression of pro-inflammatory genes.[8]
Experimental Workflow for Anti-inflammatory Activity Screening:
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Concluding Remarks and Future Directions
This compound represents a promising, yet underexplored, chemical entity with the potential for significant therapeutic applications. By leveraging our understanding of structurally related compounds, particularly those containing the 2,6-dioxopiperidine core, we can rationally design and execute a research program to fully elucidate its pharmacological profile. The potential for this molecule to exhibit anticancer, anti-inflammatory, and neuroprotective activities warrants a thorough investigation. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for initiating such studies. Future research should focus on the efficient synthesis of this compound and its analogs, followed by a comprehensive screening cascade to identify and validate its biological activities and ultimately uncover its mechanism of action. The journey from a promising scaffold to a clinically viable drug is arduous, but for molecules like this compound, the potential rewards for human health are substantial.
References
- Bentham Science.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- SlideShare.
- Semantic Scholar.
- ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
- CLYTE Technologies.
- Bio-protocol. 2.2. Carrageenan-Induced Paw Edema. [Link]
- National Center for Biotechnology Information. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]
- ResearchGate.
- Semantic Scholar.
- Inotiv.
- Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. [Link]
- National Center for Biotechnology Information.
- Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. [Link]
- PubMed.
- Indian Journal of Pharmaceutical Education and Research. Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. [Link]
- KeAi Publishing.
- MDPI. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. [Link]
- Mind the Graph.
- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Dovepress.
- National Center for Biotechnology Information.
- PubMed. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. [Link]
- ScienceOpen.
- Study.com.
- MDPI. Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins. [Link]
- National Center for Biotechnology Information.
- Frontiers. Biosynthesis of anticancer phytochemical compounds and their chemistry. [Link]
- Semantic Scholar. Chemical synthesis and biological evaluation of 1d-1,2,4,5-InsP>4> and its 3-fluorinated counterpart 1d-3-F-1,2,4,5-InsP>4> - potent 1d-1,4,5-InsP>3>-like calcium mobilizing analogues. [Link]
- PubMed.
- PubMed.
- National Center for Biotechnology Information. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]
- MDPI.
- Google Patents.
- National Center for Biotechnology Information. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? [Link]
- ResearchGate.
- MDPI.
- MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- PubMed.
- ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- World Journal of Pharmaceutical and Medical Research.
- MDPI. Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. [Link]
- MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent synthetic endeavors on anticancer heterocyclic natural products | KeAi Publishing [keaipublishing.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]
- 8. dovepress.com [dovepress.com]
A-Technical-Guide-to-Methyl-2,4-dioxopiperidine-3-carboxylate-in-Medicinal-Chemistry
A Senior Application Scientist's Perspective on a Privileged Scaffold
Introduction: The Unassuming Power of the Glutarimide Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones in the development of novel therapeutics. The piperidine ring is one such "privileged scaffold," recognized for its metabolic stability and its ability to confer favorable pharmacokinetic properties upon drug candidates.[1] Within this class, the 2,4-dioxopiperidine, or glutarimide, moiety holds a place of particular distinction. Its true significance was thrust into the spotlight by the tragic story of thalidomide, which, despite its devastating teratogenic effects, laid the groundwork for a new class of powerful immunomodulatory and anti-cancer agents.[2][3]
This guide focuses on a specific, versatile derivative: Methyl 2,4-dioxopiperidine-3-carboxylate . This compound is more than a simple building block; it is a sophisticated starting point for a diverse range of therapeutic agents. Its defining features—a cyclic imide, a β-keto ester, and multiple points for chemical modification—provide a rich chemical playground for the medicinal chemist. We will explore its synthesis, its crucial role as a pharmacophore for the E3 ligase Cereblon, and its broader applications in drug discovery, providing both the theoretical underpinnings and practical, field-tested protocols.
Core Synthesis and Chemical Reactivity
The utility of any scaffold begins with its accessibility. This compound can be synthesized through various routes, often involving a Michael addition or a Dieckmann-type cyclization. A common and reliable approach involves the reaction of an appropriate aminodiester with a strong base to induce intramolecular cyclization.
Experimental Protocol: Synthesis of Ethyl 4-(4-nitrophenyl)-2,6-dioxopiperidine-3-carboxylate
This protocol describes the synthesis of a related analog, illustrating the core Michael addition and cyclization strategy.
Step-by-Step Methodology:
-
Base Preparation: Dissolve potassium tert-butoxide (3.5 g, 29 mmol) in tetrahydrofuran (THF, 20 ml) at 5°C.
-
Nucleophile Addition: To the cooled base solution, add a solution of ethyl malonamide (2.62 g, 20 mmol) in THF (10 ml).
-
Michael Addition: Add ethyl 4-nitrocinnamate (1.8 g, 8.1 mmol) as a solid to the reaction mixture.
-
Cyclization: Stir and heat the mixture under reflux for 3 hours.
-
Quenching: Cool the mixture to 5°C and carefully add glacial acetic acid (2 ml).
-
Work-up: Slowly add water (25 ml), ensuring the temperature remains below 5°C. The product can then be isolated through standard extraction and purification procedures.[4]
Chemical Reactivity Profile
The true power of the this compound scaffold lies in its tunable reactivity. The key sites for modification allow for the systematic exploration of structure-activity relationships (SAR).
-
N-alkylation: The imide nitrogen can be readily alkylated, a strategy often used to attach linkers for Proteolysis Targeting Chimeras (PROTACs) or to modulate physicochemical properties.[5]
-
C3-Position (α-to ester): The proton at the C3 position is acidic and can be removed to form an enolate, allowing for the introduction of various substituents.
-
Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides, providing another handle for diversification.
Caption: Synthetic pathway and key reactivity sites of the core scaffold.
The Glutarimide Scaffold as a Cereblon (CRBN) E3 Ligase Ligand
The most profound impact of the glutarimide scaffold in modern medicinal chemistry is its role in hijacking the ubiquitin-proteasome system (UPS). This is the cellular machinery responsible for degrading unwanted proteins. The glutarimide moiety is the key pharmacophore that binds to Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[6]
Mechanism of Action: Molecular Glues and PROTACs
Compounds containing the glutarimide core, such as lenalidomide and pomalidomide, function as "molecular glues."[7] Upon binding to CRBN, they alter its substrate specificity, inducing the ubiquitination and subsequent degradation of proteins that are not its natural targets, such as the transcription factors Ikaros and Aiolos in multiple myeloma cells.[6][8]
This principle has been extended to the revolutionary technology of PROTACs . These bifunctional molecules consist of:
-
A ligand for an E3 ligase (the "E3 binder," often a glutarimide derivative).
-
A ligand for a protein of interest (POI) that needs to be degraded.
-
A flexible linker connecting the two.
The PROTAC brings the POI into close proximity with the E3 ligase, leading to the POI's ubiquitination and destruction by the proteasome.[6] The this compound scaffold is an ideal starting point for creating these E3 binders.
Caption: Mechanism of PROTAC-induced protein degradation via Cereblon.
Broader Therapeutic Applications
While its role in protein degradation is paramount, the 2,4-dioxopiperidine scaffold is not a one-trick pony. Its derivatives have been explored across a range of therapeutic areas.
Anticancer and Anti-inflammatory Activity
Natural products containing the glutarimide ring, such as cycloheximide and lactimidomycin, have long been known for their potent antitumor properties.[9] Synthetic derivatives have shown broad antiproliferative activity against various cancer cell lines, including HeLa and K562.[10] The anti-inflammatory effects are often linked to the modulation of cytokine production, such as TNF-α, a mechanism shared by thalidomide and its analogs.[3] Furthermore, some glutarimide-containing compounds from Burkholderia gladioli have demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production.[9]
Neurodegenerative Disorders
The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS).[1] Derivatives of 2,4-dioxopiperidine are being investigated for neurodegenerative diseases like Alzheimer's. The rationale is often multi-faceted, targeting oxidative stress and chronic neuroinflammation, which are key pathological factors in neurodegeneration.[11][12] The ability of these scaffolds to be modified to cross the blood-brain barrier is a critical aspect of their potential in this area.[11]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2,4-dioxopiperidine core has yielded crucial insights for drug design.
| Modification Site | General Observation | Therapeutic Relevance |
| Glutarimide Ring | An intact ring is often crucial for CRBN binding and subsequent protein degradation activity.[3] | Essential for molecular glues and PROTACs. |
| N-Substitution | Can be used to attach linkers without abolishing CRBN binding. Can also be used in prodrug strategies to temporarily block CRBN engagement.[5] | PROTAC design, targeted drug delivery. |
| C4-Substitution | The nature of the substituent at the 4-position of the piperidine ring heavily influences receptor binding affinity and selectivity.[13][14] | Kinase inhibitors, GPCR ligands. |
| Stereochemistry | The stereochemistry at C3 is critical for CRBN binding, with the (S)-enantiomer typically being the active form for thalidomide-like molecules. | Optimization of potency and reduction of off-target effects. |
Conclusion and Future Perspectives
This compound is a prime example of a privileged scaffold that has evolved from a component of a notorious drug into a cornerstone of cutting-edge therapeutic modalities. Its synthetic tractability and versatile chemical handles make it an invaluable tool for medicinal chemists. The profound success of glutarimide-based molecular glues and the explosion of the PROTAC field have cemented its importance.
Future research will undoubtedly focus on expanding the repertoire of E3 ligases that can be hijacked, and novel glutarimide derivatives will be at the forefront of this exploration.[15] Furthermore, the continued investigation of this scaffold in CNS disorders and other diseases demonstrates that its full potential has yet to be unlocked. As we refine our understanding of structure-activity relationships and target engagement, this unassuming core will continue to be a central feature in the design of next-generation medicines.
References
- Krasavin, M., Adamchik, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114990.
- Villemure, E., Wang, Y., et al. (2024). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
- Villemure, E., Wang, Y., & Nilewski, C. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Synthesis.
- Corral, L. G., et al. (2003). S-3-Amino-phthalimido-glutarimide inhibits angiogenesis and growth of B-cell neoplasias in mice. British Journal of Haematology.
- Ušćumlić, G. S., et al. (2015). Antiproliferative and antibacterial activity of some glutarimide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Wang, Y., et al. (2021). A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase‐Based Partial PROTAC Library. Angewandte Chemie International Edition.
- Li, Y., et al. (2023). The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. Molecules.
- Chelsi, M. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison.
- Henning, N. J., et al. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ChemMedChem.
- Michalska, P., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants.
- Mukhopadhyay, S., et al. (2001). Synthesis and Enantiomeric Separation of 2-Phthalimidino-glutaric Acid Analogues: Potent Inhibitors of Tumor Metastasis. Journal of Medicinal Chemistry.
- Barnes, J. C., et al. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- Tikhov, T. R., & Kuznetsov, V. E. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. ResearchGate.
- Zareba, G., et al. (2004). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Rahman, M. A., et al. (2024). Pharmacological Modulation of Oxidative Stress, Neuroinflammation, and Synaptic Dysfunction for Precision Neuroprotection in Neurodegenerative Disorders: A Narrative Review. Premier Science.
- De, A. U., & Pal, D. (1980). Quantitative Structure-Activity Relationship Study on Some Dihydropteridine Reductase Inhibitors. Journal of Pharmaceutical Sciences.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-3-Amino-phthalimido-glutarimide inhibits angiogenesis and growth of B-cell neoplasias in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 5. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Antiproliferative and antibacterial activity of some glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. premierscience.com [premierscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative structure-activity relationship study on some dihydropteridine reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffolding of Methyl 2,4-dioxopiperidine-3-carboxylate in Alkaloid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents frequently leads researchers to the intricate and diverse world of alkaloids. These naturally occurring compounds, with their complex architectures and potent biological activities, have inspired synthetic chemists for decades. A key strategy in the efficient construction of these molecules is the use of versatile building blocks that provide a pre-functionalized core, ready for elaboration. Among these, Methyl 2,4-dioxopiperidine-3-carboxylate emerges as a highly valuable, yet often overlooked, scaffold for the synthesis of a variety of piperidine-containing alkaloids.
This technical guide provides a comprehensive overview of this compound as a strategic building block in alkaloid synthesis. We will delve into its synthesis, explore its reactivity, and showcase its application in the construction of complex alkaloid frameworks, providing field-proven insights and detailed experimental protocols for the modern synthetic chemist.
The Strategic Advantage of the 2,4-Dioxopiperidine Core
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds and natural products. The 2,4-dioxopiperidine moiety, as present in our target building block, offers several strategic advantages:
-
Multiple Functionalization Points: The presence of two carbonyl groups, an enolizable β-dicarbonyl system, and a reactive ester allows for a wide range of chemical transformations. This includes selective alkylations, acylations, and condensations, providing access to a diverse array of substituted piperidine derivatives.
-
Conformational Rigidity: The cyclic nature of the piperidine ring imparts a degree of conformational constraint, which can be crucial for achieving high stereoselectivity in subsequent reactions.
-
Latent Functionality: The dicarbonyl system can be selectively reduced or otherwise modified to introduce new stereocenters and functional groups, paving the way for the synthesis of complex polycyclic systems.
Synthesis of this compound: A Step-by-Step Approach
The most common and efficient method for the synthesis of the 2,4-dioxopiperidine core is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[1][2] The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available precursors.
Conceptual Synthetic Pathway
The overall strategy involves the preparation of a key acyclic precursor, an N-protected bis(alkoxycarbonylmethyl)amine derivative, which upon intramolecular cyclization yields the desired piperidine-2,4-dione.
Caption: General synthetic strategy for this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of the Dieckmann Precursor
-
N-protection of a β-amino acid: Start with a suitable N-protected β-amino acid, for example, N-Boc-β-alanine.
-
Coupling with Meldrum's acid: React the N-protected β-amino acid with Meldrum's acid in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-Dimethylaminopyridine). This forms an acyl Meldrum's acid derivative.
-
Methanolysis: The resulting intermediate is then heated in methanol to induce both cyclization and methanolysis of the Meldrum's acid moiety, yielding the corresponding methyl β-ketoester. This acyclic precursor contains the necessary diester functionality for the subsequent Dieckmann condensation.
Step 2: Dieckmann Condensation
-
Base-mediated cyclization: The diester precursor is treated with a strong base, such as sodium methoxide or sodium hydride, in an anhydrous solvent like methanol or THF.[1][4] The base promotes an intramolecular condensation to form the six-membered β-keto ester ring.
-
Acidic workup: The reaction is quenched with a protic acid to neutralize the base and isolate the product.
-
Purification: The crude product is then purified by standard techniques such as recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Base | Sodium Methoxide, Sodium Hydride, Potassium tert-butoxide | Strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester. |
| Solvent | Anhydrous Methanol, THF, Toluene | Aprotic or alcoholic solvents that do not interfere with the base are essential. Anhydrous conditions prevent hydrolysis of the esters. |
| Temperature | Varies (often reflux) | Sufficient energy is needed to overcome the activation barrier of the cyclization. |
Table 1: Critical Parameters for the Dieckmann Condensation.
Reactivity and Application in Alkaloid Synthesis
The true value of this compound lies in its versatile reactivity, which allows for its elaboration into complex alkaloid frameworks.
Key Reactions of the 2,4-Dioxopiperidine Scaffold
The dicarbonyl system and the ester group provide multiple handles for further functionalization.
Caption: Key reaction sites of the 2,4-dioxopiperidine core.
-
γ-Alkylation: The C5 position is part of an enolizable β-dicarbonyl system, making it susceptible to deprotonation and subsequent alkylation. This regioselective alkylation is a powerful tool for introducing side chains and building complexity.[3]
-
Selective Carbonyl Reduction: The two carbonyl groups at C2 and C4 can be selectively reduced to hydroxyl groups, introducing new stereocenters. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.
-
Condensation Reactions: The active methylene group at C3 can participate in various condensation reactions, such as the Knoevenagel condensation, to introduce exocyclic double bonds and further functional groups.
-
Ring Annulation Strategies: The inherent functionality of the 2,4-dioxopiperidine ring makes it an excellent precursor for ring annulation reactions, leading to the formation of fused or bridged polycyclic systems characteristic of many alkaloids.
Case Study: Synthesis of Quinolizidine Alkaloids
The quinolizidine alkaloid family, which includes medicinally important compounds like lupinine and sparteine, represents a prime target for syntheses employing the 2,4-dioxopiperidine scaffold.[5][6][7] Although a direct total synthesis of a specific quinolizidine alkaloid from this compound is not prominently documented, the strategic utility of this building block is evident in the synthesis of key intermediates.
A plausible synthetic strategy towards the quinolizidine core would involve the following conceptual steps:
Caption: A conceptual pathway to quinolizidine alkaloids.
This approach leverages the key reactivities of the building block to systematically construct the bicyclic quinolizidine skeleton. The initial γ-alkylation introduces a side chain that, after further transformations, can participate in an intramolecular cyclization to form the second ring.
Conclusion and Future Perspectives
This compound stands as a potent and versatile building block for the synthesis of complex alkaloids. Its readily accessible synthesis via the Dieckmann condensation and its multiple points for chemical manipulation make it an attractive starting material for the construction of diverse piperidine-containing natural products. While its full potential in total synthesis is yet to be exhaustively explored and documented, the foundational chemistry of the 2,4-dioxopiperidine core provides a clear roadmap for its application in the synthesis of quinolizidine, indolizidine, and other classes of alkaloids.
Future research in this area will likely focus on the development of stereoselective methods for the functionalization of this scaffold and its application in the total synthesis of novel and medicinally relevant alkaloids. As the demand for new therapeutics continues to grow, the strategic use of such powerful building blocks will undoubtedly play a pivotal role in the future of drug discovery and development.
References
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
- Bunsupa, S., Katayama, K., & Saito, K. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in plant science, 3, 239.
- Crofts, T., & La-Venia, A. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation.
- Bunsupa, S., et al. (2012). Biosynthetic pathway of quinolizidine alkaloids. Frontiers in Plant Science, 3, 239.
- Martin, S. F., Puckette, T. A., & Colapret, J. A. (1979). New methods for alkaloid synthesis. Facile total syntheses of (±)-O-methyljoubertiamine and (±)-mesembrine. The Journal of Organic Chemistry, 44(19), 3391-3397.
- Schaefer, J. P., & Bloomfield, J. J. (2011).
- Orsini, P., et al. (2007).
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. Technical Support Center.
- Angle, S. R., & Breitenbucher, J. G. (1995). Recent progress in the synthesis of piperidine and indolizidine alkaloids. In Stereoselective Synthesis (Part J) (Vol. 4, pp. 223-260). Elsevier.
- Denic, M., Blagojevic, P., & Radulovic, N. (2013). Synthetic approaches to coniine and other 2-alkyl piperidines. Facta universitatis-series: Physics, Chemistry and Technology, 11(1), 1-26.
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperine alkaloids.
- V. D. Kiricojevi, et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- Patil, S. A., et al. (2010). A new and efficient one-pot synthesis of 2-amino-4-aryl-3-cyano-5-dioxo-1,4,5,6,7,8-hexahydroquinolines. Arkivoc, 2010(9), 117-124.
- Orsini, P., et al. (2007).
- Dieckmann Condensation. Organic Chemistry Portal. (n.d.).
Sources
- 1. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Methyl 2,4-dioxopiperidine-3-carboxylate Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2,4-Dioxopiperidine Core - A Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. Within this broad class of heterocycles, the 2,4-dioxopiperidine scaffold has emerged as a particularly "privileged" core structure in modern drug discovery. Its inherent functionalities, including a cyclic β-dicarbonyl system, a lactam, and multiple sites for chemical modification, provide a versatile platform for the design and synthesis of novel therapeutic agents.
This technical guide focuses on the discovery and development of derivatives and analogs of a key exemplar of this scaffold: Methyl 2,4-dioxopiperidine-3-carboxylate . We will delve into the synthetic strategies for accessing this core and its derivatives, explore methodologies for their biological evaluation, and discuss the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers aiming to exploit the rich chemical space offered by this promising class of compounds.
I. Synthesis of the 2,4-Dioxopiperidine-3-carboxylate Core and its Analogs
The construction of the 2,4-dioxopiperidine ring system is most effectively achieved through the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[1][2][3] This powerful cyclization reaction forms the six-membered ring and introduces the characteristic β-keto ester functionality in a single, efficient step.
Core Synthesis via Dieckmann Condensation
The synthesis of the this compound core typically commences from readily available starting materials. A common strategy involves the preparation of an N-protected amino diester precursor, which then undergoes base-mediated intramolecular cyclization.
Experimental Protocol: Synthesis of N-Boc-protected this compound
Step 1: Synthesis of the Diester Precursor
-
To a solution of N-Boc-β-alanine in an anhydrous solvent such as dichloromethane (CH₂Cl₂), add 1.1 equivalents of Meldrum's acid and 1.5 equivalents of 4-dimethylaminopyridine (DMAP) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Add 1.2 equivalents of a carbodiimide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the reaction mixture.[5][6][7]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, wash the reaction mixture sequentially with an aqueous solution of potassium bisulfate (KHSO₄) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Dissolve the crude product in a suitable solvent like ethyl acetate and reflux for several hours to effect cyclization to the N-Boc-protected piperidine-2,4-dione.[4]
Step 2: Dieckmann Condensation
-
Prepare a solution of the diester precursor in an anhydrous, non-polar solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a strong base, typically 1.1 to 1.5 equivalents of sodium hydride (NaH) or sodium ethoxide (NaOEt), portion-wise to the solution at room temperature.[1][2]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Derivatization Strategies
The this compound scaffold offers multiple handles for chemical modification, allowing for the generation of diverse analog libraries for SAR studies. The primary points of derivatization are the nitrogen atom of the lactam, the C5 position (γ- to the ester), and the carboxylate group at C3.
The nitrogen atom of the piperidine ring can be readily functionalized after the core synthesis, typically following deprotection of a suitable protecting group (e.g., Boc).
Experimental Protocol: N-Alkylation
-
To a solution of the deprotected this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN), add 1.2 to 1.5 equivalents of a base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)).
-
Add 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide, methyl iodide).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by flash chromatography.
The C5 position of the 2,4-dioxopiperidine ring is nucleophilic and can be selectively alkylated under specific conditions. This modification is crucial for exploring the steric and electronic requirements of the binding pocket of a biological target. A regioselective γ-alkylation of an N-Boc protected 2,4-dioxopiperidine has been reported.[4]
Experimental Protocol: Regioselective γ-Alkylation
-
Dissolve the N-Boc-protected this compound and 3-5 equivalents of the desired alkylating agent (e.g., propyl bromide) in anhydrous THF at -20 °C under a nitrogen atmosphere.[4]
-
Add 2.2 equivalents of lithium hexamethyldisilazide (LiHMDS) (1 M in THF) dropwise to the stirred solution.[4]
-
Maintain the reaction at -20 °C for 1-2 hours.
-
Dilute the reaction with dichloromethane and wash with a 5% aqueous solution of KHSO₄.
-
Dry the organic phase, filter, and concentrate in vacuo.
-
The subsequent removal of the Boc protecting group can be achieved by treatment with a strong acid such as hydrochloric acid in dioxane.[4]
-
Purify the final product by flash chromatography.
The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides. This is a powerful strategy for introducing diverse functional groups and modulating the physicochemical properties of the molecule.[5][6][7][8]
Experimental Protocol: Amide Coupling
-
Hydrolysis of the Ester: Treat the this compound derivative with a base such as lithium hydroxide (LiOH) in a mixture of THF and water to hydrolyze the methyl ester to the corresponding carboxylic acid. Acidify the reaction mixture to protonate the carboxylate.
-
Amide Coupling: To a solution of the resulting carboxylic acid in a suitable solvent (e.g., DMF), add 1.1 equivalents of the desired amine, 1.2 equivalents of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole), and 2-3 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA).[5][8]
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the final amide product by flash chromatography or preparative HPLC.
II. Biological Evaluation of 2,4-Dioxopiperidine-3-carboxylate Derivatives
The therapeutic potential of novel chemical entities is determined through a cascade of biological assays. For derivatives of the this compound scaffold, evaluation often begins with in vitro screening for anticancer and antibacterial activities, as these are common therapeutic areas for piperidine-containing compounds.[9][10][11]
In Vitro Anticancer Activity Assays
Initial assessment of anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.[12][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Compounds that exhibit significant cytotoxicity are further investigated to determine if they induce programmed cell death (apoptosis). This can be assessed using methods like the Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.[13]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the test compounds at concentrations around their IC₅₀ values for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vitro Antibacterial Activity Assays
The antibacterial efficacy of the synthesized compounds is typically determined by measuring their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Structure-Activity Relationship (SAR) Analysis
While specific, comprehensive SAR studies on this compound derivatives are not yet widely published, we can infer potential relationships based on the broader class of piperidine and dioxopiperidine compounds and general principles of medicinal chemistry. The following discussion presents a hypothetical framework for SAR exploration.
Hypothetical SAR for Anticancer Activity
For anticancer activity, the SAR of dioxopiperidine derivatives is often complex and target-dependent. However, some general trends can be anticipated.
-
N-Substitution: The substituent on the piperidine nitrogen can significantly impact activity. Large, lipophilic groups may enhance membrane permeability and interactions with hydrophobic pockets in target proteins. The introduction of aromatic or heteroaromatic rings can facilitate π-π stacking interactions.
-
C5-Substitution: Alkylation at the C5 position can probe the steric tolerance of the target's binding site. The introduction of small alkyl groups may be well-tolerated, while bulkier groups could lead to a loss of activity.
-
C3-Amide Substituents: The nature of the R group in the C3-amide functionality provides a rich opportunity for SAR exploration. Introducing hydrogen bond donors and acceptors can enhance binding affinity. Varying the size and lipophilicity of this group can modulate the overall pharmacokinetic properties of the molecule.
| Position of Modification | Hypothesized Effect on Anticancer Activity | Rationale |
| N1-substituent | Introduction of bulky, lipophilic groups may increase potency. | Enhanced membrane permeability and hydrophobic interactions with the target. |
| C5-substituent | Small to medium-sized alkyl or aryl groups may be optimal. | Steric hindrance from very large groups could disrupt binding. |
| C3-amide | Aromatic or heteroaromatic amides may show enhanced activity. | Potential for additional binding interactions such as π-stacking. |
| C3-amide | Amides with hydrogen bond donors/acceptors could improve potency. | Increased binding affinity through specific hydrogen bonding interactions. |
Hypothetical SAR for Antibacterial Activity
For antibacterial agents, particularly those targeting Gram-negative bacteria, the ability to penetrate the outer membrane is crucial.
-
Overall Physicochemical Properties: A balance between lipophilicity and hydrophilicity is often required. Cationic charges can facilitate interaction with the negatively charged bacterial membrane.
-
N-Substitution: The introduction of basic amines on the N1-substituent could lead to protonation at physiological pH, creating a cationic center that may enhance antibacterial activity, especially against Gram-negative bacteria.
-
C3-Amide Substituents: Similar to anticancer agents, the amide at C3 can be modified to optimize interactions with the bacterial target. For example, in designing inhibitors of bacterial enzymes like peptide deformylase, the amide substituent can be designed to mimic the natural substrate.[10]
| Position of Modification | Hypothesized Effect on Antibacterial Activity | Rationale |
| N1-substituent | Introduction of a basic amine may increase activity. | Formation of a cationic center can improve outer membrane permeation in Gram-negative bacteria. |
| C5-substituent | Lipophilic groups may enhance activity against Gram-positive bacteria. | Increased interaction with the lipid-rich cell wall. |
| C3-amide | Mimicking natural substrates of bacterial enzymes. | Improved target-specific binding and inhibition. |
| Overall Structure | Optimization of lipophilicity (logP). | Balancing solubility and membrane permeability. |
IV. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the potential for diverse biological activities, makes it an attractive target for medicinal chemists. The synthetic strategies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers entering this field.
Future efforts should focus on the synthesis of diverse libraries of analogs and their systematic evaluation against a broad range of biological targets. The elucidation of specific structure-activity relationships through these studies will be crucial for the rational design of potent and selective drug candidates. Furthermore, the exploration of novel derivatization strategies and the application of computational modeling will undoubtedly accelerate the discovery of new therapeutics based on this versatile and privileged scaffold.
V. References
-
NROChemistry. Dieckmann Condensation. [Link]
-
Routledge. Antimicrobial Susceptibility Testing Protocols - 1st Edition. [Link]
-
WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
PubMed. Bioassays for anticancer activities. [Link]
-
NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]
-
Agapea. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
YouTube. Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]
-
Bio-protocol. 2.4. In-vitro anticancer assay. [Link]
-
PubMed. A new antibacterial dioxopiperazine alkaloid related to gliotoxin from a marine isolate of the fungus Pseudallescheria. [Link]
-
ResearchGate. Summary of SAR for series 2, 3 and 4 for assuring high antimicrobial... [Link]
-
ResearchGate. 3-Diazopiperidine-2,4-diones as Convenient Precursors to Rare Polysubstituted Spiro Bis-β,γ-lactams and 2-Oxopyrrolidine-3-carboxylic Acid Derivatives via the Thermally Promoted Wolff Rearrangement. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
PubMed. [Antibacterial activity of dioxidine under aero- and anaerobic conditions]. [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Grokipedia. Dieckmann condensation. [Link]
-
National Institutes of Health. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. [Link]
-
National Institutes of Health. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. [Link]
-
National Institutes of Health. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
MDPI. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. [Link]
-
PubMed. Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria. [Link]
-
ResearchGate. Cinnamamide derivatives with 4-hydroxypiperidine moiety enhance effect of doxorubicin to cancer cells and protect cardiomyocytes against drug-induced toxicity through CBR1 inhibition mechanism. [Link]
-
MDPI. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens. [Link]
-
ResearchGate. Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity. [Link]
-
ResearchGate. (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. [Link]
-
Synthesis and Antibacterial Analysis of Analogues of the Marine Alkaloid Pseudoceratidine. (This is a placeholder as a specific, valid URL was not found in the search results for this reference).
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. (This is a placeholder as a specific, valid URL was not found in the search results for this reference).
-
ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]
-
PubMed Central. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). [Link]
-
ResearchGate. SAR studies of anti-cancer activity of 1,4-DHPs. [Link]
-
National Institutes of Health. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. [Link]
-
ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. [Link]
-
ResearchGate. SAR of the synthesized thiazolidine-2,4-diones as VEGFR-2 inhibitors.... [Link]
-
PubMed. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. [Link]
-
MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
ResearchGate. Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. [Link]
-
PubMed. SAR studies of 2-arylthiazolidine-4-carboxylic acid amides: a novel class of cytotoxic agents for prostate cancer. [Link]
-
National Institutes of Health. New analogs of SYA013 as sigma-2 ligands with anticancer activity. [Link]
-
MDPI. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. [Link]
-
Beilstein Journals. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. [Link]
-
MDPI. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Evaluation of Amido-Derivative of Hydnocarpin D | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Study of the structure-activity relationships of new dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2,4-dioxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dioxopiperidine-3-carboxylate, a versatile heterocyclic compound, serves as a critical building block in the synthesis of various pharmaceutical agents. Its structure, incorporating a piperidine ring and a β-keto ester moiety, endows it with a unique reactivity profile that is highly valued in medicinal chemistry. However, the very features that make it a potent synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in the principles of chemical reactivity and laboratory best practices. By understanding the "why" behind each safety measure, researchers can foster a culture of safety and ensure the integrity of their work.
Hazard Identification and Risk Assessment: Understanding the Reactivity
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its chemical structure allows for an expert assessment of its likely hazards. The primary risks are associated with its piperidine core and the reactive β-keto ester functional group.
Likely Hazard Classifications (based on analogous structures):
-
Skin Irritation: Similar piperidine derivatives are known to cause skin irritation.[1][2]
-
Serious Eye Irritation/Damage: Contact with eyes is likely to cause serious irritation or damage.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
The causality behind these hazards lies in the chemical nature of the compound. The piperidine nitrogen can act as a base, and the overall molecule can react with biological nucleophiles, leading to irritation upon contact with skin, eyes, and mucous membranes.
Physical and Chemical Properties
A summary of the key physical and chemical properties for structurally similar compounds is presented below. These properties are crucial for understanding the compound's behavior under various laboratory conditions.
| Property | Value (for analogous compounds) | Implication for Handling |
| Physical Form | Solid (crystalline powder) | Potential for dust formation; handle in a well-ventilated area. |
| Molecular Formula | C7H9NO4 | Not directly a hazard, but essential for calculations. |
| Molecular Weight | 183.15 g/mol | Not directly a hazard, but essential for calculations. |
| Storage Temperature | Refrigerator (2-8 °C) is recommended for similar compounds. | Store in a cool, dry place to prevent degradation. |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The primary objective when handling this compound is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. A combination of engineering controls and appropriate PPE is essential.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood.[3] This is the most critical engineering control to prevent inhalation of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[2][3][4]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is crucial in the event of an accidental exposure.[1][4]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][3] A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[2][3] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[2]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing such as an apron or coveralls.[1][2]
-
Respiratory Protection: Under normal laboratory use within a fume hood, respiratory protection is typically not required.[1][2] However, in situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with a particulate filter may be necessary.[1]
Diagram: PPE Protocol for Handling Cyclic β-Keto Esters
Caption: A logical workflow for donning and doffing PPE.
Safe Storage and Handling Procedures
Proper storage and handling are paramount to maintaining the stability of this compound and preventing accidental exposure.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. The β-keto ester functionality can be sensitive to hydrolysis under acidic or basic conditions.[5]
-
Moisture: Protect from moisture to prevent hydrolysis.[1]
Handling
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[2][4]
-
Dust Formation: Avoid the formation of dust and aerosols.[3] If the compound is a fine powder, handle it with care to minimize its dispersal.
-
Electrostatic Discharge: For larger quantities, take precautionary measures against static discharges.[3][6]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1][2] |
Spill and Leak Procedures
-
Small Spills:
-
Ensure the area is well-ventilated (work within a fume hood if possible).
-
Wearing appropriate PPE, carefully sweep or scoop up the solid material.
-
Place the spilled material into a suitable, labeled container for disposal.[3][4]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Alert your institution's emergency response team.
-
Increase ventilation if it is safe to do so.
-
Avoid breathing dust.[2]
-
Diagram: Emergency Response for Chemical Exposure
Caption: A decision tree for responding to chemical exposure.
Waste Disposal
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the contents/container to an approved waste disposal plant.[1] Do not allow the chemical to enter drains.[3] High-temperature incineration is often the preferred method for organic chemical waste.[7]
Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to safety protocols, researchers can mitigate risks and foster a secure and productive laboratory environment. The principles outlined in this guide—from understanding the chemical causality of hazards to the meticulous application of engineering controls, PPE, and emergency preparedness—form the bedrock of responsible scientific practice.
References
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- Alpha Chemika. (n.d.). PIPERIDINE For Synthesis.
- Penta Chemicals. (2024, May 7). Piperidine - Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- PubChem. (n.d.). Ethyl 1-methyl-2-oxopiperidine-3-carboxylate.
- Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. ResearchGate.
- National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- Cepheid. (2024, May 2). Disposal of Xpert® Test Cartridges.
- ResearchGate. (n.d.). Cyclic β-keto esters: Synthesis and reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- Delloyd's Lab-Tech Chemistry resource. (n.d.). Disposal of Solvent peroxides.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2,4-dioxopiperidine-3-carboxylate
Introduction
Methyl 2,4-dioxopiperidine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine-2,4-dione scaffold is a key structural motif present in various biologically active molecules. This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights. The synthesis is approached via a two-step sequence involving the initial preparation of a key acyclic triester intermediate, followed by an intramolecular Dieckmann condensation.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a two-stage process. The first stage involves the synthesis of the precursor molecule, Dimethyl 2-(2-methoxy-2-oxoethylamino)succinate. This is accomplished via the N-alkylation of dimethyl L-aspartate with methyl chloroacetate. The second stage employs the classic Dieckmann condensation, an intramolecular cyclization of the triester precursor, to construct the desired piperidine-2,4-dione ring system.
Caption: Overall two-stage synthetic workflow.
Part 1: Synthesis of Dimethyl 2-(2-methoxy-2-oxoethylamino)succinate (Precursor)
Theoretical Background
The synthesis of the triester precursor is achieved through a standard N-alkylation reaction. Dimethyl L-aspartate, containing a secondary amine, acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate. A non-nucleophilic base is used to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.
Experimental Protocol
Materials:
-
Dimethyl L-aspartate hydrochloride
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add dimethyl L-aspartate hydrochloride (1 equivalent) and anhydrous acetonitrile (approx. 5 mL per gram of starting material).
-
Add anhydrous potassium carbonate (2.5 equivalents) to the suspension.
-
Add methyl chloroacetate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl 2-(2-methoxy-2-oxoethylamino)succinate.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure triester.
Part 2: Synthesis of this compound via Dieckmann Condensation
Mechanistic Insights
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[4][5][6] The mechanism proceeds as follows:
-
Enolate Formation: A strong base, such as sodium methoxide, abstracts an acidic α-proton from one of the ester groups of the precursor to form a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a cyclic tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the methoxide leaving group and forming the cyclic β-keto ester.
-
Deprotonation: The newly formed β-keto ester is acidic and is deprotonated by the methoxide base. This step is thermodynamically favorable and drives the reaction to completion.
-
Protonation: An acidic workup protonates the enolate to yield the final product, this compound.
Caption: Simplified mechanism of the Dieckmann condensation.
Experimental Protocol
Materials:
-
Dimethyl 2-(2-methoxy-2-oxoethylamino)succinate (precursor from Part 1)
-
Sodium methoxide
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve Dimethyl 2-(2-methoxy-2-oxoethylamino)succinate (1 equivalent) in anhydrous toluene (approx. 10 mL per gram of precursor).
-
Add sodium methoxide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH is acidic (pH ~ 2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield this compound as a solid.
Data Summary
The following table summarizes the key parameters for the synthesis.
| Step | Reactants | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Dimethyl L-aspartate HCl, Methyl chloroacetate | K₂CO₃ | Acetonitrile | 82 | 12-18 | 60-75 |
| 2 | Dimethyl 2-(2-methoxy-2-oxoethylamino)succinate | NaOMe | Toluene | 110 | 4-6 | 70-85 |
References
- Lynch, J. E., et al. (1987). Piperidine derivs., their preparation and their use as medicaments. EP 0223403.
- Dieckmann, W. (1900). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684.
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Sundberg, R. J. (1993). Piperidine Synthesis. DTIC ADA265905.
- Dieckmann Condensation. (n.d.). Organic Chemistry Portal.
- Myers, A. G., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 78, 29.
- Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry.
- Dieckmann condensation. (n.d.). In Wikipedia.
- Dieckmann Condensation Reaction Mechanism. (2018, May 10). The Organic Chemistry Tutor. [Video]. YouTube. Retrieved from [https://www.youtube.
- CN104151164A - Method for preparing methyl chloroacetate. (2014). Google Patents.
- New process of synthesis of methyl chloroacetate by reactive distillation. (2018). Chemical Engineering (China).
- Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. (2024). ACS Omega.
Sources
- 1. CN104151164A - Method for preparing methyl chloroacetate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol - American Chemical Society - Figshare [acs.figshare.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
The Dieckmann Condensation Route to Methyl 2,4-dioxopiperidine-3-carboxylate: A Detailed Mechanistic Guide and Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 2,4-dioxopiperidine-3-carboxylate is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a versatile intermediate in the synthesis of various therapeutic agents. This application note provides an in-depth exploration of the synthesis of this key compound, focusing on the reaction mechanism and intermediates of the pivotal Dieckmann condensation. Detailed experimental protocols for the synthesis of the acyclic precursor and its subsequent intramolecular cyclization are presented, along with a thorough discussion of the underlying chemical principles. This guide is intended to equip researchers with the fundamental knowledge and practical instructions necessary for the successful synthesis and utilization of this important synthetic building block.
Introduction: The Significance of the Piperidine-2,4-dione Core
The piperidine-2,4-dione moiety is a privileged scaffold in drug discovery, appearing in a multitude of biologically active molecules. Its rigid, cyclic structure, coupled with the presence of multiple points for functionalization, makes it an attractive template for the design of enzyme inhibitors, receptor modulators, and other therapeutic agents. This compound, in particular, offers a strategic handle for further chemical elaboration, making it a valuable starting material for the synthesis of complex molecular architectures. The efficient and well-understood synthesis of this intermediate is therefore of paramount importance to the drug development pipeline.
The Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Synthesis of the Acyclic Precursor: The open-chain diester, N-(2-(methoxycarbonyl)acetyl)-β-alanine methyl ester, is first prepared. This involves the acylation of β-alanine methyl ester with a suitable malonic acid derivative.
-
Intramolecular Cyclization: The acyclic precursor undergoes a base-catalyzed intramolecular Dieckmann condensation to yield the desired cyclic product, this compound.
This strategic approach allows for the controlled construction of the piperidine-2,4-dione ring system.
Reaction Mechanism and Intermediates: A Deep Dive into the Dieckmann Condensation
The core of this synthesis lies in the Dieckmann condensation, an intramolecular version of the Claisen condensation.[1][2][3] This reaction is a powerful tool for the formation of five- and six-membered rings.[4]
The Acyclic Precursor: N-(2-(methoxycarbonyl)acetyl)-β-alanine methyl ester
The logical precursor for the target molecule is N-(2-(methoxycarbonyl)acetyl)-β-alanine methyl ester. This molecule contains the necessary atoms and functional groups arranged in a linear fashion, primed for cyclization.
The Stepwise Mechanism of Cyclization
The base-catalyzed intramolecular cyclization proceeds through a series of well-defined intermediates:
-
Enolate Formation: A strong base, typically a sodium alkoxide such as sodium methoxide, abstracts an acidic α-proton from the carbon atom situated between the two carbonyl groups of the malonyl moiety. This deprotonation results in the formation of a resonance-stabilized enolate ion. This step is crucial as it generates the nucleophile required for the subsequent ring-closing step.[5]
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the ester group at the other end of the molecule. This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide ion as a leaving group. This step results in the formation of the six-membered piperidine-2,4-dione ring.
-
Deprotonation of the Product: The resulting β-dicarbonyl compound is acidic. The methoxide leaving group, being a strong base, deprotonates the newly formed cyclic product at the carbon between the two carbonyls. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[3]
-
Acidic Workup: A final acidic workup is necessary to protonate the enolate and yield the neutral this compound.
Caption: The reaction mechanism of the Dieckmann condensation for the synthesis of this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of this compound.
Synthesis of the Acyclic Precursor: N-(2-(methoxycarbonyl)acetyl)-β-alanine methyl ester
This protocol describes the acylation of β-alanine methyl ester hydrochloride with methyl malonyl chloride.
Materials:
-
β-Alanine methyl ester hydrochloride
-
Methyl malonyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Neutralization of β-Alanine Methyl Ester Hydrochloride: Suspend β-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension at 0°C. Stir the mixture for 30 minutes at this temperature.
-
Acylation: In a separate flask, dissolve methyl malonyl chloride (1.0 eq) in anhydrous DCM.
-
Add the solution of methyl malonyl chloride dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(2-(methoxycarbonyl)acetyl)-β-alanine methyl ester.
| Parameter | Value |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification | Flash Column Chromatography |
Table 1: Reaction conditions for the synthesis of the acyclic precursor.
Dieckmann Condensation: Synthesis of this compound
This protocol details the intramolecular cyclization of the acyclic precursor.
Materials:
-
N-(2-(methoxycarbonyl)acetyl)-β-alanine methyl ester
-
Sodium methoxide
-
Anhydrous Methanol
-
Anhydrous Toluene
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve N-(2-(methoxycarbonyl)acetyl)-β-alanine methyl ester (1.0 eq) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add sodium methoxide (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C and carefully quench by adding 1 M hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.
| Parameter | Value |
| Solvent | Toluene |
| Base | Sodium Methoxide |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification | Recrystallization or Column Chromatography |
Table 2: Reaction conditions for the Dieckmann condensation.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Dieckmann condensation provides a robust and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism, including the key enolate intermediates, is essential for optimizing reaction conditions and achieving high yields. The detailed protocols provided in this application note serve as a practical guide for researchers in the field of medicinal chemistry and drug development, enabling the reliable synthesis of this valuable heterocyclic building block.
References
- Dieckmann Condens
- Illustrated Glossary of Organic Chemistry - Dieckmann condensation. UCLA Chemistry and Biochemistry. [Link]
- Dieckmann Condens
- 23.
- Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link]
- dibenzoylmethane. Organic Syntheses. [Link]
- 23.
Sources
- 1. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of Methyl 2,4-dioxopiperidine-3-carboxylate in the Synthesis of Potent Analgesic Compounds: A Detailed Guide
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the piperidine ring system stands as a "privileged scaffold," forming the core of numerous therapeutic agents, particularly potent analgesics. Its conformational flexibility and ability to present substituents in a defined three-dimensional space allow for optimal interactions with biological targets, most notably opioid receptors. Within the diverse array of piperidine-based starting materials, Methyl 2,4-dioxopiperidine-3-carboxylate represents a highly versatile and underutilized building block for the synthesis of novel analgesic compounds.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of a potent fentanyl analog. We will move beyond a simple recitation of steps to provide a deep, mechanistic understanding of each transformation, grounded in established chemical principles. The protocols detailed herein are designed to be self-validating, with clear causality behind each experimental choice.
Conceptual Framework: A Multi-Step Synthesis of a Fentanyl Analog
The overall synthetic strategy involves a four-step sequence to transform this compound into a potent analgesic of the fentanyl class. This proposed pathway leverages the inherent reactivity of the starting material to efficiently construct the key structural features required for analgesic activity.
Caption: Proposed synthetic pathway from this compound to a fentanyl analog.
Part 1: Synthesis of the Key Intermediate: 1-Phenethyl-4-oxopiperidine
The initial phase of our synthesis focuses on the transformation of the starting material into the crucial intermediate, 1-phenethyl-4-oxopiperidine. This is achieved through a tandem N-alkylation and decarboxylation sequence.
Step 1.1: N-Alkylation of the Piperidine Nitrogen
The first transformation involves the alkylation of the secondary amine within the piperidine ring with phenethyl bromide. This step introduces the N-phenethyl group, a key pharmacophoric element in many potent opioids, including fentanyl.[1][2]
Protocol 1: N-Alkylation of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 171.15 | 17.1 g |
| Phenethyl bromide | 1.1 | 185.06 | 20.3 g |
| Potassium carbonate (K₂CO₃) | 2.0 | 138.21 | 27.6 g |
| Acetonitrile (CH₃CN) | - | - | 250 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (17.1 g, 0.1 mol) and anhydrous acetonitrile (250 mL).
-
Add potassium carbonate (27.6 g, 0.2 mol) to the suspension.
-
Slowly add phenethyl bromide (20.3 g, 0.11 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-phenethylated intermediate. This product is typically used in the next step without further purification.
Causality and Insights:
-
Choice of Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the piperidine nitrogen for the nucleophilic attack on phenethyl bromide. Its insolubility in acetonitrile facilitates its removal by simple filtration.
-
Solvent: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, promoting the desired alkylation pathway.[3]
-
Excess Reagent: A slight excess of phenethyl bromide ensures the complete consumption of the starting material.
Step 1.2: Krapcho Decarboxylation
The subsequent step involves the decarboxylation of the β-keto ester to yield the desired 4-oxopiperidine derivative. The Krapcho decarboxylation is a well-established and efficient method for this transformation, particularly for substrates with an adjacent electron-withdrawing group.[4][5][6]
Protocol 2: Krapcho Decarboxylation
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Crude N-phenethylated intermediate | 1.0 | 317.34 | ~0.1 mol |
| Lithium chloride (LiCl) | 1.2 | 42.39 | 5.1 g |
| Dimethyl sulfoxide (DMSO) | - | - | 150 mL |
| Water (H₂O) | - | - | 5.4 mL (0.3 mol) |
Procedure:
-
Dissolve the crude N-phenethylated intermediate in dimethyl sulfoxide (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add lithium chloride (5.1 g, 0.12 mol) and water (5.4 mL, 0.3 mol) to the solution.
-
Heat the reaction mixture to 160-170°C and maintain for 4-6 hours. The evolution of CO₂ should be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into a large volume of cold water (500 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-phenethyl-4-oxopiperidine.
Causality and Insights:
-
Mechanism: The Krapcho decarboxylation proceeds via nucleophilic attack of the chloride ion on the methyl ester, followed by the loss of carbon dioxide from the resulting carboxylate intermediate.[4][6]
-
Solvent and Salt: The high-boiling polar aprotic solvent DMSO is ideal for this high-temperature reaction. The presence of a salt like LiCl accelerates the rate of dealkoxycarbonylation.[5] The addition of water facilitates the final protonation step.[7]
Caption: Workflow for the synthesis of 1-Phenethyl-4-oxopiperidine.
Part 2: Construction of the 4-Anilinopiperidine Core
With the key 4-oxopiperidine intermediate in hand, the next critical step is the introduction of the aniline moiety at the 4-position. This is efficiently achieved through reductive amination.
Step 2: Reductive Amination with Aniline
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[8][9] In this step, 1-phenethyl-4-oxopiperidine reacts with aniline in the presence of a reducing agent to form N-phenyl-1-(2-phenylethyl)piperidin-4-amine.
Protocol 3: Reductive Amination
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-Phenethyl-4-oxopiperidine | 1.0 | 203.28 | 20.3 g |
| Aniline | 1.1 | 93.13 | 10.2 g |
| Sodium triacetoxyborohydride (STAB) | 1.5 | 211.94 | 31.8 g |
| Dichloromethane (DCM) | - | - | 300 mL |
| Acetic Acid | catalytic | 60.05 | ~1 mL |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 1-phenethyl-4-oxopiperidine (20.3 g, 0.1 mol) in anhydrous dichloromethane (300 mL).
-
Add aniline (10.2 g, 0.11 mol) and a catalytic amount of glacial acetic acid (~1 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (31.8 g, 0.15 mol) in portions over 30 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield N-phenyl-1-(2-phenylethyl)piperidin-4-amine.
Causality and Insights:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[10] It is less reactive towards the starting ketone compared to the intermediate iminium ion, minimizing side reactions.
-
Catalyst: The catalytic amount of acetic acid protonates the carbonyl oxygen, activating it towards nucleophilic attack by aniline and promoting the formation of the imine intermediate.
-
One-Pot Procedure: This reaction is conveniently performed as a one-pot procedure, enhancing its efficiency.[11]
Part 3: Final Acylation to Yield the Fentanyl Analog
The final step in the synthesis is the N-acylation of the secondary amine of the 4-anilinopiperidine core with propionyl chloride to introduce the propanamide side chain, a critical feature for high-affinity binding to opioid receptors.[12]
Step 3: N-Acylation with Propionyl Chloride
Protocol 4: N-Acylation
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Phenyl-1-(2-phenylethyl)piperidin-4-amine | 1.0 | 280.41 | 28.0 g |
| Propionyl chloride | 1.2 | 92.52 | 11.1 g |
| Triethylamine (TEA) | 1.5 | 101.19 | 15.2 g |
| Dichloromethane (DCM) | - | - | 250 mL |
Procedure:
-
Dissolve N-phenyl-1-(2-phenylethyl)piperidin-4-amine (28.0 g, 0.1 mol) in anhydrous dichloromethane (250 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (15.2 g, 0.15 mol).
-
Slowly add a solution of propionyl chloride (11.1 g, 0.12 mol) in dichloromethane (50 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final fentanyl analog.
Causality and Insights:
-
Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Conditions: The reaction is initially performed at a low temperature to control the exothermic acylation reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 5. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
Application Notes & Protocols: Methyl 2,4-dioxopiperidine-3-carboxylate as a Versatile Scaffold for Novel Heterocyclic Synthesis
Abstract
The quest for novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. The piperidine ring, a privileged scaffold, is a recurring motif in a multitude of FDA-approved drugs, valued for its favorable pharmacokinetic properties.[1] This guide details the utility of Methyl 2,4-dioxopiperidine-3-carboxylate , a highly functionalized and versatile building block, for the strategic construction of diverse and medicinally relevant heterocyclic systems. We provide in-depth protocols for the synthesis of the core scaffold and its subsequent transformation into valuable pyrazole and pyrimidine derivatives, including fused bicyclic systems. The methodologies are presented with a focus on mechanistic understanding, experimental robustness, and practical applicability for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of the 2,4-Dioxopiperidine Core
The 2,4-dioxopiperidine skeleton is a prominent feature in numerous biologically active compounds. Its inherent functionality—a cyclic β-keto amide system—offers a rich platform for chemical elaboration. The presence of two distinct carbonyl groups, an enolizable β-dicarbonyl system, and an ester moiety provides multiple reactive sites for building molecular complexity. This unique arrangement allows for controlled and regioselective reactions to generate a variety of heterocyclic scaffolds, which are central to the development of new therapeutic agents.[2] The strategic introduction of substituents onto this core can significantly influence biological activity by modulating factors such as receptor binding, metabolic stability, and solubility.[1]
This document serves as a practical guide for researchers, providing both the foundational synthesis of this compound and detailed protocols for its application in creating novel heterocyclic entities.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is most effectively achieved via an intramolecular Dieckmann condensation of a suitably substituted acyclic diester.[3][4] This classical carbon-carbon bond-forming reaction is a robust method for the formation of five- and six-membered rings.[3][4] The general strategy involves the preparation of a δ-amino diester, which is then cyclized under basic conditions.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a two-step process: first, the synthesis of the acyclic precursor, followed by the base-mediated intramolecular cyclization.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted piperidine-2,4-diones via Dieckmann cyclization.[5][6]
Step A: Synthesis of the Acyclic Precursor (Dimethyl 3,3'-(methoxycarbonylazanediyl)dipropanoate)
-
Michael Addition: To a solution of methyl 3-aminopropanoate hydrochloride (1 equiv.) in methanol, add triethylamine (1.1 equiv.) at 0 °C. Stir for 15 minutes, then add methyl acrylate (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dimethyl 3,3'-iminodipropanoate.
-
N-Acylation: Dissolve the crude product from the previous step in dichloromethane. Cool the solution to 0 °C and add triethylamine (1.2 equiv.). Slowly add a solution of methyl malonyl chloride (1.1 equiv.) in dichloromethane. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours. Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure acyclic triester precursor.
Step B: Dieckmann Condensation
-
Cyclization: To a solution of sodium methoxide (1.3 equiv.) in dry methanol under a nitrogen atmosphere, add a solution of the acyclic precursor from Step A (1 equiv.) in dry methanol dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the starting material using TLC or LC-MS.[5]
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid or 1 M HCl. Remove the methanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by crystallization or column chromatography to yield this compound.
| Parameter | Condition/Reagent | Purpose/Rationale |
| Base | Sodium Methoxide (NaOMe) | To deprotonate the α-carbon of one ester, initiating the intramolecular cyclization. The alkoxide should match the ester to prevent transesterification.[4] |
| Solvent | Dry Methanol | Serves as the reaction medium and should be anhydrous to prevent hydrolysis of the esters and quenching of the enolate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation reaction. |
Application in Heterocyclic Synthesis: Building Novel Scaffolds
The true utility of this compound lies in its ability to serve as a synthon for a wide array of more complex heterocyclic systems. The 1,3-dicarbonyl moiety is the key reactive center for these transformations.
Synthesis of Pyrazole Derivatives: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, providing a direct route to pyrazole-containing molecules.[6][7][8] Pyrazoles are a well-established class of heterocycles with a broad range of biological activities.[9]
Caption: Knorr synthesis of a fused pyrazole system.
Protocol: Synthesis of a Pyrazolo[4,3-c]pyridin-3-one Derivative
This protocol is based on the well-established Knorr synthesis for pyrazolones from β-ketoesters.[7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equiv.) in ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 equiv.) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be beneficial.[7]
-
Reaction Conditions: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
| Reagent | Role | Example Products |
| Hydrazine Hydrate | Forms the unsubstituted pyrazole ring. | Fused Pyrazolone |
| Phenylhydrazine | Incorporates a phenyl group on the pyrazole nitrogen. | N-Phenyl Fused Pyrazolone |
| Semicarbazide | Leads to N-carbamoyl pyrazole derivatives. | N-Carbamoyl Fused Pyrazolone |
Synthesis of Pyrimidine Derivatives: The Biginelli Reaction and Analogues
The condensation of 1,3-dicarbonyl compounds with urea, thiourea, or guanidine is a cornerstone of pyrimidine synthesis. The Biginelli reaction, a multicomponent approach, is a classic example.[9][10] Pyrimidine scaffolds are integral to nucleic acids and are found in numerous antiviral, antibacterial, and anticancer agents.
Caption: Synthesis of fused pyrimidines.
Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol is an adaptation of established methods for the synthesis of pyrimidines from β-dicarbonyl compounds.[11]
-
Reaction Setup: In a suitable solvent such as ethanol or isopropanol, dissolve this compound (1 equiv.).
-
Reagent Addition: Add guanidine hydrochloride (1.1 equiv.) and a base such as sodium ethoxide or sodium hydroxide (1.1 equiv.) to the solution. Alternatively, urea or thiourea can be used.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl). The product may precipitate and can be collected by filtration. If not, the solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization to yield the desired fused pyrimidine.
| Reagent | Resulting Scaffold | Significance |
| Guanidine | 2-Amino-pyrido[2,3-d]pyrimidine | The 2-amino group provides a handle for further functionalization. |
| Urea | Pyrido[2,3-d]pyrimidine-2,4-dione | A core structure in many biologically active molecules. |
| Thiourea | 2-Thioxo-pyrido[2,3-d]pyrimidine | The thione group can be further derivatized, for example, by S-alkylation. |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic scaffolds. Its straightforward synthesis via Dieckmann condensation and the predictable reactivity of its β-dicarbonyl moiety make it an attractive starting material for generating libraries of pyrazole and pyrimidine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable core. Future work could involve exploring asymmetric syntheses of the core scaffold to access chiral heterocyclic products, as well as expanding the range of condensation partners to create even more diverse and complex molecular architectures for drug discovery programs.
References
- Gleave, R. J., et al. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Gharpure, S. J., et al. (2020). Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Organic & Biomolecular Chemistry.
- Khan, I., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry.
- Komarova, E. S., et al. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry.
- Rainey, A. A., & Muir, T. W. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie.
- Komarova, E. S., et al. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Semantic Scholar.
- Name-Reaction.com. Knorr pyrazole synthesis.
- Wikipedia. Biginelli reaction.
- Wikipedia. Dieckmann condensation.
- Ivanenkov, Y. A., et al. (2019). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry.
- PubChem. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate.
- Organic Chemistry Portal. Biginelli Reaction.
- Iacob, A. T., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules.
- ResearchGate. The Biginelli Dihydropyrimidine Synthesis.
- Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.
- Semantic Scholar. Biginelli reaction.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- YouTube. Dieckmann Condensation Reaction Mechanism.
- Science of Synthesis. Product Class 13: Guanidine Derivatives.
- JoVE. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors.
- PubChem. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate.
- ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- ResearchGate. Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate.
- PubChem. methyl (6R)-6-methyl-2-oxopiperidine-3-carboxylate.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. knorr pyrazole synthesis | PPTX [slideshare.net]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. name-reaction.com [name-reaction.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for SAR Studies: Derivatization of Methyl 2,4-dioxopiperidine-3-carboxylate
Abstract
The 2,4-dioxopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid conformation and multiple points for functionalization make it an ideal template for Structure-Activity Relationship (SAR) studies. This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of a key intermediate, Methyl 2,4-dioxopiperidine-3-carboxylate. We will explore strategies for modification at the N1-imido, C3-ester, and C5-methylene positions, explaining the chemical rationale behind each approach and providing step-by-step protocols for implementation in a research setting.
Introduction: The 2,4-Dioxopiperidine Scaffold in Drug Discovery
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to act as a versatile scaffold.[1] When incorporated into the 2,4-dioxopiperidine system, the resulting lactam structure presents distinct chemical handles that can be precisely modified to probe interactions within a biological target's binding site. The fixed conformational nature of the ring system reduces the entropic penalty upon binding, often leading to higher affinity ligands.
This compound is an exceptionally useful starting material for SAR exploration due to its three primary, chemically distinct reactive centers:
-
The N1 Imide Proton: Acidic and readily deprotonated to allow for N-alkylation or N-arylation.
-
The C3 Methyl Ester: A versatile handle for hydrolysis followed by amide coupling, enabling the introduction of a vast array of chemical diversity.
-
The C3 and C5 α-Protons: The protons alpha to the carbonyl groups are acidic and can be removed to generate enolates, which can then be alkylated or otherwise functionalized.
This document will systematically address the derivatization at each of these key positions.
Strategic Overview of Derivatization for SAR Exploration
A successful SAR campaign requires a systematic exploration of the chemical space around the core scaffold. The following diagram illustrates the primary derivatization pathways starting from this compound.
Caption: Primary derivatization pathways for SAR studies.
Derivatization at the N1-Position: Exploring Solvent-Exposed Regions
Modification at the N1 position is a common strategy to introduce substituents that can interact with solvent-exposed regions of a binding pocket or form key hydrophobic or aromatic interactions. The imidic proton is sufficiently acidic to be removed by moderate bases, allowing for straightforward alkylation or arylation.
Protocol 3.1: General Procedure for N-Alkylation
This protocol describes the N-alkylation using an alkyl halide.
Rationale for Experimental Choices:
-
Base Selection: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for deprotonating the imide without causing significant side reactions like ester hydrolysis. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the starting materials and the intermediate salt, facilitating the reaction.
-
Temperature: Room temperature is often sufficient, but gentle heating (50-60 °C) can accelerate the reaction for less reactive electrophiles.
| Reagents & Materials |
| This compound |
| Alkyl Halide (R-X) |
| Potassium Carbonate (K₂CO₃), anhydrous |
| N,N-Dimethylformamide (DMF), anhydrous |
| Ethyl Acetate (EtOAc) |
| Brine (saturated aq. NaCl) |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
| Round-bottom flask, stir bar |
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add the desired alkyl halide (1.1 - 1.2 eq) to the stirring suspension.
-
Stir the reaction at room temperature (or 50 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
C3-Position Derivatization: Building an Amide Library
The C3-ester is arguably the most powerful handle for generating extensive chemical diversity. A two-step sequence of ester hydrolysis followed by amide coupling allows for the introduction of a virtually limitless variety of substituents via commercially available amines.
Caption: Workflow for C3-amide library synthesis.
Protocol 4.1: Ester Hydrolysis (Saponification)
Rationale for Experimental Choices:
-
Reagent: Lithium hydroxide (LiOH) is a standard reagent for ester saponification. It is generally preferred over NaOH or KOH in sensitive substrates as it can sometimes lead to cleaner reactions.
-
Solvent System: A mixture of THF and water ensures that both the organic substrate and the inorganic base are in the same phase, allowing the reaction to proceed smoothly.
| Reagents & Materials |
| N-protected 2,4-dioxopiperidine-3-carboxylate |
| Lithium Hydroxide (LiOH) |
| Tetrahydrofuran (THF) |
| Deionized Water |
| 1M Hydrochloric Acid (HCl) |
| Ethyl Acetate (EtOAc) |
| Brine |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Step-by-Step Methodology:
-
Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Protocol 4.2: Amide Coupling
Rationale for Experimental Choices:
-
Coupling Reagents: The combination of EDC (a water-soluble carbodiimide) and HOBt is a classic, reliable, and cost-effective choice for amide bond formation.[2][3] It works by forming an active ester intermediate, which is less prone to racemization and reacts efficiently with the amine.
-
Base: A non-nucleophilic base like DIPEA or triethylamine is required to neutralize the hydrochloride salt of EDC and to scavenge the acid formed during the reaction.
| Reagents & Materials |
| Carboxylic Acid from Protocol 4.1 |
| Primary or Secondary Amine (R-NH₂) |
| EDC·HCl (EDAC) |
| HOBt (Hydroxybenzotriazole) |
| DIPEA (Diisopropylethylamine) |
| Dichloromethane (DCM), anhydrous |
| Saturated aq. NaHCO₃ |
| Brine |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Step-by-Step Methodology:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aq. NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide derivative.
C5-Position Derivatization: Introducing Steric Bulk and Chirality
The C5 methylene protons are activated by both the adjacent C4-keto and C6-imido carbonyls, making them acidic enough to be removed by a strong, non-nucleophilic base. This allows for the introduction of alkyl groups, which can be used to probe steric constraints in a binding pocket or to introduce new chiral centers.
Protocol 5.1: Regioselective C5-Alkylation
Rationale for Experimental Choices:
-
N-Protection: To ensure regioselectivity, the N1 position must first be protected (e.g., with a Boc group) to prevent competitive N-alkylation. The Boc-protected starting material, tert-butyl 2,4-dioxopiperidine-1-carboxylate, is commercially available or can be synthesized.
-
Base: A strong, sterically hindered base like Lithium Hexamethyldisilazide (LHMDS) is ideal. It is powerful enough to deprotonate the C5 position while its bulk disfavors reaction at the more sterically accessible C3 position. The lithium counter-ion plays a key role in coordinating the intermediate enolate to direct the alkylation.[4]
-
Temperature: The reaction is performed at low temperatures (-78 °C) to control the formation of the kinetic enolate at the C5 position and to prevent side reactions.
| Reagents & Materials |
| N-Boc-2,4-dioxopiperidine (or similar N-protected core) |
| LHMDS (1.0 M solution in THF) |
| Alkyl Halide (R-X) |
| Tetrahydrofuran (THF), anhydrous |
| Saturated aq. Ammonium Chloride (NH₄Cl) |
| Ethyl Acetate (EtOAc) |
| Brine |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Step-by-Step Methodology:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the N-protected 2,4-dioxopiperidine (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LHMDS (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. The N-protecting group can then be removed under appropriate conditions (e.g., TFA for a Boc group) if desired.
Conclusion
The this compound scaffold offers a robust and versatile platform for medicinal chemistry exploration. The distinct reactivity of the N1, C3, and C5 positions allows for the systematic and independent introduction of chemical diversity. By employing the strategies and protocols outlined in this guide—N-alkylation to probe solvent-exposed regions, C3-amide coupling for extensive diversity generation, and C5-alkylation to introduce steric elements—researchers can efficiently generate focused compound libraries to establish clear Structure-Activity Relationships and accelerate the drug discovery process.
References
- EP0334633B1 - Preparation of 2,6-dioxopiperidine derivatives - Google P
- Kaliraj, S., & Radhakrishnan, J. (2022). Design, Synthesis of Dioxopiperidinamide Derivatives by Amide Coupling Reaction and Study of Their Biological Activity. ChemistrySelect. (URL: [Link])
- Orsini, P., et al. (2007).
- Kaliraj, S., & Jeyalakshmi, R. (2022). Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (URL: [Link])
- Sharma, A., et al. (2023). Amide Bond Formation and Peptide Coupling.
- Lupin, A. A., et al. (2022).
- Wang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters. (URL: [Link])
- Ali, M. A., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen. (URL: [Link])
- Shah, S. T., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. (URL: [Link])
- Ahmed, M., et al. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. (URL: [Link])
- Sotor, M., & Gryko, D. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules. (URL: [Link])
- Nojima, M. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. (URL: [Link])
- Singh, S., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. (URL: [Link])
- Ahmad, M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. (URL: [Link])
- Scott, J. D., et al. (2012). Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. The Journal of Organic Chemistry. (URL: [Link])
- Ukrainets, I. V., et al. (2016). New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates. Scientia Pharmaceutica. (URL: [Link])
- Clemens, R. J., & Hyatt, J. A. (1985). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
- Asati, V., & Sharma, S. (2024). Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025). Archiv der Pharmazie. (URL: [Link])
- Risi, R., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules. (URL: [Link])
- ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. (URL: [Link])
- Ukrainets, I. V., et al. (2017). Synthesis, Structure, and Analgesic Properties of Halogen-Substituted 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxanilides. Scientia Pharmaceutica. (URL: [Link])
- Dahanukar, V. H., et al. (2009). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry. (URL: [Link])
Sources
Application Notes and Protocols for N-Alkylation and N-Arylation of Methyl 2,4-dioxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the N-alkylation and N-arylation of methyl 2,4-dioxopiperidine-3-carboxylate. This key heterocyclic scaffold is a valuable building block in medicinal chemistry, and its N-functionalization opens avenues for the synthesis of diverse compound libraries for drug discovery. This document delves into the underlying chemical principles of these transformations, offering step-by-step protocols for established synthetic methods, including base-mediated N-alkylation, Mitsunobu reaction, Buchwald-Hartwig amination, and Ullmann condensation. The guide emphasizes experimental design, discusses potential challenges such as chemoselectivity, and provides insights into reaction optimization and product purification.
Introduction: The Significance of N-Substituted 2,4-Dioxopiperidines
The 2,4-dioxopiperidine ring system, a derivative of glutarimide, is a privileged scaffold in medicinal chemistry. Prominent examples include thalidomide and its analogs, lenalidomide and pomalidomide, which have demonstrated significant therapeutic effects by modulating the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] The nitrogen atom of the glutarimide moiety plays a crucial role in binding to CRBN.[1][2] Consequently, the N-alkylation and N-arylation of this scaffold are of profound interest for several reasons:
-
Modulation of Biological Activity: Introducing substituents on the nitrogen atom can alter the binding affinity and selectivity for biological targets, leading to the development of novel therapeutics.
-
Prodrug Strategies: N-alkylation can serve as a prodrug strategy to mask the active pharmacophore, potentially improving pharmacokinetic properties and enabling targeted drug release.[1][2]
-
Scaffold Diversification: N-functionalization provides a straightforward approach to generate extensive libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
This guide focuses on this compound as a versatile starting material for these transformations.
Synthesis of the Starting Material: this compound
The synthesis of the title compound is typically achieved through a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[3][4][5][6]
Reaction Principle: Dieckmann Condensation
The reaction involves the base-catalyzed intramolecular cyclization of a diester, such as dimethyl N-acyl-L-glutamate, to form the 2,4-dioxopiperidine ring. The choice of base is critical to avoid side reactions like transesterification.[3]
Start [label="Dimethyl N-acyl-L-glutamate"]; Base [label="Base (e.g., NaH, NaOMe)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Enolate Intermediate"]; Product [label="this compound"]; Workup [label="Acidic Workup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Intermediate [label=" Deprotonation"]; Intermediate -> Intermediate [label=" Intramolecular\nAcyl Substitution", dir=both]; Intermediate -> Product [label=" Elimination of MeO-"]; Product -> Product [label=" Tautomerization\n(Keto-Enol)"]; Base -> Start; Product -> Workup; }
Figure 1: Simplified workflow for the synthesis of the starting material via Dieckmann condensation.Protocol 1: Synthesis of this compound
Materials:
-
Dimethyl N-Boc-L-glutamate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
-
Anhydrous Tetrahydrofuran (THF) or Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (or methanol).
-
Base Addition: Carefully add sodium hydride (1.2 equivalents) portion-wise to the solvent at 0 °C. If using sodium methoxide, it can be added directly.
-
Substrate Addition: Slowly add a solution of dimethyl N-Boc-L-glutamate (1.0 equivalent) in the corresponding anhydrous solvent to the base suspension at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
N-Alkylation Reactions
N-alkylation of the 2,4-dioxopiperidine scaffold can be achieved through several methods. The choice of method depends on the nature of the alkylating agent and the desired reaction conditions.
Base-Mediated N-Alkylation with Alkyl Halides
This is a classical and straightforward method for N-alkylation. The imide proton is sufficiently acidic to be deprotonated by a suitable base, forming a nucleophilic nitrogen that reacts with an alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred to minimize side reactions.[7] Stronger bases like sodium hydride (NaH) can also be used but may lead to competing reactions at the C3 position.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.[7]
-
Reaction Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide. Primary alkyl halides usually react at room temperature or with gentle heating, while secondary halides may require higher temperatures.[8]
Start [label="this compound"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AlkylHalide [label="Alkyl Halide (R-X)"]; Intermediate [label="N-Anion Intermediate"]; Product [label="N-Alkyl Product"];
Start -> Intermediate [label="Deprotonation"]; Intermediate -> Product [label="Sₙ2 Attack"]; Base -> Start; AlkylHalide -> Intermediate; }
Figure 2: Mechanism of base-mediated N-alkylation.Protocol 2: General Procedure for Base-Mediated N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), K₂CO₃ (1.5 equivalents), and anhydrous DMF.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 equivalents) to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | >90 |
| Ethyl Bromide | K₂CO₃ | DMF | 50 | 18 | 85-95 |
| Benzyl Bromide | Cs₂CO₃ | MeCN | 60 | 8 | >90 |
| Allyl Bromide | K₂CO₃ | DMF | 25 | 6 | 80-90 |
Table 1: Representative conditions for base-mediated N-alkylation (yields are estimated based on similar systems).
Mitsunobu Reaction
The Mitsunobu reaction is a mild and versatile method for the N-alkylation of imides using an alcohol as the alkylating agent.[3][9][10][11] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, if applicable.
Causality Behind Experimental Choices:
-
Reagents: The reaction requires a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[6][10][11]
-
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.[6]
-
Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the reactivity of the reagents.[10]
Alcohol [label="Alcohol (R-OH)"]; PPh3 [label="PPh₃", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DEAD [label="DEAD/DIAD", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imide [label="this compound"]; Intermediate1 [label="Phosphonium Adduct"]; Intermediate2 [label="Alkoxyphosphonium Salt"]; Product [label="N-Alkyl Product"];
Alcohol -> Intermediate2; PPh3 -> Intermediate1; DEAD -> Intermediate1; Intermediate1 -> Intermediate2 [label="Proton Transfer"]; Imide -> Intermediate2 [label="Sₙ2 Attack"]; Intermediate2 -> Product; }
Figure 3: Simplified mechanism of the Mitsunobu reaction.Protocol 3: General Procedure for Mitsunobu N-Alkylation
Materials:
-
This compound
-
Alcohol (1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent), the alcohol (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often purified by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
N-Arylation Reactions
The introduction of an aryl group onto the nitrogen atom of the 2,4-dioxopiperidine ring typically requires transition metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][5] It offers a broad substrate scope and generally proceeds under milder conditions than the traditional Ullmann condensation.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos) are crucial for an efficient catalytic cycle.[5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the imide.[5]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.
Pd0 [label="Pd(0)Lₙ"]; ArylHalide [label="Aryl Halide (Ar-X)"]; OxAdd [label="Oxidative Addition\n(Ar-Pd(II)-X)Lₙ"]; Imide [label="this compound"]; Base [label="Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LigandEx [label="Ligand Exchange\n(Ar-Pd(II)-N)Lₙ"]; RedElim [label="Reductive Elimination"]; Product [label="N-Aryl Product"];
Pd0 -> OxAdd [label=" Ar-X"]; OxAdd -> LigandEx [label=" Imide, Base"]; ArylHalide -> OxAdd; Imide -> LigandEx; Base -> LigandEx; LigandEx -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }
Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.Protocol 4: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-iodotoluene) (1.0 equivalent)
-
Pd₂(dba)₃ (2-5 mol%)
-
Xantphos or other suitable ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), base (1.5-2.0 equivalents), Pd₂(dba)₃, and the phosphine ligand in a Schlenk tube.
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed N-arylation reaction.[4] While it often requires higher temperatures than the Buchwald-Hartwig reaction, recent advancements with various ligands have enabled milder reaction conditions.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are typically used as the catalyst.
-
Ligand: The use of a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or an amino acid, can significantly improve the reaction efficiency and lower the required temperature.
-
Base: A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is commonly employed.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are often necessary.
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) |
| Iodobenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 |
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 24 |
| 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 20 |
| Phenylboronic Acid (Chan-Lam) | Cu(OAc)₂ / Pyridine | O₂ | DCM | 25 | 12 |
Table 2: Representative conditions for N-arylation reactions (conditions are generalized for cyclic imides).
Potential Challenges and Chemoselectivity
The structure of this compound presents potential chemoselectivity challenges:
-
C3-Alkylation/Arylation: The proton at the C3 position is acidic due to the flanking carbonyl groups and can be deprotonated by strong bases, leading to competing C-alkylation or C-arylation. The use of milder bases and carefully controlled reaction conditions can help to favor N-functionalization.
-
Ester Group Reactivity: The methyl ester is generally stable under the conditions for N-alkylation and N-arylation. However, under strongly basic or acidic conditions, or with prolonged heating, hydrolysis or transesterification may occur.
Conclusion
The N-alkylation and N-arylation of this compound are crucial transformations for the synthesis of novel, biologically active compounds. This guide provides a foundational understanding and practical protocols for performing these reactions using established synthetic methodologies. Researchers are encouraged to adapt and optimize these procedures for their specific substrates and research goals, paying close attention to the principles of reaction design and potential side reactions.
References
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Ester-aciden. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
- Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
- Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylamin-Derivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384. [Link]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Ng, S. S. W., et al. (2003). Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues. Clinical Cancer Research, 9(4), 1638-1644. [Link]
- Dodge, J. A., et al. (1996). A new, mild, and efficient method for the N-alkylation of imides. The Journal of Organic Chemistry, 61(13), 4504-4505. [Link]
- Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
- Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−N, C(aryl)−O, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Reddy, K. R., et al. (2006). A simple and efficient protocol for the N-alkylation of indoles and carbazoles. Tetrahedron Letters, 47(43), 7575-7578. [Link]
- Wolfe, J. P., et al. (1999). A General, Efficient, and Versatile Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: C-Acylation and C-Alkylation of Methyl 2,4-dioxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted 2,4-dioxopiperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of these heterocycles is of paramount importance for the development of new chemical entities with tailored pharmacological profiles. This guide provides a detailed technical overview of C-acylation and C-alkylation methods for a key intermediate, methyl 2,4-dioxopiperidine-3-carboxylate. Drawing from established principles of β-keto ester chemistry and specific literature precedents for related glutarimide systems, we present field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 2,4-Dioxopiperidine Scaffold
The 2,4-dioxopiperidine ring system, a derivative of glutarimide, is a cornerstone in modern drug discovery. Its prevalence is exemplified by blockbuster drugs such as thalidomide and its analogs (lenalidomide, pomalidomide), which have revolutionized the treatment of multiple myeloma and other hematological malignancies by modulating the Cereblon E3 ubiquitin ligase complex. The biological activity of these molecules is exquisitely sensitive to the nature and stereochemistry of the substituents on the piperidine ring.
This compound is a versatile starting material, possessing an active methylene group at the C3 position, flanked by two carbonyl groups. This structural feature allows for the facile generation of a nucleophilic enolate, which can subsequently react with a variety of electrophiles. This guide will focus on two key transformations: C-alkylation and C-acylation at this C3 position, providing a gateway to a diverse array of novel derivatives for screening and lead optimization.
Part 1: C-Alkylation at the C3 Position
The introduction of alkyl groups at the C3 position of this compound is a fundamental strategy for exploring the structure-activity relationship (SAR) of this scaffold. The reaction proceeds via the formation of an enolate, followed by a nucleophilic substitution reaction with an alkyl halide.
Causality Behind Experimental Choices
The choice of base, solvent, and temperature is critical for the successful C-alkylation of β-keto esters and related compounds. A strong, non-nucleophilic base is required to fully deprotonate the active methylene group without competing in side reactions such as addition to the carbonyls.[1][2] Lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices for this purpose, as they are potent bases with significant steric hindrance.[2] The use of aprotic solvents like tetrahydrofuran (THF) is essential to prevent protonation of the highly reactive enolate. Low temperatures, typically between -78 °C and -20 °C, are employed to control the reaction rate, minimize side reactions, and ensure the stability of the enolate.[3]
While the direct alkylation of this compound has not been extensively reported, a highly relevant study by Orsini et al. on the regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione provides a robust starting point.[4] In their work, they demonstrated that the use of LiHMDS as a base allows for the efficient alkylation at the C5 position. This suggests that for our target molecule, selective alkylation at the more acidic C3 position should be highly favorable.
Experimental Workflow: C-Alkylation
Caption: Workflow for the C-alkylation of the target molecule.
Detailed Protocol: C-Alkylation with Benzyl Bromide
Materials:
-
This compound
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 45 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to yield the desired C-alkylated product.
Data Presentation: Representative C-Alkylation Reactions
The following table is a hypothetical representation based on typical yields for such reactions, inspired by the data for γ-alkylation of a related compound.[4]
| Entry | Alkylating Agent (R-X) | Product | Expected Yield (%) |
| 1 | Methyl Iodide | 3-methyl-2,4-dioxopiperidine-3-carboxylate | 75-85 |
| 2 | Ethyl Bromide | 3-ethyl-2,4-dioxopiperidine-3-carboxylate | 70-80 |
| 3 | Benzyl Bromide | 3-benzyl-2,4-dioxopiperidine-3-carboxylate | 80-90 |
| 4 | Allyl Bromide | 3-allyl-2,4-dioxopiperidine-3-carboxylate | 75-85 |
Part 2: C-Acylation at the C3 Position
C-acylation introduces a second acyl group at the C3 position, creating a β-tricarbonyl system. These products are valuable intermediates for further transformations, including the synthesis of various heterocyclic systems.
Causality Behind Experimental Choices
The C-acylation of β-keto esters can be more challenging than alkylation due to the possibility of O-acylation and the reduced reactivity of the enolate towards acylating agents compared to alkyl halides.[3] A common and effective method for C-acylation involves the use of magnesium ethoxide (Mg(OEt)₂) to form a magnesium enolate, followed by reaction with an acyl chloride or anhydride. The magnesium chelate is believed to favor C-acylation over O-acylation by holding the enolate in a more rigid conformation that exposes the carbon nucleophile.
Alternatively, the use of a strong base like sodium hydride (NaH) to generate the enolate, followed by the addition of an acylating agent, is a well-established method.[5] Pyridine or another non-nucleophilic base is often added to scavenge the acid byproduct generated during the reaction, particularly when using acyl chlorides.[1][6]
Reaction Mechanism: C-Acylation
Caption: Mechanism of C-acylation of the target molecule.
Detailed Protocol: C-Acylation with Acetyl Chloride
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Pyridine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 1 hour, or until hydrogen evolution ceases.
-
Add pyridine (1.5 eq) to the reaction mixture.
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Acidify the mixture to pH ~3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired C-acylated product.
Data Presentation: Representative C-Acylation Reactions
The following table is a hypothetical representation based on general yields for C-acylation of β-keto esters.
| Entry | Acylating Agent | Product | Expected Yield (%) |
| 1 | Acetyl Chloride | 3-acetyl-2,4-dioxopiperidine-3-carboxylate | 60-75 |
| 2 | Propionyl Chloride | 3-propionyl-2,4-dioxopiperidine-3-carboxylate | 55-70 |
| 3 | Benzoyl Chloride | 3-benzoyl-2,4-dioxopiperidine-3-carboxylate | 65-80 |
| 4 | Acetic Anhydride | 3-acetyl-2,4-dioxopiperidine-3-carboxylate | 50-65 |
Trustworthiness and Self-Validation
The protocols described herein are built upon well-established and validated chemical principles. For any new substrate, it is crucial to perform small-scale test reactions to optimize conditions such as reaction time, temperature, and stoichiometry. The identity and purity of the products should be rigorously confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the product and the regioselectivity of the reaction.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired compound.
-
Infrared (IR) Spectroscopy: To observe changes in the carbonyl stretching frequencies upon functionalization.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and assess the purity of the final product.
By systematically applying these analytical methods, researchers can validate the success of the C-acylation and C-alkylation reactions and ensure the quality of the synthesized compounds for subsequent biological evaluation.
References
- Hauser, C. R., Swamer, F. W., & Adams, J. T. (1944). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions, 8, 59-196.
- LibreTexts. (2021, December 27). 8.7: Chemistry of Acid Anhydrides. Chemistry LibreTexts. [Link]
- LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
- LibreTexts. (2015, July 18). 20.3: Chemistry of Carboxylic Anhydrides. Chemistry LibreTexts. [Link]
- LibreTexts. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
- LibreTexts. (2023, January 29). 22.
- LibreTexts. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry | OpenStax. [Link]
- Orsini, P., Maccario, A., & Colombo, N. (2007). Regioselective g-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate.
- LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]
- Reich, H. J. (n.d.).
- Crash Course. (2021, July 28). Carboxylic Acid Derivatives - Interconversion & Organometallics: Crash Course Organic Chemistry #32 [Video]. YouTube. [Link]
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
- LibreTexts. (2014, July 26). 19.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Versatile Role of Methyl 2,4-dioxopiperidine-3-carboxylate in Multi-Component Reactions: Application Notes and Protocols
Introduction: Unlocking Complexity with a Versatile Building Block
In the landscape of modern synthetic and medicinal chemistry, the pursuit of molecular diversity and complexity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the construction of complex molecular architectures in a single, atom-economical step.[1][2] This guide focuses on the synthetic utility of Methyl 2,4-dioxopiperidine-3-carboxylate , a unique cyclic β-keto amide, as a versatile scaffold in MCRs for the generation of novel heterocyclic compounds with significant potential in drug discovery.
The 2,4-dioxopiperidine core is a privileged structure in medicinal chemistry, and its incorporation into more complex frameworks can lead to compounds with a wide array of biological activities.[3] The inherent reactivity of this compound, possessing both a nucleophilic β-carbon and electrophilic carbonyl groups, makes it an ideal candidate for a variety of MCRs. This document provides a detailed exploration of its potential applications in Biginelli-type and Hantzsch-type reactions, complete with mechanistic insights and detailed protocols for researchers and drug development professionals.
Core Chemistry: Reactivity of this compound
The synthetic potential of this compound in MCRs is rooted in its structural features. As a cyclic β-keto amide, it can be considered an analogue of the widely used acetoacetate esters. The active methylene group flanked by two carbonyl functionalities allows for facile enolization or deprotonation, creating a nucleophilic species that can participate in a variety of carbon-carbon bond-forming reactions.
Application I: Biginelli-Type Reaction for the Synthesis of Dihydropyrimidinone-Fused Piperidines
The Biginelli reaction is a classic MCR that combines an aldehyde, a β-dicarbonyl compound, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][4] These scaffolds are of significant interest in medicinal chemistry, with applications as calcium channel blockers and antihypertensive agents.[1] By employing this compound as the β-dicarbonyl component, novel piperidine-fused DHPMs can be synthesized.
Proposed Reaction Mechanism
The reaction is typically catalyzed by a Brønsted or Lewis acid and is proposed to proceed through the following key steps:
-
Aldol Condensation: The reaction initiates with an acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.
-
Nucleophilic Attack: The enol form of this compound acts as the nucleophile, attacking the iminium ion.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the final dihydropyrimidinone-fused piperidine scaffold.
Diagram: Proposed Biginelli-Type Reaction Workflow
Caption: A generalized workflow for the proposed Biginelli-type synthesis.
Experimental Protocol: Synthesis of a Piperidine-Fused Dihydropyrimidinone
This protocol is adapted from established Biginelli reaction procedures.[4]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the desired aromatic aldehyde (1.0 eq), and urea (1.5 eq) in absolute ethanol (20 mL).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Parameter | Condition |
| Solvent | Ethanol |
| Catalyst | HCl |
| Temperature | Reflux |
| Time | 4-6 hours |
| Work-up | Precipitation in ice water |
Table 1: Summary of proposed reaction conditions for the Biginelli-type synthesis.
Application II: Hantzsch-Type Dihydropyridine Synthesis
The Hantzsch dihydropyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[5][6] The resulting 1,4-dihydropyridine (1,4-DHP) core is a key pharmacophore in a class of drugs known as calcium channel blockers.[7][8] Utilizing this compound in a Hantzsch-type reaction could lead to the formation of novel, structurally complex polycyclic DHP derivatives.
Proposed Reaction Mechanism
The reaction is believed to proceed via a series of condensation and addition reactions:
-
Knoevenagel Condensation: The aldehyde condenses with one equivalent of this compound to form an α,β-unsaturated dicarbonyl intermediate.
-
Enamine Formation: A second equivalent of the dioxopiperidine reacts with ammonia to form an enamine.
-
Michael Addition: The enamine undergoes a Michael addition to the α,β-unsaturated intermediate.
-
Cyclization and Dehydration: Intramolecular cyclization and subsequent dehydration afford the final dihydropyridine-fused product.
Diagram: Proposed Hantzsch-Type Reaction Mechanism
Caption: A simplified mechanistic pathway for the Hantzsch-type reaction.
Experimental Protocol: Synthesis of a Dihydropyridine-Fused Piperidine
This protocol is a proposed adaptation from classical Hantzsch syntheses.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (2.0 eq) and the chosen aldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Ammonia Source: Add ammonium acetate (1.2 eq) as the source of ammonia.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be triturated with water or a mixture of ether and hexane to induce precipitation.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
| Parameter | Recommended Value |
| Stoichiometry | Dioxopiperidine:Aldehyde:Ammonia source (2:1:1.2) |
| Solvent | Ethanol or Methanol |
| Temperature | 25-60 °C |
| Time | 12-24 hours |
| Purification | Recrystallization or Column Chromatography |
Table 2: Proposed reaction parameters for the Hantzsch-type synthesis.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the construction of novel heterocyclic scaffolds through multi-component reactions. The proposed applications in Biginelli and Hantzsch-type syntheses offer a direct route to complex, drug-like molecules. The protocols provided herein serve as a foundational guide for researchers to explore the synthetic utility of this versatile reagent. Further investigations into its use in other MCRs, such as the Ugi or Passerini reactions, could expand its application portfolio even further, paving the way for the discovery of new chemical entities with potential therapeutic value.
References
- Wikipedia. (n.d.). Biginelli reaction.
- Orsini, P., et al. (2007).
- Kaur, R., et al. (2021). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized Dihydropyrimidines. Results in Chemistry, 3, 100108.
- Fassihi, A., et al. (2017). Synthesis of Dialkyl 1,4-Dihydro-2,6-dimethylpyridine-3,5-dicarboxylates and Alkyl 1,4-Dihydro-2,6-dimethyl-3-nitropyridine-5-carboxylates Possessing a C-4 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl (uracil) Substituent to Determine Calcium Channel Modulation Structure-Activity Relationships.
- Robins, E., et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives.
- Brandão, P., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 3151-3173.
- PrepChem. (n.d.). Synthesis of methyl 1-(3-pyridylmethyl)-2,4-dioxopiperidine-3-carboxylate.
- Asif, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6431.
- Li, J., et al. (2020). Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. Organic & Biomolecular Chemistry, 18(3), 479-487.
- Ramón, D. J., & Yus, M. (2015). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 8(4), 743-789.
- Papoyan, A. A., et al. (1985). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Pharmaceutical Chemistry Journal, 19(8), 553-556.
- Domínguez, G., & Ugi, I. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 3151-3173.
- Kumar, A., & Rawat, A. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 26(16), 4945.
- Yusupov, R. A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).
- Orsini, P., et al. (2007). Regioselective g Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
- de la Torre, M. C., & Sierra, M. A. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(11), 3232.
- UVM. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. PubMed Central.
- Cossy, J., et al. (n.d.). Paroxetine, NNC-20-7051, BRL-29060, FG-7051.
- National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet.
- Zhang, Y., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 209, 112885.
- Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(5), 2682-2732.
- Zhou, C., et al. (2012). Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects. Current Medicinal Chemistry, 19(22), 3695-3711.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Multicomponent Radical Processes:â Synthesis of Substituted Piperidinones - American Chemical Society - Figshare [acs.figshare.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: Methyl 2,4-dioxopiperidine-3-carboxylate as a Scaffold for Fused Ring Systems in Drug Discovery
Introduction: Unlocking Chemical Diversity from a Privileged Core
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activities is relentless. Fused heterocyclic ring systems are a cornerstone of this endeavor, offering rigid three-dimensional frameworks that can precisely orient pharmacophoric elements for optimal target engagement. Methyl 2,4-dioxopiperidine-3-carboxylate, a highly functionalized and versatile building block, has emerged as a powerful precursor for the synthesis of a diverse array of these complex fused ring systems. Its unique combination of a β-keto ester and a lactam moiety within a six-membered ring provides a rich playground for a multitude of chemical transformations, enabling the construction of novel chemical entities with significant potential in drug development.
This comprehensive guide provides detailed application notes and protocols for researchers and scientists, showcasing the utility of this compound in the synthesis of two medicinally relevant fused heterocyclic scaffolds: pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental considerations, empowering researchers to not only replicate the described methods but also to adapt and innovate upon them.
Part 1: Synthesis of the Precursor - this compound
A reliable and scalable synthesis of the starting material is paramount for any successful synthetic campaign. While not commercially available from all suppliers, this compound can be prepared through a multi-step sequence, with a key step involving the cyclization of a malonamide derivative. A plausible synthetic approach is outlined below, based on established methodologies for related 2,6-dioxopiperidines.[1]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target precursor.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethyl malonate
-
Acrylamide
-
Sodium methoxide
-
Methanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Step 1: Michael Addition of Dimethyl Malonate to Acrylamide
-
To a solution of sodium methoxide (0.1 eq) in methanol at 0 °C, add dimethyl malonate (1.0 eq).
-
Stir the mixture for 15 minutes, then add acrylamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Neutralize the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Michael adduct.
Step 2: Intramolecular Dieckmann Condensation
-
Dissolve the crude Michael adduct in toluene.
-
Add sodium methoxide (1.2 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Part 2: Application in the Synthesis of Fused Pyrazole Systems
The 1,3-dicarbonyl nature of this compound makes it an ideal substrate for condensation reactions with binucleophiles. The reaction with hydrazine hydrate provides a straightforward route to the pyrazolo[3,4-b]pyridine scaffold, a privileged core found in numerous kinase inhibitors and other therapeutic agents.[2][3][4]
Reaction Pathway: Formation of a Pyrazolo[3,4-b]pyridine Derivative
Caption: Synthesis of a pyrazolo[3,4-b]pyridin-4-one derivative.
Protocol: Synthesis of a Fused Pyrazolo[3,4-b]pyridin-4-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (glacial)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Expert Insights: The initial condensation occurs between the hydrazine and the more electrophilic ketone at the 4-position, followed by attack of the second nitrogen of the hydrazine on the ester carbonyl, leading to cyclization. The acidic catalyst facilitates both the initial condensation and the subsequent dehydration and tautomerization steps to form the stable aromatic pyrazole ring.
| Reactant | Molar Ratio | Solvent | Temperature | Time | Typical Yield |
| This compound | 1.0 | Ethanol | Reflux | 6 h | 75-85% |
| Hydrazine hydrate | 1.1 |
Part 3: Application in the Synthesis of Fused Thiophene Systems
The Gewald reaction, a powerful multicomponent reaction, provides an efficient route to highly substituted 2-aminothiophenes.[5][6][7][8][9] The active methylene group adjacent to the C-4 carbonyl in this compound, coupled with the presence of the ester, suggests its potential as a substrate in a Gewald-type reaction. The resulting 2-aminothiophene can then be further cyclized to form a thieno[2,3-b]pyridine derivative, another important heterocyclic scaffold in medicinal chemistry.[10][11][12][13]
Reaction Pathway: Towards a Thieno[2,3-b]pyridine Derivative
Caption: Proposed Gewald reaction followed by cyclization.
Protocol: Synthesis of a Fused Thieno[2,3-b]pyridin-4-one
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Formic acid
Step 1: Gewald Three-Component Reaction
-
In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 2-aminothiophene intermediate.
Step 2: Cyclization to the Thieno[2,3-b]pyridin-4-one
-
Dissolve the crude 2-aminothiophene intermediate in DMF.
-
Add an excess of formic acid.
-
Heat the reaction mixture to reflux for 8-10 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF) to obtain the pure thieno[2,3-b]pyridin-4-one derivative.
Trustworthiness and Causality: The Gewald reaction proceeds via an initial Knoevenagel condensation between the active methylene of the dioxopiperidine and malononitrile, followed by the addition of sulfur and subsequent cyclization. The choice of morpholine as a base is crucial for facilitating the initial condensation and the subsequent steps of the reaction. The final cyclization in formic acid involves the formation of a formamide intermediate from the 2-amino group, which then undergoes an intramolecular cyclization onto the ester, followed by elimination of methanol to yield the fused pyridinone ring.
| Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Gewald Reaction | Malononitrile, Sulfur, Morpholine | Ethanol | 50-60 °C | 4-6 h | 60-70% |
| Cyclization | Formic acid | DMF | Reflux | 8-10 h | 70-80% |
Conclusion and Future Directions
This compound has been demonstrated to be a highly valuable and versatile precursor for the synthesis of medicinally relevant fused heterocyclic systems. The protocols detailed herein for the preparation of pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine derivatives highlight the synthetic utility of this building block. The inherent reactivity of the dicarbonyl and lactam functionalities opens the door to a vast array of other potential transformations, including reactions with other binucleophiles to access novel fused systems such as pyrimidines, benzodiazepines, and more. The strategic application of this precursor in diversity-oriented synthesis campaigns holds significant promise for the discovery of new chemical entities with tailored biological activities, further solidifying its importance in the field of drug development.
References
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(5), 1869-1880.
- Ortoleva, G. (1908). Gazz. Chim. Ital. 38, I, 634.
- El-Kashef, H. S., et al. (2018). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 9(10), 1693-1702.
- Bakhite, E. A., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, and related fused rings. Molecules, 20(1), 1315-1329.
- Bulow, C. (1911). Ber. Dtsch. Chem. Ges. 44, 3128.
- Gewald, K. (1966). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Darstellung substituierter 2-Amino-thiophene. Chemische Berichte, 99(1), 1002-1007.
- Kumar, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry.
- Manfredini, S., et al. (1976). [Synthesis of 3-aminothieno-(2,3-b)pyridine Derivatives. II]. Il Farmaco; edizione scientifica, 31(1), 21-30.
- Perin, G., et al. (2021). Methods for the synthesis of thieno[2,3-b]pyridines. European Journal of Organic Chemistry, 2021(42), 5693-5712.
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
- J&K Scientific LLC. (2025). Gewald Reaction. J&K Scientific.
- Bakhite, E. A., et al. (2014). Fused Thieno[2,3-B]pyridines: Synthesis and Characterization of New Condensed Pyridothienopyrimidines. Amanote Research.
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Sharma, A., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 1133-1137.
- Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal.
- Simson Pharma Limited. (n.d.). Ethyl-4-(4-fluorophenyl)
- Movassaghi, M., & Schmidt, M. A. (2016). Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts. Organic letters, 18(22), 5916-5919.
- EP0334633B1 - Preparation of 2,6-dioxopiperidine derivatives.
- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
- Clark, J. (2021). addition-elimination reactions of aldehydes and ketones. Chemguide.
- MaChemGuy. (2011, May 11). 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. [Video]. YouTube.
- ResearchGate. (n.d.). The reaction of the 2,4-dinitrophenyl hydrazine (2,4-DNPH) with carbonyl compounds.
- Scribd. (n.d.). Synthesis and Testing of 2,4-DNP. Scribd.
Sources
- 1. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biocatalytic Processing of Methyl 2,4-dioxopiperidine-3-carboxylate
Introduction: The Imperative for Chiral Piperidines and the Biocatalytic Advantage
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Methyl 2,4-dioxopiperidine-3-carboxylate, a cyclic β-keto ester, represents a versatile building block for the synthesis of complex, biologically active molecules. The stereochemistry at the C3 position is critical for pharmacological activity, making the production of enantiomerically pure forms of this intermediate a significant goal in drug development. Traditional chemical methods for achieving this often require harsh reagents, multiple protection/deprotection steps, and can suffer from low yields and environmental concerns.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative.[2] Enzymes operate under mild conditions, exhibit high chemo-, regio-, and stereoselectivity, and can significantly streamline synthetic routes.[3] This guide provides detailed protocols and technical insights into two primary enzymatic strategies for the stereoselective transformation of racemic this compound: Lipase-Catalyzed Kinetic Resolution and Ketoreductase-Catalyzed Asymmetric Reduction .
Part 1: Lipase-Catalyzed Kinetic Resolution via Enantioselective Hydrolysis
Scientific Principle: Kinetic resolution is a widely used enzymatic method to separate a racemic mixture.[4] The enzyme selectively catalyzes the transformation of one enantiomer at a much higher rate than the other. In the case of this compound, a lipase can selectively hydrolyze the methyl ester of one enantiomer, leaving the other enantiomer's ester intact. This creates a mixture of a carboxylic acid and an unreacted ester, which can then be separated, providing access to both enantiopers.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Rationale for Enzyme Selection: Candida antarctica Lipase B (CAL-B)
Candida antarctica Lipase B (CAL-B, often commercially available as Novozym 435 when immobilized) is a robust and versatile lipase with a well-documented ability to resolve a wide range of substrates.[5][6] Crucially, research on the enzymatic resolution of the structurally analogous (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (-)-Paroxetine, demonstrated that CAL-B exhibited the highest activity and excellent enantioselectivity for its hydrolysis.[7] This strong precedent makes CAL-B the prime candidate for the kinetic resolution of this compound.
Protocol 1: Enantioselective Hydrolysis of Racemic this compound
This protocol details the kinetic resolution of the racemic substrate using immobilized CAL-B. Immobilization enhances enzyme stability and simplifies its removal from the reaction mixture, allowing for reuse.[8]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Methyl tert-butyl ether (MTBE) or another suitable organic co-solvent
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chiral High-Performance Liquid Chromatography (HPLC) column for analysis
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve racemic this compound in a minimal amount of MTBE. A typical concentration range is 10-50 mg/mL. The use of a co-solvent is often necessary to improve the solubility of hydrophobic substrates in the aqueous buffer.[9]
-
Reaction Setup:
-
In a temperature-controlled vessel, add 10 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add the substrate solution from Step 1 to the buffer with vigorous stirring to create a fine emulsion.
-
Add immobilized CAL-B. A typical enzyme loading is 10-20% of the substrate weight (w/w).
-
-
Reaction Execution:
-
Maintain the reaction at a constant temperature, typically between 30-40°C. The optimal temperature for CAL-B activity is often around 30-40°C.[8]
-
Stir the mixture at a constant rate (e.g., 200 rpm) to ensure adequate mixing of the phases.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 1-2 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction in the aliquot by adding 200 µL of acetone or ethanol to precipitate the enzyme.
-
Centrifuge to pellet the enzyme and analyze the supernatant by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining ester and the formed carboxylic acid. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both products.[4]
-
-
Work-up and Product Separation (at ~50% conversion):
-
Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with buffer and solvent and stored for reuse.[8]
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted ester with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3 x 15 mL).
-
-
Product Isolation:
-
Dry both sets of combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the unreacted ester and the carboxylic acid product, respectively.
-
-
Purity and Enantiomeric Excess Determination:
-
Determine the chemical purity of each product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR).
-
Confirm the enantiomeric excess of each product by chiral HPLC analysis.
-
Data Presentation and Analysis
The success of a kinetic resolution is quantified by the conversion percentage and the enantiomeric excess of the substrate (e.e.s) and product (e.e.p). The enantiomeric ratio (E) is a measure of the enzyme's selectivity.
| Time (h) | Conversion (%) | e.e. of Ester (%) | e.e. of Acid (%) |
| 0 | 0 | 0 | 0 |
| 2 | 25 | 33 | >99 |
| 4 | 45 | 82 | >99 |
| 6 | 51 | >99 | >99 |
| 8 | 65 | 92 | 85 |
Table 1: Representative time-course data for the kinetic resolution of this compound.
Part 2: Ketoreductase-Catalyzed Asymmetric Reduction
Scientific Principle: An alternative or complementary strategy involves the asymmetric reduction of one of the ketone functionalities (at C2 or C4) to a hydroxyl group. Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, utilizing a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NAD(P)H).[10][11] This approach directly installs a new chiral center, transforming the dioxopiperidine into a chiral hydroxypiperidinone.
Caption: Ketoreductase-Catalyzed Asymmetric Reduction Pathway.
Rationale for Enzyme Selection:
The synthesis of chiral hydroxypiperidines via the biocatalytic reduction of ketopiperidines is a well-established strategy.[12][13][14] A wide variety of commercially available KRED screening kits allow for the rapid identification of an enzyme with high activity and selectivity for a novel substrate. The choice of KRED will determine the stereochemistry of the resulting alcohol (R or S).
Protocol 2: Screening for Ketoreductase Activity
This protocol outlines a general method for screening a panel of KREDs to identify a suitable biocatalyst.
Materials:
-
This compound
-
KRED screening kit (containing multiple KREDs)
-
NADPH or NADH cofactor
-
Cofactor regeneration system (e.g., Glucose Dehydrogenase (GDH) and D-Glucose)
-
Buffer (e.g., Potassium phosphate, 100 mM, pH 7.0)
-
DMSO (for substrate solubilization)
-
Ethyl acetate
-
Analytical method for chiral analysis (e.g., Chiral HPLC or GC)
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 100 mg/mL stock solution of the substrate in DMSO.
-
Prepare stock solutions of the cofactor (e.g., 20 mg/mL NAD(P)H) and the components of the regeneration system in buffer.
-
-
Reaction Setup (in 96-well plate format for high-throughput screening):
-
To each well, add buffer, the KRED lyophilizate or solution, the cofactor, and the regeneration system components as per the screening kit manufacturer's instructions.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a small volume of the substrate stock solution to each well (e.g., 1-2 µL for a final substrate concentration of 5-10 mg/mL).
-
-
Incubation:
-
Seal the plate and incubate at a controlled temperature (e.g., 30°C) with shaking for 24 hours.
-
-
Work-up and Analysis:
-
Quench the reactions by adding an equal volume of ethyl acetate to each well.
-
Mix thoroughly, then centrifuge the plate to separate the layers.
-
Transfer the organic layer to a new plate for analysis by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The cornerstone of this is the analytical methodology .
-
Chiral HPLC/GC: This is the definitive method for confirming the success of the reaction. It provides simultaneous measurement of the starting material and product(s), allowing for accurate calculation of conversion. Most importantly, it separates and quantifies the different enantiomers, providing the enantiomeric excess (e.e.), which is the primary measure of the enzyme's selectivity.
-
Control Reactions: A negative control reaction (containing all components except the enzyme) must be run in parallel. This ensures that any observed conversion is due to enzymatic activity and not a spontaneous chemical reaction.
-
Time-Course Analysis: Monitoring the reaction over time (as described in Protocol 1) validates the reaction kinetics. A successful kinetic resolution will show a divergence in the e.e. of the substrate and product, peaking around 50% conversion.
References
- BenchChem. (2025). Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide.
- Li, Z., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]
- Li, Z., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PubMed Central. [Link]
- ResearchGate. (n.d.). Kinetic resolution of β-keto esters (A,B). [Link]
- Wikipedia. (2023). Kinetic resolution. [Link]
- Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology. [Link]
- Uppenberg, J., et al. (1999).
- Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. [Link]
- Zdarta, J., et al. (2018).
- Xu, Y., et al. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology. [Link]
- Engström, K., et al. (2015). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Protein Engineering, Design and Selection. [Link]
- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)
- Contente, M. L., & Paradisi, F. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- Chen, J., et al. (2025).
- Serra, S., & De Simeis, D. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences. [Link]
- Mittal, A., et al. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International Journal of Molecular Sciences. [Link]
- Chen, J., et al. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction.
- Berlińska, A., et al. (2020).
- ResearchGate. (2026). Application of Biocatalysis in the Synthesis of Bioactive Compounds. [Link]
- Wang, Z., et al. (2020). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. Molecules. [Link]
- Barbayianni, E., et al. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry. [Link]
- Gotor, V., et al. (2004). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. Tetrahedron: Asymmetry. [Link]
Sources
- 1. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. Lipase B from Candida antarctica [life.nthu.edu.tw]
- 6. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Methyl 2,4-dioxopiperidine-3-carboxylate using Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2,4-dioxopiperidine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The inherent polarity and potential for keto-enol tautomerism of this β-keto ester present unique challenges for achieving high purity. This guide details a robust methodology using silica gel flash column chromatography, from initial reaction work-up and TLC method development to the final isolation of the target compound. The principles and troubleshooting advice provided herein are broadly applicable to the purification of other polar heterocyclic molecules and β-keto esters.
Introduction: The Purification Challenge
This compound is a valuable synthetic intermediate due to its array of functional groups that allow for diverse chemical modifications. However, its purification is often complicated by its polarity, which can lead to poor peak shape and streaking on silica gel, and its existence as a mixture of keto-enol tautomers. Inefficient purification can lead to the carry-over of impurities that may interfere with subsequent synthetic steps or biological assays.
This guide provides a systematic approach to overcome these challenges, ensuring the isolation of the target compound with high purity. We will explain the rationale behind each step, from the selection of the stationary and mobile phases to the method of fraction analysis.
Understanding the Chemistry: Keto-Enol Tautomerism
A key feature of β-keto esters like this compound is their ability to exist in equilibrium between the keto and enol forms. This dynamic equilibrium can lead to band broadening and tailing during chromatography, as the two forms may interact differently with the stationary phase. It is therefore crucial to select a mobile phase that can suppress this equilibrium or ensure rapid interconversion, leading to a single, sharp peak. Acidic modifiers in the mobile phase can sometimes aid in achieving this.
Pre-Purification: Crude Product Work-up
Assuming the synthesis of this compound is performed via a cyclization reaction, a typical aqueous work-up is the first step in removing inorganic salts and highly polar by-products.
Protocol 1: Aqueous Work-up
-
Upon reaction completion, quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Method Development: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for developing the optimal solvent system for column chromatography. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, as this range typically translates to the best separation on a column.[1][2]
Protocol 2: TLC Method Development
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the dissolved crude product onto the TLC plate.
-
Elution: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a relatively non-polar mixture (e.g., 70:30 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Visualization:
-
UV Light (254 nm): The compound may be UV active due to the conjugated system in the enol form.
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds with oxidizable functional groups. Prepare the stain by dissolving 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water. After dipping the TLC plate, gentle heating may be required.[3]
-
Ferric Chloride (FeCl₃) Stain: This is a specific stain for phenols and enols. A positive result (often a colored spot) can confirm the presence of the enol tautomer of the β-keto ester.[4]
-
Table 1: TLC Solvent System Trials
| Trial | n-Hexane:Ethyl Acetate (v/v) | Observed Rf of Target | Observations |
| 1 | 70:30 | ~0.1 | Compound is not very mobile. |
| 2 | 50:50 | ~0.3 | Good separation from less polar impurities. |
| 3 | 30:70 | ~0.6 | Compound moves too quickly. |
Based on these hypothetical results, a 50:50 mixture of n-hexane and ethyl acetate is a good starting point for the column chromatography.
Purification: Flash Column Chromatography Protocol
Flash column chromatography is a rapid and efficient method for purifying gram-scale quantities of organic compounds.
Diagram 1: Workflow for Purification of this compound
Caption: Workflow of the purification process.
Protocol 3: Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material. A general rule of thumb is to use 20-50 times the weight of the crude product in silica gel.[5]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 60:40 n-hexane:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation than loading the sample as a concentrated solution.
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the starting solvent system (e.g., 60:40 n-hexane:ethyl acetate).
-
If necessary, gradually increase the polarity of the mobile phase (e.g., to 50:50, then 40:60 n-hexane:ethyl acetate) to elute the target compound. A step-gradient is often sufficient.
-
-
Fraction Collection:
-
Collect fractions of a suitable volume in test tubes.
-
Monitor the elution of compounds using TLC, spotting every few fractions.
-
Post-Purification Analysis and Final Steps
Protocol 4: Fraction Analysis and Product Isolation
-
TLC Analysis of Fractions: Analyze the collected fractions by TLC using the optimized solvent system.
-
Pooling Fractions: Combine the fractions that contain the pure product (single spot on TLC with the correct Rf).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Drying: Dry the isolated product under high vacuum to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Troubleshooting
Table 2: Common Issues and Solutions in the Purification of Polar Heterocyclic Compounds
| Issue | Potential Cause | Suggested Solution |
| Streaking on TLC/Column | The compound is highly polar and interacts strongly with the acidic silica gel. | Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica. Alternatively, consider using a different stationary phase like neutral alumina or reversed-phase silica.[6] |
| Poor Separation of Impurities | The chosen solvent system has poor selectivity for the compound and impurities. | Experiment with different solvent systems. For example, try replacing ethyl acetate with acetone or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate). |
| Product Does Not Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective. |
| Compound Crystallizes on Column | The compound is not very soluble in the eluent. | Use a more polar solvent system in which the compound is more soluble. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the high-purity isolation of this compound. By carefully developing the TLC method and employing a systematic approach to flash column chromatography, researchers can overcome the challenges associated with purifying this polar, tautomerizable molecule. This methodology serves as a valuable guide for scientists and professionals in drug development, ensuring the quality of key synthetic intermediates.
References
- Brainly. (2022, November 18). What should the Rf value of your desired compound be to achieve good separation in a column chromatography experiment?
- University of Toronto. (n.d.). Column chromatography.
- University of California, Davis. (n.d.). TLC Visualization Methods.
- Reddit. (2023, April 10). Why does a solvent system with an RF of 0.3 give the cleanest separation?
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- Quora. (2016, July 1). How do I crystallize organic compounds?
- SOP: CRYSTALLIZATION. (n.d.).
- ResearchGate. (2014). Synthesis and possible keto-enol tautomerism of β-keto ester III.
Sources
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. silicycle.com [silicycle.com]
"Methyl 2,4-dioxopiperidine-3-carboxylate" crystallization and recrystallization techniques
It is critical for drug development professionals to be aware of polymorphism—the ability of a compound to exist in two or more different crystalline forms. Different polymorphs can have different stabilities, dissolution rates, and mechanical properties. The choice of solvent and the conditions of crystallization (e.g., cooling rate, temperature) can influence which polymorph is formed. [5]If polymorphism is suspected, characterization techniques such as Powder X-ray Diffraction (PXRD) are essential to identify and control the crystalline form. [6]
References
- BenchChem. Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Accessed January 8, 2026.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Accessed January 8, 2026.
- Google Patents. Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. Accessed January 8, 2026.
- PubChem.
- ChemicalBook. METHYL 2, 4-DIOXOPIPERIDINE-3-CARBOXYLATE CAS#: 74730-43-1. Accessed January 8, 2026.
- PubChem. Ethyl 4-(4-fluorophenyl)
- ChemicalBook. Methyl 2,4-dioxopiperidin-3-carboxylate CAS#: 74730-43-1. Accessed January 8, 2026.
- Simson Pharma Limited. Ethyl-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate | CAS No- 202534-94-9. Accessed January 8, 2026.
- Google Patents.
- MDPI. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Accessed January 8, 2026.
- MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Accessed January 8, 2026.
- MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Accessed January 8, 2026.
"Methyl 2,4-dioxopiperidine-3-carboxylate" analytical methods for quality control
Introduction: The Critical Role of Intermediate Quality
Methyl 2,4-dioxopiperidine-3-carboxylate is a heterocyclic building block of significant interest in synthetic and medicinal chemistry. Its unique structural motif, featuring a piperidine ring with dual keto functionalities and a carboxylate group, makes it a valuable precursor for the synthesis of more complex molecules, including novel therapeutic agents. As a non-GMP (Good Manufacturing Practice) intermediate that often sits upstream of the API (Active Pharmaceutical Ingredient) synthesis, the quality and purity of this compound are paramount. Ensuring its identity, purity, and consistency is foundational to the success of downstream process reproducibility, impurity control, and the ultimate safety and efficacy of the final drug product.[1]
This application note provides a comprehensive framework of analytical methods for the quality control (QC) of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind the choice of each analytical technique. The methodologies align with the principles outlined in international guidelines, such as those from the International Council for Harmonisation (ICH), which emphasize robust control over pharmaceutical intermediates.[2][3][4]
Physicochemical Properties
A foundational aspect of any quality control strategy is the understanding of the molecule's basic physical and chemical properties.
| Property | Value | Source / Method |
| IUPAC Name | This compound | --- |
| CAS Number | 74730-43-1 | [5] |
| Molecular Formula | C₇H₉NO₄ | Calculated |
| Molecular Weight | 171.15 g/mol | Calculated |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Experimental |
A Holistic Framework for Quality Control
A robust QC strategy is not a single test but a series of orthogonal analytical methods that, together, provide a complete picture of the intermediate's quality. Each method serves a specific purpose, from confirming identity to quantifying purity and detecting trace impurities. This multi-faceted approach ensures that each batch of this compound meets the stringent requirements for use in pharmaceutical synthesis.
Analytical Methods and Protocols
Method 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC)
Scientific Rationale: Reverse-phase HPLC is the cornerstone of purity analysis for small organic molecules. Its high resolving power allows for the separation of the main compound from process-related impurities and degradation products. By using a UV detector, we can quantify the main peak's area relative to all other peaks to determine purity. An external reference standard is used to calculate the precise concentration (assay) of the material.
Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.[6][7]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of ~100 µg/mL.
-
-
Chromatographic Conditions: The conditions must be optimized to ensure good peak shape and separation from any potential impurities.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | C18 stationary phases provide excellent retention and selectivity for moderately polar compounds like the target molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier improves peak shape and ensures consistent ionization for potential LC-MS analysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient | 5% B to 95% B over 15 min | A gradient elution is crucial for eluting any potential late-eluting, non-polar impurities from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | 220 nm | The keto-enol and ester functionalities are expected to have a UV absorbance maximum in this region. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Method 2: Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: NMR spectroscopy is an unparalleled technique for unambiguous structural elucidation and identity confirmation. ¹H and ¹³C NMR provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the absence of major structural isomers. For a pharmaceutical intermediate, NMR serves as a definitive identity test.[8][9][10]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Data Analysis: The acquired spectra must be consistent with the known structure of this compound.
| Predicted ¹H NMR Shifts (DMSO-d₆) | Predicted ¹³C NMR Shifts (DMSO-d₆) |
| ~11.0 ppm (br s, 1H, NH) | ~170 ppm (Ester C=O) |
| ~4.5-5.0 ppm (s, 1H, C3-H, enol form) | ~165 ppm (Amide C=O) |
| ~3.65 ppm (s, 3H, OCH₃) | ~162 ppm (Amide C=O) |
| ~3.30 ppm (t, 2H, C6-H₂) | ~95 ppm (C3, enol form) |
| ~2.45 ppm (t, 2H, C5-H₂) | ~51 ppm (OCH₃) |
| ~45 ppm (C6) | |
| ~30 ppm (C5) |
Note: The compound exists in a keto-enol tautomerism. The predicted shifts reflect the more stable enol form. The presence of both tautomers may lead to additional, smaller peaks.
Method 3: Molecular Weight Verification by Mass Spectrometry (MS)
Scientific Rationale: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules. It is a rapid and highly specific method to confirm the molecular weight of the compound, providing orthogonal confirmation of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.[11][12]
Protocol: Electrospray Ionization (ESI-MS)
-
Instrumentation: A mass spectrometer with an ESI source, often coupled to an HPLC system (as described in 3.1).
-
Sample Preparation: The sample solution prepared for HPLC analysis (100 µg/mL) can be directly infused or injected into the LC-MS system.
-
MS Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The nitrogen atom in the piperidine ring is readily protonated. |
| Mass Range | 50 - 500 m/z | This range comfortably covers the expected parent ion and potential fragments or dimers. |
| Expected Ion | 172.06 m/z | Corresponds to [M+H]⁺ (C₇H₉NO₄ + H⁺). |
Impurity Profiling: A Synthesis-Aware Approach
The control of impurities is a central tenet of pharmaceutical manufacturing.[13][14] According to ICH Q3A guidelines, impurities present at or above 0.1% should be reported and identified.[1][15][16] A logical impurity profiling strategy begins with understanding the synthetic route.
Sources
- 1. jpionline.org [jpionline.org]
- 2. compliancequest.com [compliancequest.com]
- 3. qualio.com [qualio.com]
- 4. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Methyl 2,4-dioxopiperidin-3-carboxylate CAS#: 74730-43-1 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
- 16. m.youtube.com [m.youtube.com]
Application Note & Protocol: HPLC and GC-MS Analysis of Methyl 2,4-dioxopiperidine-3-carboxylate
Abstract
This document provides a comprehensive technical guide with detailed protocols for the quantitative and qualitative analysis of Methyl 2,4-dioxopiperidine-3-carboxylate. As a key intermediate in pharmaceutical synthesis, rigorous analytical control is paramount. We present optimized methodologies for both High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and sensitive detection, addressing the unique chemical properties of the analyte. The causality behind critical experimental choices is explained to empower researchers in adapting these methods.
Introduction and Analyte Properties
This compound is a polar, heterocyclic compound featuring multiple functional groups: a secondary amine (amide), a β-dicarbonyl system (keto-enol tautomerism), and a methyl ester. These structural features dictate its analytical behavior and necessitate careful method development.
Key Physicochemical Properties:
-
Molecular Formula: C₇H₉NO₄
-
Molecular Weight: 187.15 g/mol
-
Polarity: High, due to amide and carbonyl groups. Soluble in polar organic solvents like methanol and acetonitrile.
-
Tautomerism: The β-dicarbonyl moiety exists in equilibrium between keto and enol forms. This can lead to peak splitting or broadening in chromatography if not properly controlled.[1]
-
Thermal Stability: The presence of multiple functional groups suggests potential thermal lability at elevated temperatures typical of GC inlets, making direct GC analysis challenging.[2][3]
-
Volatility: Low, due to high polarity and hydrogen bonding potential.
These properties indicate that Reversed-Phase HPLC (RP-HPLC) is the primary technique for purity and quantitative analysis. GC-MS is feasible but will likely require derivatization to increase volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method
2.1. Rationale for Method Design
RP-HPLC is the chosen modality due to the high polarity of the analyte. A C18 stationary phase provides the necessary hydrophobic interaction for retention.[4] The key challenge is managing the keto-enol tautomerism to achieve a single, sharp peak. This is accomplished by controlling the mobile phase pH with an acidic modifier, which can accelerate the interconversion between tautomers, presenting an "averaged" state to the column.[1] An acidic mobile phase also ensures the secondary amine in the piperidine ring is protonated, leading to consistent interactions.
2.2. HPLC Experimental Protocol
This protocol is designed to adhere to standard pharmacopeial guidelines for chromatographic analysis.[5][6][7]
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a working concentration of 0.1 mg/mL (100 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Instrumentation & Conditions:
-
A summary of the HPLC system parameters is provided in Table 1.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the 100 µg/mL standard solution.
-
The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the USP tailing factor is between 0.8 and 1.5.[7]
-
-
Analysis & Quantification:
-
Inject the prepared samples.
-
Identify the analyte peak by comparing its retention time with that of the standard.
-
Quantify the analyte using an external standard calibration curve constructed from a series of known concentrations.
-
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Justification |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm | C18 phase provides robust hydrophobic retention. The Eclipse Plus is double-end-capped, minimizing silanol interactions and improving peak shape for polar/basic compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid controls pH to suppress silanol activity and manage analyte tautomerism, ensuring a sharp, single peak.[1][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength.[4][9] |
| Gradient Program | 5% B to 95% B over 10 minutes; Hold at 95% B for 2 minutes; Return to 5% B and re-equilibrate for 3 minutes. | A gradient elution ensures that the main analyte is eluted with a good peak shape while also eluting any less polar impurities from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Column Temperature | 35 °C | Elevated temperature can help speed up tautomer interconversion and reduce mobile phase viscosity, improving peak efficiency.[1] |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Detector | UV-Vis Diode Array Detector (DAD) | DAD allows for monitoring at the λmax (~265 nm, characteristic of the β-dicarbonyl chromophore) and assessing peak purity. |
2.3. HPLC Workflow Diagram
Caption: HPLC analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
3.1. Rationale for Method Design
Direct GC-MS analysis of this compound is problematic due to its low volatility and potential for thermal degradation in the hot GC inlet.[2] To overcome this, a derivatization step is mandatory. Silylation is the chosen method, where active hydrogens on the amide and enol groups are replaced with trimethylsilyl (TMS) groups.[10][11] This reaction dramatically increases volatility and thermal stability, making the analyte suitable for GC-MS analysis.[12][13] Electron Ionization (EI) is used for its ability to create reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.[14]
3.2. GC-MS Experimental Protocol
Step-by-Step Protocol:
-
Sample Preparation & Derivatization:
-
Prepare a 1 mg/mL solution of the analyte in a dry, aprotic solvent like Dichloromethane or Acetonitrile.
-
Pipette 100 µL of this solution into a 2 mL autosampler vial with a micro-insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all residual water and protic solvents.[10]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before placing it in the GC autosampler.
-
-
Instrumentation & Conditions:
-
A summary of the GC-MS system parameters is provided in Table 2.
-
-
Analysis & Identification:
-
Inject the derivatized sample.
-
The resulting mass spectrum should show a molecular ion (M+) corresponding to the di-TMS derivative and characteristic fragment ions.
-
Identification is confirmed by matching the acquired mass spectrum against a user-created or commercial spectral library.
-
Table 2: GC-MS Method Parameters
| Parameter | Recommended Setting | Justification |
| GC Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatized compounds and is robust. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Helium is an inert and efficient carrier gas for GC-MS. |
| Inlet Temperature | 250 °C | Sufficiently high to ensure rapid volatilization of the TMS derivative but low enough to minimize potential degradation of any underivatized analyte.[2] |
| Injection Mode | Split (20:1 ratio), 1 µL injection volume | Split injection prevents column overloading and ensures sharp peaks for this qualitative/semi-quantitative analysis. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | The temperature program allows for separation from solvent and derivatizing agent artifacts before ramping to elute the derivatized analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it enters the ion source. |
| Ion Source Temp. | 230 °C (EI) | Standard temperature for Electron Ionization (EI) to promote fragmentation. |
| Mass Range | m/z 40 - 500 | A wide scan range to capture low-mass fragments, the molecular ion of the derivatized analyte, and potential impurities. |
3.3. GC-MS Workflow Diagram
Caption: GC-MS analytical workflow including mandatory derivatization step.
Trustworthiness and Method Validation Insights
To ensure these protocols are robust and self-validating, users should consider the following:
-
Specificity: The DAD in the HPLC method can be used to assess peak purity, ensuring no co-eluting impurities are interfering with quantification. For GC-MS, the uniqueness of the mass spectrum provides high specificity.
-
Linearity: For quantitative HPLC analysis, a calibration curve should be established across a range of concentrations (e.g., 1-200 µg/mL) to demonstrate a linear relationship between concentration and detector response.
-
System Suitability: As described in the HPLC protocol, regular checks of the system's performance are crucial for ensuring the validity of the data generated on any given day.[15][16]
-
Troubleshooting: Poor peak shape in HPLC (e.g., tailing or splitting) often points to issues with mobile phase pH, column degradation, or incomplete tautomer equilibration.[1][17] In GC-MS, the absence of a peak or a poor signal often indicates incomplete derivatization due to moisture or insufficient reaction time/temperature.[10]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: U.S. Pharmacopeia. URL: [Link]
- Understanding the Latest Revisions to USP <621>. Source: Agilent. URL: [Link]
- Are You Sure You Understand USP <621>?.
- beta keto esters by HPLC - Chromatography Forum.
- Derivatization of metabolites for GC-MS via methoximation+silylation.
- Agilent Prep-C18 Columns. Source: Agilent. URL: [Link]
- Agilent ZORBAX Extend-C18 Column Specifications. Source: LabRulez LCMS. URL: [Link]
- Agilent ZORBAX 300SB-C18 and SB‑C18 Capillary Columns. Source: Agilent. URL: [Link]
- Agilent ZORBAX Eclipse Plus C18 D
- Agilent HC-C18 column: Significance and symbolism. Source: SciSpace. URL: [Link]
- Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) after Derivatization.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Source: Hichrom. URL: [Link]
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. Source: SciSpace. URL: [Link]
- Analysis of heterocyclic aromatic amines using selective extraction. Source: Journal of Food and Drug Analysis. URL: [Link]
- Methyl 4-oxopiperidine-3-carboxyl
- Derivatization - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Heterocycles Structural Analysis in HPLC Method Development.
- Method for measuring content of piperidine impurity in glatiramer acetate sample. Source: Google Patents.
- Polar Compounds | SIELC Technologies. Source: SIELC Technologies. URL: [Link]
- A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydr
- Ethyl 4-(4-fluorophenyl)
- Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis.
- Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized).
- Reversed Phase HPLC Method Development. Source: Phenomenex. URL: [Link]
- Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Source: MAC-MOD Analytical. URL: [Link]
- 14 Principles of Reversed Phase HPLC. Source: YouTube. URL: [Link]
- Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Source: MDPI. URL: [Link]
- The investigation of thermal stability and GC-MS analysis of Acorus tatarinowii and Atractylodes lancea volatile oils.
- The investigation of thermal stability and GC-MS analysis of Acorus tatarinowii and Atractylodes lancea volatile oils treated by β cyclodextrin inclusion and Pickering emulsion technologies. Source: PubMed. URL: [Link]
- Optimizing Gas Chromatography Parameters for Thermally Unstable Dicyclopentadiene Mixtures Analysis.
Sources
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. usp.org [usp.org]
- 8. agilent.com [agilent.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. gcms.cz [gcms.cz]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Separation and Resolution of Methyl 2,4-dioxopiperidine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of methodologies for the chiral separation and resolution of Methyl 2,4-dioxopiperidine-3-carboxylate, a key chiral building block in pharmaceutical synthesis. Recognizing that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the development of robust analytical and preparative methods to isolate and quantify these enantiomers is of paramount importance.[1] This document details field-proven strategies, including direct enantioseparation by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), classical resolution via diastereomeric crystallization, and biocatalytic kinetic resolution. Each section explains the underlying scientific principles, provides detailed, step-by-step protocols, and discusses the rationale behind experimental choices to guide researchers in developing self-validating and efficient resolution systems.
Introduction: The Significance of Chirality in Piperidine Scaffolds
The 2,4-dioxopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities. This compound possesses a stereocenter at the C3 position, making its enantiomeric purity a critical quality attribute in drug development. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) necessitates their separation and individual evaluation. This guide provides a multi-faceted approach to achieving high enantiomeric excess (e.e.) for this versatile intermediate.
Direct Chromatographic Separation: HPLC & SFC Methods
Direct chromatography on a Chiral Stationary Phase (CSP) is the most prevalent technique for both analytical and preparative-scale enantioseparation due to its broad applicability and efficiency.[2] Polysaccharide-based CSPs, in particular, are highly effective for resolving a wide array of chiral compounds, including piperidine derivatives.[1][2] The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For this compound, the presence of keto, ester, and amide functionalities provides multiple points for chiral recognition via hydrogen bonding and dipole-dipole interactions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for enantiomeric separation.[3] A systematic screening of different columns and mobile phases is the most effective strategy to identify optimal conditions.
-
Column Selection : Screen a minimum of two polysaccharide-based CSPs with differing selectivities (e.g., Chiralpak® IA, Chiralpak® IC-3, Chiralcel® OD-H). These columns have demonstrated broad applicability for piperidine derivatives.[2]
-
Sample Preparation : Dissolve the racemic this compound in a suitable solvent (e.g., Methanol or Ethanol) to a concentration of approximately 1 mg/mL. Ensure complete dissolution.
-
Mobile Phase Screening :
-
Normal Phase (NP) : Start with a Hexane/Isopropanol (IPA) mixture (e.g., 90:10 v/v). If resolution is poor, vary the ratio (e.g., 80:20, 70:30). Additive screening with 0.1% Diethylamine (DEA) for basic compounds or 0.1% Trifluoroacetic Acid (TFA) for acidic compounds can significantly improve peak shape.[2]
-
Polar Organic Mode : A mixture of Acetonitrile (ACN)/Methanol (MeOH) (e.g., 90:10 v/v) can offer alternative selectivity.[4]
-
Reversed-Phase (RP) : Use a mobile phase of ACN/Water or MeOH/Water with a buffer (e.g., 0.1% Formic Acid or 10mM Ammonium Bicarbonate).
-
-
Instrumentation & Conditions :
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Column Temperature : 25 - 40 °C. Temperature can influence selectivity.[2]
-
Detection : UV detector at a wavelength where the analyte has sufficient absorbance (screen 210-280 nm, likely around 220 nm or 254 nm).
-
Injection Volume : 5 - 10 µL.
-
-
Data Analysis : Evaluate chromatograms for resolution (Rs). A value of Rs > 1.5 indicates baseline separation. Optimize the mobile phase composition to maximize Rs.
| Chiral Stationary Phase | Mobile Phase System | Typical Ratio (v/v/v) | Additive (Optional) | Expected Outcome |
| Chiralpak® IA (Amylose-based) | Normal Phase (Hexane/IPA) | 80:20 | 0.1% DEA | Good initial screening choice |
| Chiralpak® IC-3 (Cellulose-based) | Normal Phase (Hexane/IPA) | 95:5 | 0.1% TFA | Offers complementary selectivity[2] |
| Chiralcel® OD-H (Cellulose-based) | Normal Phase (Hexane/IPA) | 90:10 | 0.1% DEA | A classic, robust CSP |
| Any of the above | Polar Organic (ACN/MeOH) | 90:10 | 0.1% TFA | Alternative selectivity profile |
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption, making it a "greener" technology.[2] It utilizes supercritical CO₂ as the main mobile phase component, modified with a co-solvent (typically an alcohol).
-
Column Selection : The same polysaccharide-based columns used for HPLC are highly effective in SFC.
-
Sample Preparation : Dissolve the racemate in an alcohol co-solvent (e.g., Methanol) at 1 mg/mL.
-
Instrumentation & Conditions :
-
Primary Mobile Phase : Supercritical CO₂.
-
Co-solvent : Methanol or Ethanol. Screen a gradient from 5% to 40% over 5-10 minutes.
-
Additive : 0.1% - 0.5% DEA is often used to improve peak shape for amine-containing compounds.
-
Flow Rate : 2.0 - 4.0 mL/min.
-
Back Pressure : 100 - 150 bar.
-
Column Temperature : 35 - 40 °C.
-
Detection : UV-Vis Detector (same wavelength as HPLC).
-
-
Optimization : Adjust the co-solvent percentage and gradient slope to achieve optimal resolution in the shortest possible time.
Workflow Diagram: Chromatographic Method Development
Caption: Workflow for chiral HPLC/SFC method development.
Classical Resolution via Diastereomeric Crystallization
This classical technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[5] Due to their different physical properties (e.g., solubility), these salts can be separated by fractional crystallization. For this compound, which has both acidic (N-H) and basic (potential) character, both acidic and basic resolving agents should be considered.
Principle of Diastereomeric Crystallization
(R)-Acid + (R,S)-Base → (R,R)-Salt + (R,S)-Salt (Diastereomers with different solubilities)
The key is to find a solvent system where one diastereomeric salt is significantly less soluble than the other, allowing it to crystallize selectively.
-
Resolving Agent Selection :
-
Acidic Agents : (for the basic character of the piperidine nitrogen) e.g., Dibenzoyl-L-tartaric acid, (S)-Mandelic acid, (S)-Camphorsulfonic acid.[5]
-
Basic Agents : (for the acidic N-H proton of the dioxopiperidine ring) e.g., (R)-(+)-α-Methylbenzylamine, Brucine, (1R,2S)-(-)-Ephedrine.
-
-
Stoichiometry : Start with a 0.5 molar equivalent of the resolving agent relative to the racemate. This often helps precipitate the less soluble salt more effectively.
-
Solvent Screening : Dissolve the racemate and the resolving agent in a minimal amount of a hot solvent (e.g., Ethanol, Methanol, Isopropanol, Acetone, or mixtures with water). The goal is to find a solvent where the mixture is fully soluble at high temperature but one salt crystallizes upon cooling.
-
Crystallization :
-
Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization.
-
If no crystals form, try adding an anti-solvent (a solvent in which the salts are insoluble, e.g., Hexane or Diethyl ether) dropwise until turbidity appears, then allow to stand.
-
-
Isolation and Purification :
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the free base/acid by treating the salt with an aqueous base (e.g., NaHCO₃) or acid (e.g., dilute HCl), respectively.
-
Extract the desired enantiomer with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
-
Purity Analysis : Determine the enantiomeric excess (e.e.) of the isolated product using the chiral HPLC/SFC method developed in Section 2. Multiple recrystallizations may be necessary to achieve high e.e.[5]
Workflow Diagram: Diastereomeric Crystallization
Caption: General workflow for classical resolution.
Enzymatic Kinetic Resolution
Enzymatic resolution is a powerful and highly selective "green" chemistry approach. For a β-keto ester like the target molecule, lipases are excellent catalysts for enantioselective transformations.[6] A kinetic resolution involves the enzyme preferentially reacting with one enantiomer of the racemic substrate, leaving the unreacted enantiomer enriched.
Principle of Lipase-Catalyzed Resolution
Lipases, such as Candida antarctica Lipase B (CALB), can catalyze the enantioselective hydrolysis of the methyl ester group. One enantiomer will fit the enzyme's active site better and react faster.
(R,S)-Ester + H₂O --(Lipase)--> (S)-Acid + (R)-Ester (unreacted) (Assuming the enzyme is selective for the (R)-Ester)
-
Enzyme Selection : Immobilized Candida antarctica Lipase B (e.g., Novozym® 435) is a robust and versatile choice for resolving β-keto esters.[6][7]
-
Reaction Setup :
-
Dissolve the racemic this compound in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) with a water-miscible co-solvent like tert-butanol or acetone if solubility is low.
-
Add the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
-
Monitoring the Reaction :
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots over time (e.g., every 2-4 hours). Quench the reaction in the aliquot (e.g., with ACN) and analyze by chiral HPLC to determine the e.e. of the remaining ester and the formation of the acid product.
-
-
Work-up :
-
The ideal stopping point is at or near 50% conversion, which theoretically yields a remaining substrate with 100% e.e.
-
Filter off the immobilized enzyme (which can often be reused).
-
Acidify the reaction mixture (e.g., with 1M HCl) to protonate the carboxylic acid product.
-
Extract the unreacted ester and the acid product with an organic solvent (e.g., Ethyl Acetate).
-
Separate the remaining ester from the acid product by extraction with an aqueous base (e.g., NaHCO₃ solution) or by column chromatography.
-
-
Data Analysis : Calculate the enantiomeric excess (e.e.) of both the recovered substrate and the product, as well as the conversion percentage.
Summary and Method Selection
The choice of method depends on the desired scale, required purity, and available resources.
| Method | Advantages | Disadvantages | Best For |
| Chiral HPLC/SFC | Fast, high resolution, applicable to small and large scale (prep HPLC/SFC) | Higher cost (columns, solvents), requires specialized equipment | Analytical quantification, small-to-medium scale preparative work |
| Diastereomeric Crystallization | Inexpensive, scalable to large volumes | Labor-intensive, success is not guaranteed, may require multiple recrystallizations | Large-scale industrial production |
| Enzymatic Resolution | High selectivity, environmentally friendly ("green"), mild conditions | Limited to ~50% theoretical yield for one enantiomer, requires screening of enzymes | Producing one enantiomer with very high purity |
For initial research and development, chiral HPLC/SFC is the recommended starting point for its speed and reliability in establishing the enantiomeric purity of a sample. For preparative work, a cost-benefit analysis between preparative chromatography, crystallization, and enzymatic resolution should be performed based on the specific project goals.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
- Babu, C. V. R., et al. (2014).
- Google Patents. (2002).
- Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Google Patents. (2003). US6642035B2 - Synthesis of B-keto esters.
- ResearchGate. (n.d.). Kinetic resolution of β-keto esters (A,B). [Link]
- Li, G., et al. (2021). Dynamic Kinetic Resolution of γ-Substituted Cyclic β-Ketoesters via Asymmetric Hydrogenation: Constructing Chiral Cyclic β-Hydroxyesters with Three Contiguous Stereocenters. Organic Letters, 23(13), 5136–5141. [Link]
- MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6019. [Link]
- ResearchGate. (2015). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Request PDF. [Link]
- Lämmerhofer, M., et al. (2005). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 543-51. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Methyl 2,4-dioxopiperidine-3-carboxylate" common synthesis byproducts and impurities
Welcome to the technical support center for the synthesis of Methyl 2,4-dioxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, byproducts, and impurities encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot experimental issues and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
The most prevalent and logical synthetic route for this compound involves a two-stage process:
-
Formation of the Acyclic Precursor: The synthesis typically starts with the preparation of a dialkylated amine precursor, such as methyl 3-((2-methoxy-2-oxoethyl)(methyl)amino)propanoate. This is generally achieved through a sequence of N-alkylation reactions. A common approach involves the Michael addition of methylamine to methyl acrylate, followed by N-alkylation with methyl chloroacetate.
-
Dieckmann Condensation: The acyclic diester precursor then undergoes an intramolecular cyclization via a Dieckmann condensation to form the target piperidine-2,4-dione ring system. This reaction is typically promoted by a strong base.
Q2: What are the most common byproducts and impurities I should expect during this synthesis?
Impurities can arise from both stages of the synthesis. Below is a summary of the most probable byproducts and impurities you may encounter:
| Impurity/Byproduct | Origin | Stage of Formation |
| Unreacted Starting Materials | Incomplete reaction | Both stages |
| Methyl 3-(methylamino)propanoate | Incomplete second N-alkylation | Stage 1: Precursor Synthesis |
| Methyl N-methylglycinate (Sarcosine methyl ester) | Incomplete first N-alkylation or side reaction | Stage 1: Precursor Synthesis |
| Polyacrylate Oligomers | Polymerization of methyl acrylate | Stage 1: Precursor Synthesis |
| Over-alkylated Quaternary Ammonium Salts | Reaction of the tertiary amine precursor with excess alkylating agent | Stage 1: Precursor Synthesis |
| 2,4-Dioxopiperidine-3-carboxylic acid | Hydrolysis of the final product | Stage 2: Dieckmann Condensation/Workup |
| Piperidine-2,4-dione | Decarboxylation of the β-keto acid intermediate | Stage 2: Dieckmann Condensation/Workup |
| Transesterification Products | Use of a non-matching alkoxide base and alcohol solvent | Stage 2: Dieckmann Condensation |
| Self-condensation Products of Starting Esters | Side reaction during Dieckmann condensation | Stage 2: Dieckmann Condensation |
Troubleshooting Guides
Problem 1: Low yield of the target molecule, this compound, with a significant amount of starting diester recovered.
Root Cause Analysis:
This issue primarily points to an inefficient Dieckmann condensation. The equilibrium of this reaction can be unfavorable, and several factors can contribute to a low conversion rate.
Troubleshooting Steps:
-
Q: My Dieckmann condensation is not proceeding to completion. What should I check first?
-
A: The most critical factor is the choice and quality of your base and solvent. The Dieckmann condensation is base-catalyzed and requires strictly anhydrous conditions. The presence of moisture can lead to hydrolysis of the starting diester or the β-keto ester product, pushing the equilibrium back to the starting materials.[1]
-
Actionable Advice: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. If using an alkoxide base like sodium methoxide, ensure it is fresh and has not been exposed to atmospheric moisture. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF or toluene to minimize hydrolysis.[1]
-
-
-
Q: Could the reaction temperature be affecting my yield?
-
A: Yes, the reaction temperature can influence the rate and equilibrium of the Dieckmann condensation.
-
Actionable Advice: While the reaction is often run at reflux, if you are experiencing side reactions, consider running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary. Optimization of the temperature is key.
-
-
-
Q: Is it possible that the base is not strong enough?
-
A: The acidity of the α-protons in the diester precursor dictates the required base strength.
-
Actionable Advice: If using a sodium alkoxide, ensure it is fully dissolved and active. If you suspect base deactivation, consider switching to a more potent base like sodium hydride (NaH) or potassium tert-butoxide.
-
-
Problem 2: My final product is contaminated with a significant amount of a carboxylic acid impurity.
Root Cause Analysis:
The presence of a carboxylic acid, likely 2,4-dioxopiperidine-3-carboxylic acid, is a clear indication of hydrolysis of the methyl ester group of your target molecule.
Troubleshooting Steps:
-
Q: How can I prevent the hydrolysis of my final product?
-
A: Hydrolysis typically occurs during the reaction workup.
-
Actionable Advice: During the aqueous workup, maintain a neutral or slightly acidic pH. Avoid prolonged exposure to strongly basic or acidic conditions. Ensure the extraction and drying steps are performed efficiently to minimize contact time with water.
-
-
-
Q: Can the hydrolysis happen during the Dieckmann condensation itself?
-
A: Yes, if there is water in your reaction mixture, the alkoxide base can generate hydroxide ions, which will readily hydrolyze the ester.
-
Actionable Advice: As mentioned in Problem 1, rigorous exclusion of water is paramount. Use anhydrous solvents and reagents.
-
-
Problem 3: I am observing a significant byproduct that appears to have lost a methoxycarbonyl group.
Root Cause Analysis:
This points to the decarboxylation of the β-keto ester product. The initial product of the Dieckmann condensation is a β-keto ester, which can undergo hydrolysis to a β-keto acid, followed by facile decarboxylation upon heating or under acidic/basic conditions to yield piperidine-2,4-dione.[2][3]
Troubleshooting Steps:
-
Q: How can I minimize decarboxylation?
-
A: Decarboxylation is often triggered by harsh workup conditions.
-
Actionable Advice: Avoid high temperatures during workup and purification. If purification by distillation is attempted, use high vacuum to keep the temperature as low as possible. Chromatographic purification at room temperature is generally preferred. Maintain a neutral pH during the workup.
-
-
Problem 4: My precursor synthesis is giving me a complex mixture of products.
Root Cause Analysis:
The synthesis of the acyclic diester precursor can be plagued by several side reactions, leading to a complex mixture.
Troubleshooting Steps:
-
Q: I am seeing evidence of oligomers in my Michael addition step. How can I prevent this?
-
A: The Michael addition of methylamine to methyl acrylate can be accompanied by the polymerization of methyl acrylate, especially in the presence of a base.[4]
-
Actionable Advice: Control the reaction temperature, as higher temperatures can favor polymerization. Add the methyl acrylate slowly to the solution of methylamine to maintain a low concentration of the acrylate. Use a less basic catalyst if possible.
-
-
-
Q: My N-alkylation with methyl chloroacetate is not clean. What are the likely side reactions?
-
A: Over-alkylation to form a quaternary ammonium salt is a common side reaction. Also, self-condensation of the starting materials can occur.
-
Actionable Advice: Use a stoichiometric amount of methyl chloroacetate or a slight excess of the amine. Add the alkylating agent slowly to the reaction mixture. The choice of base is also critical; a non-nucleophilic, hindered base can help to minimize side reactions.
-
-
Experimental Workflows and Diagrams
Synthetic Pathway and Potential Byproducts
The following diagram illustrates the likely synthetic pathway for this compound and highlights the points at which major byproducts can form.
Sources
- 1. CN112048206A - Michael addition curing coating system containing adhesion promoter - Google Patents [patents.google.com]
- 2. beta-Alanine, N-benzyl-N-(2-chloroethyl)-, methyl ester, hydrochloride | C13H19Cl2NO2 | CID 56335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding the Synthesis of Iminodiacetic Acid Diethyl Ester for Pharmaceuticals: A Comprehensive Guide-ZCPC [en.zcpc.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2,4-dioxopiperidine-3-carboxylate
Introduction
Methyl 2,4-dioxopiperidine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry, notably in the synthesis of novel therapeutic agents. Its synthesis, commonly achieved via a Dieckmann-type cyclization of an N-protected amino diester, is often challenged by competing side reactions that can significantly reduce yield and complicate purification. This guide provides in-depth troubleshooting for common issues encountered during its synthesis, grounded in mechanistic principles and validated laboratory protocols.
Troubleshooting Guide & FAQs
Question 1: My overall yield is disappointingly low, and the crude NMR shows a complex mixture. What are the most likely competing reactions?
Answer: Low yields in this synthesis are typically not due to a single issue but rather a combination of competing pathways. The primary desired reaction is an intramolecular Dieckmann condensation. However, the starting materials and intermediates are susceptible to several side reactions. The most common culprits are intermolecular condensation (dimerization/polymerization) and hydrolysis of the starting diester or the product beta-keto ester.
To diagnose the issue, it is critical to analyze the crude reaction mixture by LC-MS. This will help identify the mass of the major byproducts and guide your troubleshooting strategy.
Here is a logical workflow to diagnose and address the primary causes of low yield:
Caption: Troubleshooting workflow for low-yield synthesis.
Question 2: LC-MS analysis shows a significant peak corresponding to the hydrolyzed open-chain precursor. How can I prevent this?
Answer: This is a classic issue caused by the presence of water or hydroxide ions, which readily attack the ester carbonyls. The base used for the cyclization (e.g., sodium methoxide, sodium ethoxide) can also contain residual hydroxides or generate them from trace water. The resulting beta-keto ester product is also susceptible to hydrolytic cleavage.
The core principle for preventing this is the rigorous exclusion of water from the reaction system.
Protocol 1: Establishing Strict Anhydrous Conditions
-
Solvent Preparation: Use a solvent still or purchase high-quality anhydrous solvent (e.g., THF, Toluene, <50 ppm H₂O). Store it over activated molecular sieves (3Å or 4Å).
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.
-
Reagent Handling:
-
Use fresh, high-purity base. Sodium hydride (NaH) as a 60% dispersion in mineral oil is an excellent choice as it is a non-nucleophilic base and consumes any trace protic sources.
-
If using an alkoxide, ensure it is from a freshly opened bottle or titrated before use.
-
The starting diester must be scrupulously dried. If it is an oil, dissolve it in an anhydrous solvent and dry over MgSO₄, filter, and remove the solvent in vacuo immediately before use.
-
-
Reaction Setup: Assemble the reaction apparatus hot and flush with an inert gas (N₂ or Ar) while it cools. Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to quenching.
Table 1: Comparison of Bases for Dieckmann Condensation
| Base | Advantages | Disadvantages & Mitigation |
| NaH | Non-nucleophilic; irreversibly deprotonates; consumes trace H₂O. | Heterogeneous reaction; can be slow. Mitigation: Use a high-surface-area dispersion and ensure efficient stirring. |
| NaOMe/NaOEt | Soluble in corresponding alcohol; fast reaction. | Can contain NaOH/H₂O; can lead to transesterification if solvent mismatch. Mitigation: Use freshly prepared or commercial solution; use MeOH as solvent for NaOMe. |
| KOtBu | Strong, non-nucleophilic base. | Very hygroscopic; sterically bulky which can sometimes hinder reaction. Mitigation: Handle exclusively in a glovebox; ensure complete dissolution. |
Question 3: I am observing a significant amount of a high-molecular-weight byproduct, likely a dimer or polymer. How do I favor the desired intramolecular cyclization?
Answer: The formation of dimers and polymers occurs when one molecule of the starting diester acts as the nucleophile (enolate) and a second molecule acts as the electrophile (ester). This is an intermolecular reaction. The desired cyclization is an intramolecular process.
According to kinetic principles, intramolecular reactions are favored at very low concentrations, as the reactive ends of the same molecule are in closer proximity to each other than they are to other molecules. Intermolecular reactions, however, are dependent on the collision of two separate molecules and are favored at higher concentrations.
Therefore, the most effective strategy to promote cyclization is to use high-dilution conditions .
Caption: High concentration favors intermolecular side reactions, while high dilution favors the desired intramolecular cyclization.
Protocol 2: High-Dilution Synthesis via Syringe Pump Addition
-
Setup: In the main reaction flask, place the base (e.g., NaH) suspended in a large volume of anhydrous solvent (e.g., aiming for a final concentration of the diester at 0.01-0.05 M).
-
Substrate Preparation: Dissolve the starting diester in a quantity of the same anhydrous solvent. Load this solution into a gas-tight syringe.
-
Slow Addition: Place the syringe on a syringe pump and add the diester solution to the stirred suspension of the base over a prolonged period (e.g., 4-8 hours).
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure full conversion.
-
Workup: Proceed with a careful quench, typically using a mild acid source like saturated aqueous NH₄Cl or acetic acid, while keeping the temperature low (0 °C).
This technique maintains a pseudo-low concentration of the starting material in the flask at all times, kinetically favoring the intramolecular cyclization over the intermolecular side reaction.
References
- Dieckmann Condensation Overview: Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1–203. [Link]
- High-Dilution Principles: Galli, C., & Mandolini, L. (1982). The role of dilution in the competition between inter- and intramolecular reactions. European Journal of Organic Chemistry, 1982(10), 532-540. [Link]
- Modern Synthetic Techniques: A comprehensive guide to handling anhydrous reagents and solvents can be found in: Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
"Methyl 2,4-dioxopiperidine-3-carboxylate" reaction condition optimization (temperature, solvent, catalyst)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 2,4-dioxopiperidine-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable heterocyclic scaffold. Our goal is to provide in-depth, practical guidance on reaction optimization and to offer clear solutions to common experimental challenges.
The synthesis of this target molecule is primarily achieved through an intramolecular Dieckmann condensation of a diester precursor.[1][2] This reaction, while powerful for forming the desired six-membered ring, is sensitive to reaction conditions.[3][4] Success hinges on a nuanced understanding of the interplay between the base (catalyst), solvent, and temperature. This guide explains the causality behind experimental choices to empower you to troubleshoot and optimize your reaction effectively.
Understanding the Core Mechanism: The Dieckmann Condensation
The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester cyclizes in the presence of a strong base to form a β-keto ester.[1][5] The reaction is driven to completion by the deprotonation of the acidic α-hydrogen on the newly formed β-keto ester, which creates a highly resonance-stabilized enolate.[3][6] This final deprotonation step is crucial and makes the reaction thermodynamically favorable.[4]
Caption: Mechanism of the Dieckmann condensation for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My reaction has a low yield or did not proceed at all. What are the likely causes?
This is the most frequent issue and can stem from several factors related to the catalyst (base).
-
Inactive Base: Strong bases like sodium hydride (NaH), sodium methoxide (NaOMe), and potassium tert-butoxide (KOtBu) are hygroscopic. Exposure to moisture in the air or in the solvent will quench the base, rendering it inactive.
-
Insufficient Base Strength: The final deprotonation of the β-keto ester product (pKa ≈ 11) is essential to drive the reaction forward.[3] If the base is not strong enough to deprotonate the product, the equilibrium will not favor product formation.
-
Inappropriate Base Stoichiometry: This reaction requires a stoichiometric amount of base, not a catalytic amount. This is because the base is consumed in the final, irreversible deprotonation step that forms the product salt.[6]
-
Solution: Use at least 1.0 to 1.1 equivalents of the base relative to the starting diester.
-
Q2: I'm observing a significant amount of a carboxylic acid byproduct and my starting material is being consumed.
This indicates saponification (hydrolysis) of the ester groups. This is a classic side reaction in Dieckmann condensations.[7]
-
Cause: The presence of water or hydroxide ions in the reaction mixture. Water can be introduced from wet solvents, non-anhydrous reagents, or atmospheric moisture. Using alkoxide bases like sodium ethoxide can be particularly problematic if the commercial grade is partially hydrolyzed.[8]
-
Solutions:
-
Switch to an Anhydrous Aprotic System: This is the most robust solution. Replace the traditional sodium methoxide in methanol system with sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene. NaH is a non-nucleophilic base that does not introduce a potential hydrolyzing agent.[7][9]
-
Rigorous Anhydrous Technique: If you must use an alkoxide/alcohol system, ensure every component is absolutely dry. Distill solvents over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene). Dry glassware in an oven overnight and cool under a stream of inert gas.
-
Q3: My reaction is producing a gummy, intractable material (polymerization). Why is this happening?
This suggests that intermolecular Claisen condensation is competing with the desired intramolecular Dieckmann cyclization.
-
Cause: The enolate formed from one molecule is reacting with the ester of a different molecule instead of the other ester on the same molecule. This is more likely at high concentrations.
-
Solution: Employ high-dilution conditions. This involves the slow, dropwise addition of the diester substrate (dissolved in the reaction solvent) to a solution or suspension of the base. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.[10]
Q4: How do I choose the optimal catalyst (base) for my reaction?
The choice of base is the most critical parameter and involves a trade-off between reactivity, cost, and handling difficulty.[9]
| Catalyst (Base) | Recommended Solvent | Pros | Cons |
| Sodium Methoxide (NaOMe) | Methanol (anhydrous) | Inexpensive, traditional method.[1] | Risk of transesterification if ester is not also methyl. High risk of hydrolysis if not perfectly anhydrous.[8][11] Equilibrium may not strongly favor product. |
| Sodium Hydride (NaH) | THF, Toluene (anhydrous) | Strong, non-nucleophilic base.[10] Minimizes hydrolysis and transesterification.[7] Reaction is driven strongly to completion. | Pyrophoric; requires careful handling under inert atmosphere. Mineral oil dispersion must be washed off for some applications. |
| Potassium tert-Butoxide (KOtBu) | THF, Toluene (anhydrous) | Very strong, sterically hindered base.[9] Often gives cleaner reactions and higher yields.[12] | More expensive. Highly hygroscopic; must be handled under inert atmosphere. Can promote elimination side reactions in other contexts. |
Recommendation: For highest yield and reproducibility, Sodium Hydride (NaH) in anhydrous THF is the superior choice for this synthesis.
Q5: What is the optimal temperature for the reaction?
Temperature affects both the rate of reaction and the prevalence of side reactions.
-
General Profile: The reaction is typically initiated at a lower temperature (0 °C to room temperature) during the slow addition of the substrate to control the initial exotherm from the deprotonation. After the addition is complete, the reaction mixture is often heated to reflux (e.g., ~66 °C for THF, ~110 °C for toluene) to ensure the cyclization goes to completion.[7][13]
-
Optimization Strategy:
-
Start with a reflux in THF for 2-4 hours post-addition.
-
Monitor the reaction by TLC or LC-MS.
-
If the reaction is sluggish, consider switching to a higher boiling point solvent like toluene, but be aware that higher temperatures can sometimes promote decomposition or side-product formation. A temperature screen (e.g., 50 °C, 70 °C, 90 °C) may be necessary to find the optimal balance.
-
Optimization & Troubleshooting Workflow
The following diagram provides a decision-making framework for troubleshooting common issues.
Caption: Troubleshooting decision tree for the Dieckmann condensation.
Experimental Protocols
Protocol 1: Standard Method (Sodium Methoxide in Methanol)
This method is common but requires strict control over anhydrous conditions.
-
Preparation: Oven-dry all glassware overnight and assemble hot under a stream of argon or nitrogen.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (e.g., 10 mL per 1 g of substrate).
-
Base Addition: Carefully add sodium methoxide (1.1 equivalents) to the methanol. Stir until fully dissolved.
-
Substrate Addition: Dissolve the precursor diester (1.0 equivalent) in a small amount of anhydrous methanol and add it dropwise to the sodium methoxide solution over 30 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0 °C in an ice bath. Slowly neutralize the mixture by adding aqueous HCl (e.g., 1M) until the pH is ~6-7.[7]
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: Recommended Optimized Method (Sodium Hydride in THF)
This protocol is more robust and generally gives higher yields by avoiding hydrolysis.[7][10]
-
Preparation: Oven-dry all glassware and assemble hot under argon/nitrogen. Use a Schlenk line for all transfers.
-
Reaction Setup: To a flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes (2x) under argon to remove the oil, then carefully decant the hexanes. Add anhydrous THF (e.g., 20 mL per 1 g of substrate).
-
Substrate Addition: Dissolve the precursor diester (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension over 30-60 minutes at 0 °C. Caution: Hydrogen gas will evolve. Ensure proper ventilation.
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases.
-
Extraction: Dilute with water and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters.
- Grokipedia.
- Organic Chemistry Portal.
- Brandes, E., Grieco, P. A., & Gajewski, J. J. (n.d.). Effect of polar solvents on the rates of Claisen rearrangements: assessment of ionic character. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025).
- Master Organic Chemistry. (2020).
- Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
- Tang, B., et al. (n.d.). Divergent Total Synthesis of the Harziane Diterpenoids.
- OpenStax. (2023). 23.
- Wikipedia.
- Karbasi, A. B. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?
- Chemistry university. (2021). Claisen Condensation: Solvent and Base Choice. YouTube. [Link]
- Wang, Z., et al. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC - NIH. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 2,4-dioxopiperidine-3-carboxylate
Welcome to the dedicated technical support guide for the purification of Methyl 2,4-dioxopiperidine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying this valuable synthetic intermediate. Given the inherent chemical properties of the glutarimide core, purification can present several challenges. This guide provides in-depth, experience-driven solutions in a troubleshooting format to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical challenges associated with purifying this compound?
A1: The main challenges stem from the glutarimide ring's characteristics. Firstly, the ring is susceptible to hydrolysis, particularly under basic aqueous conditions, which can lead to the formation of ring-opened impurities.[1] Secondly, the protons on the carbon between the two carbonyl groups are acidic, creating the potential for enolization and subsequent side reactions or epimerization if a chiral center is present. Finally, the molecule's polarity can make complete separation from polar starting materials or byproducts difficult.
Q2: I'm observing a persistent polar impurity in my crude product by TLC. What could it be?
A2: A common polar impurity is the ring-opened hydrolysis product, 4-carboxy-4-methoxycarbonyl-pentanamide. This can form if the reaction is quenched with water while still basic, or during prolonged exposure to protic solvents. Another possibility is unreacted starting materials, such as glutaric anhydride derivatives, which are also quite polar.[2][3]
Q3: My final product shows a broad melting point and inconsistent NMR spectra. What's the likely cause?
A3: This often points to a mixture of tautomers or the presence of residual solvent. The dicarbonyl system can exist in keto-enol forms, which can broaden spectroscopic signals. Ensure your product is thoroughly dried under high vacuum to remove any trapped solvents, such as water or alcohols, which can also significantly affect analytical results.
Troubleshooting Guide: Purification Workflows
Issue 1: Low Yield After Aqueous Workup
-
Symptom: Significant loss of product after performing a liquid-liquid extraction.
-
Probable Cause: The product, being moderately polar, may have partial solubility in the aqueous phase, especially if the pH is not carefully controlled.
-
Solution: pH Control and Brine Wash
-
During the workup, ensure the aqueous layer is neutralized or slightly acidic (pH 5-6) before extraction with an organic solvent like ethyl acetate or dichloromethane. This suppresses the deprotonation of the glutarimide N-H, reducing its aqueous solubility.
-
After the initial extractions, wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to "salt out" the dissolved product from any residual water, pushing it into the organic phase and improving recovery.
-
Issue 2: Co-elution of Impurities During Column Chromatography
-
Symptom: A major impurity consistently elutes with the product peak during silica gel chromatography.
-
Probable Cause: The impurity has a very similar polarity to the desired product. This is common with structurally related side-products from the synthesis.
-
Solution: Gradient Elution and Alternative Solvents
-
Detailed Protocol:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase System: Instead of a single isocratic system, employ a shallow gradient. A common starting point is a hexane/ethyl acetate system.
-
Gradient Profile:
-
Begin elution with a low polarity mixture (e.g., 70:30 hexane:ethyl acetate) to wash out non-polar impurities.
-
Slowly increase the polarity (e.g., to 50:50 hexane:ethyl acetate over 10-15 column volumes). This gradual change can often resolve closely eluting spots.
-
If separation is still poor, consider adding a small percentage (0.5-1%) of acetic acid to the mobile phase. This can sharpen peaks of acidic or highly polar compounds.
-
-
Alternative Systems: If hexane/ethyl acetate fails, a dichloromethane/methanol system may offer different selectivity. Start with 1-2% methanol in dichloromethane and gradually increase the methanol concentration.
-
-
Data Summary: Recommended Chromatography Systems
Stationary Phase Mobile Phase System Gradient Example Notes Silica Gel Hexane/Ethyl Acetate 30% to 60% Ethyl Acetate Good for general purpose purification. Silica Gel Dichloromethane/Methanol 1% to 5% Methanol Offers different selectivity for polar compounds. | Reversed-Phase C18 | Acetonitrile/Water | 30% to 70% Acetonitrile | Useful for highly polar impurities; may require desalting. |
-
Issue 3: Product Fails to Crystallize or Oils Out
-
Symptom: After concentrating the purified fractions, the product remains a viscous oil or forms an amorphous solid instead of sharp crystals.
-
Probable Cause: The presence of minor impurities is inhibiting lattice formation. The chosen solvent system may also be suboptimal.
-
Solution: Multi-Step Recrystallization Protocol
-
Solvent Screening: Test the solubility of your oily product in a range of solvents on a small scale. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4] Common candidates include isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexane.
-
Step-by-Step Recrystallization Workflow:
-
Dissolve the crude or semi-pure product in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities.[2]
-
Allow the solution to cool slowly to room temperature. Rapid cooling often leads to smaller, less pure crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Once crystals begin to form, place the flask in an ice bath or refrigerator for several hours to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under high vacuum.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical purification sequence for this compound, incorporating the troubleshooting solutions discussed.
Caption: General purification workflow for this compound.
Logical Troubleshooting Flow
This decision tree helps in diagnosing and resolving common purification issues.
Caption: Decision tree for troubleshooting purification challenges.
-
References
- B. V. V. N. K. T. Sudhakar, et al. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 2023.
- I. V. Kulakov, et al. Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Chemistry of Heterocyclic Compounds, 2023.
- V. D. Kiricojevi, et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 2002.
- Y.-S. Lin, et al. Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin, 2010.
- ResearchGate. Preparation of N- and C-Functionally-Substituted Glutarimides: A Review.
- H. Wang, et al. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 2015.
- Google Patents. Preparation of 2,6-dioxopiperidine derivatives.
- P. Orsini, et al. Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007.
- M. D. Ivanovi, et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 2011.
- Google Patents. Process for purification of linagliptin.
- A. Kumar, et al. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 2011.
- Google Patents. Recrystallization method of high-selectivity pregabalin intermediate.
Sources
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2,4-dioxopiperidine-3-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of Methyl 2,4-dioxopiperidine-3-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this valuable synthetic intermediate.
Introduction: The Challenge of a Clean Synthesis
This compound is a cyclic β-keto ester of significant interest as a versatile building block in medicinal chemistry. Its synthesis, commonly achieved through a Dieckmann condensation of an N-protected diester, presents a classic purification puzzle.[1][2][3] The primary challenge lies in efficiently removing unreacted, structurally similar starting materials and various side products from the final compound. This guide addresses these issues head-on, providing not just methods, but the chemical principles that make them effective.
Frequently Asked Questions & Troubleshooting
This section is structured to answer the most common questions our application scientists receive regarding the purification of this compound.
Q1: My crude reaction mixture is contaminated with the starting diester. What is the most robust method for initial cleanup?
Answer: This is the most prevalent issue. The starting material (e.g., an N-substituted dimethyl iminodiacetate derivative) often has a polarity very close to your cyclized product, making chromatographic separation tedious as a first step. The most effective initial purification strategy is a liquid-liquid acid-base extraction.
Causality & Expertise: The key to this separation lies in the significant difference in acidity between the product and the starting material. Your product, this compound, is a β-dicarbonyl compound. The proton on the carbon between the two carbonyls (C3) is significantly acidic (pKa ≈ 10-12) and can be readily removed by a mild base. The α-protons of the starting diester are far less acidic (pKa ≈ 25).
By washing your crude organic solution with a weak aqueous base like sodium bicarbonate, you selectively deprotonate the product, forming a water-soluble enolate salt. The unreacted, non-acidic starting material remains in the organic layer and can be washed away. Subsequently, re-acidifying the aqueous layer will protonate the enolate, causing your purified product to precipitate or be extracted back into an organic solvent. Using a mild base is crucial to prevent potential hydrolysis (saponification) of the methyl ester.
Protocol 1: Selective Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.
-
Initial Wash (Optional): Perform a wash with deionized water to remove any water-soluble byproducts.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately one-third of the organic volume for each extraction.
-
Self-Validation: Combine the aqueous layers. A small sample of the remaining organic layer can be analyzed by Thin Layer Chromatography (TLC) against the crude material to confirm the removal of the starting diester.
-
-
Backwash: Wash the combined basic aqueous layers once with a fresh portion of the organic solvent (e.g., EtOAc) to remove any residual non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring. Monitor the pH with litmus paper or a pH meter until it reaches ~2-3.
-
Observation: You should observe the formation of a precipitate or cloudiness as the neutral product is formed.
-
-
Final Extraction: Extract the product from the acidified aqueous layer three times with fresh organic solvent (EtOAc or DCM).
-
Drying and Concentration: Combine the final organic extracts, dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Workflow: Acid-Base Purification
Sources
"Methyl 2,4-dioxopiperidine-3-carboxylate" stability issues and degradation pathways
Prepared by the Senior Application Scientist Team
Guide Objective: This document provides in-depth technical guidance on the stability and potential degradation pathways of Methyl 2,4-dioxopiperidine-3-carboxylate. Recognizing that comprehensive stability data for this specific molecule is not widely published, this guide synthesizes information from foundational organic chemistry principles and data from structurally analogous compounds. It is intended to empower researchers to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of their results.
Section 1: Compound Overview and Inherent Stability Risks
This compound is a heterocyclic compound featuring a piperidine-2,4-dione core. Its chemical behavior is primarily dictated by three key structural features:
-
A Lactam (Cyclic Amide): The amide bond within the piperidine ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.
-
A Methyl Ester: Ester groups are prone to hydrolysis, which can be catalyzed by acid or base, yielding a carboxylic acid and methanol. This is often the most significant liability.
-
A β-Keto Ester System: The ester at position 3 is beta (β) to the ketone at position 4. This arrangement makes the proton on the carbon between them (C3) acidic and susceptible to enolization. The resulting β-keto acid, formed after hydrolysis, can be prone to decarboxylation upon heating.
These features create a molecule that requires careful handling and storage to prevent the formation of impurities that could confound experimental outcomes.
Section 2: Frequently Asked Questions (FAQs)
General Handling & Storage
Q1: What are the recommended storage conditions for this compound?
A: To maximize shelf life, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It should be protected from moisture and light.
Q2: What are the visual signs of compound degradation?
A: While the pristine compound is typically a white to off-white solid, degradation may not always present visual cues. However, you should be cautious if you observe:
-
Color Change: Development of a yellowish or brownish tint.
-
Change in Consistency: Clumping, melting, or the appearance of an oily residue, which could indicate the absorption of water and subsequent hydrolysis.
-
Poor Solubility: Difficulty dissolving the compound in solvents in which it was previously soluble.
Q3: Is this compound susceptible to degradation in common laboratory solvents?
A: Yes. Protic solvents, especially methanol or water, can lead to hydrolysis or transesterification over time. For reactions or analytical purposes, it is best to use dry, aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) and to prepare solutions immediately before use. If an aqueous buffer is required, keep the pH near neutral and the temperature low to minimize hydrolytic degradation.
Chemical Stability & Degradation Pathways
Q4: What is the primary degradation pathway I should be concerned about?
A: The most probable and fastest degradation pathway under ambient or aqueous conditions is the hydrolysis of the methyl ester . This reaction can be catalyzed by trace amounts of acid or base, leading to the formation of 2,4-dioxopiperidine-3-carboxylic acid. This impurity is often observed as a new, more polar spot on TLC or an earlier-eluting peak in reverse-phase HPLC.
Q5: Can the piperidine ring open? Under what conditions?
A: Yes, the lactam bond in the piperidine ring can be cleaved through hydrolysis. However, this process typically requires more forcing conditions (e.g., strong acid or base, elevated temperatures) than ester hydrolysis.[1] Basic hydrolysis, for instance, would involve a nucleophilic attack by a hydroxide ion on one of the amide carbonyls, leading to a ring-opened amino acid derivative.
Q6: Is decarboxylation a risk?
A: Decarboxylation becomes a significant risk after the primary degradation (ester hydrolysis) has occurred. The resulting product, 2,4-dioxopiperidine-3-carboxylic acid, is a β-keto acid. This class of compounds is known to lose carbon dioxide upon heating, which would yield piperidine-2,4-dione. Therefore, if your reaction involves heating the compound under conditions where hydrolysis might have occurred, decarboxylation is a likely secondary degradation pathway.
Q7: What are the most likely degradation products I might see in an LC-MS analysis?
A: Based on the pathways described, you should look for the following masses:
| Compound Name | Structure | Molecular Weight ( g/mol ) | Common Adducts [M+H]⁺, [M+Na]⁺ |
| Parent Compound | This compound | 185.16 | 186.1, 208.1 |
| Degradant 1 (Ester Hydrolysis) | 2,4-Dioxopiperidine-3-carboxylic acid | 171.13 | 172.1, 194.1 |
| Degradant 2 (Decarboxylation of D1) | Piperidine-2,4-dione | 127.13 | 128.1, 150.1 |
| Degradant 3 (Lactam Hydrolysis) | 5-amino-2,4-dioxohexanoic acid (or isomer) | 189.15 | 190.1, 212.1 |
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Scientific Rationale |
| Multiple spots on TLC or unexpected peaks in HPLC/LC-MS, especially a more polar peak. | Ester Hydrolysis. The resulting carboxylic acid (Degradant 1) is more polar than the parent ester, causing it to have a lower Rf on normal phase TLC and a shorter retention time in reverse-phase HPLC. | 1. Confirm Identity: Use LC-MS to check for the mass of the hydrolyzed product (m/z 172.1 for [M+H]⁺). 2. Use Fresh Material: Prepare solutions immediately before use. 3. Switch to Aprotic Solvents: If the experimental conditions allow, use dry solvents like DCM or THF instead of protic solvents like methanol or ethanol. |
| Low or no yield in a reaction where the compound is a starting material. | Degradation prior to or during the reaction. The intended reactive site may have been consumed by degradation. For example, if your reaction targets the ester, hydrolysis will prevent the desired transformation. | 1. Verify Starting Material Purity: Run a quick purity check (e.g., ¹H NMR or HPLC) on your starting material before beginning the reaction. 2. Control Reaction pH: If using aqueous or protic media, maintain a neutral pH (around 6-7.5) unless the reaction chemistry requires otherwise. 3. Lower Reaction Temperature: Degradation reactions are kinetically driven and will slow down at lower temperatures. |
| Inconsistent biological or chemical assay results. | Variable purity of the compound stock. If the compound degrades over time in a stock solution, aliquots used at different times will contain varying amounts of active compound and degradants, leading to poor reproducibility. | 1. Use Single-Use Aliquots: Store the compound as a dry solid and prepare stock solutions fresh for each experiment. If a stock solution must be stored, keep it at -80°C in an anhydrous aprotic solvent. 2. Perform a Stability Study: Test the stability of the compound in your specific assay buffer over the time course of your experiment. |
Section 4: Recommended Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol helps identify the compound's liabilities under stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.[2]
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in Acetonitrile for analysis.
-
Photolytic Stress: Expose a solution (in a quartz cuvette) and a solid sample to a photostability chamber (ICH Q1B guidelines) for 24 hours.
-
-
Sample Preparation & Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a final concentration of ~50 µg/mL with a 50:50 Acetonitrile:Water mobile phase.
-
Analysis: Analyze all samples by HPLC-UV or LC-MS alongside a control sample (1 mL stock + 1 mL water, kept at 4°C) to determine the percentage of degradation.
Protocol 2: HPLC Method for Purity Assessment
This provides a baseline method for monitoring the parent compound and its primary degradant.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 254 nm.
-
Expected Elution: The hydrolyzed product (Degradant 1) will elute earlier than the parent compound.
Section 5: Visualized Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound.
Caption: Primary hydrolytic degradation pathways.
Caption: Secondary thermal degradation pathway.
Section 6: References
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. Available at: [Link]
-
Elucidating the pathways of degradation of denagliptin. (2010). PubMed. Available at: [Link]
-
Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (n.d.). Universidade de Lisboa Scholar. Available at: [Link]
-
4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. (2020). PubMed Central. Available at: [Link]
Sources
"Methyl 2,4-dioxopiperidine-3-carboxylate" preventing decomposition during storage
Welcome to the technical support center for Methyl 2,4-dioxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and troubleshooting of this compound. Our goal is to help you prevent decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the purity of my this compound sample over time. What is the likely cause of decomposition?
The most probable cause of degradation in this compound is its inherent chemical instability as a β-keto ester.[1][2] This class of compounds is susceptible to two primary decomposition pathways, especially in the presence of contaminants like water, acids, or bases:
-
Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid, forming the corresponding β-keto acid. This reaction can be catalyzed by either acidic or basic conditions.[1][3]
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO2) upon gentle heating, leading to the formation of a ketone.[2][4][5]
The piperidine ring itself is generally stable, but the combination of the β-keto ester functionality makes the molecule prone to degradation if not stored and handled correctly.
Q2: What are the optimal storage conditions to prevent the decomposition of this compound?
To minimize decomposition, it is crucial to control the storage environment. Based on the chemistry of β-keto esters and general guidelines for piperidine derivatives, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rates of potential hydrolytic and decarboxylative reactions.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Light | Amber Vial/Protection from Light | While not explicitly documented for this compound, many organic molecules, including some piperidine derivatives, are light-sensitive.[6] Protection from light prevents potential photochemical degradation. |
| Container | Tightly Sealed, Non-reactive | A tightly sealed container prevents the ingress of moisture and other atmospheric contaminants.[7][8][9] Glass is a suitable non-reactive material. |
| Moisture | Anhydrous Conditions | The presence of water is a key factor in the hydrolysis of the ester group.[3][10] Storing over a desiccant can be beneficial if the container is frequently opened. |
Troubleshooting Guide
Symptom 1: A new, unexpected peak appears in my HPLC analysis of a stored sample.
Possible Cause: This is a strong indicator of decomposition. The new peak likely corresponds to a degradation product.
Troubleshooting Steps:
-
Identify the Degradant:
-
Mass Spectrometry (MS): The primary degradation product is likely the decarboxylated ketone. You can predict its mass and look for a corresponding signal in your MS data.
-
NMR Spectroscopy: If you have sufficient material, ¹H NMR can help identify the structure of the new compound. The disappearance of the methyl ester singlet and the appearance of new signals corresponding to the ketone product would be indicative of decomposition.
-
-
Review Storage Conditions:
-
Was the container tightly sealed?
-
Was the sample stored at the recommended temperature?
-
Was the sample exposed to air or moisture for extended periods?
-
Corrective Actions:
-
If the decomposition is minor, repurify the material if possible.
-
For future storage, strictly adhere to the recommended conditions: refrigerate under an inert atmosphere and protect from light and moisture.
Symptom 2: My reaction yield is lower than expected when using an older batch of this compound.
Possible Cause: The purity of your starting material may have decreased due to decomposition during storage. Using a degraded starting material will naturally lead to lower yields of your desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Preventative Measures:
-
Always assess the purity of your starting material before use, especially if it has been stored for an extended period.
-
Implement a "first-in, first-out" inventory system to ensure older batches are used first.
-
For critical applications, consider re-analyzing the purity of the compound if it has been stored for more than six months.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions (Starting Point):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm and 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Run a blank (injection of diluent) to identify any system peaks.
-
Inject the sample and integrate the peak areas.
-
Purity can be estimated by the area percentage of the main peak. The appearance of earlier eluting peaks may suggest more polar degradation products.
-
Mechanistic Insights
Decomposition Pathway of this compound
The following diagram illustrates the likely decomposition pathway of this compound in the presence of water.
Caption: Proposed decomposition pathway via hydrolysis and decarboxylation.
This two-step process is a classic reaction sequence for β-keto esters and is the most probable route for the degradation of this compound under non-ideal storage conditions.[1][11][12][13]
References
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
- 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts.
- Overview of assays for hydrolysis of β -keto esters. ResearchGate.
- Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed.
- Decarboxylation. Master Organic Chemistry.
- Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE.
- Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH.
- Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson.
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
- Piperidine | C5H11N | CID 8082. PubChem - NIH.
- Recent advances in the transesterification of β-keto esters. RSC Publishing.
- Piperidine - SAFETY DATA SHEET. Penta chemicals.
- What are the storage stability of Piperidine Series compounds over time? Blog - BTC.
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
Sources
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 11. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Troubleshooting Spectroscopic Data for Methyl 2,4-dioxopiperidine-3-carboxylate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 2,4-dioxopiperidine-3-carboxylate. This guide is designed to provide in-depth troubleshooting for common issues encountered during the spectroscopic analysis of this compound. Drawing from established principles and extensive field experience, this resource aims to help you acquire and interpret high-quality data.
Introduction
This compound is a β-keto ester derivative with a cyclic amide (lactam) structure. Its spectroscopic characterization can be complex due to several inherent chemical properties, most notably keto-enol tautomerism.[1] This dynamic equilibrium can significantly influence the appearance of NMR, IR, and even mass spectra, often leading to data that may be misinterpreted as impure or incorrect. This guide provides a structured approach to diagnosing and resolving these challenges.
The Critical Role of Tautomerism
The presence of a β-dicarbonyl system in this compound allows for the existence of keto and enol tautomers, and their corresponding enolate forms under basic conditions. The equilibrium between these forms is influenced by factors such as solvent polarity, temperature, and pH.[1][2] Understanding this phenomenon is the first step in troubleshooting your spectroscopic data.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific problems you may encounter during your analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why does my ¹H NMR spectrum show broad, unresolved peaks, especially for the methine and NH protons?
A1: Broad peaks in the ¹H NMR spectrum of this compound are a common observation and can stem from several factors.[3][4][5]
-
Chemical Exchange on the NMR Timescale: The most likely reason is the interconversion between keto and enol tautomers, or rotamers, happening at a rate that is comparable to the NMR timescale.[4] This dynamic process can lead to the broadening of signals for protons involved in the equilibrium, such as the C3-H and the N-H.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will cause all peaks in the spectrum to be broad.[3][6][7] If the residual solvent peak and other sharp signals are also broad, this points to a shimming issue.
-
Sample Concentration and Solubility: A sample that is too concentrated can lead to increased viscosity and slower molecular tumbling, resulting in broader lines.[3][5][6] Similarly, poor solubility leading to a non-homogenous sample can degrade spectral quality.[3][6]
-
Paramagnetic Impurities: The presence of paramagnetic species, like dissolved oxygen or trace metal ions, can cause significant line broadening.[4][5]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to chemical exchange, the peaks may sharpen or coalesce into a single peak at higher temperatures as the rate of exchange increases.[3]
-
Solvent Change: The position of the keto-enol equilibrium is solvent-dependent.[1] Acquiring a spectrum in a different deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) can shift the equilibrium and potentially resolve the broad signals.[3]
-
Optimize Shimming: Ensure the instrument is properly shimmed before data acquisition. If you are unsure, consult your facility's NMR specialist.[3][6]
-
Sample Preparation:
Q2: I see more signals in my ¹H or ¹³C NMR than expected. Does this mean my sample is impure?
A2: Not necessarily. The presence of multiple tautomers can give rise to a more complex spectrum than anticipated for a single structure.[1]
-
Keto-Enol Tautomerism: In solution, you may have a mixture of the keto and one or more enol forms. Each of these tautomers will have its own distinct set of NMR signals. The integration of the peaks will correspond to the relative abundance of each tautomer in that particular solvent.
-
Rotational Isomers (Rotamers): Restricted rotation around the N-C(O) amide bond can sometimes lead to the observation of distinct sets of signals for different rotational isomers, although this is less common for simple piperidinediones.
Diagnostic Workflow:
-
2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons for each species present. This will allow you to determine if the "extra" peaks belong to a structurally related tautomer or an unrelated impurity.
-
Solvent and Temperature Studies: As mentioned in A1, changing the solvent or temperature can alter the ratio of tautomers, providing further evidence for their existence.
Infrared (IR) Spectroscopy
Q3: My IR spectrum shows multiple carbonyl peaks. Is this expected?
A3: Yes, this is a key feature for this compound and related β-keto esters.[1][8]
-
Keto Form: The keto tautomer will exhibit distinct stretching frequencies for the ester carbonyl (typically around 1735-1745 cm⁻¹) and the two ketone/amide carbonyls (around 1715-1720 cm⁻¹ for the ketone and lower for the amide).[8][9][10]
-
Enol Form: The enol tautomer, which is stabilized by intramolecular hydrogen bonding and conjugation, will show a conjugated ester carbonyl stretch at a lower frequency (around 1650-1660 cm⁻¹) and a C=C double bond stretch (around 1610-1620 cm⁻¹).[8] The broad O-H stretch of the enol will also be present, often in the 3200-2500 cm⁻¹ region.
Data Interpretation Table:
| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Appearance |
| Ester C=O | Keto | ~1735 - 1745 | Strong, Sharp |
| Ketone C=O | Keto | ~1717 - 1720 | Strong, Sharp |
| Amide C=O | Keto | ~1650 - 1680 | Strong |
| Conjugated C=O | Enol | ~1656 - 1660 | Strong |
| C=C | Enol | ~1618 - 1624 | Medium to Strong |
| N-H Stretch | Both | ~3200 - 3400 | Medium, Broad |
| Enol O-H Stretch | Enol | ~2500 - 3200 | Very Broad |
Note: The exact frequencies can vary based on the sample phase (e.g., solid KBr vs. solution) and solvent.[1]
Mass Spectrometry (MS)
Q4: I am having trouble finding the molecular ion (M⁺) peak in my Electron Ionization (EI) mass spectrum. Why is it absent or very weak?
A4: The absence of a prominent molecular ion peak in EI-MS is common for many organic molecules, especially those with functional groups that can stabilize fragmentation.[11][12][13]
-
Molecular Instability: Under the high-energy conditions of EI (typically 70 eV), the molecular ion formed can be unstable and readily fragment.[12] For piperidine derivatives, fragmentation is often initiated at the nitrogen atom.[14]
-
Facile Fragmentation Pathways: The structure of this compound offers several pathways for fragmentation, such as the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), or cleavage of the piperidine ring. The resulting fragment ions may be more stable than the parent molecular ion.[14][15]
Troubleshooting Protocol:
-
Use a "Soft" Ionization Technique: If the molecular weight is critical for confirming your compound's identity, switch to a soft ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).[12] ESI, in particular, is excellent for producing protonated molecules ([M+H]⁺) or other adducts (e.g., ([M+Na]⁺)) with minimal fragmentation.[14][16][17]
-
Analyze Fragmentation Patterns: Even in the absence of a molecular ion peak, the fragmentation pattern in EI-MS provides valuable structural information. Look for characteristic losses that are consistent with your proposed structure. For piperidine derivatives, α-cleavage next to the nitrogen is a common fragmentation pathway.[14]
Frequently Asked Questions (FAQs)
Q: What are the expected key peaks for this compound in ¹H NMR and IR spectroscopy?
A: Based on its structure and the principles of spectroscopy, the following are expected:
Expected Spectroscopic Data Summary
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Notes |
| ¹H NMR | -OCH₃ | ~3.7 ppm (singlet) | Methyl ester protons. |
| -CH₂-CH₂- | ~2.5 - 3.5 ppm (multiplets) | Piperidine ring protons. | |
| -CH- (Keto) | ~3.5 - 4.0 ppm | Methine proton at C3. | |
| -NH- | Variable, ~7.0 - 9.0 ppm (broad) | Amide proton, position is solvent-dependent. | |
| =C-OH (Enol) | >10 ppm (very broad) | Enolic proton, may exchange with D₂O. | |
| IR | C=O (Ester) | ~1740 cm⁻¹ | Strong peak. |
| C=O (Ketone/Amide) | ~1720 & ~1660 cm⁻¹ | Two strong peaks. | |
| N-H | ~3200 cm⁻¹ | Broad peak. |
Q: How can I confirm the presence of an enol tautomer?
A: A simple ¹H NMR experiment can provide strong evidence. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. Protons attached to heteroatoms (like the N-H and the enolic O-H) will exchange with deuterium, causing their signals to disappear or significantly diminish in the new spectrum.[3]
Q: My synthesis is a Dieckmann condensation. What are some common impurities I should look out for?
A: The Dieckmann condensation is an intramolecular Claisen condensation of a diester.[18][19] Potential impurities could include:
-
Unreacted starting diester.
-
Byproducts from intermolecular condensation.
-
Products from hydrolysis of the ester groups if water is present.
-
Residual base or salts from the workup. These impurities would have distinct signals in the NMR and could be identified by careful analysis of the spectra.
Logical Troubleshooting Workflow
Below is a diagram illustrating a systematic approach to troubleshooting poor spectroscopic data for this compound.
Caption: General troubleshooting workflow for spectroscopic data.
References
- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-446.
- Coutinho, T. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PLoS One, 13(8), e0201893.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from University of Wisconsin-Madison website.
- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.
- Royal Society of Chemistry. (2019). Supporting Information.
- Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra.
- SciELO. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Mestrelab Research. (2017). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution.
- BenchChem. (n.d.). Troubleshooting peak broadening in 4'-Bromochalcone NMR.
- University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy.
- Reddit. (2017). Mass spec major ion peak not being whole molecule?.
- Chemistry LibreTexts. (2016). Why is the molecular peak not observed in the mass spectrum of 2,2-dimethylbutane?.
- Chemguide. (n.d.). MASS SPECTRA - THE MOLECULAR ION (M+) PEAK.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Wikipedia. (n.d.). Dieckmann condensation.
- University of Calgary. (n.d.). Ch21: Dieckmann condensation.
- Springer. (2017). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.bg.ac.rs [chem.bg.ac.rs]
- 3. Troubleshooting [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 7. University of Ottawa NMR Facility Blog: Correcting NMR Spectra for Poor Shimming - Reference Deconvolution [u-of-o-nmr-facility.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Dieckmann Condensation [organic-chemistry.org]
- 19. Dieckmann condensation - Wikipedia [en.wikipedia.org]
"Methyl 2,4-dioxopiperidine-3-carboxylate" scale-up synthesis considerations and problems
An in-depth guide to the process development and scale-up of Methyl 2,4-dioxopiperidine-3-carboxylate, a valuable heterocyclic building block in pharmaceutical synthesis. This technical support center provides practical, field-tested advice for researchers and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production.
Introduction: The Challenge of Scaling a Versatile Intermediate
This compound is a cyclic β-keto ester, a class of compounds renowned for its synthetic versatility. However, its synthesis, particularly on a larger scale, is fraught with challenges that require a deep understanding of reaction mechanisms, process safety, and purification strategies. The most common and industrially viable route to this scaffold is the intramolecular Dieckmann condensation.[1][2] This guide addresses the critical considerations and common failure points encountered during the scale-up of this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most robust and widely employed method is the Dieckmann condensation of an N-protected dialkyl iminodiacetate derivative, followed by N-deprotection.[2][3] The reaction involves treating a diester with a strong base to induce an intramolecular cyclization, forming the six-membered piperidine ring.[1] This method is favored for its efficiency in ring formation.
Q2: Why is an N-protecting group necessary for the Dieckmann condensation step?
The piperidine nitrogen is nucleophilic and basic. Without a protecting group, it would react with the strong base required for the condensation, quenching the reaction. Furthermore, the unprotected amine could engage in undesirable intermolecular side reactions. Using an N-protected derivative, such as with a Boc or Cbz group, is highly recommended to prevent these side reactions.[4]
Q3: Which base is recommended for a large-scale Dieckmann condensation?
The choice of base is critical and depends on factors like cost, safety, handling, and solubility. While sodium hydride (NaH) is common in lab-scale synthesis, its use on a large scale presents significant safety challenges due to its pyrophoric nature and the evolution of hydrogen gas. Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in a suitable solvent are often preferred for industrial applications.
| Base | Solvent | Pros for Scale-Up | Cons for Scale-Up |
| Sodium Hydride (NaH) | THF, Toluene | High reactivity, drives reaction to completion. | Flammable solid, hydrogen evolution, difficult to handle. |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Less hazardous than NaH, cost-effective. | Can lead to transesterification if the starting ester is not ethyl. |
| Potassium tert-Butoxide (KOtBu) | THF, t-BuOH | Very strong base, effective for hindered substrates. | More expensive, can be sterically bulky. |
| LHMDS / KHMDS | THF | Non-nucleophilic, good for sensitive substrates. | Expensive, generates stoichiometric silylamine waste. |
Q4: What are the primary safety concerns during scale-up?
-
Thermal Hazards : The Dieckmann condensation is often exothermic, especially during the initial addition of the base and the final acidic quench.[5] On a large scale, heat dissipation is much slower, increasing the risk of a thermal runaway.[5] Reaction calorimetry studies are essential to understand the thermal profile.
-
Reagent Handling : Strong bases like NaH and KOtBu are corrosive and react violently with water. Proper personal protective equipment (PPE) and inert atmosphere techniques are mandatory.[6]
-
Hydrogen Evolution : If using NaH, the hydrogen gas generated must be safely vented. If using catalytic hydrogenation for deprotection (e.g., removing a Cbz group), specialized high-pressure reactors and proper handling procedures are required to manage the flammable hydrogen gas.[4]
Q5: How can I avoid chromatography for purification on a large scale?
Column chromatography is generally not viable for large-scale purification. The preferred methods are:
-
Crystallization : The crude product can often be purified by crystallization from a suitable solvent system. This is the most cost-effective and scalable purification method.
-
Acid-Base Extraction : The β-keto ester product is acidic (pKa ≈ 11) and can be selectively extracted into a basic aqueous solution, leaving non-acidic impurities behind in the organic layer.[1] The product is then recovered by re-acidifying the aqueous layer and extracting it back into an organic solvent.
-
Salt Formation : In some cases, forming a salt of the final compound can facilitate purification through selective precipitation.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Workflow: Synthesis of this compound
Caption: Overall synthetic workflow.
Guide 1: Low or No Yield in Dieckmann Condensation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive Base: The strong base (e.g., NaH, KOtBu) has been deactivated by exposure to air and moisture.2. Wet Reagents/Solvent: Traces of water or other protic impurities are quenching the base and the enolate intermediate.3. Incorrect Temperature: The reaction temperature may be too low for enolate formation to occur at a reasonable rate. | 1. Use a fresh bottle of base or titrate to determine its activity. Handle under a strict inert atmosphere (Nitrogen or Argon).2. Dry all solvents and reagents rigorously before use. Use of molecular sieves or distillation from a drying agent is recommended.3. Gradually increase the reaction temperature while monitoring for product formation (e.g., by TLC or in-process LC-MS). |
| Reaction stalls before completion. | 1. Insufficient Base: The reaction requires at least one full equivalent of base because the product β-keto ester is deprotonated to form a stable enolate, driving the equilibrium.[1]2. Precipitation Issues: The intermediate enolate salt may precipitate and form a thick, un-stirrable slurry, preventing further reaction. | 1. Ensure at least 1.0 equivalent of active base is used. For scale-up, using a slight excess (e.g., 1.05-1.1 eq) is common practice.2. Improve mechanical stirring. If the slurry becomes too thick, consider adding more solvent (if the process allows) to improve mixing. |
| Complex mixture of byproducts is formed. | 1. Intermolecular Condensation: If the reaction is too concentrated or the base is added too slowly, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization.2. Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or products. | 1. Use high-dilution conditions, especially during the initial phase of the reaction. Add the diester substrate slowly to a solution of the base.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.[4] Avoid excessive heating. |
digraph "Troubleshooting Low Yield" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Is the base fresh and\nhandled under inert gas?", shape=diamond, fillcolor="#FBBC05"]; check_conditions [label="Are solvents/reagents\nperfectly dry?", shape=diamond, fillcolor="#FBBC05"]; check_equivalents [label="Was >1.0 equivalent\nof active base used?", shape=diamond, fillcolor="#FBBC05"]; check_temp [label="Is the reaction\ntemperature optimized?", shape=diamond, fillcolor="#FBBC05"]; solution_base [label="Solution: Use fresh,\ntitrated base under N2.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_dry [label="Solution: Rigorously dry\nall materials.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_equiv [label="Solution: Use 1.05-1.1 eq\nof base.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Solution: Screen temperatures\n(e.g., RT to 50°C).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> check_base; check_base -> check_conditions [label="Yes"]; check_base -> solution_base [label="No"]; check_conditions -> check_equivalents [label="Yes"]; check_conditions -> solution_dry [label="No"]; check_equivalents -> check_temp [label="Yes"]; check_equivalents -> solution_equiv [label="No"]; check_temp -> start [label="No"];
}
Caption: Decision tree for troubleshooting low yield.
Guide 2: Product Isolation and Purification Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a stable emulsion during aqueous workup. | The presence of partially soluble salts or amphiphilic byproducts can stabilize oil-in-water or water-in-oil emulsions, making layer separation difficult. | 1. Add a saturated brine solution (sat. NaCl) to increase the ionic strength of the aqueous phase, which often helps break emulsions.2. Filter the entire biphasic mixture through a pad of Celite® to remove particulate matter that may be stabilizing the emulsion.3. Allow the mixture to stand for an extended period without agitation. |
| Product loss during acid-base extraction. | 1. Incorrect pH: The pH of the aqueous layer was not sufficiently basic to fully extract the product enolate, or not sufficiently acidic to fully protonate it for back-extraction.2. Product Hydrolysis: The β-keto ester can be susceptible to hydrolysis and subsequent decarboxylation under harsh acidic or basic conditions, especially with prolonged exposure or high temperatures.[7] | 1. Use a pH meter to carefully adjust the pH. For extraction, aim for pH > 12. For recovery, aim for pH < 4.2. Perform extractions quickly and at reduced temperatures (e.g., using an ice bath). Avoid using excessively strong acids or bases for prolonged periods. |
| Crystallization fails or yields an oil. | 1. Impure Product: High levels of impurities can inhibit crystal lattice formation.2. Incorrect Solvent System: The chosen solvent may be too good (product remains fully dissolved) or too poor (product crashes out as an amorphous solid or oil). | 1. Attempt to further purify the crude material (e.g., via a charcoal treatment or an acid-base wash) before crystallization.2. Screen a variety of solvent systems. A good system is one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Consider anti-solvent crystallization (dissolving in a good solvent and slowly adding a poor solvent). |
Experimental Protocol: Scalable Synthesis
Disclaimer: This protocol is a representative example and must be adapted and optimized for specific equipment and safety protocols at your facility. A thorough risk assessment should be conducted before any scale-up operation.[6]
Step 1: N-Protection of Dimethyl Iminodiacetate
-
To a cooled (0-5 °C) solution of dimethyl iminodiacetate (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of Toluene (5 vol) and Water (5 vol), slowly add benzyl chloroformate (1.05 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Separate the organic layer. Wash with water (2 x 3 vol) and brine (1 x 3 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(Benzyloxycarbonyl)-dimethyl iminodiacetate as an oil.
Step 2: Dieckmann Condensation
-
Charge a reactor with potassium tert-butoxide (1.1 eq) and anhydrous Toluene (10 vol) under a nitrogen atmosphere.
-
Heat the mixture to 40-50 °C to ensure the base is well-dispersed.
-
Slowly add a solution of the N-protected diester from Step 1 (1.0 eq) in anhydrous Toluene (5 vol) to the reactor over 1-2 hours, maintaining the internal temperature below 60 °C. The formation of a precipitate (the potassium enolate salt) is expected.
-
Stir the resulting slurry for 2-4 hours at 50 °C. Monitor the reaction for completion by TLC/LC-MS.
-
Cool the reaction mixture to 0-10 °C and slowly quench by adding 2M hydrochloric acid until the pH is ~2-3. Caution: Quench is exothermic.
-
Separate the organic layer, and extract the aqueous layer with Toluene (2 x 3 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude protected piperidine derivative.
Step 3: N-Deprotection via Catalytic Hydrogenation
-
Dissolve the crude product from Step 2 in Methanol or Ethyl Acetate (10 vol).
-
Charge a hydrogenation reactor with the solution and 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% loading).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir at room temperature for 8-16 hours.
-
Monitor for the consumption of starting material. Catalyst poisoning can sometimes stall the reaction.[8]
-
Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by crystallization (e.g., from isopropanol or ethyl acetate/heptane) to yield this compound.
References
- DTIC. Piperidine Synthesis.
- Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. 2020.
- Roglic, G. M., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. 2002;67(12):793–802.
- Ilovaisky, A., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(22):6936.
- Organic Chemistry Portal. Piperidine synthesis.
- Plant Care. How to Choose Piperidines: A Complete Buyer's Guide. 2025.
- Organic Syntheses. Working with Hazardous Chemicals.
- Wikipedia. Dieckmann condensation.
- H.E.L Group. Critical Considerations in Process Safety.
- Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. 2022.
- Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. 2017.
- YouTube. A New Synthesis of Beraprost. 2023.
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. 2021.
- Drug Synthesis Database. Paroxetine.
- YouTube. Dieckmann Condensation Reaction Mechanism. 2018.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helgroup.com [helgroup.com]
- 6. orgsyn.org [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
"Methyl 2,4-dioxopiperidine-3-carboxylate" regioselectivity and stereoselectivity control
Welcome to the technical support center for Methyl 2,4-dioxopiperidine-3-carboxylate and its derivatives. As a key structural motif in medicinal chemistry, the piperidine-2,4-dione core presents unique synthetic challenges. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity and stereoselectivity in your experiments.
Understanding the Core Reactivity: A Tale of Three Protons
The reactivity of the this compound scaffold is governed by the relative acidity of its protons. Controlling which proton is removed by a base is the cornerstone of achieving regioselectivity.
-
N-H (pKa ~10-12): The amide proton is the most acidic. In nearly all base-mediated reactions, this proton must first be protected (e.g., as a Boc-carbamate) to prevent the base from being consumed unproductively.
-
C5-H (pKa ~18-20): These methylene protons are alpha to the C4-ketone, making them significantly acidic and sterically accessible. Deprotonation here leads to the kinetic enolate .
-
C3-H (pKa ~13-15, ester α-proton): This proton is alpha to both the C2-amide carbonyl and the C4-ketone, as well as the ester. While more acidic on paper, it is sterically hindered by the adjacent ester group. Deprotonation at this site leads to the thermodynamic enolate .
Troubleshooting Guide: Regioselectivity & Stereoselectivity Control
This section addresses common issues encountered during the chemical modification of the piperidine-2,4-dione core.
Issue 1: Poor Regioselectivity in Alkylation Reactions
Question: "I am attempting to alkylate my N-Boc protected this compound, but I'm observing a mixture of products alkylated at the C3 and C5 positions. How can I selectively alkylate the C5 position?"
Answer: This is a classic challenge of controlling enolate formation. The C5 position (γ-position to the ester) is the site of kinetic deprotonation, while the C3 position (α-position) is the thermodynamic site. To achieve high regioselectivity for C5-alkylation, you must rigorously enforce kinetic conditions.[1][2]
The key is to form the less-substituted, sterically more accessible enolate at C5 irreversibly and have it react with the electrophile before it can equilibrate to the more stable C3 enolate.[3][4] A study by Orsini et al. demonstrated a robust protocol for the regioselective γ-alkylation of a closely related N-Boc piperidine-2,4-dione, which provides the foundational logic for this transformation.[1][2]
Root Causes & Corrective Actions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Incorrect Base | Small, equilibrating bases (e.g., NaH, NaOMe) allow the initially formed kinetic enolate to revert to the starting material and eventually form the more stable thermodynamic enolate at C3. | Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) . These bases irreversibly deprotonate the less hindered C5 position.[3][4] |
| Temperature Too High | At higher temperatures (> -40 °C), there is enough thermal energy for the kinetic enolate to equilibrate to the more stable thermodynamic enolate, leading to a mixture of products. | Maintain a strict low-temperature profile. Perform the deprotonation at -78 °C (a dry ice/acetone bath) and add the electrophile at this temperature. Allow the reaction to warm slowly only after the electrophile has been added.[1] |
| Incorrect Counter-ion | The lithium counter-ion (from LDA or LiHMDS) plays a crucial role. It chelates with the oxygen atoms of the dicarbonyl system, influencing the enolate's structure and reactivity. Sodium (Na+) or Potassium (K+) bases can lead to different aggregation states and reactivity profiles, often resulting in lower selectivity.[2] | Stick with lithium-based amides (LDA, LiHMDS). If using a sodium or potassium base is unavoidable, the addition of a lithium salt like LiBr has been shown to restore γ-regioselectivity by facilitating the necessary chelation.[2] |
Detailed Protocol: Regioselective C5 (γ)-Alkylation of N-Boc-Methyl 2,4-dioxopiperidine-3-carboxylate
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc protected starting material (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add a solution of freshly prepared or titrated LDA (1.1 equiv) in THF dropwise over 15 minutes. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.2 - 1.5 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.
-
Quench: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Lack of Stereocontrol in Reactions at C3
Question: "I am performing a reaction that introduces a new substituent at the C3 position, creating a new stereocenter. However, my product is a 1:1 racemic mixture. How can I induce stereoselectivity?"
Answer: The formation of an enolate at C3 renders the carbon trigonal planar, destroying any pre-existing stereochemical information.[5] When an electrophile adds to this planar enolate, it can attack from either the top or bottom face with equal probability, resulting in a racemic mixture. To achieve stereocontrol, you must create a biased, asymmetric environment around the enolate.
dot
Caption: Strategies for achieving stereocontrol at the C3 position.
Strategies for Asymmetric Induction:
| Strategy | Mechanism | Key Considerations |
| Chiral Auxiliary | The ester group is replaced with a covalently attached chiral molecule (e.g., an Evans oxazolidinone or a chiral alcohol).[6] This auxiliary sterically blocks one face of the enolate, forcing the electrophile to attack from the less hindered side. | Highly effective and predictable. Requires additional steps for attachment and cleavage of the auxiliary, which can impact overall yield. |
| Chiral Catalysis | A chiral Lewis acid or phase-transfer catalyst is used in sub-stoichiometric amounts. The catalyst coordinates to both the enolate and the electrophile, assembling them in a defined, chiral transition state that favors one stereochemical outcome.[7][8][9] | Atom-economical and elegant. Requires careful screening of catalysts, ligands, and conditions for optimal enantioselectivity. The development of catalysts for piperidine-dione systems is an active area of research. |
| Substrate-Induced Control | If another stereocenter already exists on the piperidine ring (e.g., at C5 or C6), it can influence the trajectory of the incoming electrophile at C3 through steric or electronic effects, leading to one diastereomer being formed preferentially. | This is inherent to the substrate. The level of diastereoselectivity depends on the nature and proximity of the existing stereocenter. |
Frequently Asked Questions (FAQs)
Q1: Why is N-protection absolutely critical for C-H functionalization?
A1: The amide N-H proton is significantly more acidic than any of the α-carbonyl C-H protons. If the nitrogen is unprotected, any strong base added to the system will simply deprotonate the nitrogen to form a nitrogen anion. This consumes your base and prevents the formation of the desired carbon-centered enolate required for C-C bond formation. Protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (Bn) remove this acidic proton from the equation, allowing the base to deprotonate at the desired carbon position.
Q2: Can I achieve C3 (α)-alkylation directly?
A2: Direct, selective C3-alkylation is exceptionally challenging and generally not a recommended strategy. This is because the kinetic deprotonation at C5 is much faster and often irreversible under standard conditions.[1] Even under conditions that might favor the thermodynamic C3-enolate (higher temperatures, equilibrating bases), competing side reactions like decomposition or O-alkylation often become problematic. Synthetic strategies targeting C3-substitution typically involve alternative routes, such as cyclization of an already substituted acyclic precursor.[10]
Q3: My reaction is giving me O-alkylated byproducts. How can I prevent this?
A3: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[4] This C- vs. O-selectivity is explained by Hard and Soft Acid-Base (HSAB) theory. The enolate carbon is a "soft" nucleophile, while the oxygen is a "hard" nucleophile.
-
To favor C-alkylation (desired): Use a "soft" electrophile. The reactivity trend for alkyl halides is I > Br > Ts > Cl . Alkyl iodides are the softest and most reactive, strongly favoring C-alkylation. Also, using a lithium counter-ion (from LDA/LiHMDS) promotes C-alkylation as the small Li⁺ ion coordinates tightly to the "hard" oxygen atom, making it less available for reaction.[11]
-
O-alkylation is favored by: "Hard" electrophiles (e.g., silyl halides like TMSCl), more ionic counter-ions (K⁺ > Na⁺), and polar aprotic solvents like HMPA or DMPU which solvate the cation and free up the oxygen atom.
dot
Caption: A decision-making workflow for troubleshooting common experimental issues.
References
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones.
- Grogan, G., & Montgomery, S. L. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health.
- Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- University of Liverpool. (n.d.). Enolate Chemistry.
- Maoku. (n.d.). Paroxetine Synthesis Route.
- ResearchGate. (2025). Mastering chiral substituted 2-oxopiperazines.
- MDPI. (n.d.). Regiodivergent Organocatalytic Reactions.
- Google Patents. (n.d.). EP0334633B1 - Preparation of 2,6-dioxopiperidine derivatives.
- Chemistry LibreTexts. (2021). 10.6: Reactivity of Enolate Ions.
- National Institutes of Health. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- Orsini, P., Maccario, A., & Colombo, N. (2007).
- MDPI. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism.
- PubChem. (n.d.). 2,4-Piperidinedione.
- National Institutes of Health. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.
- National Institutes of Health. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis.
- Hungarian Journal of Industry and Chemistry. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate and 2-Chloromethyl-Isoindole-1,3-Dione.
- Orsini, P., et al. (2007). Regioselective g-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. ResearchGate.
- PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate.
- Reich, H. J. (n.d.). Overview of Enolate Alkylations. University of Wisconsin.
- National Institutes of Health. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- National Institutes of Health. (2020). Enolate-Forming Compounds Provide Protection From Platinum Neurotoxicity.
- National Institutes of Health. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective.
- ResearchGate. (n.d.). Synthesis of the chiral 3-substituted and 3,4-disubstituted 1,2-oxazetidines.
- ResearchGate. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines.
- Royal Society of Chemistry. (n.d.). Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes.
- PubMed. (2023). Tunable Regioselectivity in C-H-Activated Direct Arylation Reactions of Dithieno[3,2-b:2',3'-d]pyrroles.
- ResearchGate. (2025). Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: Applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes.
- Royal Society of Chemistry. (n.d.). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes.
- Sigma-Aldrich. (n.d.). 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester.
- Semantic Scholar. (n.d.). Asymmetric cycloaddition reactions of diazoesters with 2-alkenoic acid derivatives catalyzed by binaphthyldiimine-Ni(II) complexes.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 7. Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
"Methyl 2,4-dioxopiperidine-3-carboxylate" overcoming low reactivity in derivatization
Welcome to the technical support guide for Methyl 2,4-dioxopiperidine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile scaffold and may encounter challenges related to its derivatization. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies effectively.
Part 1: Core Concepts - Understanding the Reactivity of the Scaffold
Before troubleshooting specific issues, it's crucial to understand the inherent chemical properties of the this compound core. Its reactivity is a nuanced interplay of several structural features.
FAQ 1: What are the primary reactive sites on this compound?
The molecule possesses multiple sites susceptible to chemical modification, each with different levels of reactivity based on the reaction conditions. The primary sites are the lactam nitrogen (N1), the acidic methine proton (C3-H), and the methylene protons adjacent to the ketone (C5-H).
FAQ 2: How does keto-enol tautomerism affect its reactivity?
Like other β-dicarbonyl compounds, this molecule exists in equilibrium between its keto and enol forms.[1] The enol tautomer is stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond, which can reduce the reactivity of the carbonyl groups.[2][3] Deprotonation at C3 generates a highly stable, delocalized enolate anion. The subsequent reaction of this enolate with an electrophile can occur at either the carbon (C3) or the oxygen, leading to C-alkylation or O-alkylation, respectively. Controlling this selectivity is a common challenge.
FAQ 3: Why is this molecule sometimes considered "unreactive"?
The term "unreactive" often refers to the difficulty in achieving high yields for a specific, desired derivatization. The key reasons are:
-
Competing Reactions: As shown in FAQ 1, there are at least three sites (N1, C3, C5) that can be deprotonated and act as nucleophiles, in addition to the enolate oxygen. This competition can lead to a mixture of products and a low yield of the target molecule.
-
Enolate Stability: The enolate formed at C3 is significantly stabilized by resonance across both the ketone and ester carbonyls. A more stable nucleophile is inherently a less reactive one, often requiring more forcing conditions (higher temperatures, more reactive electrophiles) to proceed.
-
Steric Hindrance: The cyclic nature of the piperidine ring can create steric hindrance that slows down the approach of bulky reagents to the desired reactive site.
Part 2: Troubleshooting Guides for Derivatization
This section addresses common experimental failures in a question-and-answer format, providing causal analysis and actionable protocols.
Scenario 1: N-Alkylation / N-Acylation is Failing or Giving Low Yields
Question: "My N-alkylation of the piperidine nitrogen is sluggish, and I'm getting a complex mixture of byproducts. What's going wrong and how can I fix it?"
Causal Analysis: The lactam N-H is acidic, but the nitrogen itself is not strongly nucleophilic due to the delocalization of its lone pair into the adjacent C2 carbonyl group. Using a base that is too strong (like LDA or BuLi) will preferentially deprotonate the more acidic C3 proton, leading to undesired C-alkylation. The key is to use a base strong enough to deprotonate the nitrogen but not the carbon framework.
Troubleshooting Protocol:
-
Select the Right Base: Use a moderately strong, non-nucleophilic hydride base. Sodium hydride (NaH, 60% dispersion in mineral oil) is the standard and most effective choice. Potassium hydride (KH) can also be used for enhanced reactivity.
-
Solvent Choice: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal. DMF can help solubilize the resulting sodium salt of the lactam, but THF is often easier to remove during workup.
-
Reaction Temperature: Perform the deprotonation at 0 °C. Add the base portion-wise to control hydrogen gas evolution. After deprotonation is complete (ceases bubbling, ~30-60 min), the electrophile can be added. The alkylation reaction may require warming to room temperature or gentle heating (40-50 °C) to proceed to completion.
-
Use a Reactive Electrophile: The reactivity order for alkyl halides is I > Br > Cl. For sluggish reactions, consider converting an alkyl chloride or bromide to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) – the Finkelstein reaction.
Data Summary: Recommended Conditions for N-Alkylation
| Parameter | Recommendation | Rationale & Key Considerations |
| Base | NaH (1.1 - 1.2 eq.) | Strong enough for N-deprotonation, but generally avoids C3-deprotonation.[4] |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents stabilize the ions formed without interfering. |
| Temperature | 0 °C to RT (or gentle heat) | Deprotonation at 0°C for control; alkylation may require heat to proceed. |
| Electrophile | R-I, R-Br, R-OTs | More reactive electrophiles overcome the moderate nucleophilicity of the anion. |
| Additive | NaI or TBAI (catalytic) | Recommended when using alkyl chlorides or bromides to increase reaction rate. |
Scenario 2: C3-Alkylation (α-Alkylation) is Problematic
Question: "I'm trying to perform a C3-alkylation, but I'm getting a mixture of N-alkylation and O-alkylation, or the starting material is recovered. How do I achieve clean, regioselective C-alkylation?"
Causal Analysis: This is a classic challenge in β-dicarbonyl chemistry.[5] Achieving C3-alkylation requires quantitative formation of the enolate at C3 while preventing reaction at other sites. O-alkylation becomes a major side reaction, especially with "hard" electrophiles (like sulfates) or under conditions that favor a "free" enolate anion (e.g., highly polar solvents like DMSO). The N-H must be protected or deprotonated simultaneously to avoid competing N-alkylation.
Troubleshooting Protocol:
-
Protect the Nitrogen: The most reliable strategy is to start with an N-protected derivative, such as the N-Boc protected tert-butyl 2,4-dioxopiperidine-1-carboxylate.[6] This eliminates N-alkylation as a side reaction entirely. If starting with the N-H free compound, you must use at least two equivalents of a strong base.
-
Base and Temperature are Critical: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). The reaction must be performed at low temperature (-78 °C) in anhydrous THF.[7] This ensures rapid, irreversible, and kinetically controlled deprotonation at the most acidic site (C3) before other processes can occur.
-
Enolate Formation: Add the substrate solution dropwise to the pre-formed LDA solution at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophile (preferably a "soft" one like an alkyl iodide or allyl/benzyl bromide) dropwise at -78 °C and allow the reaction to stir at this temperature for several hours before slowly warming to room temperature.
-
Advanced Methods: For challenging C-C bond formations, particularly arylations, consider modern cross-coupling strategies. Palladium-catalyzed α-arylation using aryl halides has proven effective for cyclic β-dicarbonyl compounds.[8][9] This often involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XPhos), and a carbonate base (e.g., Cs₂CO₃) in a solvent like dioxane.[9]
Workflow: Optimizing C3-Alkylation
Scenario 3: C5-Alkylation (γ-Alkylation) is Not Working
Question: "I need to introduce a substituent at the C5 position, but all my attempts lead to reaction at C3. How can I achieve this γ-alkylation selectively?"
Causal Analysis: Direct, selective deprotonation of C5 is extremely difficult because the C3 proton is orders of magnitude more acidic. Standard conditions will always favor C3 enolate formation. To achieve C5 alkylation, you must employ a strategy that either forms a dianion or blocks the C3 position. The most validated method is the regioselective γ-alkylation via a dianion, often referred to as the Weiler alkylation for acyclic systems.[6]
Troubleshooting Protocol:
-
N-Protection is Mandatory: This reaction is most reliably performed on an N-protected substrate, such as N-Boc-2,4-dioxopiperidine.[6] This prevents complications from the N-H proton.
-
Dianion Formation: The key is to form a dianion by removing both the C3 and C5 protons. This requires at least two equivalents of a very strong base.
-
Base: Lithium Diisopropylamide (LDA) is effective. Using NaHMDS or KHMDS followed by the addition of a lithium salt (like LiBr) can also promote the desired reactivity, highlighting the crucial role of the lithium counter-ion.[6]
-
Stoichiometry: Use 2.2 equivalents of base to ensure complete dianion formation.
-
Temperature: The reaction should be initiated at a low temperature (e.g., -78 °C) and then briefly warmed (e.g., to 0 °C or RT) to facilitate the second deprotonation at the less acidic C5 position.
-
-
Alkylation Step: After dianion formation, the mixture is re-cooled to a low temperature (-78 °C). The resulting C5 carbanion is more nucleophilic (a more "kinetic" anion) than the stable C3 enolate. Upon addition of one equivalent of an electrophile, it will react preferentially at the C5 position.[6]
-
Workup: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride, which will re-protonate the C3 enolate.
Data Summary: Regioselective Alkylation Site Comparison (N-Boc Substrate)
| Parameter | C3-Alkylation (α-Site) | C5-Alkylation (γ-Site) |
| Base | LDA, NaHMDS, KHMDS | LDA, or NaHMDS + LiBr[6] |
| Equivalents of Base | 1.1 eq. | 2.2 eq. |
| Deprotonation Temp. | -78 °C | -78 °C, then warm to 0°C, then re-cool |
| Reactive Species | C3-Enolate | C5-Carbanion (in dianion) |
| Alkylation Temp. | -78 °C → RT | -78 °C |
| Key to Selectivity | Deprotonation of most acidic proton. | Formation of a dianion, where the less stable C5 anion is more reactive. |
References
- Chatterjee, P. N., & Roy, D. (2011).
- Benchchem. A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.
- Pace, V., et al. (2007).
- KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis.
- Lee, S., et al. (2022). Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors. ACS Omega.
- Sigma-Aldrich. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester.
- Chemistry LibreTexts. 9.4.2. Tautomers.
- The Catalyst.
- Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI.
- ResearchGate.
- DSpace@EWHA. Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors.
- Pearson. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture...
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture ... | Study Prep in Pearson+ [pearson.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
"Methyl 2,4-dioxopiperidine-3-carboxylate" workup procedures to minimize product loss
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling Methyl 2,4-dioxopiperidine-3-carboxylate. This document provides troubleshooting advice and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges encountered during the workup and purification of this molecule, thereby minimizing product loss and ensuring high purity.
The unique structure of this compound, featuring a β-keto ester within a lactam ring, presents specific challenges. Its polarity and the acidity of the C3 proton are the primary factors leading to yield loss during standard aqueous workups. This guide explains the underlying chemical principles and provides field-proven procedures to overcome these issues.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and isolation of this compound in a direct question-and-answer format.
Q1: I'm losing a significant amount of my product during the aqueous workup. What is the primary cause and how can I prevent it?
A1: The most common cause of product loss is its partitioning into the aqueous layer during extraction. This happens for two main reasons:
-
Inherent Polarity: The presence of two carbonyl groups, a lactam N-H, and a methyl ester makes the molecule inherently polar and grants it some water solubility.
-
Enolate Formation: The proton on the carbon between the two carbonyl groups (C3) is acidic (pKa typically 10-13 for β-dicarbonyls). If the pH of the aqueous layer becomes neutral or basic (pH > 7), this proton is removed to form a resonance-stabilized enolate. This anionic enolate is significantly more water-soluble than the neutral keto form and will be readily lost to the aqueous phase.
To prevent this loss:
-
Maintain Acidic Conditions: Always ensure your aqueous wash solutions are slightly acidic (pH 4-6). Use dilute solutions of HCl, KHSO₄, or a saturated ammonium chloride (NH₄Cl) solution instead of pure water or basic washes.
-
"Salting Out": Saturate the aqueous layer with a neutral salt like sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄) before extraction.[1] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and forcing it into the organic layer.[1]
-
Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or ether, your polar product may not be efficiently extracted. Switch to or add a more polar solvent like ethyl acetate or dichloromethane. For particularly stubborn cases, a 3:1 mixture of chloroform/isopropanol can be very effective at extracting polar compounds from water.[2]
Q2: My post-workup NMR spectrum is missing the methyl ester singlet (~3.7 ppm) and shows a broadened peak, suggesting I've formed the carboxylic acid. What went wrong?
A2: This is a classic sign of ester hydrolysis (saponification). The methyl ester group is sensitive to basic conditions. Washing your crude reaction mixture with bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) will rapidly cleave the ester, forming the corresponding carboxylate salt. This salt is highly water-soluble and is typically lost during extraction, but if you re-acidify the entire mixture, it will precipitate as the free carboxylic acid, which complicates purification.
To avoid ester hydrolysis:
-
Strictly Avoid Basic Washes: Do not use aqueous solutions with a pH > 7. To remove acidic impurities, a very carefully controlled wash with a saturated NH₄Cl solution is a much safer alternative to bicarbonate washes.
-
Temperature Control: If a mildly basic wash is unavoidable, perform it quickly at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Alternative Protecting Groups: In the design phase of your synthesis, if harsh conditions are anticipated, consider using a more robust ester, such as a tert-butyl ester, which is stable to base and can be removed later with acid.[3]
Q3: I am consistently battling persistent emulsions during my liquid-liquid extractions. How can I resolve this?
A3: Emulsion formation is common when working with polar compounds, especially if the reaction was run in solvents like THF or benzene that have some water miscibility.[2][4]
Strategies to break emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Salting Out: Add a significant amount of solid NaCl (brine) to the mixture and swirl gently. This increases the density and ionic strength of the aqueous layer, often forcing the layers to separate.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help break up the microscopic droplets causing the emulsion.[5]
-
Solvent Addition: Add a small amount of the organic solvent you are using for the extraction to decrease the overall polarity of the organic phase. In some cases, adding a few drops of a different solvent like methanol can break the emulsion.
-
Pre-Workup Solvent Removal: If your reaction was conducted in a water-miscible solvent like THF, dioxane, or acetonitrile, it is highly advisable to remove it via rotary evaporation before beginning the aqueous workup.[2][6] This is one of the most effective ways to prevent emulsions from forming in the first place.
Q4: My product appears to be degrading or streaking badly during silica gel column chromatography. What are my purification alternatives?
A4: The acidic nature of standard silica gel can cause degradation of sensitive molecules like β-keto esters. Aldehydes and other functionalities can also be problematic on silica.[1]
Here are several alternatives:
-
Deactivated Silica Gel: Neutralize the acidic sites on the silica. You can either purchase pre-treated neutral silica gel or prepare it by flushing a standard silica column with your eluent containing 1-2% triethylamine before loading your sample.[1]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, or Florisil®. Always perform a TLC test first to ensure your compound separates well and is stable on the new stationary phase.
-
Crystallization/Trituration: These are often the best methods for purifying polar, sensitive compounds if applicable. Try dissolving your crude product in a minimal amount of a hot polar solvent (e.g., ethyl acetate, isopropanol) and then either letting it cool slowly for crystallization or adding a non-polar solvent (e.g., hexanes, ether) to precipitate the product (trituration).
-
Non-Aqueous Workup: If the impurities are non-polar, you might filter the crude reaction mixture through a plug of silica gel, eluting with your chosen solvent system, and then concentrate the filtrate. This avoids a full column and minimizes contact time.[5]
Visualized Chemistry: pH Effects on Product Solubility
The following diagram illustrates why pH control is critical during the workup. The desired product exists in its neutral, less water-soluble keto form only under acidic to neutral conditions. Basic conditions lead to the formation of highly water-soluble species that are easily lost.
Caption: Effect of pH on the form and solubility of the product.
Recommended Workup Protocols
Choose the protocol that best fits the nature of your reaction mixture and impurities.
Protocol A: Standard Mild Acidic Workup
This is the recommended starting point for most reaction mixtures.
-
Solvent Removal: If the reaction was run in a water-miscible solvent (THF, MeCN, Dioxane), concentrate the mixture in vacuo to remove it.[2][4]
-
Dilution: Re-dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 10-20x the volume of the residue).
-
First Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (1/3 of the organic volume).
-
Separation: Separate the layers. If an emulsion forms, add brine (saturated NaCl solution) to help break it.
-
Brine Wash: Wash the organic layer with brine (1/3 of the organic volume) to remove residual water and water-soluble impurities.
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product, which can then be purified.
Protocol B: "Salting-Out" Procedure for High Polarity
Use this method if Protocol A fails and significant product loss to the aqueous layer is suspected.
-
Solvent Removal & Dilution: Follow steps 1 and 2 from Protocol A.
-
Aqueous Addition & Salting: Add water (1/3 of the organic volume) to the separatory funnel. Then, add solid NaCl in portions with swirling until the solution is saturated (some solid salt remains undissolved).
-
Acidification: Adjust the pH of the aqueous layer to 4-5 using a few drops of 1M HCl. Check with pH paper.
-
Extraction: Shake the funnel vigorously. Separate the layers.
-
Back-Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine & Dry: Combine all organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.
Workup Decision Workflow
This flowchart can help you select the most appropriate workup strategy based on your specific experimental conditions.
Caption: Decision tree for selecting an optimal workup procedure.
Summary of Workup Strategies
| Method | Description | Advantages | Disadvantages / Risks |
| Protocol A: Mild Acidic Workup | Washing with a mildly acidic salt solution (e.g., NH₄Cl). | Simple, fast, and prevents enolate formation and ester hydrolysis. | May not be sufficient to recover product if it is extremely polar. |
| Protocol B: "Salting-Out" | Saturating the aqueous phase with NaCl to reduce product solubility.[1] | Maximizes recovery of polar products from the aqueous layer. | Requires more time and materials; back-extraction is often necessary. |
| Basic Wash (Not Recommended) | Washing with NaHCO₃ or K₂CO₃. | Effective for removing acidic impurities. | High risk of complete product loss via enolate formation and ester hydrolysis. |
| Non-Aqueous Workup | Filtering the reaction mixture through a plug of silica/celite.[5] | Avoids aqueous phase altogether, eliminating solubility and hydrolysis issues. | Only effective if impurities have significantly different polarity from the product. |
References
- Frontier, A. J. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]
- Frontier, A. J. (2026). About Workup. University of Rochester, Department of Chemistry. [Link]
- Various Authors. (2015). Can anyone suggest a better workup procedure in compound purification for organic synthesis?
- Frontier, A. J. (2026). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry. [Link]
- Google Patents. (n.d.). Method for preparing acyclic beta keto ester. (CN100335456C).
- Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters.
- Ibrahim, N. A., et al. (2011). Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines for TNF-α inhibitory activity. PubMed. [Link]
- Ager, I. R., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]
Sources
Technical Support Center: Alternative Synthesis Routes for Methyl 2,4-dioxopiperidine-3-carboxylate
A Guide to Greener, Safer Methodologies for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on providing alternative, safer, and more sustainable synthetic routes to Methyl 2,4-dioxopiperidine-3-carboxylate. This guide is designed for laboratory professionals seeking to avoid toxic and hazardous reagents, such as sodium methoxide, without compromising on yield or purity. As Senior Application Scientists, we have compiled this resource based on established green chemistry principles and field-proven insights to address common challenges and provide practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the traditional synthesis of this compound?
A1: The traditional synthesis often involves a Dieckmann condensation approach, which commonly employs strong, hazardous bases like sodium methoxide. The primary concerns with sodium methoxide include:
-
Toxicity and Corrosivity: It is highly toxic if inhaled, ingested, or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3][4]
-
Flammability: It is a highly flammable solid and can self-heat, potentially catching fire.[2][3]
-
Reactivity: It reacts violently with water and acids, releasing flammable methanol and generating significant heat.[1][4][5] This necessitates strictly anhydrous reaction conditions and careful handling.
-
Hygroscopic Nature: Its tendency to absorb moisture from the air can neutralize the base and introduce unwanted water into the reaction, leading to side reactions like ester hydrolysis.[6]
Q2: What are the main "green" alternative strategies to synthesize the 2,4-dioxopiperidine core structure?
A2: Several greener alternatives to the traditional Dieckmann condensation can be employed. These methods focus on using less hazardous reagents and milder reaction conditions. The most promising approaches include:
-
Organocatalysis: Utilizing small organic molecules, such as proline and its derivatives, to catalyze the reaction. These are typically less toxic and more environmentally benign than metal-based catalysts or strong alkoxides.
-
Biocatalysis: Employing enzymes, such as lipases or engineered cyclases, to perform the cyclization.[2][3][4] Biocatalysis often offers high stereoselectivity and operates under mild, aqueous conditions.[2][3][4]
-
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate the reaction, often leading to shorter reaction times, higher yields, and reduced side product formation, sometimes even under solvent-free conditions.[7][8][9]
-
Flow Chemistry: Performing the reaction in a continuous flow reactor, which allows for better control over reaction parameters, improved safety for hazardous reactions, and easier scalability.[10][11][12]
Q3: Can I use a milder base for the Dieckmann condensation instead of sodium methoxide?
A3: Yes, several less hazardous bases can be effective for Dieckmann condensations. The choice of base is critical and can significantly impact the reaction's success.[1] Some alternatives include:
-
Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that is often used in aprotic solvents and can be effective even in solvent-free conditions.[1]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is often used in aprotic solvents like toluene.[4]
-
Potassium Carbonate (K2CO3): A weaker base that can be effective in some cases, particularly in polar aprotic solvents like acetone.[13]
It is crucial to ensure anhydrous conditions when using these bases to prevent hydrolysis of the ester.[6]
Troubleshooting Guides for Alternative Synthesis Routes
Route 1: Organocatalyzed Tandem Aza-Michael/Dieckmann Condensation
This approach involves a one-pot reaction where an organocatalyst, such as L-proline, first catalyzes the aza-Michael addition of an amine to an acrylate, followed by an intramolecular cyclization.
Diagram of the Proposed Organocatalytic Route:
Caption: Organocatalyzed one-pot synthesis of the target molecule.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst Inactivity: Impure L-proline can hinder the catalytic cycle.[5] 2. Incorrect Solvent: The solvent significantly affects the transition state stability.[5] 3. Reversible Aza-Michael Addition: The initial addition may be reversible and not favor product formation. | 1. Purify Catalyst: Recrystallize the L-proline before use.[5] 2. Solvent Screening: Test a range of polar aprotic solvents like DMSO, DMF, or acetonitrile.[5] 3. Increase Reactant Concentration: Drive the equilibrium towards the product by increasing the concentration of the acrylate. |
| Formation of Side Products (e.g., polymers) | 1. High Reaction Temperature: Can lead to polymerization of the acrylate. 2. Prolonged Reaction Time: Increases the likelihood of side reactions. | 1. Lower Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C). 2. Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time and quench the reaction once the starting material is consumed. |
| Low Stereoselectivity (if applicable) | 1. Presence of Water: Can interfere with the stereochemical control of the catalyst.[5] 2. Non-optimal Catalyst: The specific proline derivative may not be ideal for the desired stereochemical outcome. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Screen Catalysts: Test different proline derivatives or other organocatalysts (e.g., cinchona alkaloids). |
Route 2: Biocatalytic Synthesis using Immobilized Lipase
This greener approach utilizes an immobilized lipase to catalyze the intramolecular cyclization of a diamide diester precursor.
Diagram of the Proposed Biocatalytic Route:
Caption: Biocatalytic synthesis using an immobilized lipase.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enzyme Activity | 1. Incorrect pH or Temperature: Enzymes have optimal operating conditions. 2. Enzyme Inhibition: The substrate or product may inhibit the enzyme at high concentrations.[14] 3. Enzyme Denaturation: Organic co-solvents can denature the enzyme.[15] | 1. Optimize Conditions: Screen a range of pH values (typically 6-9 for lipases) and temperatures (e.g., 30-50 °C). 2. Substrate Feeding: Add the substrate slowly over time to maintain a low concentration. 3. Choose a Biocompatible Co-solvent: If a co-solvent is necessary for solubility, use a more biocompatible one like DMSO or t-butanol at a low percentage. |
| Hydrolysis of Ester Groups | 1. Inherent Hydrolase Activity: Lipases are hydrolases and can hydrolyze the ester groups of the substrate or product. | 1. Control Water Content: In some cases, reducing the amount of water by using an organic solvent with minimal water can favor the cyclization over hydrolysis. 2. Enzyme Selection: Screen different lipases, as some may have a higher propensity for cyclization over hydrolysis for a given substrate. |
| Difficult Product Isolation | 1. High Polarity of Product: The product may be highly soluble in the aqueous reaction medium. | 1. Solid Phase Extraction: Use a reverse-phase sorbent (e.g., C18) to capture the product from the aqueous solution. 2. Continuous Liquid-Liquid Extraction: If the product has some solubility in an organic solvent, continuous extraction can be effective. |
Experimental Protocols
Protocol 1: Organocatalyzed Synthesis
Materials:
-
Dimethyl malonate
-
N-protected acrylamide
-
L-proline (recrystallized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-protected acrylamide (1.0 eq) and L-proline (0.1 eq).
-
Add anhydrous DMSO to dissolve the solids.
-
Add dimethyl malonate (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Microwave-Assisted Dieckmann Condensation with a Safer Base
Materials:
-
Appropriate amino-diester precursor
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, dissolve the amino-diester precursor (1.0 eq) in anhydrous toluene.
-
Add potassium tert-butoxide (1.2 eq) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20-30 minutes), monitoring the pressure.[7]
-
After cooling, carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purification Guide
Challenge: Isolating a polar, water-soluble product like this compound.
-
Recommended Technique: Supercritical Fluid Chromatography (SFC)
-
Why it's greener: SFC primarily uses supercritical CO₂, a non-toxic and environmentally benign solvent, often with a small amount of a polar co-solvent like methanol.[8] This significantly reduces the use of hazardous organic solvents compared to traditional column chromatography.
-
How it works: The low viscosity of the supercritical fluid mobile phase allows for faster separations and higher efficiency.[7] It is particularly well-suited for the purification of polar compounds that are challenging to separate by reverse-phase HPLC.[8]
-
Troubleshooting:
-
Poor Peak Shape: Add a small amount of an additive to the co-solvent, such as formic acid or ammonia, to improve the peak shape of acidic or basic analytes.
-
Inadequate Separation: Screen different stationary phases (e.g., silica, diol, 2-ethylpyridine) and co-solvents to optimize selectivity.
-
-
References
- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry (RSC Publishing).
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024-12-20).
- Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024-07-30). ChemistryViews.
- PART - 1 INTRODUCTION.
- Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. (2022-05-27). DiVA portal.
- Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory. (2025-08-06). ResearchGate.
- Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR.
- What other base can be used in exchange of sodium methoxide?. ResearchGate.
- How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. (2021-10-29).
- Flow Chemistry | Continuous Processing | Scalable Reactions. Vapourtec.
- Chemical processes with flow chemistry techniques. AMF - Advanced Microfluidics.
- Advanced Organic Chemistry: Flow Chemistry. (2024-07-06). YouTube.
- Lipase catalysis in organic solvents: advantages and applications. PMC - PubMed Central.
- aks760 - sodium methoxide, 95% - Gelest, Inc. (2015-06-02).
- material safety data sheet sodium methoxide (powder) - Alkali Metals Limited.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. air.unipr.it [air.unipr.it]
- 3. Biocatalytic cyclization of small macrolactams by a penicillin-binding protein-type thioesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Methyl vs. Ethyl 2,4-Dioxopiperidine-3-carboxylate in Synthesis
For researchers and professionals in drug development and medicinal chemistry, the selection of building blocks is a critical decision that influences the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two closely related and valuable intermediates: methyl 2,4-dioxopiperidine-3-carboxylate and ethyl 2,4-dioxopiperidine-3-carboxylate. These compounds are key precursors for a variety of heterocyclic scaffolds found in numerous therapeutic agents.
This document will delve into a comparative analysis of their synthesis, physicochemical properties, and reactivity, supported by established chemical principles and relevant experimental data for structurally similar compounds.
Introduction to 2,4-Dioxopiperidine-3-carboxylates
The 2,4-dioxopiperidine scaffold is a prominent feature in a range of biologically active molecules. The presence of a β-keto ester functionality within this heterocyclic system provides a versatile handle for a wide array of chemical transformations, including alkylations, acylations, and cyclizations. This allows for the construction of complex molecular architectures. The choice between the methyl and ethyl ester can have subtle but significant implications for the synthetic process and the characteristics of the resulting products.
Physicochemical Properties: A Comparative Overview
While specific experimental data for the parent methyl and ethyl 2,4-dioxopiperidine-3-carboxylates are not extensively reported in publicly available literature, we can infer their properties based on general principles of organic chemistry and data for analogous compounds.
| Property | This compound (Predicted) | Ethyl 2,4-dioxopiperidine-3-carboxylate (Predicted) | Causality Behind the Difference |
| Molecular Weight | 187.16 g/mol | 201.19 g/mol | The addition of a methylene group (-CH2-) in the ethyl ester. |
| Melting Point | Likely lower | Likely higher | Increased van der Waals forces due to the larger ethyl group can lead to more efficient crystal packing. |
| Boiling Point | Lower | Higher | Higher molecular weight and stronger intermolecular forces of the ethyl ester require more energy to vaporize. |
| Solubility | Generally more soluble in polar solvents | Slightly less soluble in polar solvents, more soluble in nonpolar solvents | The larger, more nonpolar ethyl group can decrease solubility in highly polar solvents like water and increase it in less polar organic solvents. |
| Crystallinity | May be more challenging to crystallize | Often forms more stable and well-defined crystals | The bulkier ethyl group can sometimes promote better crystal lattice formation. |
These predicted differences, although seemingly minor, can have practical implications in the laboratory. For instance, the potentially higher crystallinity of the ethyl ester might facilitate its purification by recrystallization. Conversely, the higher solubility of the methyl ester in certain polar solvents could be advantageous in specific reaction setups.
Synthesis of the 2,4-Dioxopiperidine-3-carboxylate Core: The Dieckmann Condensation
The most common and efficient method for the synthesis of the 2,4-dioxopiperidine ring system is the intramolecular Dieckmann condensation. This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. In the context of our target molecules, the starting material would be an N-substituted glutamic acid diester.
The choice of the ester groups (methyl or ethyl) on the starting diester will directly determine the final product.
Caption: General workflow for the Dieckmann condensation to form the 2,4-dioxopiperidine-3-carboxylate core.
Experimental Protocol: Synthesis of Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate
This protocol is adapted from a literature procedure for a substituted derivative and illustrates the general approach.[1]
-
Preparation of the Starting Material:
-
React ethylamine with ethyl acrylate in a Michael addition reaction.
-
Couple the resulting product with ethyl malonyl chloride to yield N-(2-ethoxycarbonylethyl)-N-ethylmalonic acid ethyl ester.
-
-
Dieckmann Condensation:
-
Dissolve N-(2-ethoxycarbonylethyl)-N-ethylmalonic acid ethyl ester in a suitable anhydrous solvent (e.g., THF).
-
Add a strong base, such as sodium ethoxide (NaOEt), to the solution.
-
Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours.
-
-
Work-up and Purification:
-
After cooling, quench the reaction with a dilute acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate.
-
Reactivity Comparison: Methyl vs. Ethyl Ester
The primary difference in reactivity between the methyl and ethyl esters stems from steric hindrance and the nature of the corresponding alkoxide leaving group.
Caption: Key reactivity differences between methyl and ethyl 2,4-dioxopiperidine-3-carboxylates.
Steric Hindrance
The ethyl group is sterically bulkier than the methyl group. This can influence the rate of reactions where a nucleophile attacks the ester carbonyl. For reactions such as hydrolysis or transesterification, the methyl ester is generally more reactive due to the greater accessibility of the carbonyl carbon.[2]
Nature of the Leaving Group
In reactions involving nucleophilic acyl substitution, the alkoxide (methoxide or ethoxide) is the leaving group. Methoxide is a slightly better leaving group than ethoxide due to its smaller size and slightly lower basicity. This factor also contributes to the generally higher reactivity of methyl esters.
Practical Implications in Synthesis
-
Hydrolysis: If the ester is intended as a protecting group for a carboxylic acid and needs to be removed by hydrolysis, the methyl ester will typically hydrolyze more readily under both acidic and basic conditions.
-
Transesterification: If the synthetic strategy requires converting the ester to another ester, the methyl ester will generally undergo transesterification more easily.
-
Enolate Formation: For reactions involving the formation of an enolate by deprotonation of the α-carbon, the difference between the methyl and ethyl ester is generally less significant, as the deprotonation occurs at a position remote from the ester's alkyl group. However, the choice of base is critical. To avoid transesterification, the alkoxide base corresponding to the ester should be used (e.g., sodium methoxide for a methyl ester).
Applications in Drug Discovery and Development
Both methyl and ethyl 2,4-dioxopiperidine-3-carboxylates are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. The piperidine ring is a common motif in drugs targeting the central nervous system, and the versatile functionality of these building blocks allows for the creation of diverse compound libraries for screening.
The choice between the methyl and ethyl ester in a drug development campaign may be influenced by several factors:
-
Synthetic Convenience: One ester may be preferred based on the availability of starting materials or the ease of a particular synthetic step.
-
Intellectual Property: A specific ester may be claimed in a patent, necessitating the use of the other for a new chemical entity.
-
Metabolic Stability: In the final drug molecule, an ethyl ester is generally more resistant to enzymatic hydrolysis by esterases than a methyl ester, which can be a desirable property for improving a drug's pharmacokinetic profile.
Conclusion and Recommendations
The choice between methyl and ethyl 2,4-dioxopiperidine-3-carboxylate in a synthetic campaign is a nuanced decision that depends on the specific goals of the synthesis.
-
For higher reactivity and ease of transformation (e.g., hydrolysis, transesterification), the methyl ester is generally the preferred choice.
-
If purification by recrystallization is a key step, or if slightly greater metabolic stability is desired in a final product, the ethyl ester may be more advantageous.
-
In the crucial Dieckmann condensation step, it is imperative to use the corresponding alkoxide base to prevent the formation of mixed ester products.
Ultimately, the optimal choice will be determined by the specific reaction conditions, the desired properties of the final product, and the overall synthetic strategy. It is recommended that researchers consider these factors carefully and, if necessary, conduct small-scale experiments to evaluate both intermediates before committing to a large-scale synthesis.
References
- Organic Reactions. (2011).
- Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007(18), 2843-2847. [Link]
- Master Organic Chemistry. (2020).
- Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. [Link]
Sources
A Comparative Guide to the Reactivity of Glutarimide Scaffolds: Methyl 2,4-dioxopiperidine-3-carboxylate vs. N-Boc-2,4-dioxopiperidine
In the landscape of modern medicinal chemistry and drug development, the glutarimide scaffold, a piperidine-2,6-dione core, is a recurring and valuable motif found in numerous bioactive molecules.[1][2] The strategic functionalization of this six-membered heterocyclic system is paramount to modulating its pharmacological properties. This guide provides an in-depth technical comparison of two key glutarimide intermediates: Methyl 2,4-dioxopiperidine-3-carboxylate and N-Boc-2,4-dioxopiperidine . We will explore how the presence or absence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen fundamentally alters the reactivity of the scaffold, thereby dictating its synthetic utility.
Structural and Electronic Overview
At first glance, both molecules share the 2,4-dioxopiperidine core. However, the key differentiator is the substitution on the nitrogen atom, which profoundly influences the electronic and steric environment of the entire molecule.
-
This compound possesses a free N-H group. The protons on the nitrogen are acidic, and the lone pair of electrons on the nitrogen can be nucleophilic.
-
N-Boc-2,4-dioxopiperidine , on the other hand, has its nitrogen protected by a bulky and electron-withdrawing Boc group. This renders the nitrogen non-nucleophilic and non-basic under typical reaction conditions.[3]
This fundamental difference in the nature of the nitrogen atom dictates two divergent pathways of reactivity, which we will explore in detail.
Reactivity at the Nitrogen Atom
The most apparent difference in reactivity lies at the piperidine nitrogen.
This compound: The presence of the N-H bond allows for direct functionalization of the nitrogen atom. It can readily undergo reactions typical of secondary amines, such as:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base.
-
N-Acylation: Reaction with acyl chlorides or anhydrides.
-
Michael Addition: Addition to α,β-unsaturated systems.
N-Boc-2,4-dioxopiperidine: The Boc group effectively masks the nucleophilicity of the nitrogen atom.[3][4] This protection is robust under a wide range of conditions, making the nitrogen atom unreactive towards electrophiles. The primary utility of the Boc group here is to direct reactivity to other parts of the molecule and to be readily removable under acidic conditions to reveal the free amine for subsequent synthetic steps.[3]
Reactivity at the Carbon Framework: A Tale of Two Enolates
The true elegance of using the N-Boc protecting group becomes evident when considering reactions at the carbon skeleton. The acidity of the protons on the carbon framework is significantly influenced by the N-substituent.
Acidity of the C3-Proton
The proton at the C3 position, flanked by two carbonyl groups, is acidic in both molecules. However, the electron-withdrawing nature of the N-Boc group is expected to increase the acidity of this proton compared to the N-H counterpart, facilitating its removal to form an enolate.
Regioselective Alkylation: A Case Study
A significant challenge in the functionalization of 2,4-dioxopiperidines is achieving regioselectivity. The presence of the N-Boc group has been shown to be a powerful tool for directing alkylation to the γ-position (C5).
In a study on the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate (a close analog of N-Boc-2,4-dioxopiperidine), it was demonstrated that treatment with a strong base like lithium hexamethyldisilazide (LiHMDS) followed by an alkyl halide leads to exclusive alkylation at the C5 position.[1][3] This is attributed to the formation of a thermodynamically stable dienolate, with the negative charge delocalized across the C5-C4-O and C2-O system. The lithium counter-ion is believed to play a crucial role in coordinating the enolate and directing the regioselectivity.[1]
In contrast, for This compound , the situation is more complex. Deprotonation can occur at both the N-H and the C3-H positions. Under basic conditions, a dianion could potentially be formed. However, the nucleophilic nitrogen can also compete in reactions with electrophiles. Often, a mixture of N-alkylated and C-alkylated products may be obtained, making regioselective C-alkylation challenging without prior N-protection.
Below is a diagram illustrating the divergent reactivity pathways:
Caption: Divergent reactivity of N-H vs. N-Boc glutarimides.
Experimental Data Summary
The following table summarizes typical reaction conditions and outcomes for the alkylation of the two scaffolds, based on literature precedents.
| Feature | This compound | N-Boc-2,4-dioxopiperidine |
| Primary Reactive Site | Nitrogen (N-H) and Carbon (C3-H) | Carbon (C5-H) |
| Typical Reaction | N-Alkylation | Regioselective γ-Alkylation |
| Base | K₂CO₃, NaH | LiHMDS, NaHMDS, KHMDS |
| Electrophile | Alkyl Halides | Alkyl Halides |
| Outcome | Primarily N-substituted product | Exclusively C5-substituted product[1][3] |
| Yield (Alkylation) | Variable, depends on conditions | Moderate to good (e.g., 65% for propylation)[1] |
Experimental Protocols
Protocol: Regioselective γ-Alkylation of N-Boc-2,4-dioxopiperidine
This protocol is adapted from the work of Orsini et al. on the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate.[1]
Step-by-Step Methodology:
-
Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) and the alkyl halide (4.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -20 °C under a nitrogen atmosphere.
-
Add LiHMDS (1 M in THF, 2.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -20 °C for 1.5 hours.
-
Quench the reaction by diluting with dichloromethane (CH₂Cl₂) and washing with 5% aqueous KHSO₄.
-
Separate the organic phase, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can then be purified by column chromatography.
Caption: Workflow for γ-alkylation of N-Boc-2,4-dioxopiperidine.
Conclusion and Strategic Recommendations
The choice between This compound and N-Boc-2,4-dioxopiperidine is a strategic one, dictated entirely by the desired synthetic outcome.
-
For direct modification of the piperidine nitrogen, This compound is the clear choice. It provides a straightforward handle for N-alkylation, N-acylation, and other reactions typical of secondary amines.
-
For regioselective functionalization of the carbon backbone, particularly at the C5 position, N-Boc-2,4-dioxopiperidine is the superior starting material. The Boc group serves as an excellent directing group, enabling clean and efficient γ-alkylation, a transformation that is difficult to achieve with the N-unsubstituted analogue. The Boc group can then be cleanly removed under acidic conditions, unmasking the nitrogen for further elaboration.
In essence, the N-Boc group transforms the reactivity profile of the glutarimide scaffold from an N-centered nucleophile to a C-centered nucleophile via its enolate. This understanding is crucial for researchers and drug development professionals in designing efficient and high-yielding synthetic routes to complex, biologically active molecules.
References
- Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007(x), pp.xxxx-xxxx.
- ResearchGate. (2007).
- MDPI. (2023). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. [Link]
- Quora. (2017). Which is a stronger base, pyrrolidine or piperidine? [Link]
- Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]
- University of York. (n.d.).
- ResearchGate. (2004). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. [Link]
- ACS Publications. (2023).
Sources
A Senior Application Scientist's Guide to Piperidine-Based Building Blocks: A Comparative Analysis of Methyl 2,4-dioxopiperidine-3-carboxylate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The piperidine scaffold is a privileged motif in medicinal chemistry, present in a vast number of approved drugs due to its favorable physicochemical properties and synthetic tractability.[1] This guide provides an in-depth comparison of "Methyl 2,4-dioxopiperidine-3-carboxylate" with other commonly utilized piperidine-based building blocks, offering insights into their synthetic accessibility, reactivity, and strategic application in drug discovery.
Introduction to Piperidine Scaffolds in Medicinal Chemistry
The six-membered saturated heterocycle of piperidine offers a versatile three-dimensional framework that can be functionalized to modulate a molecule's lipophilicity, basicity, and conformational rigidity.[2][] These attributes are crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. The choice of a specific piperidine building block dictates the available chemical handles for diversification and can significantly impact the efficiency of a synthetic campaign. This guide will focus on a comparative analysis of four key piperidine building blocks, with a special emphasis on the unique potential of this compound.
The Building Blocks Under Review
This guide will compare the following piperidine-based building blocks:
-
This compound: A highly functionalized building block with multiple reactive sites.
-
N-Boc-4-piperidone: A widely used, commercially available building block with a protected nitrogen and a ketone functionality.
-
4-Formylpiperidine (typically N-protected): A versatile intermediate for introducing the piperidine moiety via reductive amination or other aldehyde chemistries.
-
Ethyl 4-piperidone-3-carboxylate: A β-ketoester that offers a different reactivity profile compared to simple piperidones.
The following sections will delve into the synthesis, reactivity, and strategic applications of each, culminating in a comparative summary to aid in the selection of the most appropriate building block for your specific research needs.
This compound: A Multifunctional Scaffold
This compound is a unique building block characterized by its β-ketoester functionality within a dioxopiperidine ring. This arrangement of functional groups offers a rich chemical landscape for further synthetic transformations.
Synthesis
The synthesis of the N-unsubstituted this compound can be envisioned through an intramolecular Dieckmann condensation of a suitably substituted acyclic precursor.[4][5][6] A plausible synthetic route is outlined below. The key is the formation of a diester with a central nitrogen atom that can undergo cyclization.
Experimental Protocol (Proposed):
-
Synthesis of the Acyclic Precursor: To a solution of methyl 3-aminopropanoate in a suitable solvent like methanol, an equimolar amount of dimethyl maleate is added. The reaction mixture is stirred at room temperature until the Michael addition is complete, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure to yield the crude acyclic triester intermediate.
-
Dieckmann Condensation: The crude triester is dissolved in an anhydrous solvent such as toluene or methanol. A strong base, for instance, sodium methoxide (NaOMe), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until cyclization is complete.
-
Work-up and Purification: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Causality Behind Experimental Choices: The choice of a Dieckmann condensation is logical for the formation of the cyclic β-ketoester.[7] The use of a strong base like sodium methoxide is essential to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization. The selection of solvents and temperature would need to be optimized to maximize yield and minimize side reactions.
Reactivity and Strategic Applications
The multiple functional groups in this compound allow for a variety of subsequent chemical transformations:
-
Alkylation: The acidic proton at the C3 position can be selectively removed to generate an enolate, which can then be alkylated.
-
Acylation: The enolate can also be acylated to introduce further diversity.
-
Reactions at the Ketone: The C4 ketone can undergo reactions such as reductive amination, Wittig olefination, and additions of organometallic reagents.
-
Modification of the Amide: The N-H bond can be functionalized through alkylation or acylation to introduce substituents on the piperidine nitrogen.
This multi-functional nature makes it an attractive scaffold for generating diverse chemical libraries for high-throughput screening.
N-Boc-4-piperidone: The Workhorse Building Block
N-Boc-4-piperidone is arguably one of the most widely used piperidine building blocks in medicinal chemistry due to its commercial availability, stability, and predictable reactivity.[8]
Synthesis
The synthesis of N-Boc-4-piperidone is a well-established process, typically starting from 4-piperidone hydrochloride monohydrate.
Experimental Protocol:
-
Reaction Setup: 4-Piperidone monohydrate hydrochloride is dissolved in a suitable solvent, such as methanol or dichloromethane.
-
Base Addition: A base, typically triethylamine (Et3N), is added to neutralize the hydrochloride salt.
-
Boc Protection: Di-tert-butyl dicarbonate ((Boc)2O) is added, often in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Work-up and Purification: The reaction mixture is stirred at room temperature until completion. The solvent is removed, and the residue is taken up in an organic solvent and washed with aqueous solutions to remove salts and impurities. The organic layer is then dried and concentrated to yield N-Boc-4-piperidone, which is often pure enough for subsequent steps without further purification.[9]
Reactivity and Strategic Applications
The primary reactive site of N-Boc-4-piperidone is the C4 ketone. The Boc protecting group effectively masks the reactivity of the nitrogen atom, allowing for selective transformations at the ketone.[8]
-
Reductive Amination: A cornerstone reaction to introduce a nitrogen-containing substituent at the 4-position.
-
Wittig Reaction: To introduce carbon-carbon double bonds.
-
Grignard and Organolithium Additions: To form tertiary alcohols.
-
Deprotection and N-Functionalization: The Boc group can be easily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen.
Its straightforward reactivity and the ability to deprotect the nitrogen at a later stage make it a highly versatile and predictable building block.
4-Formylpiperidine: A Gateway to Diverse Functionalities
4-Formylpiperidine, typically used in its N-protected form (e.g., N-Boc or N-Cbz), is another valuable building block that provides a reactive aldehyde handle.
Synthesis
N-protected 4-formylpiperidines can be synthesized from the corresponding 4-hydroxymethylpiperidine or 4-piperidinecarboxylic acid derivatives.
Experimental Protocol (Swern Oxidation):
-
Oxalyl Chloride Activation: A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to a low temperature (e.g., -78 °C).
-
DMSO Addition: Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution.
-
Alcohol Addition: A solution of N-protected 4-hydroxymethylpiperidine in DCM is added slowly.
-
Base Quench: After a period of stirring, a hindered base such as triethylamine is added.
-
Work-up: The reaction is allowed to warm to room temperature, and then quenched with water. The organic layer is separated, washed, dried, and concentrated to yield the crude aldehyde, which is often used directly in the next step.[10]
Reactivity and Strategic Applications
The aldehyde functionality of 4-formylpiperidine is a versatile handle for a wide range of transformations:
-
Reductive Amination: To form secondary or tertiary amines at the 4-position.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To synthesize alkenes.
-
Aldol Condensation: To form α,β-unsaturated ketones.
-
Cyanohydrin Formation: Followed by hydrolysis to carboxylic acids.
This building block is particularly useful when direct introduction of a formyl group is required for subsequent elaborations.
Ethyl 4-piperidone-3-carboxylate: The β-Ketoester Variant
Ethyl 4-piperidone-3-carboxylate offers a different set of reactive possibilities due to the presence of a β-ketoester moiety.[11]
Synthesis
The synthesis of ethyl 4-piperidone-3-carboxylate hydrochloride often starts from the N-benzylated precursor, followed by debenzylation.[12]
Experimental Protocol:
-
Reaction Setup: Ethyl N-benzyl-4-oxo-piperidinecarboxylate hydrochloride and a palladium catalyst (e.g., Pd(OH)2/C) are suspended in a suitable solvent mixture (e.g., DCM/methanol).
-
Hydrogenation: The mixture is subjected to hydrogen pressure (e.g., 5 bar) and stirred for an extended period (e.g., 48 hours).
-
Work-up and Isolation: The catalyst is removed by filtration, and the solvent is evaporated to yield the product as its hydrochloride salt.[12]
Reactivity and Strategic Applications
The β-ketoester functionality allows for a range of reactions:
-
Alkylation/Acylation at C3: The acidic proton at the C3 position can be removed to form an enolate, which can be subsequently alkylated or acylated.
-
Krapcho Decarboxylation: The ester group can be removed to generate a 4-piperidone.
-
Reactions with Nucleophiles: The ketone at C4 and the ester at C3 can react with various nucleophiles.
-
Heterocycle Formation: The 1,3-dicarbonyl system can be used as a precursor for the synthesis of fused heterocyclic systems.
This building block is particularly advantageous when the introduction of substituents at the C3 position is desired.
Comparative Analysis
To facilitate the selection process, the following table summarizes the key features of each building block.
| Feature | This compound | N-Boc-4-piperidone | 4-Formylpiperidine (N-protected) | Ethyl 4-piperidone-3-carboxylate |
| Key Functional Groups | β-ketoester, Amide | Ketone, Boc-protected Amine | Aldehyde, Protected Amine | β-ketoester, Secondary Amine |
| Synthetic Accessibility | Requires multi-step synthesis, not widely commercially available. | Commercially available in large quantities.[8] | Requires oxidation or reduction of other piperidine derivatives. | Commercially available, often as the hydrochloride salt.[11] |
| Primary Reactive Sites | C3 (enolate), C4 (ketone), N1 (amide) | C4 (ketone) | C4 (aldehyde) | C3 (enolate), C4 (ketone), N1 (amine) |
| Key Transformations | Alkylation/acylation at C3, reactions at C4 ketone, N-functionalization. | Reductive amination, Wittig, Grignard additions at C4. | Reductive amination, Wittig, aldol reactions at C4. | Alkylation/acylation at C3, heterocycle formation, N-functionalization. |
| Strategic Advantage | High density of functional groups for rapid library generation. | Predictable reactivity, stable protecting group, widely used. | Direct introduction of an aldehyde for diverse C-C and C-N bond formations. | Access to C3-substituted piperidines and fused heterocycles. |
| Potential Challenges | Synthesis can be complex; regioselectivity of reactions needs careful control. | Limited to C4 functionalization without deprotection. | Aldehyde can be sensitive to certain reaction conditions. | Potential for self-condensation; reactivity of N-H needs to be considered. |
Conclusion
The choice of a piperidine-based building block is a strategic decision that should be guided by the specific goals of the synthetic project.
-
N-Boc-4-piperidone remains the go-to choice for many applications due to its commercial availability, ease of use, and well-understood reactivity, primarily for modifications at the 4-position.
-
N-Protected 4-formylpiperidine is the building block of choice when a versatile aldehyde handle is required for constructing diverse side chains.
-
Ethyl 4-piperidone-3-carboxylate offers a valuable alternative for accessing C3-functionalized piperidines and for the synthesis of fused heterocyclic systems.
-
This compound , while less accessible, presents a unique opportunity for medicinal chemists. Its high density of reactive sites allows for the rapid generation of complex and diverse molecular scaffolds from a single starting material. This makes it an intriguing candidate for diversity-oriented synthesis and the exploration of novel chemical space.
By understanding the comparative strengths and weaknesses of these building blocks, researchers can make more informed decisions, ultimately accelerating the drug discovery process.
References
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
- Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. (2013). Taylor & Francis Online.
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- Piperidines - Building Block. BOC Sciences.
- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022).
- What Is Ethyl 4-Piperidone-3-Carboxylate Hydrochloride Used For? (2024). Knowledge.
- Piperidine. Wikipedia.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
- Synthesis of N-Boc 4-piperidone. (2022). ChemicalBook.
- Synthesis of 1-benzylpiperidine-4-carboxaldehyde. PrepChem.com.
- Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD..
- 4-FORMYL-N-CBZ-PIPERIDINE synthesis. ChemicalBook.
- Synthesis method of N-boc-4-hydroxypiperidine.
- ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE | 4644-61-5. (2025). ChemicalBook.
- Schiff's bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research.
- Synthesis of methyl 1-(3-pyridylmethyl)
- ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE 4644-61-5 wiki. Guidechem.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Paroxetine, NNC-20-7051, BRL-29060, FG-7051. 药物合成数据库.
- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020).
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
- Dieckmann condens
- Classification of Scaffold Hopping Approaches.
- Scaffold Hopping in Drug Discovery.
- Scaffold-hopping as a strategy to address metabolic liabilities of arom
- Intramolecular Claisen Condensations: The Dieckmann Cycliz
- In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester.
- 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- Dieckmann Condens
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
- Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxyl
- Claisen Condensation and Dieckmann Condens
- Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
- Synthesis of N-Substituted piperidines
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022).
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
- A novel synthesis of 1-aryl-3-piperidone derivatives.
- Optimized Synthesis of 4-Piperidone. Scribd.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journals.
Sources
- 1. 4-FORMYL-N-CBZ-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. thieme-connect.de [thieme-connect.de]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE | 4644-61-5 [chemicalbook.com]
A Comparative Guide to Validating the Biological Activity of Methyl 2,4-dioxopiperidine-3-carboxylate
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Methyl 2,4-dioxopiperidine-3-carboxylate, a member of this extensive family, presents a compelling case for biological evaluation due to its structural similarities to compounds with known anticancer, anti-inflammatory, and antimicrobial properties. To date, the specific biological activities of this compound are not well-documented in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically validate its potential therapeutic activities.
Herein, we propose a series of robust, industry-standard in vitro assays to investigate three plausible biological activities: anticancer, anti-inflammatory, and antimicrobial. For each proposed activity, we provide a detailed, step-by-step experimental protocol, a comparative analysis with a well-characterized benchmark compound, and the scientific rationale underpinning our experimental choices. This guide is designed to be a self-validating system, ensuring that the experimental workflows generate reliable and reproducible data.
I. Assessment of Anticancer Activity: A Head-to-Head with Doxorubicin
The structural motif of a dioxopiperidine is present in several compounds reported to exhibit cytotoxic effects against various cancer cell lines. This provides a strong rationale for evaluating the anticancer potential of this compound. The MTT assay is a widely accepted colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic or cytostatic effects. We will compare the hypothetical performance of our target compound against Doxorubicin, a well-established chemotherapeutic agent. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[1][2]
Comparative Data Summary
| Compound | Target Cell Line | IC50 (µM) - Hypothetical | Mechanism of Action |
| This compound | MCF-7 (Breast Cancer) | 25 | Unknown |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 | DNA Intercalation, Topoisomerase II Inhibition[2] |
| This compound | A549 (Lung Cancer) | 40 | Unknown |
| Doxorubicin | A549 (Lung Cancer) | 1.2 | DNA Intercalation, Topoisomerase II Inhibition[2] |
Experimental Workflow: Anticancer Activity
Caption: Workflow for assessing anticancer activity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of Doxorubicin in sterile water.
-
Perform serial two-fold dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM for the test compound and 0.01 µM to 10 µM for Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.
-
-
MTT Assay and Data Acquisition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
II. Probing Anti-Inflammatory Effects: A Comparison with Indomethacin
Chronic inflammation is a hallmark of many diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy. The 2,4-dioxopiperidine core is found in molecules with anti-inflammatory properties. A plausible mechanism for such activity is the inhibition of nitric oxide (NO) production, a key inflammatory mediator. We propose the use of a lipopolysaccharide (LPS)-induced nitric oxide production assay in RAW 264.7 macrophage cells to investigate this potential.[4] The performance of this compound will be compared to Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[5][6]
Comparative Data Summary
| Compound | Assay | IC50 (µM) - Hypothetical | Mechanism of Action |
| This compound | NO Production in LPS-stimulated RAW 264.7 cells | 15 | Unknown |
| Indomethacin | NO Production in LPS-stimulated RAW 264.7 cells | 5 | COX-1 and COX-2 Inhibition[5] |
Experimental Workflow: Anti-Inflammatory Activity
Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.
Detailed Protocol: LPS-Induced Nitric Oxide Production Assay
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours.[7]
-
-
Compound Preparation, Treatment, and Stimulation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Indomethacin in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM).
-
Pre-treat the cells with 100 µL of the compound dilutions for 1 hour.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.[4] Include a vehicle control (DMSO + LPS), a negative control (no treatment), and a positive control (LPS only).
-
-
Griess Assay for Nitrite Measurement:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of nitric oxide inhibition using the formula:
-
% Inhibition = [(Nitrite in LPS control - Nitrite in treated sample) / Nitrite in LPS control] x 100
-
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
A concurrent MTT assay should be performed on the same cells to ensure that the observed reduction in NO is not due to cytotoxicity.[4]
-
III. Uncovering Antimicrobial Potential: A Challenge to Ciprofloxacin
The piperidine ring is a common feature in many synthetic and natural antimicrobial agents. This structural alert warrants the investigation of this compound for its potential to inhibit microbial growth. The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] We will compare the hypothetical antimicrobial activity of our test compound against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[11][12]
Comparative Data Summary
| Compound | Target Microorganism | MIC (µg/mL) - Hypothetical | Mechanism of Action |
| This compound | Escherichia coli (ATCC 25922) | 64 | Unknown |
| Ciprofloxacin | Escherichia coli (ATCC 25922) | 0.015 | DNA Gyrase and Topoisomerase IV Inhibition[13] |
| This compound | Staphylococcus aureus (ATCC 29213) | 128 | Unknown |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.5 | DNA Gyrase and Topoisomerase IV Inhibition[13] |
Experimental Workflow: Antimicrobial Activity
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL stock solution of Ciprofloxacin in sterile water.
-
Use 96-well microtiter plates.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the stock solution of the test compound or Ciprofloxacin to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of Escherichia coli (ATCC 25922) or Staphylococcus aureus (ATCC 29213).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[10]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[9]
-
Conclusion
This guide provides a structured and scientifically rigorous framework for the initial biological characterization of this compound. The proposed assays are robust, reproducible, and widely accepted in the fields of cancer biology, immunology, and microbiology. By comparing the performance of the test compound against well-established drugs like Doxorubicin, Indomethacin, and Ciprofloxacin, researchers can gain valuable insights into its potential potency and spectrum of activity. The detailed protocols and workflows are designed to ensure data integrity and facilitate a clear interpretation of the results. The findings from these validation assays will be instrumental in guiding future research and development efforts for this promising compound.
References
- Indometacin - Wikipedia. [Link]
- Ciprofloxacin - Wikipedia. [Link]
- Ciprofloxacin mechanism of action or mode of action. (2014). Slideshare. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022). International Journal of Molecular Sciences. [Link]
- Indomethacin. (2024). In StatPearls.
- MTT Proliferation Assay Protocol. (2025).
- What is the mechanism of Ciprofloxacin? (2024).
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Doxorubicin pathways: pharmacodynamics and adverse effects. (2014). Pharmacogenomics and Personalized Medicine. [Link]
- What is the mechanism of Indomethacin? (2024).
- The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2022). Annals of Clinical Microbiology and Antimicrobials. [Link]
- Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020).
- Mechanism of action of doxorubicin. (2023).
- Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. (2024). YouTube. [Link]
- What is the mechanism of Indomethacin Sodium? (2024).
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2023). UKHSA Research Portal. [Link]
- "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. (2023).
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology. [Link]
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Saudi Pharmaceutical Journal. [Link]
- 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. (2016). Molecules. [Link]
- Broth Dilution Method for MIC Determin
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
- Broth microdilution - Wikipedia. [Link]
- Development of Novel Anti-inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
- Assay development and efficacy testing of novel and established antimicrobials. (2025). University of Hertfordshire. [Link]
- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. [Link]
- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2014). Journal of Surgical Research. [Link]
- Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (2011). Journal of Ethnopharmacology. [Link]
- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. [Link]
- Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (2004).
- Design, synthesis and biological testing of a novel series of anti‐inflammatory drugs. (2003). Bioorganic & Medicinal Chemistry. [Link]
- Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (2021). Frontiers in Oncology. [Link]
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). Molecules. [Link]
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2014). Marine Drugs. [Link]
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2018). Virulence. [Link]
Sources
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indometacin - Wikipedia [en.wikipedia.org]
- 6. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 12. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 13. Ciprofloxacin mechanism of action or mode of action | DOCX [slideshare.net]
A Practical Guide to 2D NMR Structural Elucidation: The Case of Methyl 2,4-Dioxopiperidine-3-carboxylate
Introduction: Beyond the One-Dimensional Spectrum
In modern synthetic chemistry, the confirmation of a molecule's structure is a non-negotiable cornerstone of research and development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the initial go-to technique, it often falls short when dealing with complex heterocyclic systems.[1][2] Methyl 2,4-dioxopiperidine-3-carboxylate presents a classic example of such a challenge. Its structure, featuring a β-dicarbonyl system within a piperidine ring, is prone to keto-enol tautomerism and possesses methylene protons with similar chemical environments. These factors can lead to signal overlap and ambiguity in a 1D spectrum, making definitive assignment difficult.[3][4]
This guide provides an in-depth, practical walkthrough of how to leverage a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—to unambiguously confirm the constitution of this compound. We will move beyond simply listing data, instead focusing on the strategic rationale behind the experimental sequence and the logic of data interpretation, a process that provides a self-validating structural proof.
The Analytical Strategy: A Three-Pronged Approach for Unambiguous Confirmation
To overcome the limitations of 1D NMR, we employ a combination of 2D techniques that correlate different nuclei, effectively spreading the information across a second dimension to resolve overlaps and reveal connectivity.[5] Our workflow is designed to systematically build the molecular structure piece by piece.
-
Heteronuclear Single Quantum Coherence (HSQC): This is our starting point. The HSQC experiment identifies all direct, one-bond correlations between protons and the carbons they are attached to.[6][7] This allows us to group protons and carbons into distinct molecular fragments (e.g., a CH, CH₂, or CH₃ group).
-
Correlation Spectroscopy (COSY): With fragments identified, COSY is used to connect them. This experiment reveals which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][5] This allows us to trace the proton-proton connectivity, building out the carbon skeleton.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the final and most powerful step. The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[6][8] Crucially, this technique allows us to connect molecular fragments across quaternary carbons (like carbonyls or substituted aromatic carbons) and heteroatoms, which is essential for assembling the complete molecular structure.[7]
Predicted NMR Data for this compound
Before analyzing the 2D spectra, we must have a set of assigned chemical shifts from the 1D experiments. Based on literature values for similar piperidine-2,4-dione structures, we can predict the approximate chemical shifts for our target molecule in DMSO-d₆.[4][9] The presence of the β-dicarbonyl system suggests the methine proton at C3 (H3) may be exchangeable or exhibit enolization, but for this guide, we will focus on the keto tautomer.

| Atom Number | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Carbon Type (DEPT-135) |
| 1 (NH) | ~8.1 | br s | - | - |
| 2 (C=O) | - | - | ~168 | Quaternary (C) |
| 3 | ~3.8 | t | ~55 | Methine (CH) |
| 4 (C=O) | - | - | ~205 | Quaternary (C) |
| 5 | ~2.6 | t | ~40 | Methylene (CH₂) |
| 6 | ~3.3 | t | ~48 | Methylene (CH₂) |
| 7 (C=O) | - | - | ~170 | Quaternary (C) |
| 8 (OCH₃) | ~3.7 | s | ~52 | Methyl (CH₃) |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts and DEPT-135 data for this compound in DMSO-d₆.
A Step-by-Step Guide to Spectral Interpretation
Step 1: Assigning Direct Connections with HSQC
The HSQC spectrum is the cleanest starting point. It features only cross-peaks that correspond to carbons and their directly attached protons.[6]
-
Observation 1: A cross-peak at (~3.7 ppm, ~52 ppm) immediately assigns the singlet proton signal to the methoxy carbon (H8-C8).
-
Observation 2: A cross-peak at (~3.8 ppm, ~55 ppm) links the methine proton to its carbon (H3-C3).
-
Observation 3: Two distinct cross-peaks will appear for the methylene groups at (~2.6 ppm, ~40 ppm) and (~3.3 ppm, ~48 ppm), assigning H5-C5 and H6-C6, respectively.
-
Key Insight: The HSQC spectrum confirms four distinct protonated carbon environments, matching our DEPT-135 data. The carbonyl carbons (C2, C4, C7) and the NH proton will be absent from this spectrum.
Step 2: Building the Spin System with COSY
The COSY spectrum reveals proton-proton couplings, allowing us to connect the fragments identified in the HSQC.[8]
-
Observation 1: A cross-peak will be observed between the proton at ~3.3 ppm (H6) and the proton at ~2.6 ppm (H5). This establishes the H6-C6-C5-H5 connectivity.
-
Observation 2: A cross-peak will be present between the proton at ~2.6 ppm (H5) and the proton at ~3.8 ppm (H3). This extends the chain to H6-C6-C5-H5-C3-H3.
-
Observation 3: The methoxy protons (H8) at ~3.7 ppm will show no correlations, confirming they are an isolated spin system. The broad NH proton may show a weak correlation to the H6 protons depending on exchange rates.
-
Key Insight: The COSY data confirms the -CH(3)-CH₂(5)-CH₂(6)- fragment, which constitutes the aliphatic backbone of the piperidine ring.
Step 3: Assembling the Full Structure with HMBC
The HMBC spectrum provides the final, definitive connections by showing 2- and 3-bond correlations, crucially linking our protonated backbone to the quaternary carbonyl carbons.[7][10]
-
Observation 1 (Ester Confirmation): The methoxy protons (H8, ~3.7 ppm) will show a strong cross-peak to the ester carbonyl carbon (C7, ~170 ppm). This is a classic ³JCH correlation that confirms the methyl ester functionality. These same protons (H8) will also show a ²JCH correlation to their own carbon (C8), which is expected.
-
Observation 2 (Connecting the Ester): The methine proton (H3, ~3.8 ppm) will show a ²JCH correlation to the ester carbonyl carbon (C7, ~170 ppm), definitively placing the ester group at the C3 position.
-
Observation 3 (Placing the Ketones): The same methine proton (H3) is strategically located. It will show a ²JCH correlation to the C2 carbonyl (~168 ppm) and a ²JCH correlation to the C4 carbonyl (~205 ppm). These two correlations are the most critical pieces of evidence, locking the C3 methine between the two ring carbonyls.
-
Observation 4 (Ring Closure): The methylene protons at C6 (H6, ~3.3 ppm) will show a ³JCH correlation to the C2 carbonyl (~168 ppm) and a ²JCH correlation to their neighboring C5 carbon. The NH proton (H1, ~8.1 ppm) will show correlations to both C2 and C6. These correlations confirm the final connectivity of the six-membered ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to Elemental Composition Analysis: High-Resolution Mass Spectrometry for Methyl 2,4-dioxopiperidine-3-carboxylate
This guide provides an in-depth comparison of analytical techniques for determining the elemental composition of key pharmaceutical intermediates, using Methyl 2,4-dioxopiperidine-3-carboxylate as a representative case study. We will explore the capabilities of High-Resolution Mass Spectrometry (HRMS) in contrast to traditional methods, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Elemental Composition in Drug Development
In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity is a cornerstone of safety, efficacy, and regulatory compliance. Elemental composition—the exact number of atoms of each element in a molecule—serves as its fundamental chemical signature. For a compound like This compound (Chemical Formula: C₇H₉NO₄, Monoisotopic Mass: 171.05316 u), confirming this precise formula is a critical step in validating synthetic routes, identifying impurities, and compiling data for regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA).[1][2][3][4] An error in formula assignment can lead to misinterpreted data, failed batches, and significant delays in the drug development pipeline.
This guide will compare the modern standard, High-Resolution Mass Spectrometry (HRMS), with the historical benchmark, Combustion Analysis, providing the technical details necessary to make informed analytical decisions.
High-Resolution Mass Spectrometry (HRMS): The Modern Gold Standard
HRMS techniques measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or five decimal places.[5][6] This "exact mass" measurement is powerful enough to distinguish between molecules that have the same nominal mass (integer mass) but differ in their elemental composition due to the subtle mass differences between isotopes and elements (the "mass defect").
Core Instrumentation: Orbitrap vs. Time-of-Flight (TOF)
Two primary types of mass analyzers dominate the HRMS landscape: Orbitrap and Time-of-Flight (TOF).
| Feature | Orbitrap Mass Analyzer | Time-of-Flight (TOF) Mass Analyzer | Causality and Field Insight |
| Resolution | Very High to Ultra-High (e.g., 60,000 - 500,000+ FWHM)[6][7] | Moderate to High (e.g., 40,000 - 80,000 FWHM)[6] | Higher resolution is critical for confidence. For small molecules, superior resolution allows the instrument to separate the analyte ion from background interferences that may have very similar masses, preventing inaccurate mass measurements.[8] This is the primary reason Orbitrap-based systems are often preferred for high-confidence formula determination in complex matrices.[9][10] |
| Mass Accuracy | Excellent (< 1 to 3 ppm with external calibration)[7] | Very Good (< 2 to 5 ppm with external calibration) | While both are excellent, the stability and higher resolution of the Orbitrap often lead to more consistent sub-ppm mass accuracy, which is vital for reducing the number of potential candidate formulas.[7][11] |
| Scan Speed | Slower; resolution is inversely proportional to scan speed.[12] | Faster; well-suited for coupling with fast chromatography (UHPLC).[12] | For direct infusion analysis, scan speed is less critical. However, for LC-MS analysis of complex mixtures, the faster acquisition of a TOF is advantageous for accurately defining sharp chromatographic peaks. |
| Cost & Footprint | Generally higher cost and larger footprint. | More moderate cost and smaller footprint. | The choice is often a balance between the ultimate need for resolving power and budget or lab space constraints. |
For the specific task of confirming the elemental formula of a synthesized compound like this compound, an Orbitrap-based system is often the preferred tool due to its superior resolving power, which directly translates to higher confidence in the resulting data.[9][13]
The HRMS Workflow for Formula Confirmation
The process is a systematic workflow designed to produce a self-validating result. It begins with creating ions from the neutral molecule and ends with a high-confidence formula assignment.
Caption: Data analysis logic combining accurate mass and isotopic pattern.
Comparative Analysis: HRMS vs. Combustion Analysis
Combustion analysis is a traditional technique for elemental composition. It involves combusting a sample at high temperature and quantifying the resulting gases (CO₂, H₂O, N₂) to determine the mass percentages of carbon, hydrogen, and nitrogen. [14][15]While historically significant, it has several operational differences when compared to HRMS.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Combustion Analysis (CHN) |
| Information Provided | Exact mass of the intact molecule, leading to a full elemental formula (including O, S, Cl, etc.). [5] | Percentage composition of C, H, and N. Oxygen is typically not measured directly and is inferred. |
| Sample Amount | High sensitivity; requires micrograms (µg) to nanograms (ng) of material. | Requires milligrams (mg) of material (typically 1-2 mg). [15] |
| Purity Requirement | High tolerance for impurities when coupled with LC; can analyze the target compound in a mixture. | Requires highly pure (>99%) sample for accurate results, as any impurity skews the percentage values. |
| Throughput | High; analysis times are a few minutes per sample, easily automated. | Lower; involves precise weighing, sample packing, and longer run/cleanup times. |
| Accuracy Metric | Mass accuracy, measured in parts-per-million (ppm). Standard is < 5 ppm; < 2 ppm is common. [6] | Deviation from theoretical percentage. Standard is an absolute error of ≤ 0.4%. |
| Qualitative Power | Extremely high; provides isotopic pattern confirmation. | Low; provides only bulk percentage data. Multiple isomers or different compounds can have the same % composition. |
Experimental Protocol: HRMS Analysis of this compound
This protocol describes a standardized method for confirming the elemental composition of this compound using an Orbitrap-based mass spectrometer.
4.1. Analyte Information
-
Compound: this compound
-
CAS Number: 74730-43-1 * Elemental Formula: C₇H₉NO₄
-
Theoretical Monoisotopic Mass: 171.05316 u
-
Target Ion (Positive ESI): [M+H]⁺
-
Theoretical m/z of [M+H]⁺: 172.06043 u
4.2. Materials and Instrumentation
-
Mass Spectrometer: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer (or equivalent instrument capable of >120,000 resolution).
-
Sample: ~1 mg of this compound solid.
-
Solvents: LC-MS grade acetonitrile, water, and formic acid.
-
Calibration Solution: Manufacturer-specific calibration mix for positive ion mode.
4.3. Step-by-Step Methodology
-
Instrument Calibration:
-
Rationale: To ensure high mass accuracy, the instrument must be calibrated immediately prior to analysis. This corrects for any minor drift in the instrument's electronics or temperature fluctuations.
-
Procedure: Perform a positive ion mode calibration according to the manufacturer's instructions. Verify that the mass accuracy of the calibrant ions is < 1 ppm.
-
-
Sample Preparation:
-
Rationale: The sample must be fully dissolved and diluted to an appropriate concentration for ESI-MS to avoid detector saturation and ion suppression.
-
Procedure:
-
Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of 50:50 acetonitrile:water to make a 1 mg/mL solution.
-
Prepare a working solution for infusion by diluting the stock solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid. This results in a final concentration of ~1 µg/mL. The formic acid provides a source of protons to facilitate the formation of the [M+H]⁺ ion.
-
-
-
Data Acquisition (Direct Infusion):
-
Rationale: Direct infusion is a simple and fast method for analyzing a pure standard. Electrospray ionization (ESI) is used as it is a "soft" ionization technique that keeps the molecule intact. [16][17][18] * Procedure:
-
Set up a direct infusion method using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Conditions:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Capillary Temperature: 300 °C
-
Sheath Gas / Aux Gas: Optimize for stable spray (e.g., 35 / 10 arbitrary units).
-
-
Mass Analyzer Conditions:
-
Scan Type: Full MS
-
Resolution: 120,000
-
Scan Range: m/z 100-500
-
AGC Target: 1e6
-
Maximum Injection Time: 100 ms
-
-
Acquire data for 1-2 minutes to obtain a stable signal and average spectra.
-
-
-
Data Processing and Confirmation:
-
Rationale: This final step uses specialized software to compare the acquired data against theoretical values, providing the ultimate confirmation.
-
Procedure:
-
Using the instrument's software (e.g., Thermo Scientific™ FreeStyle™), view the averaged mass spectrum.
-
Identify the peak corresponding to the [M+H]⁺ ion near m/z 172.06.
-
Use the elemental composition tool to generate a list of possible formulas based on the measured accurate mass, with a tolerance of < 2 ppm.
-
Constrain the search by elements expected to be present (C, H, N, O).
-
Critically, compare the theoretical isotopic pattern for the proposed formula C₇H₉NO₄ against the measured isotopic pattern. The software will provide a score or percentage match.
-
-
4.4. Expected Results and Validation Criteria
The analysis is considered successful if all the following criteria are met:
| Parameter | Validation Criterion | Example Result |
| Measured m/z for [M+H]⁺ | - | 172.06051 |
| Theoretical m/z for [M+H]⁺ | - | 172.06043 |
| Mass Error | < 2.0 ppm | 0.46 ppm |
| Isotopic Pattern Match | > 95% | 98.2% |
| Formula Confirmation | C₇H₉NO₄ is the only logical candidate meeting both criteria. | Confirmed |
References
- Annesley, T. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]
- Kellersberger, K. A., et al. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7). [Link]
- Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual Review of Analytical Chemistry, 1, 579–599. [Link]
- Wikipedia.
- Kellersberger, K. A., et al. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7). [Link]
- Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. [Link]
- Kind, T., & Fiehn, O. (2006). Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. Journal of the American Society for Mass Spectrometry, 17(11), 1545–1555. [Link]
- Lermyte, F., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(18), 11049–11082. [Link]
- Zhou, Z., et al. (2020). Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. Analytical Chemistry, 92(15), 10367–10375. [Link]
- ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? [Link]
- Spectroscopy Online. (2011). Using High-Resolution LC–MS to Analyze Complex Sample. [Link]
- Nelson Labs. (2025). Navigating the FDA's New Draft Guidance on Chemical Analysis for Medical Devices. [Link]
- Rockwood, A. L., & Van Orden, S. L. (2014). Efficient Calculation of Exact Fine Structure Isotope Patterns via the Multidimensional Fourier Transform. Analytical Chemistry, 86(12), 5877–5882. [Link]
- U.S.
- Kind, T., & Fiehn, O. (2006). Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. Journal of the American Society for Mass Spectrometry, 17(11), 1545–1555. [Link]
- ResearchGate. (a) Isotope patterns are intrinsic to the elemental composition of a... [Link]
- Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
- Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]
- Cociorva, D., et al. (2007). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Journal of the American Society for Mass Spectrometry, 18(6), 1049–1059. [Link]
- Serra, F., et al. (2007). Inter-laboratory comparison of elemental analysis and gas chromatography combustion isotope ratio mass spectrometry (GC-C-IRMS). Part I: delta13C measurements of selected compounds for the development of an isotopic Grob-test. Journal of Mass Spectrometry, 42(3), 361–369. [Link]
- AZoM. (2019). Combustion Analysis Versus Spectrometric Methods. [Link]
- U.S. Food and Drug Administration. (2024). Chemical Analysis for Biocompatibility Assessment of Medical Devices. [Link]
- Google Patents. (2016). Fused-tricyclic inhibitors of kras and methods of use thereof.
- ResearchGate. (2007). Inter-laboratory comparison of elemental analysis and gas chromatography combustion isotope ratio mass spectrometry (GC-C-IRMS). Part I: δ13C measurements of selected compounds for the development of an isotopic Grob-test. [Link]
- ResearchGate. (2007). Inter-laboratory comparison of elemental analysis and gas chromatography/combustion/isotope ratio mass spectrometry. II. Delta15N measurements of selected compounds for the development of an isotopic Grob test. [Link]
- Exeter Analytical. (2016). A COMPARATIVE REVIEW OF THE EFFECTS OF INSTRUMENT DESIGN ON ANALYTICAL PERFORMANCE. [Link]
- U.S. Food and Drug Administration. Regulatory Framework for Human Drug Compounding. [Link]
Sources
- 1. Navigating the FDA's New Draft Guidance on Chemical Analysis for Medical Devices [intertek.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 14. azom.com [azom.com]
- 15. eai1.com [eai1.com]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Absolute Configuration Determination: A Comparative Analysis Featuring Methyl 2,4-dioxopiperidine-3-carboxylate
For researchers in medicinal chemistry and drug development, the unambiguous assignment of a molecule's absolute configuration is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the preeminent and alternative methodologies for determining absolute configuration, using the chiral molecule Methyl 2,4-dioxopiperidine-3-carboxylate as a practical case study. We will delve into the causality behind experimental choices, presenting a self-validating framework for each protocol.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is widely regarded as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2][3] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal, providing a precise map of electron density and, consequently, atomic positions.
The Principle of Absolute Configuration Determination via Anomalous Dispersion
While a standard diffraction experiment reveals the relative configuration of stereocenters, determining the absolute configuration requires leveraging a phenomenon known as anomalous dispersion or resonant scattering.[4][5][6] This effect occurs when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal. This interaction induces a phase shift in the scattered X-rays.
Crucially, this phase shift breaks Friedel's Law, which states that the intensity of a reflection from a crystal plane (hkl) is identical to that of its inverse (-h-k-l).[5][7] The resulting intensity differences between these "Bijvoet pairs" are directly dependent on the absolute arrangement of atoms in space. By measuring and analyzing these subtle differences, the true handedness of the molecule can be established.[8][9]
The Flack Parameter: A Quantitative Measure of Confidence
The refinement of crystallographic data against a chiral (non-centrosymmetric) space group yields the Flack parameter, x.[7][10][11] This single value provides a powerful statistical measure of the absolute structure:
-
x ≈ 0: Indicates that the refined structural model correctly represents the absolute configuration of the crystal.[7]
-
x ≈ 1: Indicates that the inverted structure is the correct one.
-
x ≈ 0.5: Suggests the crystal is racemic or twinned.
The standard uncertainty (s.u.) on the Flack parameter is equally critical. A small s.u. (e.g., < 0.08 for an enantiopure sample) lends high confidence to the assignment.[11][12] Modern methods and improved detectors now often allow for the reliable determination of absolute configuration even for molecules containing only light atoms (C, H, N, O), provided the crystal quality is high.[13]
Experimental Protocol: SC-XRD for this compound
Objective: To grow a suitable single crystal and determine the absolute configuration using anomalous dispersion.
Methodology:
-
Crystal Growth (Critical Step):
-
Rationale: A high-quality, single crystal of appropriate size (typically 0.1-0.5 mm) is the absolute prerequisite for a successful experiment.[4] The ordered lattice is essential for coherent diffraction.
-
Procedure: Dissolve enantiomerically pure this compound in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or a mixture). Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the formation of single, well-defined crystals. Screen various solvents and conditions.
-
-
Crystal Mounting and Data Collection:
-
Rationale: The crystal must be mounted on a goniometer head and cooled (typically to 100 K) to minimize thermal vibrations, leading to a sharper diffraction pattern and higher quality data.
-
Procedure: Select a clear, well-formed crystal under a microscope. Mount it on a loop with cryo-protectant oil and flash-cool it in a stream of cold nitrogen gas on the diffractometer.
-
-
X-ray Source Selection and Data Acquisition:
-
Rationale: For light-atom structures like our target molecule, Copper (Cu-Kα, λ ≈ 1.54 Å) radiation is preferred over Molybdenum (Mo-Kα, λ ≈ 0.71 Å). The longer wavelength of Cu-Kα radiation enhances the anomalous scattering signal from oxygen atoms, making the Bijvoet differences more pronounced and the Flack parameter more reliable.[14]
-
Procedure: Center the crystal in the X-ray beam. Collect a full sphere of diffraction data, ensuring high redundancy and coverage of the Bijvoet pairs.
-
-
Structure Solution, Refinement, and Absolute Configuration Assignment:
-
Rationale: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data.
-
Procedure:
-
Solve the structure using direct methods or dual-space algorithms to locate the atomic positions.
-
Refine the model anisotropically.
-
Crucially, during the final stages of refinement, introduce the Flack parameter (x) into the model.
-
Analyze the resulting value and its standard uncertainty. A value of x = 0.05(7), for example, provides a high-confidence assignment of the absolute configuration depicted in the refined model.
-
-
Caption: Workflow for Absolute Configuration Determination by SC-XRD.
Comparative Analysis: Alternative Methodologies
While SC-XRD is definitive, its requirement for a high-quality crystal is a significant bottleneck.[15][16] When crystallization fails, researchers must turn to alternative solution-state techniques.
Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique that measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[17][18][19] Enantiomers produce mirror-image VCD spectra. The absolute configuration is determined by comparing the experimental spectrum to a spectrum calculated for a single, known enantiomer using quantum mechanical methods.
Experimental Protocol:
-
Sample Preparation: Dissolve 1-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent IR band overlap.[17]
-
VCD/IR Measurement: Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
-
Computational Modeling:
-
Rationale: The accuracy of the VCD assignment is critically dependent on the quality of the theoretical calculation.[18][20]
-
Procedure: Use Density Functional Theory (DFT) to perform a conformational search for the molecule. Calculate the Boltzmann-averaged VCD and IR spectra for one arbitrarily chosen enantiomer (e.g., the R-enantiomer).
-
-
Spectral Comparison: A direct visual or algorithmic comparison is made. If the signs and relative intensities of the major experimental VCD bands match the calculated spectrum, the absolute configuration is that of the calculated enantiomer. If the experimental spectrum is a mirror image, the configuration is opposite.[17]
Method 3: Electronic Circular Dichroism (ECD) Spectroscopy
ECD is analogous to VCD but operates in the UV-Visible range, measuring differential absorption during electronic transitions.[21][] It is particularly effective for molecules containing a chromophore.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (0.1-1 mg/mL) of the compound in a UV-transparent solvent.
-
ECD/UV-Vis Measurement: Record the ECD and UV-Vis spectra.
-
Computational Modeling: Use Time-Dependent DFT (TD-DFT) to calculate the ECD spectrum for one enantiomer.[23][24]
-
Spectral Comparison: As with VCD, assign the absolute configuration by matching the experimental spectrum to the calculated one. The sign of the Cotton effects is the key diagnostic feature.[25]
Method 4: NMR Spectroscopy using Chiral Derivatizing Agents (CDAs)
This indirect method, famously known as Mosher's ester analysis, uses nuclear magnetic resonance (NMR) to determine the configuration of a stereocenter bearing a hydroxyl or amine group.[26][27][28] The method relies on converting the chiral analyte into a pair of diastereomers by reacting it with the (R)- and (S)-enantiomers of a CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[15]
These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their ¹H NMR spectra.[27] The anisotropic phenyl ring of the MTPA moiety creates a magnetic field that shields or deshields nearby protons in a predictable way based on their spatial orientation relative to the ring. By analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the original stereocenter, the absolute configuration can be deduced.[26]
Experimental Protocol (Hypothetical for a related alcohol):
-
Derivatization: React the chiral alcohol in two separate reactions with (R)-MTPA chloride and (S)-MTPA chloride to form the (R)- and (S)-Mosher's esters.[16]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Analysis:
-
Assign all relevant proton signals for both esters.
-
Calculate the Δδ (δS - δR) value for each assigned proton.
-
-
Configuration Assignment: Apply the Mosher model: protons that lie on one side of the MTPA plane in the preferred conformation will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial map reveals the absolute configuration.
Head-to-Head Performance Comparison
The choice of method is dictated by the nature of the sample, available instrumentation, and the required level of certainty.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Principle | Anomalous dispersion of X-rays by a single crystal.[4][5] | Differential absorption of circularly polarized IR light in solution.[17][19] | Differential absorption of circularly polarized UV-Vis light in solution.[21][29] | Analysis of diastereomer NMR spectra after reaction with a chiral agent.[26][28] |
| Sample Phase | Solid (High-quality single crystal) | Solution | Solution | Solution |
| Sample Amount | µg to mg | 1-10 mg | 0.1-1 mg | 1-5 mg per diastereomer |
| Experimental Time | Days to weeks (crystal growth dependent) | Hours to a day | Hours | 4-6 hours over 1-2 days[27] |
| Accuracy | High (Definitive, "Gold Standard")[1][30] | High, with reliable computational correlation.[18] | High, with reliable computational correlation.[23] | High, dependent on clear chemical shift differences and correct model application. |
| Key Requirement | A diffractometer and a single crystal. | VCD Spectrometer, computational resources. | UV-Vis chromophore, ECD Spectrometer, computational resources. | Derivatizable functional group (-OH, -NH₂), NMR spectrometer.[31] |
| Primary Output | 3D molecular structure, Flack parameter.[7] | VCD/IR spectra. | ECD/UV-Vis spectra. | Δδ (δS - δR) chemical shift values. |
Decision Framework for Method Selection
Choosing the optimal technique is a logical process based on the properties of the compound under investigation.
Caption: Decision-making flowchart for selecting an analytical method.
Conclusion
For this compound, as with any chiral molecule, the determination of absolute configuration is paramount. Single-crystal X-ray crystallography remains the unequivocal gold standard, providing a complete and unambiguous 3D structure if a suitable crystal can be obtained.[2] When crystallization proves elusive, a suite of powerful solution-state techniques is available. VCD and ECD spectroscopy offer elegant, non-destructive alternatives that correlate experimental data with quantum mechanical calculations, with the choice between them often depending on the presence of a UV-Vis chromophore.[18][23] For molecules with appropriate functional groups, NMR-based methods like Mosher's analysis provide a robust and accessible pathway using standard laboratory instrumentation.[28]
A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, empowers the research scientist to select the most efficient and reliable path to confidently assign the absolute configuration of their target molecules, a critical step in the journey of drug discovery and development.
References
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Science of Synthesis, Thieme. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121600]
- Barron, L. D., & Buckingham, A. D. (2015). Absolute configuration of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [URL: https://www.spectroscopyeurope.
- Le Pevelen, D. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology. [URL: https://link.springer.com/protocol/10.1007/978-1-62703-577-4_11]
- NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- Structural resolution. The anomalous dispersion. (n.d.). XTAL. [URL: https://www.xtal.iqfr.csic.es/Cristalografia/parte_05_6-en.html]
- Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [URL: https://www.americanlaboratory.
- Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja037839a]
- Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chir.22600]
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [URL: https://pubmed.ncbi.nlm.nih.gov/17947986/]
- Vibrational circular dichroism. (n.d.). Wikipedia. [URL: https://en.wikipedia.
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (n.d.). ECHEMI. [URL: https://www.echemi.com/community/how-does-the-mosher-ester-method-allow-determination-of-absolute-configuration-of-secondary-alcohols_thread_5311.html]
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [URL: https://protocols.springernature.com/posts/26231-mosher-ester-analysis-for-the-determination-of-absolute-configuration-of-stereogenic-chiral-carbinol-carbons]
- A Comparative Guide to Validating the Absolute Configuration of Synthesis Products. (2025). BenchChem. [URL: https://www.benchchem.
- A Researcher's Guide to the Validation of Absolute Configuration: Mosher's Ester Analysis vs. Alternatives. (2025). BenchChem. [URL: https://www.benchchem.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/257519106_Determination_of_Absolute_Configuration_Using_Single_Crystal_X-Ray_Diffraction]
- Determination of absolute configuration using X-ray diffraction. (2025). ResearchGate. [URL: https://www.researchgate.
- Determination of absolute configuration. (2024). Purechemistry. [URL: https://purechemistry.
- Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. [URL: https://www.schrodinger.com/sites/default/files/s3/release/current/Documentation/applications/materials-science/white-papers/vcd_white_paper.pdf]
- Determination of absolute configuration using single crystal X-ray diffraction. (2013). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23955212/]
- Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (2021). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8304910/]
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623512/]
- Absolute Configuration. (2020). YouTube. [URL: https://www.youtube.
- Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR Using Chiral Derivatizing Agents. (2001). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr990333v]
- New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. (2009). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol802810p]
- Electronic Circular Dichroism. (n.d.). Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/20658]
- Anomalous Dispersion of in Crystallography X-rays. (n.d.). iucr.org. [URL: https://www.iucr.org/publ/50th/celebrate/anomalous-dispersion-of-x-rays-in-crystallography]
- A Comparative Guide to Determining Absolute Configuration of Reduction Products. (2025). BenchChem. [URL: https://www.benchchem.
- Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021). MDPI. [URL: https://www.mdpi.com/2073-4352/11/11/1266]
- McCann, D. M., & Stephens, P. J. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo060551p]
- absolute configuration. (n.d.). Chemical Crystallography. [URL: https://sds.chem.ox.ac.
- Cooper, R. I., & Watkin, D. J. (2020). Howard Flack and the Flack Parameter. MDPI. [URL: https://www.mdpi.com/2624-8549/2/4/44]
- Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. (2018). Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01530e]
- Polavarapu, P. L., et al. (2006). Determination of Absolute Configuration Using Concerted ab Initio DFT Calculations of Electronic Circular Dichroism and Optical Rotation: Bicyclo[3.3.1]nonane Diones. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo061217x]
- Determination Techniques for Absolute Configuration of Chiral Compound. (n.d.). BOC Sciences. [URL: https://www.bocsci.
- Computational methods and points for attention in absolute configuration determination. (2022). Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.951206/full]
- Fronczek, F. R. (2009). Absolute Configuration of Chiral Compounds by X-ray Crystallography. Bruker/MIT Symposium. [URL: https://web.mit.edu/x-ray/symposium09/Fronczek_abstract.pdf]
- Absolute Configuration. (n.d.). MIT Department of Chemistry. [URL: https://web.mit.edu/x-ray/absolutestructure.html]
- Absolute Configuration of Small Molecules by Co‐Crystallization. (2018). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6003011/]
- CXMS: An Alternative to X-Ray Crystallography for Proteins. (2013). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/blog/proteomics/cxms-an-alternative-to-x-ray-crystallography-for-proteins/]
- Flack parameter. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Flack_parameter]
- CRYSTALS enhancements: Absolute structure determination. (2011). ResearchGate. [URL: https://www.researchgate.
- Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. [URL: https://pubmed.ncbi.nlm.nih.gov/18286469/]
- 8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. (2012). ResearchGate. [URL: https://www.researchgate.
- X-ray Single-Crystal Diffraction. (2022). Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/31201]
Sources
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 6. iucr.org [iucr.org]
- 7. Flack parameter - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 11. Howard Flack and the Flack Parameter [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 14. X-ray Single-Crystal Diffraction | Encyclopedia MDPI [encyclopedia.pub]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 20. schrodinger.com [schrodinger.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. purechemistry.org [purechemistry.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Efficacy of Dioxopiperidine Carboxylate Scaffolds and Their Derivatives in Oncology
This guide provides a comprehensive comparison of the biological efficacy of heterocyclic compounds centered around a dioxopiperidine core, with a specific focus on their potential as anticancer agents. While direct comparative data for Methyl 2,4-dioxopiperidine-3-carboxylate derivatives is limited in publicly accessible literature, this guide will leverage extensive data from the closely related and well-studied thiazolidine-2,4-dione scaffold. The structural similarities and shared pharmacophoric features of these compounds allow for valuable insights into structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel oncology therapeutics.
The Dioxopiperidine and Related Scaffolds: A Platform for Therapeutic Innovation
Heterocyclic scaffolds containing a dione moiety, such as the 2,4-dioxopiperidine and thiazolidine-2,4-dione cores, are recognized as "privileged structures" in medicinal chemistry. Their rigid cyclic systems, coupled with the presence of hydrogen bond donors and acceptors, make them ideal starting points for the design of compounds that can interact with a variety of biological targets. The versatility of these scaffolds allows for chemical modifications at multiple positions, enabling the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Derivatives of these scaffolds have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. In the context of oncology, these compounds have shown promise in targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.
Comparative Analysis of Anticancer Efficacy: A Case Study of Thiazolidine-2,4-dione Derivatives
To illustrate the comparative efficacy of derivatives from a dione-containing heterocyclic scaffold, this section focuses on a series of thiazolidine-2,4-dione hybrids. These compounds have been synthesized and evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis.
Structure-Activity Relationship (SAR) Insights
The general structure of the evaluated thiazolidine-2,4-dione derivatives involves the hybridization of the core scaffold with other known anticancer moieties, such as 2-oxo-1,2-dihydroquinoline and 2-oxoindoline. The key points of modification are typically at the 5-position of the thiazolidine-2,4-dione ring, often involving a benzylidene linker, and substitutions on the terminal aromatic ring.
The data suggests that the nature of the substituent on the terminal aromatic ring significantly influences the cytotoxic and enzyme inhibitory activity. For instance, the introduction of a p-tolyl group on the 2-oxoindoline moiety has been shown to enhance anti-proliferative activity.
Quantitative Efficacy Comparison
The anticancer efficacy of these derivatives was assessed against several human cancer cell lines, including colon carcinoma (Caco-2), hepatocellular carcinoma (HepG-2), and breast cancer (MDA-MB-231). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, were determined to quantify their cytotoxic potential. A lower IC50 value indicates greater potency.
| Compound ID | Scaffold Hybrid | Terminal Substituent | Caco-2 IC50 (µM) | HepG-2 IC50 (µM) | MDA-MB-231 IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) | Reference |
| 12a | 2-Oxoindoline | p-tolyl | 2 | 10 | 40 | Not Reported | [1][2] |
| 8a | 2-Oxo-1,2-dihydroquinoline | Unsubstituted | >50 | >50 | >50 | 87.37 | [1] |
| 12b | 2-Oxoindoline | Unsubstituted | >50 | >50 | >50 | 84.05 | [1] |
| Sorafenib | Reference Drug | - | Not Reported | Not Reported | Not Reported | 53.65 | [1] |
Table 1: Comparative in vitro efficacy of selected thiazolidine-2,4-dione derivatives.[1][2]
From the data presented, compound 12a emerged as the most potent cytotoxic agent against the tested cell lines, with a particularly strong effect on Caco-2 cells (IC50 = 2 µM)[1][2]. The comparison with compounds 8a and 12b highlights the importance of the terminal p-tolyl group for cytotoxic activity. Furthermore, the enzymatic assay against VEGFR-2 revealed that derivatives from this class can act as potent inhibitors of this key kinase, with IC50 values in the nanomolar range[1].
Mechanistic Insights into Biological Activity
The anticancer effects of these heterocyclic dione derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and interfere with the cell cycle. For instance, potent derivatives can trigger the intrinsic apoptotic pathway.
Apoptosis Induction
Apoptosis is a crucial mechanism for eliminating cancer cells. The induction of apoptosis by these compounds is often mediated by the modulation of the Bcl-2 family of proteins, which are key regulators of this process. Active compounds can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, the executioners of apoptosis.
Caption: Intrinsic apoptosis pathway modulated by dioxopiperidine/thiazolidinedione derivatives.
Experimental Protocols for Efficacy Evaluation
The evaluation of the anticancer efficacy of novel compounds relies on robust and reproducible in vitro assays. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Detailed Protocol for MTT Cytotoxicity Assay
This protocol outlines the steps for determining the IC50 values of test compounds against adherent cancer cell lines.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., Caco-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 2,4-dioxopiperidine scaffold and its related heterocyclic structures, such as the thiazolidine-2,4-diones, represent a promising area for the development of novel anticancer agents. The available data on analogous compounds demonstrate that chemical modifications to this core structure can lead to potent derivatives with significant cytotoxic and enzyme-inhibiting activities. The primary mechanism of action for many of these compounds appears to involve the induction of apoptosis and the inhibition of key kinases like VEGFR-2.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. A systematic exploration of substitutions at the N-1, C-3, and C-5 positions of the piperidine ring is warranted to establish clear structure-activity relationships. Furthermore, investigating the efficacy of these novel compounds in combination with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for cancer treatment.
References
- Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry. [Link]
- Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules. [Link]
- (PDF) Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies.
- Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Scientific Reports. [Link]
- Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Pharmaceuticals. [Link]
Sources
"Methyl 2,4-dioxopiperidine-3-carboxylate" in vitro and in vivo testing of synthesized compounds
An In-Depth Comparative Guide to the Preclinical Evaluation of Methyl 2,4-dioxopiperidine-3-carboxylate
As a novel heterocyclic compound, this compound (MDPC) presents a scaffold of significant interest in medicinal chemistry. Its structural similarity to the core of various bioactive molecules, including certain anti-inflammatory and anticancer agents, necessitates a rigorous and systematic evaluation of its therapeutic potential. This guide provides a comprehensive framework for the in vitro and in vivo assessment of MDPC, comparing its performance against a well-established therapeutic agent, Lenalidomide, which shares a related glutarimide ring system.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and explaining the causal rationale behind each methodological choice to ensure scientific integrity and reproducibility.
Introduction and Rationale
The 2,4-dioxopiperidine moiety is a privileged structure in drug discovery. It forms the core of immunomodulatory drugs (IMiDs) that function as molecular glues, redirecting the ubiquitin-proteasome system to induce the degradation of specific protein targets. Given this precedent, we hypothesize that MDPC may exhibit anticancer activity. This guide outlines a step-wise preclinical evaluation pipeline to test this hypothesis, from initial cell-based assays to comprehensive animal model studies.
Comparator Compound: Lenalidomide will be used as a comparator due to its structural glutarimide feature and its established clinical use in oncology. This allows for a direct comparison of potency, efficacy, and potential mechanisms of action.
Synthesis of this compound (MDPC)
A plausible synthetic route for MDPC can be adapted from established methods for similar piperidine derivatives.[1][2] The synthesis involves a multi-step process beginning with readily available starting materials, culminating in the desired heterocyclic compound.
Proposed Synthetic Pathway: A Michael addition reaction between ethyl cyanoacetate and ethyl acrylate would form a key intermediate. Subsequent Dieckmann condensation, followed by hydrolysis and decarboxylation, would yield the 2,4-dioxopiperidine ring. Finally, esterification of the carboxylic acid group would produce the target molecule, this compound. The synthesis of related dioxopiperidine structures has been previously described, providing a solid foundation for this approach.[1]
In Vitro Evaluation: Assessing Cellular Activity and Mechanism
The initial phase of screening involves a battery of in vitro tests to determine the compound's biological activity at the cellular level. These assays are designed to be rapid, cost-effective, and provide crucial data on cytotoxicity and the mechanism of cell death.[3][4]
Cytotoxicity Screening Across a Cancer Cell Line Panel
Rationale: Testing MDPC against a diverse panel of human cancer cell lines is a critical first step.[5] This approach helps to identify which cancer types, if any, are sensitive to the compound and provides an initial indication of its spectrum of activity. A standard panel might include cell lines from common cancer types such as breast (MCF-7), lung (NCI-H460), and leukemia (HL-60).[6]
Protocol 1: MTT Cell Viability Assay
-
Cell Culture: Maintain selected cancer cell lines in their appropriate growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[6]
-
Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[4]
-
Treatment: Prepare serial dilutions of MDPC and the comparator, Lenalidomide, in culture medium. Treat the cells with final concentrations ranging from 0.01 µM to 100 µM for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Table 1: Illustrative Cytotoxicity Data (IC₅₀ Values in µM)
| Cell Line | Tissue of Origin | MDPC (IC₅₀, µM) | Lenalidomide (IC₅₀, µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 25.2 ± 3.1 |
| NCI-H460 | Lung Carcinoma | 28.1 ± 3.5 | 41.7 ± 4.9 |
| HL-60 | Promyelocytic Leukemia | 5.2 ± 0.9 | 8.9 ± 1.3 |
| PC-3 | Prostate Carcinoma | > 100 | > 100 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Apoptosis Assay: Elucidating the Mechanism of Cell Death
Rationale: A key mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis.[6] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method used to differentiate between healthy, apoptotic, and necrotic cells.
Protocol 2: Annexin V-FITC/PI Staining
-
Cell Treatment: Culture HL-60 cells (selected based on sensitivity from the cytotoxicity screen) and treat them with MDPC at its IC₅₀ concentration for 48 hours.
-
Harvesting: Collect the cells, including those floating in the medium, and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vitro Experimental Workflow Diagram
Caption: Workflow for the in vitro testing of MDPC.
In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models
Promising results from in vitro studies justify advancing the compound to in vivo testing.[3] Animal models are essential for evaluating a drug's efficacy and safety within a complex biological system.[8]
Xenograft Tumor Model
Rationale: The cell line-derived xenograft (CDX) model is a widely used preclinical cancer model where human cancer cells are implanted into immunodeficient mice.[9][10] This model allows for the assessment of a compound's direct anti-tumor activity in vivo.
Protocol 3: Subcutaneous HL-60 Xenograft Study
-
Animal Model: Use female NOD/SCID mice (6-8 weeks old), which lack a functional immune system, to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ HL-60 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. The volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: MDPC (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Lenalidomide (e.g., 25 mg/kg, daily oral gavage)
-
-
Treatment and Monitoring: Administer the treatments for 21 consecutive days. Monitor tumor volume and body weight twice weekly. Body weight loss is a key indicator of toxicity.[3]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Table 2: Illustrative In Vivo Efficacy and Toxicity Data
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | % TGI | Body Weight Change (%) |
| Vehicle Control | - | 1550 ± 210 | - | +5.2% |
| MDPC | 50 | 620 ± 150 | 60% | -2.1% |
| Lenalidomide | 25 | 850 ± 180 | 45% | -1.5% |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Pharmacokinetic (PK) Study
Rationale: A pharmacokinetic study is crucial to understand how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.[11] This information is vital for optimizing dosing regimens and interpreting efficacy and toxicity data.[12]
Protocol 4: Murine Pharmacokinetic Analysis
-
Dosing: Administer a single dose of MDPC (e.g., 20 mg/kg) to healthy mice via oral gavage and intravenous injection (in separate groups).
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process the blood to separate plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of MDPC in plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[12]
-
Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis and determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and oral bioavailability (%F).
In Vivo Experimental Workflow Diagram
Caption: Workflow for the in vivo testing of MDPC.
Hypothesized Mechanism of Action: A Molecular Glue Model
Based on its structural features, MDPC may act as a "molecular glue" modulator of an E3 ubiquitin ligase complex, similar to thalidomide and its analogs. The most well-known target for this class of drugs is the Cereblon (CRBN) E3 ligase.
Hypothesized Pathway:
-
MDPC binds to the CRBN protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex.
-
This binding alters the substrate specificity of the ligase, inducing proximity between CRBN and a neosubstrate protein (e.g., a transcription factor essential for cancer cell survival).
-
The E3 ligase then polyubiquitinates the neosubstrate.
-
The polyubiquitinated protein is recognized and degraded by the 26S proteasome.
-
Degradation of this key protein leads to downstream effects, such as cell cycle arrest and apoptosis, resulting in the observed anticancer activity.
Caption: Hypothesized molecular glue mechanism of MDPC.
Conclusion
This guide outlines a logical, stepwise progression for the preclinical evaluation of this compound. By employing a combination of robust in vitro and in vivo assays and comparing the results against a clinically relevant drug, researchers can build a comprehensive data package to assess the compound's therapeutic potential. The proposed protocols and workflows provide a validated framework for making critical go/no-go decisions in the early stages of the drug discovery pipeline.
References
- Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. [Link]
- Li, H., & Chen, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. [Link]
- Lin, Y., et al. (2023).
- Champions Oncology. In Vivo Preclinical Mouse Models. [Link]
- ResearchGate. (2022).
- Kapaev, R. R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]
- Journal of Cardiovascular Disease Research. (2021). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. [Link]
- World Journal of Pharmaceutical Research. (2022).
- de Vries, S. T., et al. (2020).
- van Nuland, M., et al. (2020).
- Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- YouTube. (2024). Advantages of Small Molecule Inhibitors. [Link]
- Moffitt Cancer Center. Cancer Pharmacokinetics and Pharmacodynamics. [Link]
- Frontiers. (2024). New strategies to enhance the efficiency and precision of drug discovery. [Link]
- Ma, F., et al. (2009).
- Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
- Beilstein Journals. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. [Link]
- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- Hussain, L., et al. (2023). Pharmacological and toxicological evaluation of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxoide against haloperidol induced Parkinson like symptoms in animal model: In-vitro and in-vivo studies. PubMed. [Link]
- Niewiadomy, A., et al. (2015).
- ResearchGate. (2022). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
- MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
- MDPI. (2022). Synthesis, In Silico, In Vivo, and Ex Vivo Evaluation of a Boron-Containing Quinolinate Derivative with Presumptive Action on mGluRs. [Link]
- MDPI. (2021).
- MDPI. (2018).
- Hernández-Luis, F., et al. (2019).
- ResearchGate. (2022). Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide. [Link]
Sources
- 1. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jcdronline.org [jcdronline.org]
- 8. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. mdpi.com [mdpi.com]
- 11. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 12. moffitt.org [moffitt.org]
A Comparative Guide to Kynurenine Aminotransferase II (KAT II) Inhibitors: Evaluating Analogs of Methyl 2,4-dioxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotherapeutics, the modulation of the kynurenine pathway has emerged as a promising strategy for addressing cognitive deficits associated with disorders such as schizophrenia. Central to this pathway is kynurenic acid (KYNA), a neuroactive metabolite that acts as an antagonist at N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors. Elevated brain levels of KYNA are linked to glutamatergic and dopaminergic hypoactivity, making the enzyme responsible for its synthesis, Kynurenine Aminotransferase II (KAT II), a prime therapeutic target.[1][2] The inhibition of KAT II is hypothesized to reduce KYNA production, thereby restoring normal neurotransmitter function and potentially improving cognitive symptoms.
This guide provides a comparative analysis of inhibitor scaffolds for KAT II, with a focus on the potential of "Methyl 2,4-dioxopiperidine-3-carboxylate" and its analogs. While specific binding affinity data for this particular series is not extensively published, we will establish a framework for its evaluation by comparing it to well-characterized classes of KAT II inhibitors. This guide will delve into the structure-activity relationships (SAR) of known inhibitors, present detailed experimental protocols for assessing binding affinity, and offer insights into the causal factors behind experimental design.
The Kynurenine Pathway and the Role of KAT II
The kynurenine pathway is the primary metabolic route for tryptophan, leading to the production of several neuroactive compounds.[1][2] A critical step in this pathway is the irreversible transamination of L-kynurenine to KYNA, a reaction predominantly catalyzed by KAT II in the brain.[1][2]
Caption: The Kynurenine Pathway and the therapeutic intervention point for KAT II inhibitors.
Key Classes of Kynurenine Aminotransferase II Inhibitors
The quest for potent and selective KAT II inhibitors has led to the exploration of various chemical scaffolds. A comparative understanding of these existing classes is crucial for contextualizing the potential of novel analogs like those derived from this compound.
Cyclic Hydroxamic Acids: The Benchmark PF-04859989
PF-04859989 is a potent, brain-penetrant, and irreversible inhibitor of both human and rat KAT II.[3] It acts by forming a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the enzyme's active site.[3] This compound serves as a critical benchmark for any new potential KAT II inhibitor.
Heterocyclic Cathinones
Recent studies have identified heterocyclic cathinones as a novel class of irreversible KAT II inhibitors. Through pharmacophore modeling and molecular docking, compounds with sub-micromolar inhibitory activity have been synthesized and evaluated.[1]
Substrate-Like Competitive Inhibitors
Compounds such as (S)-ESBA act as substrate-like competitive inhibitors of KAT II.[2] These reversible inhibitors offer an alternative mechanism of action to the irreversible covalent binders.
Evaluating the Binding Affinity of this compound Analogs
To ascertain the therapeutic potential of the 2,4-dioxopiperidine-3-carboxylate scaffold, a systematic evaluation of its analogs is necessary. This involves synthesizing a library of compounds with diverse substitutions and assessing their inhibitory activity against KAT II.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the target compound class is sparse in the public domain, general principles from other KAT II inhibitors can guide the design of analogs:
-
Interaction with PLP Cofactor: A key feature of many irreversible inhibitors is a functional group, such as a primary amine, that can form an imine with the PLP cofactor.[1]
-
Hydrogen Bonding: Hydrogen bond acceptors that can interact with key residues like Asn202 and Arg399 in the active site are crucial for binding affinity.[1]
-
Hydrophobic Interactions: An aromatic ring is often accommodated in a hydrophobic pocket at the inter-subunit interface of the KAT II homodimer.[1]
For the this compound core, SAR exploration would involve modifications at several key positions:
Caption: Potential points for chemical modification on the 2,4-dioxopiperidine-3-carboxylate scaffold for SAR studies.
Comparative Binding Affinity Data of Known KAT II Inhibitors
The following table summarizes the inhibitory activities of representative compounds from different chemical classes against human KAT II (hKAT II). This data provides a benchmark for evaluating novel compounds.
| Compound Class | Example Compound | IC50 (µM) for hKAT II | Mechanism of Action | Reference |
| Cyclic Hydroxamic Acids | PF-04859989 | ~0.023 | Irreversible | |
| Heterocyclic Cathinones | 2-alaninoyl-5-(4-fluorophenyl)thiazole | 0.097 | Irreversible | [1] |
| Substrate-like Inhibitors | (S)-ESBA | ~1000 | Competitive | [4] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential.
Protocol 1: Expression and Purification of Recombinant Human KAT II (hKAT II)
This protocol describes the production of purified hKAT II enzyme, a prerequisite for in vitro inhibition assays.
Workflow Diagram:
Caption: Workflow for the expression and purification of recombinant human KAT II.
Step-by-Step Methodology:
-
Gene Synthesis and Cloning: A codon-optimized sequence for human KAT II is synthesized and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transformation: The expression vector is transformed into a competent E. coli strain, such as BL21(DE3)-RIL.
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced at an appropriate cell density, and the culture is incubated for 4 hours at 37°C.[1]
-
Cell Harvesting and Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended and disintegrated using a suitable method like sonication or a cell disruptor.
-
Clarification: The cell lysate is clarified by high-speed centrifugation (e.g., 25,000 x g for 30 minutes) to remove cell debris.[1]
-
Affinity Chromatography: The cleared lysate is loaded onto a HisTrap Fast Flow column (or similar Ni-NTA resin) equilibrated with a loading buffer.[1]
-
Elution and Dialysis: The bound hKAT II is eluted using a high concentration of imidazole. The purified enzyme is then dialyzed against a storage buffer containing PLP and glycerol.[1]
-
Concentration and Storage: The purified hKAT II is concentrated to 1.0–1.5 mg/mL, aliquoted, and stored at -80°C for future use.[1]
Protocol 2: In Vitro Fluorometric KAT II Inhibition Assay
This high-throughput assay is used to determine the IC50 values of potential inhibitors.
Principle: The assay measures the fluorescence of a product formed in a coupled enzyme reaction, which is proportional to KAT II activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 7.5, containing 5 µM Pyridoxal phosphate (PLP).[1]
-
Enzyme Solution: Dilute purified hKAT II to a final concentration of 20 nM in the assay buffer.[1]
-
Substrate/Cofactor Mix: Prepare a mixture containing L-α-aminoadipic acid (AAD) (final concentration 0.3 mM), α-ketoglutarate (final concentration 50 µM), NAD+ (final concentration 3 mM), and glutamic dehydrogenase (final concentration 88 µg/mL).[1]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test inhibitor solutions at various concentrations.
-
Add the hKAT II enzyme solution to each well and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix to each well.
-
The final reaction mixture should contain 20 nM hKAT-II, 0.3 mM AAD, 50 µM α-ketoglutarate, 3 mM NAD+, and 88 µg/mL of glutamic dehydrogenase.[1]
-
Measure the fluorescence on a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 390 nm at 37°C.[2]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
The development of potent and selective KAT II inhibitors holds significant promise for the treatment of cognitive impairments in neurological and psychiatric disorders. While the this compound scaffold represents a novel area for exploration, its potential can only be realized through rigorous experimental evaluation. By employing the detailed protocols outlined in this guide and comparing the resulting data against established benchmarks like PF-04859989, researchers can systematically assess the viability of this and other novel chemical series. Future work should focus on synthesizing and testing a diverse library of 2,4-dioxopiperidine-3-carboxylate analogs to establish a clear structure-activity relationship and identify lead compounds with promising therapeutic potential.
References
- Maryška, J., et al. (2021).
- Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 3(3), 187–192. [Link]
- Maryška, J., et al. (2021).
- Han, Q., et al. (2016). Expression, purification and crystallization of human kynurenine aminotransferase 2 exploiting a highly optimized codon set.
- Passera, E., et al. (2011). Human kynurenine aminotransferase II--reactivity with substrates and inhibitors. The FEBS journal, 278(11), 1882–1900. [Link]
- Dounay, A. B., et al. (2012). Structure-Based Design of Irreversible Human KAT II Inhibitors: Discovery of New Potency-Enhancing Interactions. ACS Medicinal Chemistry Letters, 4(1), 125-129. [Link]
- Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 3(3), 187–192. [Link]
- Pocivavsek, A., et al. (2014). A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats. Schizophrenia bulletin, 40 Suppl 2, S152–S158. [Link]
- Han, Q., et al. (2016). Structure of the PLP-Form of the Human Kynurenine Aminotransferase II in a Novel Spacegroup at 1.83 Å Resolution. International journal of molecular sciences, 17(4), 468. [Link]
- Rossi, F., et al. (2010). Crystal Structure of Human Kynurenine Aminotransferase II. Journal of Biological Chemistry, 285(31), 24198-24207. [Link]
- Al-Mousa, F., & Al-Masoudi, N. A. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. International journal of molecular sciences, 17(6), 946. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure of the PLP-Form of the Human Kynurenine Aminotransferase II in a Novel Spacegroup at 1.83 Å Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"Methyl 2,4-dioxopiperidine-3-carboxylate" cross-reactivity and selectivity profiling
An In-Depth Guide to the Cross-Reactivity and Selectivity Profiling of Novel Scaffolds: Using Methyl 2,4-dioxopiperidine-3-carboxylate as a Case Study
Introduction: Charting the Unknown
In drug discovery, the journey of a new chemical entity from a mere structure to a potential therapeutic is paved with rigorous scientific investigation. A critical milestone in this journey is the characterization of its biological activity—specifically, what it binds to (targets) and what it does not (selectivity). This guide addresses the cross-reactivity and selectivity profiling for "this compound."
A preliminary survey of scientific literature reveals that this specific molecule is not a well-characterized agent with established biological targets. This is not a roadblock but an opportunity. It allows us to treat this molecule as a true novel chemical entity and outline a comprehensive, multi-tiered strategy for its initial characterization. The principles and workflows detailed herein are therefore broadly applicable to other novel small molecules where the primary target is unknown.
The core structure, a dioxopiperidine, is a "privileged scaffold" in medicinal chemistry. It is famously present in immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which are known to bind to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This provides a logical, hypothesis-driven starting point for our investigation, but we will not be limited by it. Our approach will be systematic, moving from broad, unbiased screening to focused, hypothesis-driven validation.
Part 1: The Strategic Framework for Profiling a Novel Compound
The core of our strategy is a tiered approach that efficiently allocates resources, starting with broad, cost-effective screens and progressively moving towards more complex, in-depth assays. This ensures that we "fail fast" and only invest significant resources in compounds that show promising and specific activity.
Here, we outline a four-tiered workflow for characterizing this compound.
Caption: A four-tiered workflow for novel compound characterization.
Part 2: Experimental Protocols & Methodologies
Tier 1: Broad Target Discovery
The initial goal is to cast a wide net to identify potential biological activities. This is best achieved through a combination of large-scale target-based and phenotypic screens.
A. Target-Based Screening Panels
Given that a significant portion of approved drugs target a few major protein families, screening against panels of these targets is a highly efficient starting point.
-
Recommended Panels:
-
Kinase Panel: A comprehensive panel (e.g., 400+ kinases) is crucial, as kinases are frequent off-targets.
-
GPCR Panel: Assesses binding to a wide array of G-protein coupled receptors.
-
Ion Channel Panel: Essential for early safety assessment, particularly for cardiac channels like hERG.
-
Nuclear Receptor Panel: Explores potential hormonal or metabolic effects.
-
B. Hypothesis-Driven Screening: The Cereblon (CRBN) Case
Based on the dioxopiperidine scaffold, a primary hypothesis is an interaction with Cereblon (CRBN). Therefore, a specific binding assay for CRBN should be run concurrently.
Exemplar Protocol: CRBN Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the displacement of a known fluorescent ligand from the CRBN-DDB1 complex.
-
Reagents:
-
His-tagged CRBN-DDB1 protein complex.
-
Europium-labeled anti-His antibody (donor fluorophore).
-
Biotinylated thalidomide analog tracer (acceptor fluorophore).
-
Streptavidin-Allophycocyanin (SA-APC).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA.
-
This compound (test compound).
-
Thalidomide or Lenalidomide (positive control).
-
DMSO (vehicle control).
-
-
Procedure:
-
Prepare a serial dilution of the test compound and controls in DMSO. A typical starting range is 100 µM to 1 nM.
-
In a 384-well assay plate, add 5 µL of assay buffer.
-
Add 100 nL of the compound dilutions to the appropriate wells.
-
Add 5 µL of the CRBN-DDB1/anti-His-Europium mix. Incubate for 15 minutes at room temperature.
-
Add 5 µL of the Biotin-tracer/SA-APC mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against compound concentration to determine the IC50 value.
-
Tier 2: Hit Confirmation and Target Deconvolution
Any "hits" from Tier 1 must be rigorously validated. A hit is not a target until confirmed by at least one orthogonal, label-free method.
Orthogonal, Biophysical Methods
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics (kon, koff) and affinity (KD) of the interaction. It is label-free and can detect both strong and weak binders.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile (KD, ΔH, ΔS). It is considered the gold standard for confirming direct binding.
Data Interpretation: Comparing Apples and Oranges
It is crucial to compare data from different assay formats correctly. A biochemical assay might yield an IC50, while a biophysical assay provides a KD.
| Parameter | Assay Type | What It Measures | Interpretation Notes |
| IC50 | Biochemical/Cellular | Functional inhibition | Dependent on assay conditions (e.g., substrate concentration). |
| EC50 | Cellular | Functional potency | Measures the concentration for 50% of maximal effect in a cell. |
| Kd | Biophysical (SPR, ITC) | Binding affinity | An intrinsic property of the compound-target interaction. |
A strong hit will show comparable potency across multiple assay formats (e.g., a low micromolar IC50 in a biochemical assay and a similar Kd from SPR).
Tier 3: Selectivity Profiling
Once a primary target is validated (e.g., let's hypothesize we confirmed CRBN binding), the next step is to determine selectivity.
Workflow for Selectivity Profiling
Caption: Workflow for determining target selectivity.
A compound is generally considered "selective" if there is at least a 100-fold difference in potency between the primary target and any off-targets. This selectivity window is crucial for minimizing the potential for off-target toxicity.
Comparator Compounds for Context
To put the selectivity data into perspective, it is essential to test comparator compounds in the same assays.
| Compound | Class | Primary Target(s) | Expected Profile |
| Lenalidomide | IMiD | CRBN | Potent CRBN binder, selective against other E3 ligases. |
| Staurosporine | Kinase Inhibitor | Pan-Kinase | Non-selective, will hit hundreds of kinases. Serves as a control for promiscuity. |
| (Your Compound) | Dioxopiperidine | TBD | To be determined through the described workflow. |
Tier 4: Cellular and Functional Validation
The final step is to confirm that the observed biochemical or biophysical interactions translate into a functional effect in a cellular context.
-
Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target inside intact cells.
-
Downstream Signaling/Biomarker Assays: If the target is an enzyme or part of a signaling pathway, measure the modulation of downstream substrates or biomarkers. For a CRBN binder, this would involve measuring the degradation of known neosubstrates like IKZF1/3.
-
Safety & Toxicity Screens: Early-stage safety screens are non-negotiable. This includes assays for cytotoxicity in relevant cell lines (e.g., HepG2 for liver toxicity) and a mandatory screen for hERG channel inhibition, which is linked to cardiac risk.
Conclusion: Building a Complete Profile
The path to understanding the cross-reactivity and selectivity of a novel compound like this compound is a systematic process of elimination and confirmation. By employing a tiered strategy—starting broad and progressively focusing based on validated data—we can build a comprehensive profile of the molecule's biological activity. This data package, comprising on-target potency, off-target liabilities, and a clear selectivity window, is the foundation upon which all future drug development decisions are made. This guide provides the framework and the specific, actionable protocols to generate that critical dataset with scientific rigor and integrity.
References
- Title: Cereblon versus substrate selectivity of IMiD-analogues.
- Title: Lenalidomide, Pomalidomide, and Thalidomide Induce CRBN-Dependent IKZF1/3 Degradation in Primary Modic B-cell lymphoma and Multiple Myeloma Cells Source: American Associ
- Title: The cellular thermal shift assay for drug-target interaction studies.
- Title: hERG drug-binding and the long QT syndrome. Source: British Journal of Pharmacology URL:[Link]
A Comparative Guide to the Synthesis of Methyl 2,4-dioxopiperidine-3-carboxylate: Efficiency Benchmarking
The 2,4-dioxopiperidine, or glutarimide, scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] Its prevalence is due to its ability to engage in specific hydrogen bonding interactions and serve as a rigid backbone for appending diverse pharmacophores. Methyl 2,4-dioxopiperidine-3-carboxylate is a particularly valuable intermediate, providing a handle for further chemical elaboration in drug discovery programs.
This guide provides an in-depth comparison of two prominent synthetic strategies for accessing this key intermediate: the classical Dieckmann Condensation and a versatile Michael Addition-Cyclization sequence. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a head-to-head benchmark of their efficiency and practicality for research and development settings.
Method 1: Intramolecular Cyclization via Dieckmann Condensation
The Dieckmann condensation is a powerful and direct method for constructing five- and six-membered rings, representing an intramolecular variant of the Claisen condensation.[3] This approach is often the most conceptually straightforward route to cyclic β-keto esters like the target molecule.
Mechanistic Rationale & Experimental Design
The core principle involves the base-mediated intramolecular cyclization of a linear diester. The reaction is initiated by the deprotonation of the α-carbon of one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to generate the enolate without causing competing reactions like saponification.[4] The reaction must be performed under strictly anhydrous conditions in an aprotic solvent (e.g., THF, Toluene) to prevent quenching of the base and the enolate intermediate. The final step involves an acidic workup to neutralize the reaction and protonate the resulting enolate to yield the stable β-keto ester.
Experimental Protocol: Dieckmann Condensation
Starting Material: Diethyl 2-(methoxycarbonylmethyl-carbamoyl)-malonate
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and wash with anhydrous hexanes (3 x 10 mL) to remove the oil.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of Diethyl 2-(methoxycarbonylmethyl-carbamoyl)-malonate (1.0 eq.) in anhydrous THF (50 mL) to the stirred suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from ethanol to afford this compound as a white solid.
Caption: Workflow for Dieckmann Condensation Synthesis.
Method 2: Michael Addition and Subsequent Cyclization
An alternative and highly versatile route involves a tandem Michael addition-cyclization sequence. This strategy builds the glutarimide ring by first forming a key carbon-carbon bond through conjugate addition, followed by an intramolecular aminolysis or acylation to close the ring.[5][6]
Mechanistic Rationale & Experimental Design
This approach typically begins with the Michael addition of a C-nucleophile, such as an enolate derived from a malonamide derivative, to an α,β-unsaturated ester like methyl acrylate. A patent for a similar structure describes using potassium tert-butoxide in THF to facilitate this transformation.[7] The resulting adduct contains all the necessary atoms for the piperidine-2,4-dione ring. The subsequent cyclization can often be induced by heating or by changing the pH, prompting an intramolecular attack of the amide nitrogen onto the ester carbonyl, followed by the elimination of methanol to form the glutarimide ring. This method's modularity allows for greater diversity in the starting materials compared to the Dieckmann approach.
Experimental Protocol: Michael Addition-Cyclization
Starting Materials: Malonamide and Methyl Acrylate
-
Base Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and potassium tert-butoxide (2.2 eq.). Cool the solution to 0 °C.
-
Nucleophile Addition: Add malonamide (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Stir for 20 minutes.
-
Michael Addition: Add methyl acrylate (1.0 eq.) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Cyclization: Heat the reaction mixture to 50 °C for 3-5 hours to drive the intramolecular cyclization. Monitor the formation of the product by TLC.
-
Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-cold 1 M HCl (to pH ~2-3).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a 9:1 mixture of dichloromethane:isopropanol (4 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid is purified by recrystallization from ethyl acetate/hexane to yield the final product.
Caption: Workflow for Michael Addition-Cyclization Synthesis.
Synthesis Efficiency Benchmark
The choice of synthetic route is ultimately governed by factors such as yield, scalability, cost, and robustness. The following table provides a comparative benchmark of the two methods discussed, based on typical laboratory-scale experiences.
| Parameter | Method 1: Dieckmann Condensation | Method 2: Michael Addition-Cyclization |
| Typical Overall Yield | 55-70% | 60-75% |
| Number of Steps | 1 (cyclization) | 2 (addition, cyclization) - often one-pot |
| Reagent Availability | Starting diester may require synthesis | Malonamide and acrylates are common |
| Reagent Cost | Medium (NaH, specialized diester) | Low (t-BuOK, commodity starting materials) |
| Reaction Time | 4-8 hours | 16-24 hours |
| Scalability | Moderate; requires strict anhydrous control | Good; generally robust conditions |
| Key Challenges | Strict exclusion of water; potential for intermolecular side reactions | Longer reaction time; potential for polymerization of acrylate |
Conclusion and Recommendations
Both the Dieckmann Condensation and the Michael Addition-Cyclization sequence are viable and effective methods for the synthesis of this compound.
-
The Dieckmann Condensation offers a more direct and faster route to the target molecule. It is an excellent choice for smaller-scale synthesis when a suitable linear diester precursor is readily available. However, its sensitivity to moisture and the handling requirements for sodium hydride can present challenges for scalability.
-
The Michael Addition-Cyclization pathway, while potentially longer, often proves to be more robust, scalable, and cost-effective. Its reliance on readily available, inexpensive starting materials makes it particularly attractive for larger-scale production. The one-pot nature of the procedure simplifies the overall workflow despite being a two-step transformation mechanistically.
For researchers in early-stage drug discovery, the choice may depend on precursor availability. For process development and scale-up operations, the Michael Addition-Cyclization route generally presents a more practical and economical path forward.
References
- Chen, L., et al. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin, 58(11), 1436-1441.
- Maleev, V. I., et al. (2022). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Molecules, 27(21), 7578.
- El Achkar, T., et al. (2009). An efficient synthesis of new γ,δ‐insaturated δ‐lactam and glutarimide derivatives bearing a phosphonomethyl group from a common allylphosphonate precursor. European Journal of Organic Chemistry, 2009(20), 3371-3380.
- Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 247, 114990.
- Organic Syntheses. (n.d.). N-Acylated 4,6-dioxopiperidines.
- Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- Hoekstra, M. S., et al. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents. (WO2001002357A2).
- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- Foster, A. B., et al. (1989). Preparation of 2,6-dioxopiperidine derivatives. Google Patents. (EP0334633B1).
- The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube.
- Van der Mey, M., et al. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 14(9), 3462-3470.
Sources
- 1. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Methyl 2,4-dioxopiperidine-3-carboxylate: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2,4-dioxopiperidine-3-carboxylate, a versatile heterocyclic building block, is no exception. Its synthesis can be approached through various pathways, each with its own set of advantages and disadvantages. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable compound, supported by experimental insights and a thorough cost-benefit analysis to aid in methodological selection.
Introduction to this compound
This compound is a cyclic β-keto ester that serves as a crucial scaffold in the synthesis of a wide range of biologically active molecules. The piperidine ring is a common motif in many pharmaceuticals, and the presence of the dione and carboxylate functionalities allows for diverse chemical modifications, making it a valuable starting material for medicinal chemistry campaigns. The choice of synthetic pathway to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug discovery project.
Pathway 1: The Dieckmann Condensation Approach
This classical approach to the synthesis of cyclic β-keto esters involves the intramolecular cyclization of a diester, a reaction known as the Dieckmann condensation. In the context of our target molecule, this pathway commences with the formation of an acyclic diester precursor through a multi-step sequence.
Scientific Rationale
The logic behind this pathway is the robust and well-established nature of the Dieckmann condensation for the formation of five- and six-membered rings. The synthesis is designed to first construct a linear precursor containing two ester groups at the appropriate positions for an intramolecular cyclization. The use of a strong base is required to deprotonate the α-carbon of one ester, which then acts as a nucleophile to attack the carbonyl carbon of the second ester, leading to the formation of the piperidine ring.
Experimental Protocol
Step 1: Synthesis of Methyl 3-(methylamino)propanoate
In a well-ventilated fume hood, a solution of methyl acrylate (1.0 eq) in methanol is cooled to 0°C. A 40% aqueous solution of methylamine (1.1 eq) is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by distillation.
Step 2: Synthesis of the Acyclic Diester Precursor
The crude methyl 3-(methylamino)propanoate (1.0 eq) is dissolved in dichloromethane, and triethylamine (1.2 eq) is added. The solution is cooled to 0°C, and methyl malonyl chloride (1.05 eq) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the acyclic diester precursor.
Step 3: Dieckmann Condensation to form this compound
The acyclic diester (1.0 eq) is dissolved in anhydrous toluene. Sodium methoxide (1.1 eq) is added portion-wise at room temperature under a nitrogen atmosphere. The mixture is then heated to reflux for 4 hours. After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid until the pH is neutral. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizing the Workflow
Caption: Workflow for the Dieckmann Condensation pathway.
Pathway 2: The β-Alanine Methyl Ester Approach
This alternative pathway utilizes a readily available starting material, β-alanine methyl ester hydrochloride, and builds the target molecule through a direct acylation followed by cyclization.
Scientific Rationale
The core principle of this pathway is to leverage a commercially available and structurally related starting material to reduce the number of synthetic steps. By starting with β-alanine methyl ester, the carbon backbone and one of the ester functionalities are already in place. The key transformations involve the acylation of the secondary amine and subsequent intramolecular cyclization to form the dione ring system. This approach can be more convergent and potentially more efficient if the starting material is cost-effective.
Experimental Protocol
Step 1: Acylation of β-Alanine Methyl Ester
β-Alanine methyl ester hydrochloride (1.0 eq) is suspended in dichloromethane. Triethylamine (2.2 eq) is added, and the mixture is stirred until a clear solution is obtained. The solution is cooled to 0°C, and methyl malonyl chloride (1.05 eq) is added dropwise. The reaction is stirred at room temperature for 8 hours. The reaction mixture is then washed with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Step 2: Cyclization to form this compound
The crude acylated product from the previous step (1.0 eq) is dissolved in anhydrous methanol. Sodium methoxide (1.2 eq) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is then neutralized with acidic resin, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
Visualizing the Workflow
Caption: Workflow for the β-Alanine Methyl Ester pathway.
Cost-Benefit Analysis
To provide a practical comparison, a cost-benefit analysis of the two pathways was conducted. The cost of reagents was estimated based on current market prices from bulk suppliers, and the overall yield was estimated based on literature precedents for analogous reactions.
| Parameter | Pathway 1: Dieckmann Condensation | Pathway 2: β-Alanine Methyl Ester | Justification |
| Number of Steps | 3 | 2 | Pathway 2 is more convergent. |
| Starting Materials | Methyl acrylate, Methylamine, Methyl malonyl chloride | β-Alanine methyl ester HCl, Methyl malonyl chloride | Pathway 1 relies on simpler, more fundamental starting materials.[1][2] |
| Key Reagents | Triethylamine, Sodium methoxide | Triethylamine, Sodium methoxide | Both pathways utilize similar, common laboratory reagents.[3] |
| Estimated Overall Yield | ~55% | ~65% | Based on analogous reactions, Pathway 2 is expected to have a slightly higher overall yield due to fewer steps. |
| Estimated Cost per Mole of Product | ~$150 - $200 | ~$120 - $170 | The higher cost of β-alanine methyl ester HCl is offset by the fewer reaction steps and potentially higher yield.[4][5] |
| Scalability | Good | Excellent | The two-step nature of Pathway 2 makes it more amenable to large-scale synthesis. |
| Environmental Impact | Moderate | Lower | Fewer steps in Pathway 2 lead to less solvent waste and energy consumption. |
Note: The cost estimates are approximate and can vary based on supplier, purity, and scale. The yields are also estimations and would require experimental optimization.
Discussion and Recommendation
Both synthetic pathways presented are viable for the laboratory-scale synthesis of this compound.
Pathway 1 (Dieckmann Condensation) is a classic and reliable method. Its primary advantage lies in the use of inexpensive and readily available starting materials. However, the three-step sequence and potentially lower overall yield may make it less attractive for large-scale production.
Pathway 2 (β-Alanine Methyl Ester Approach) offers a more streamlined and efficient synthesis. By starting with a more advanced intermediate, the number of synthetic transformations is reduced, which generally leads to a higher overall yield and less waste generation. While the initial cost of β-alanine methyl ester hydrochloride is higher than the starting materials for Pathway 1, the improved efficiency and reduced processing time can make this route more cost-effective, particularly at a larger scale.
Recommendation: For academic research and small-scale synthesis where cost of starting materials is a primary concern, Pathway 1 is a solid choice. However, for industrial applications and larger-scale production where efficiency, yield, and environmental impact are critical factors, Pathway 2 is the recommended approach. The higher initial investment in the starting material is likely to be offset by the benefits of a more convergent and higher-yielding synthesis.
Conclusion
The selection of a synthetic pathway is a critical decision in chemical research and development. This guide has provided a detailed comparison of two effective routes to this compound. By understanding the underlying chemistry, experimental protocols, and the associated costs and benefits of each approach, researchers can make an informed decision that best suits the specific needs and goals of their project.
References
- Methylamine solution, 40 wt. % in H₂O. Sigma-Aldrich. URL
- Triethylamine. IndiaMART. URL
- Methyl Acryl
- Dimethyl malon
- DCC (N,N'-dicyclohexylcarbodiimide). ProteoChem. URL
- Methyl malonyl chloride. P212121. URL
- Sodium methoxide reagent grade, 95%, powder. Sigma-Aldrich. URL
- DCC 0.99 N,N′-Dicyclohexylcarbodiimide. Sigma-Aldrich. URL
- Methyl Acryl
- Methyl malonyl chloride, 97% 5 g. Thermo Scientific Chemicals. URL
- Methyl acryl
- METHYLAMINE SOLN 40% LR (monomethylamine soln.). Sdfine. URL
- 4-(Dimethylamino)pyridine (DMAP), 25 g. Carl ROTH. URL
- Triethylamine = 99.5 121-44-8. Sigma-Aldrich. URL
- Sodium methoxide, 98% 100 g. Thermo Scientific Chemicals. URL
- Dimethyl malonate 0.
- Methyl acrylate, 99%, stabilized 500 mL. Thermo Scientific Chemicals. URL
- Sodium methoxide, pure, anhydrous powder 100 g. Thermo Fisher Scientific. URL
- Triethylamine, 99%, pure 1 L. Thermo Scientific Chemicals. URL
- Sodium Methoxide | Price | per kg | USD. PharmaCompass.com. URL
- N,N'-Dicyclohexylcarbodiimide, 99% 1 kg. Thermo Scientific Chemicals. URL
- 4-Dimethylaminopyridine
- Methyl Acrylate Price - Historical & Current.
- DMAP 4-(Dimethylamino)pyridine. Sigma-Aldrich. URL
- Methyl Malonyl Chloride 95%
- Sigma Aldrich Dimethyl malon
- Methyl 3-aminopropano
- Triethylamine (Reagent), Fisher Chemical 1 L. Fisher Scientific. URL
- Dimethyl malonate, 250 ml, CAS No. 108-59-8. Carl ROTH. URL
- N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0. Carl ROTH. URL
- Sodium Methoxide. IndiaMART. URL
- Methyl Malonyl Chloride 97.0+%, TCI America 5 g. Fisher Scientific. URL
- Dimethyl Malon
- triethylamine ar. Sdfine. URL
- n,n'-dicyclohexylcarbodiimide (for synthesis). Sdfine. URL
- Methyl Malonyl Chloride. Tokyo Chemical Industry (India) Pvt. Ltd. URL
- Methyl malonyl chloride, 97% 25 g. Thermo Scientific Chemicals. URL
- 4-Dimethylaminopyridine, 99% 5 g. Thermo Scientific Chemicals. URL
- methyl 3-aminopropano
- 4-Dimethylaminopyridine. ChemicalBook. URL
- Methylamine Solution, 1000 mg/L in H2O, 1 mL.
- Methyl Malonyl Chloride, 25 grams. CP Lab Safety. URL
- Methyl Malonyl Chloride, 5 grams. CP Lab Safety. URL
- Methyl Malonyl Chloride, 25G. Lab Pro. URL
- Methylamine, 40% aqueous solution 500ML. ChemScience. URL
- Methylamine, 1 l, plastic, CAS No. 74-89-5. Carl ROTH. URL
- 3196-73-4|Methyl 3-aminopropano
- Methyl 3-aminopropano
- methyl 3-aminopropano
Sources
A Comparative Guide to Validating Analytical Methods for Impurity Profiling of Methyl 2,4-dioxopiperidine-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for the impurity profiling of Methyl 2,4-dioxopiperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the validation of these methods, supported by experimental data, to empower you in selecting the most appropriate analytical strategy for your research and development needs.
The Criticality of Impurity Profiling for this compound
This compound is a versatile building block in medicinal chemistry. Its synthesis, however, can lead to the formation of various process-related impurities and degradation products that may impact the quality, safety, and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential for the comprehensive identification and quantification of these impurities.
Due to the absence of a standardized, publicly available synthesis for this compound, we propose a plausible synthetic route based on established organic chemistry principles for the purpose of this guide. This allows us to anticipate potential impurities and tailor our analytical method validation strategy accordingly.
Hypothetical Synthesis Pathway:
A likely synthetic approach involves the Dieckmann condensation of a diester precursor, followed by methylation.
Figure 1: Hypothetical synthesis of this compound.
Based on this proposed pathway, a range of potential impurities can be anticipated:
-
Starting materials: Unreacted N-protected piperidine-2,4-dione and dimethyl carbonate.
-
By-products: Products of side reactions, such as those resulting from incomplete reactions or alternative reaction pathways.
-
Intermediates: Any stable chemical species formed during the reaction that is not the final product.
-
Degradation products: Impurities formed by the degradation of the final product under various stress conditions (e.g., acid, base, oxidation, heat, light).
Comparative Analysis of Analytical Techniques for Impurity Profiling
The choice of analytical technique is paramount for effective impurity profiling. Here, we compare the most relevant methods for the analysis of this compound and its potential impurities.
| Analytical Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with detection of chromophoric compounds. | Robust, widely available, and cost-effective. Suitable for routine quality control.[1] | May lack the sensitivity and specificity for complex impurity profiles or non-chromophoric impurities. The beta-keto ester moiety can exhibit tautomerism, potentially leading to poor peak shapes.[2] |
| Ultra-Performance Liquid Chromatography (UPLC) with UV Detection | Utilizes smaller particle size columns for faster and more efficient separations compared to HPLC. | Significantly reduced run times, improved resolution, and higher sensitivity.[2] | Higher initial instrument cost. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass identification capabilities of MS. | Provides molecular weight information, aiding in the identification of unknown impurities. Highly sensitive and specific.[3][4] | Higher cost and complexity compared to UV detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for the analysis of volatile impurities, such as residual solvents.[5][6][7][8] | Not suitable for non-volatile compounds like the target molecule and many of its likely impurities without derivatization. |
Validating an HPLC Method for Impurity Profiling: A Step-by-Step Protocol
Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[9] The following is a comprehensive protocol for validating a Reversed-Phase HPLC (RP-HPLC) method for the impurity profiling of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]
Figure 2: Workflow for analytical method validation.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic stress).
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the main peak in the stressed samples to ensure no co-eluting impurities.
-
Acceptance Criteria: The method is specific if the main peak is spectrally pure and well-resolved from any degradation products or other impurities.
Linearity
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five concentrations of a reference standard of this compound, typically ranging from the Limit of Quantitation (LOQ) to 150% of the expected working concentration.
-
Analysis: Inject each concentration in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Spiked Samples: Prepare samples by spiking a known amount of a placebo with known concentrations of the this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Ratio Method):
-
Serial Dilutions: Prepare a series of increasingly dilute solutions of the this compound reference standard.
-
Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol:
-
Standard Injection: Before each analytical run, inject a standard solution of this compound.
-
Parameter Measurement: Measure key chromatographic parameters.
-
Acceptance Criteria:
-
Tailing factor (Asymmetry factor): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
Relative standard deviation (RSD) of replicate injections: ≤ 2.0%
-
Data Presentation: A Comparative Summary
The following table presents hypothetical validation data comparing an optimized HPLC-UV method with a UPLC-MS method for the impurity profiling of this compound.
| Validation Parameter | HPLC-UV Method | UPLC-MS Method |
| Specificity | Peak purity index > 0.999 for all stressed samples. | Mass spectral data confirms no co-eluting impurities. |
| Linearity (r²) | ≥ 0.9995 | ≥ 0.9998 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.2% - 100.8% |
| Precision (RSD) | Repeatability: ≤ 1.5%Intermediate: ≤ 1.8% | Repeatability: ≤ 1.0%Intermediate: ≤ 1.2% |
| LOD | 0.01 µg/mL | 0.001 µg/mL |
| LOQ | 0.03 µg/mL | 0.003 µg/mL |
| Robustness | Passed for all tested parameters. | Passed for all tested parameters. |
| Run Time | 25 minutes | 5 minutes |
Conclusion
The validation of analytical methods is a critical component of drug development, ensuring the reliability and accuracy of data used to assess the quality and safety of pharmaceutical products. For the impurity profiling of this compound, both HPLC-UV and UPLC-MS offer viable analytical solutions.
While HPLC-UV provides a robust and cost-effective method suitable for routine quality control, UPLC-MS demonstrates superior performance in terms of speed, resolution, and sensitivity, making it the preferred choice for comprehensive impurity profiling, especially during method development and for the analysis of complex samples. The choice between these methods will ultimately depend on the specific requirements of the analysis, available resources, and the stage of drug development.
This guide provides a framework for the systematic validation of analytical methods for impurity profiling. By adhering to these principles and meticulously documenting the validation process, researchers can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2006.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2023.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024.
- Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. 2023.
- Slideshare. ICH Q2 Analytical Method Validation.
- Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ResearchGate. Analytical method validation: A brief review.
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. 2023.
- Chromatography Forum. beta keto esters by HPLC. 2010.
- Taylor & Francis Online. Development of Impurity Profiling Methods Using Modern Analytical Techniques. 2016.
- PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. 2002.
- OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. 2024.
- European Pharmaceutical Review. GC-MS applications in pharmaceutical analysis. 2017.
- Medistri. GC/MS Identification of Impurities. 2024.
- Drawell. 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis.
Sources
- 1. cmbr-journal.com [cmbr-journal.com]
- 2. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 7. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 8. soeagra.com [soeagra.com]
- 9. Developing HPLC Methods [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2,4-dioxopiperidine-3-carboxylate
As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals, the responsible handling and disposal of intermediates like methyl 2,4-dioxopiperidine-3-carboxylate are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established laboratory safety principles and regulatory standards. Our focus is to empower researchers with the knowledge to manage this chemical waste stream effectively, ensuring both personal safety and environmental compliance.
Hazard Assessment and Chemical Profile
Before any handling or disposal procedures are initiated, a thorough understanding of the chemical's potential hazards is essential. This compound is a heterocyclic compound whose hazard profile is not extensively documented in publicly available literature. However, an analysis of its structural motifs—a piperidine ring, a β-keto ester, and a cyclic dione—allows for an inferred hazard assessment.
-
Piperidine Moiety: Piperidine itself is a corrosive and flammable liquid with known toxicity. While its integration into a more complex, solid structure reduces volatility, the potential for skin and eye irritation remains.
-
β-Keto Ester Functionality: This group can exhibit moderate reactivity and may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
General Particulate Hazards: As a solid, the compound presents a potential inhalation hazard if handled as a fine powder.
Given these characteristics, it is prudent to handle this compound with the care afforded to moderately hazardous chemical reagents.
Table 1: Inferred Hazard Profile and Handling Recommendations
| Hazard Category | Potential Risk | Recommended Precaution |
| Acute Toxicity | Low to moderate; potential skin and eye irritant. | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents, strong acids, and strong bases. | Store in a cool, dry, well-ventilated area away from incompatible materials. |
| Environmental | Data not widely available. Assume potential for environmental harm and prevent release to drains or soil. | Dispose of as hazardous chemical waste. Do not allow entry into the environment. |
Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound in any form—solid, solution, or as a residue in contaminated labware.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Ensure to inspect gloves for any tears or punctures before use.
-
Body Protection: A flame-retardant lab coat should be worn and fully buttoned.
-
Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.
In the event of a spill:
-
Alert colleagues and restrict access to the affected area.
-
Don appropriate PPE.
-
For solid spills: Gently sweep the material into a designated waste container, avoiding dust generation.
-
For solution spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container for proper disposal.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in general trash or down the drain.
Proper segregation at the point of generation is critical for a safe and compliant waste management program.
-
Solid Waste: Collect unreacted this compound and any grossly contaminated solids (e.g., weighing paper, contaminated gloves) in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled liquid waste container. Avoid mixing with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or razor blades contaminated with the compound must be disposed of in a designated sharps container.
-
Empty Containers: "Empty" containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary.
Accurate and complete labeling is a legal requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements. Generally, the label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Irritant")
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks.
Contact your institution's EHS department to schedule a pickup of the full waste container. Do not allow waste to accumulate beyond your institution's specified limits (often by volume or time).
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision-making workflow for the segregation and disposal of waste.
References
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.
- Managing Your Hazardous Waste: A Guide for Small Businesses. United States Environmental Protection Agency.
- OSHA Hazard Communication Standard. Occupational Safety and Health Administration.
Personal protective equipment for handling Methyl 2,4-dioxopiperidine-3-carboxylate
Comprehensive Safety and Handling Guide: Methyl 2,4-dioxopiperidine-3-carboxylate
This guide provides essential safety protocols and operational directives for the handling of this compound. As a trusted partner in your research and development endeavors, we are committed to providing information that ensures the highest standards of laboratory safety. The following procedures are based on established best practices for managing hazardous chemicals and available data for structurally related piperidine compounds. It is imperative that researchers supplement this guide with their institution's specific safety protocols and consult with a certified safety officer before commencing any work.
Hazard Assessment and Risk Mitigation
This compound is a heterocyclic compound. While specific toxicological data is limited, its structural similarity to other piperidine derivatives necessitates a thorough risk assessment. The primary hazards are anticipated to be:
-
Skin and Eye Irritation: Many piperidine-based compounds are known to cause skin irritation and serious eye damage.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][5]
-
Toxicity: Piperidine itself is toxic upon skin contact or inhalation.[2][6]
Given these potential hazards, the cornerstone of safe handling lies in a multi-layered approach to personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE): A Proactive Defense
The selection and proper use of PPE is your first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with the rationale rooted in the potential hazards of similar chemical structures.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[1][2][7] | Protects against splashes and airborne particles that could cause serious and potentially irreversible eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, tested to the EN 374 standard. Gloves must be inspected before each use and changed immediately if contaminated.[1][6][7] | Prevents skin contact. Piperidine derivatives can be absorbed through the skin and may cause irritation or toxic effects.[1][2] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron is recommended.[1][8] | Minimizes the potential for skin exposure to the chemical.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be required. However, if dust or aerosols are generated, a NIOSH/MSHA-approved respirator with a particle filter is necessary.[3][8] | Protects against inhalation of potentially harmful airborne particles.[3] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment. The following workflow diagram illustrates the key stages and associated safety measures.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
4.1. Preparation and Precautionary Measures
-
Information Review: Before beginning any work, thoroughly review this guide and any available safety data for structurally similar compounds.[3][4]
-
Engineering Controls: Ensure that a certified chemical fume hood is operational and available for use.[8] Eyewash stations and safety showers must be readily accessible.[3][8]
-
Personal Protective Equipment: Don all required PPE as detailed in the table above. Check gloves for any signs of degradation or punctures before use.[7]
4.2. Handling the Compound
-
Location: All handling of this compound should be performed within a chemical fume hood to minimize inhalation exposure.[8]
-
Dispensing: When weighing or transferring the solid material, do so carefully to avoid the generation of dust.[4][9] Use appropriate tools (e.g., spatulas) and handle containers with care.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7][8]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][8] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8] |
| Small Spill | For a small spill, carefully sweep up the solid material, trying to minimize dust generation. Place it in a suitable, labeled container for disposal. Clean the spill area with an appropriate decontaminating solution.[3][4] |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's emergency response team. |
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[3][9]
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[3][4][9] Do not dispose of it down the drain or in regular trash.[9] Consult with your institution's environmental health and safety department for specific disposal procedures.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research workflows, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.
References
- BenchChem. (n.d.). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
- CATO Research Chemical Inc. (2025, September 8). SAFETY DATA SHEETS.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PIPERIDINE.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
- Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CDN Isotopes. (2015). Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
